Esperamicin A1
Description
Properties
IUPAC Name |
[(2S,3R,4S,6S)-3-hydroxy-6-[[(2S,5Z,9R,10S,13E)-9-hydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+/t29-,30+,31-,36+,37+,38+,39+,42+,43+,44+,45+,47-,49-,50+,52-,53-,54-,57+,59-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQFQHBKUKHIS-IIZLOWFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3([C@@H](C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)O[C@H]6C[C@@H]([C@H](CO6)NC(C)C)OC)O)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H80N4O22S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028196 | |
| Record name | Esperamicin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99674-26-7 | |
| Record name | Esperamicin A1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99674-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esperamicin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099674267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esperamicin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESPERAMICIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLX8T21X8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Esperamicin A1: A Technical Guide to Discovery, Isolation, and Application
Foreword: The Enediyne Revolution
The discovery of natural products with potent biological activity has consistently driven innovation in medicine. Among these, the enediyne antibiotics represent a class of exceptionally powerful antitumor agents. Their unique molecular architecture, centered around a highly strained enediyne core, enables a fascinating and destructive mechanism of action: the sequence-specific cleavage of double-stranded DNA. This guide provides an in-depth technical overview of esperamicin A1, a prominent member of the enediyne family, from its discovery in Actinomadura verrucosospora to its isolation and the elucidation of its intricate mode of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable molecule.
The Producing Microorganism: Actinomadura verrucosospora
The journey of this compound begins with its microbial source, Actinomadura verrucosospora. This Gram-positive, aerobic actinomycete is found in soil and is characterized by its filamentous growth.[1] Morphologically, it forms substrate and aerial mycelia, with the latter bearing spore chains.[2] The species name verrucosospora refers to the characteristic warty surface of its spores.[3] Actinomadura species are known producers of a diverse array of secondary metabolites with various biological activities, making them a subject of significant interest in natural product discovery.[4]
Cultivation of Actinomadura verrucosospora for the production of this compound requires carefully controlled conditions to promote growth and secondary metabolism. The organism is typically grown in a nutrient-rich medium under aerobic conditions.
Fermentation for this compound Production
The biosynthesis of this compound by Actinomadura verrucosospora is a complex process influenced by nutritional and environmental factors.[5] The core of the molecule is biosynthesized via a polyketide pathway.[5] Maximizing the yield of this potent antibiotic requires a carefully optimized fermentation process.
Fermentation Medium and Parameters
A well-defined fermentation medium is crucial for robust growth of Actinomadura verrucosospora and efficient production of this compound. The following table outlines a suitable medium composition based on established protocols.
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20.0 | Primary Carbon Source |
| Glucose | 10.0 | Readily Available Carbon Source |
| Soybean Meal | 20.0 | Nitrogen and Amino Acid Source |
| K₂HPO₄ | 0.5 | Phosphate Source and pH Buffering |
| MgSO₄ | 0.5 | Source of Magnesium Ions |
| NaCl | 1.0 | Osmotic Balance |
| FeSO₄ | 0.01 | Trace Metal Source |
Initial pH: 7.0
The fermentation is typically carried out at 28°C for a period of 4 to 7 days with vigorous aeration and agitation to ensure sufficient oxygen supply for the aerobic actinomycete.[6]
Enhancing Production Yield
A significant challenge in the production of this compound is its instability in the fermentation broth. To mitigate degradation and improve the overall yield, in-situ product removal using a neutral resin has proven effective. The addition of Diaion HP-20 resin at a concentration of 1% (w/v) to the fermentation medium has been shown to increase the production of this compound by 53%.[5]
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from a complex mixture of cellular components and other secondary metabolites. The following protocol outlines a typical purification workflow.
Step-by-Step Purification Protocol
-
Harvest and Extraction:
-
At the end of the fermentation, the entire broth is harvested.
-
The pH of the broth is adjusted to 4.0 to enhance the extraction of the acidic this compound.
-
The broth is extracted with an equal volume of ethyl acetate with vigorous agitation.
-
The organic (ethyl acetate) and aqueous layers are separated. The this compound will be in the ethyl acetate layer.
-
-
Adsorption Chromatography:
-
The ethyl acetate extract is concentrated under reduced pressure.
-
The concentrate is adsorbed onto a Diaion HP-20 resin column.
-
The column is washed with water to remove polar impurities.
-
A stepwise elution is performed with increasing concentrations of methanol in water. This compound typically elutes with a high concentration of methanol.
-
-
Silica Gel Chromatography:
-
The active fractions from the previous step are pooled and concentrated.
-
The concentrate is applied to a silica gel column.
-
The column is eluted with a solvent system of chloroform and methanol, with a gradually increasing proportion of methanol.
-
Fractions are collected and monitored for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Final Purification by HPLC:
-
The purest fractions from the silica gel column are pooled and concentrated.
-
Final purification is achieved using reversed-phase HPLC.
-
The purified this compound is lyophilized to yield a stable powder.
-
Purification Summary
A purification table is an essential tool for tracking the efficiency of each purification step. Researchers should meticulously record the following parameters at each stage to calculate the yield and purification fold.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 100 | 1 | |||
| Ethyl Acetate Extract | |||||
| Diaion HP-20 | |||||
| Silica Gel | |||||
| HPLC |
Note: This table serves as a template. The "Total Activity" can be determined through a suitable bioassay, such as a DNA cleavage assay or a cytotoxicity assay.
Structure Elucidation of this compound
The determination of the complex chemical structure of this compound was a significant achievement in natural product chemistry.[7] A combination of advanced spectroscopic techniques was employed to unravel its intricate architecture.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments were instrumental in establishing the connectivity of atoms within the molecule and the stereochemistry of its various components.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided the accurate molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments were used to fragment the molecule and deduce the structure of its different substructures.[10]
The combination of these techniques allowed for the complete assignment of the this compound structure, revealing its three key domains: the enediyne core, an oligosaccharide chain, and a trisulfide-containing moiety.[7]
Caption: Workflow for the isolation and structural elucidation of this compound.
Mechanism of Action: DNA Cleavage
The potent antitumor activity of this compound stems from its ability to induce double-stranded breaks in DNA.[11] This process is initiated by a fascinating cascade of chemical reactions, as depicted in the diagram below.
Caption: The activation and DNA cleavage mechanism of this compound.
The process begins with the oligosaccharide portion of this compound recognizing and binding to the minor groove of DNA.[7][12] This binding event positions the reactive enediyne core in close proximity to the DNA backbone. The subsequent key steps are:
-
Reductive Activation: The trisulfide moiety acts as a trigger. In the presence of a reducing agent, such as a thiol, the trisulfide is reduced to a thiolate.[11]
-
Michael Addition: The newly formed thiolate undergoes an intramolecular Michael addition.[11]
-
Bergman Cyclization: This addition triggers a conformational change that allows for the Bergman cyclization of the enediyne core, a reaction that forms a highly reactive p-benzyne diradical.[7]
-
Hydrogen Abstraction and DNA Cleavage: The diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-stranded breaks and ultimately, cell death.[11]
Conclusion and Future Perspectives
This compound stands as a testament to the chemical ingenuity of microorganisms and the power of natural product research. Its discovery, isolation, and the elucidation of its complex structure and mechanism of action have not only provided a powerful tool for cancer research but have also inspired the development of novel synthetic strategies and drug delivery systems, such as antibody-drug conjugates. The in-depth understanding of its biosynthesis and mode of action, as outlined in this guide, will continue to fuel further research into the vast and largely untapped reservoir of microbial secondary metabolites.
References
-
Actinomadura verrucosospora - Germ AI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Maciejewska, M., Poree, F., Denis, F., & Barnaby, A. (2016). Morphological Identification of Actinobacteria. In Actinobacteria - Basics and Biotechnological Applications. InTech. [Link]
-
Lam, K. S., Gustavson, D. R., Veitch, J. A., & Forenza, S. (1993). The effect of cerulenin on the production of this compound by Actinomadura verrucosospora. Journal of Industrial Microbiology, 12(2), 99–102. [Link]
-
NPTEL-NOC IITM. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. Retrieved January 26, 2026, from [Link]
-
Daletos, G., & Proksch, P. (2016). Structure Elucidation of Antibiotics by NMR Spectroscopy. In Antibiotics (pp. 59-83). Humana Press, New York, NY. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Tietz, D., & Schwalbe, H. (2017). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 86(20), 7672–7676. [Link]
-
Doctor Fungus. (n.d.). Actinomadura Species. Retrieved January 26, 2026, from [Link]
-
Liu, W., & Thorson, J. S. (2008). Biosynthesis of Enediyne Antitumor Antibiotics. Current Medicinal Chemistry, 15(22), 2284–2291. [Link]
-
National Center for Biotechnology Information. (n.d.). Taxonomy Browser (Actinomadura verrucosospora). Retrieved January 26, 2026, from [Link]
-
Shi, Y. F., et al. (2012). Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum. Journal of Agricultural Science, 4(7). [Link]
-
LPSN - List of Prokaryotic names with Standing in Nomenclature. (n.d.). Species: Actinomadura verrucosospora. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 26, 2026, from [Link]
-
Van Lanen, S. G., & Shen, B. (2008). Biosynthesis of the enediyne antitumor antibiotic C-1027 involves a new branching point in chorismate metabolism. Proceedings of the National Academy of Sciences of the United States of America, 105(2), 494–499. [Link]
-
ResearchGate. (n.d.). Purification table showing purification fold and % recovery. Retrieved January 26, 2026, from [Link]
-
Nicolaou, K. C., Smith, A. L., & Yue, E. W. (1993). The Enediyne Antibiotics. Journal of Medicinal Chemistry, 36(19), 2819–2858. [Link]
-
Dervan, P. B. (1986). DNA AFFINITY CLEAVING. Science, 232(4749), 464–471. [Link]
-
ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. Retrieved January 26, 2026, from [Link]
-
Scannell, R. T., & Nicolaou, K. C. (2020). Genome Mining for New Enediyne Antibiotics. Journal of the American Chemical Society, 142(31), 13261–13275. [Link]
-
Burgess, R. R. (2009). Chapter 4 - Preparing a Purification Summary Table. In Methods in Enzymology (Vol. 463, pp. 31-36). Academic Press. [Link]
-
Catalyst University. (2016, October 13). Protein Purification Table Calculations: With Numbers [Video]. YouTube. [Link]
Sources
- 1. Actinomadura Species - Doctor Fungus [drfungus.org]
- 2. researchgate.net [researchgate.net]
- 3. Species: Actinomadura verrucosospora [lpsn.dsmz.de]
- 4. Germ AI | Actinomadura verrucosospora [germai.app]
- 5. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dervan.caltech.edu [dervan.caltech.edu]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Esperamicin A1: From Genetic Blueprint to Cytotoxic Warhead
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling Nature's Blueprint for a Potent Antitumor Antibiotic
The esperamicins, a family of enediyne natural products, represent some of the most potent antitumor agents ever discovered.[1] Their extraordinary cytotoxicity stems from a unique molecular architecture capable of inflicting double-stranded DNA breaks.[2] Esperamicin A1, the most studied member of this class, is a testament to the intricate biosynthetic capabilities of soil-dwelling actinomycetes. This guide provides a deep dive into the genetic and biochemical underpinnings of this compound biosynthesis, offering a comprehensive resource for researchers seeking to understand and harness this remarkable metabolic pathway. We will dissect the genetic architecture of the biosynthetic gene cluster, trace the step-by-step enzymatic construction of its complex structure, and explore the experimental methodologies that have been pivotal in elucidating this fascinating process.
I. The Genetic Architecture of the Esperamicin Biosynthetic Gene Cluster
The blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of its producer organism, Actinomadura verrucosospora.[3] While the complete and fully annotated sequence of the esperamicin (esp) gene cluster is not entirely in the public domain, extensive research on related enediyne pathways, such as that of calicheamicin, allows for a well-informed predictive analysis of its composition and organization.[4][5] Enediyne BGCs are characterized by a conserved set of genes responsible for the synthesis of the core structure, alongside a variable collection of genes for tailoring and sugar biosynthesis.[6]
A key feature of enediyne BGCs is the presence of a conserved set of five genes often referred to as the "enediyne polyketide synthase (PKS) cassette".[6] This cassette is fundamental to the biosynthesis of the enediyne core and typically includes genes encoding an iterative Type I PKS (PKSE), a thioesterase (TE), and three other proteins of less defined function.[6]
Table 1: Predicted Gene Functions within the Esperamicin Biosynthetic Gene Cluster
| Gene (putative) | Proposed Function | Evidence/Homology |
| espE | Iterative Type I Polyketide Synthase (PKSE) | Homology to CalE8 in calicheamicin biosynthesis; essential for enediyne core formation.[4][5] |
| espE7 | Thioesterase (TE) | Functionally characterized; releases the linear polyene precursor from the PKSE.[7] |
| espG1-G4 | Glycosyltransferases | Homology to glycosyltransferases in other antibiotic BGCs; responsible for attaching the sugar moieties.[8][9] |
| espS1-S7 | Sugar Biosynthesis Genes | Homologous to genes for deoxysugar biosynthesis; provide the unique sugar building blocks. |
| espO1-O5 | Oxidoreductases/Tailoring Enzymes | Homology to P450 monooxygenases and other modifying enzymes; responsible for hydroxylations and other late-stage modifications.[10] |
| espM1-M2 | Methyltransferases | Homology to methyltransferases; involved in the methylation of the sugar and aromatic moieties.[11] |
| espR | Resistance Gene | Putative efflux pump or modifying enzyme to protect the producer organism from the cytotoxic product.[8] |
| espReg | Regulatory Gene | Controls the expression of the biosynthetic genes within the cluster. |
II. The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is a convergent process where the aglycone core and the various sugar moieties are synthesized separately and then assembled in a carefully orchestrated sequence of enzymatic reactions.
A. Forging the Warhead: Biosynthesis of the Enediyne Aglycone
The construction of the highly unstable bicyclic enediyne core is the central and most fascinating aspect of esperamicin biosynthesis. This process is initiated by an iterative Type I polyketide synthase (PKS), a large, multifunctional enzyme that repeatedly utilizes simple building blocks to assemble a complex carbon chain.
-
Initiation and Elongation by the Iterative PKS (EspE): The biosynthesis begins with the loading of a starter unit, likely acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. Through a series of iterative condensation reactions with malonyl-CoA extender units, the PKS elongates the polyketide chain. The iterative nature of this PKS is a key feature, allowing for the synthesis of a long polyene chain from a single multienzyme complex.
-
Release of the Polyene Precursor by Thioesterase (EspE7): Once the full-length linear polyene precursor, 1,3,5,7,9,11,13-pentadecaheptaene, is assembled on the PKS, it is released by the action of a dedicated thioesterase, EspE7.[7] Structural and functional studies of EspE7 have provided significant insights into this crucial step, revealing a "hot dog" fold and a catalytic mechanism that ensures the proper release of the highly reactive polyene.[7]
-
Cyclization and Formation of the Bicyclic Core: The subsequent steps, involving the transformation of the linear polyene into the bicyclic enediyne core, are less understood but are believed to involve a series of enzyme-catalyzed cyclization and oxidation reactions. This intricate process ultimately leads to the formation of the strained 10-membered ring containing the reactive diyne-ene moiety.
B. Crafting the Recognition Elements: Biosynthesis of the Sugar Moieties
This compound is adorned with a complex trisaccharide chain and a unique thiosugar, which are crucial for its DNA binding affinity and sequence specificity.[9] The biosynthesis of these unusual sugars is a multi-step process involving a dedicated set of enzymes encoded within the esp cluster.
-
Generation of Deoxysugar Precursors: The biosynthesis of the sugar moieties begins with common primary metabolites, such as glucose-1-phosphate. A series of enzymes, including dehydratases, epimerases, and reductases, modify the sugar scaffold to generate the required deoxysugar nucleotide diphosphate (NDP)-activated precursors.
-
Tailoring of the Sugar Units: Further enzymatic modifications, such as methylation and amination, are carried out by dedicated tailoring enzymes to produce the final, unique sugar structures found in this compound.
C. The Final Assembly: Glycosylation and Tailoring Steps
The final stages of this compound biosynthesis involve the sequential attachment of the sugar moieties to the aglycone core and a series of final tailoring modifications.
-
Glycosylation by Glycosyltransferases (GTs): A cascade of glycosyltransferases catalyzes the formation of glycosidic bonds, attaching the NDP-activated sugars to specific hydroxyl groups on the enediyne aglycone and to each other to form the trisaccharide chain. The order and regioselectivity of these glycosylation events are critical for the final structure and activity of the molecule.[9]
-
Late-Stage Tailoring Reactions: The final maturation of the this compound molecule involves a series of tailoring reactions, including hydroxylations and methylations, catalyzed by enzymes such as P450 monooxygenases and methyltransferases.[12] These modifications fine-tune the biological activity and stability of the final product. A key late-stage modification is the formation of the trisulfide linkage, which acts as the trigger for the Bergman cyclization and subsequent DNA cleavage.[2]
III. Experimental Methodologies for Pathway Elucidation
Our understanding of the this compound biosynthetic pathway is built upon a foundation of elegant and rigorous experimental work. A combination of genetic, biochemical, and analytical techniques has been employed to dissect this complex metabolic route.
A. Genetic Manipulation of the Producer Organism
Genetic manipulation of the native producer, Actinomadura verrucosospora, has been instrumental in assigning function to the genes within the esp cluster.
Experimental Protocol: Gene Knockout in Actinomadura verrucosospora via Homologous Recombination
-
Construct Design: A knockout vector is constructed containing a selectable marker (e.g., an apramycin resistance gene) flanked by homologous regions upstream and downstream of the target gene.
-
Protoplast Transformation: Protoplasts of A. verrucosospora are prepared by enzymatic digestion of the cell wall. The knockout vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection of Mutants: Transformed protoplasts are regenerated on selective media containing the appropriate antibiotic. Colonies that grow are potential double-crossover homologous recombinants.
-
Genotypic Verification: Genomic DNA is isolated from the putative mutants and analyzed by PCR and Southern blotting to confirm the successful replacement of the target gene with the resistance cassette.
-
Phenotypic Analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of this compound production and to identify any accumulated intermediates.
B. Heterologous Expression of the Biosynthetic Gene Cluster
Due to the often slow growth and genetic intractability of the native producers, heterologous expression of the entire BGC in a more amenable host, such as Streptomyces coelicolor or Streptomyces lividans, is a powerful strategy for pathway elucidation and engineering.[13][14][15]
Experimental Protocol: Heterologous Expression of the Esperamicin BGC
-
BGC Cloning: The entire esp BGC is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid. This can be achieved through the construction of a genomic library of A. verrucosospora and subsequent screening for the desired clone.[13]
-
Host Transformation: The expression construct is introduced into a suitable Streptomyces host strain via conjugation or protoplast transformation.
-
Cultivation and Analysis: The recombinant Streptomyces strain is fermented under optimized conditions to induce the expression of the heterologous BGC. The culture extract is then analyzed by HPLC and MS to detect the production of this compound or related intermediates.
-
Pathway Dissection: The heterologous expression system provides a platform for systematic gene inactivation and complementation studies to precisely define the function of each gene in the pathway.
C. In Vitro Enzymatic Assays
To definitively determine the function of individual enzymes, in vitro reconstitution of specific biosynthetic steps is essential. This involves the overexpression and purification of the enzyme of interest and subsequent incubation with its predicted substrate.
Experimental Protocol: In Vitro Characterization of a Glycosyltransferase
-
Enzyme Expression and Purification: The gene encoding the putative glycosyltransferase is cloned into an expression vector (e.g., pET vector) and overexpressed in E. coli. The recombinant protein is then purified to homogeneity using affinity chromatography.
-
Substrate Synthesis: The aglycone acceptor substrate and the NDP-activated sugar donor are either chemically synthesized or biosynthesized using other purified enzymes.
-
Enzymatic Reaction: The purified glycosyltransferase is incubated with the acceptor and donor substrates in a suitable buffer.
-
Product Analysis: The reaction mixture is analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the glycosylated product and to determine the regio- and stereoselectivity of the enzyme.
IV. Conclusion and Future Perspectives
The biosynthesis of this compound is a masterful example of nature's chemical ingenuity. The elucidation of its genetic and biochemical basis not only provides fundamental insights into the construction of complex natural products but also opens up exciting avenues for drug discovery and development. Through the application of synthetic biology and metabolic engineering approaches, it is now conceivable to re-engineer the esperamicin biosynthetic pathway to produce novel analogs with improved therapeutic properties. The detailed understanding of the enzymatic machinery involved in this pathway will undoubtedly pave the way for the development of new biocatalysts for chemoenzymatic synthesis and the generation of a new generation of potent anticancer agents. The continued exploration of the esperamicin biosynthetic pathway promises to yield further fascinating discoveries at the interface of chemistry and biology.
V. References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., & Sawyer, J. R. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6.
-
Van Lanen, S. G., Oh, T. J., Liu, W., Wendt-Pienkowski, E., & Shen, B. (2007). Functional and structural studies on the esperamicin thioesterase and progress toward understanding enediyne core biosynthesis. Journal of natural products, 70(8), 1255-1260.
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622-4627.
-
Lam, K. S., Gustavson, D. R., Veitch, J. A., & Forenza, S. (1993). The effect of cerulenin on the production of this compound by Actinomadura verrucosospora. Journal of industrial microbiology, 12(2), 99-102.
-
...
-
Golik, J., Clardy, J., Dubay, G., Groenewold, G., Kawaguchi, H., Konishi, M., ... & Doyle, T. W. (1987). Esperamicins, a novel class of potent antitumor antibiotics. 2. Structure of esperamicin X. Journal of the American Chemical Society, 109(11), 3461-3462.
-
...
-
...
-
Motamedi, H., & Hutchinson, C. R. (1987). Cloning and heterologous expression of a gene cluster for the biosynthesis of tetracenomycin C, the anthracycline antitumor antibiotic of Streptomyces glaucescens. Proceedings of the National Academy of Sciences, 84(13), 4445-4449.
-
Lee, J. H., Kim, H. J., Lee, K., & Kim, E. S. (2008). The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis. Current microbiology, 57(4), 344-349.
-
Pschorn, W., Hütter, R., & Zähner, H. (1982). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. The Journal of antibiotics, 35(7), 844-850.
-
Van Lanen, S. G., & Shen, B. (2008). Genome neighborhood network reveals insights into enediyne biosynthesis and facilitates prediction and prioritization for discovery. Journal of industrial microbiology & biotechnology, 35(7), 637-646.
-
...
-
...
-
...
-
...
-
Tenconi, E., & Mazodier, P. (2018). Self-resistance mechanisms to DNA-damaging antitumor antibiotics in actinobacteria. Antibiotics, 7(4), 93.
-
Ahlert, J., Shepard, E., Lomovskaya, N., Zazopoulos, E., Staffa, A., Bachmann, B. O., ... & Thorson, J. S. (2002). The calicheamicin gene cluster and its iterative type I enediyne PKS. Science, 297(5584), 1173-1176.
-
Ju, J., Lim, S. K., Jiang, H., & Shen, B. (2005). Synergistic actions of tailoring enzymes in pradimicin biosynthesis. Journal of the American Chemical Society, 127(4), 1132-1133.
-
...
-
...
-
...
-
Myronovskyi, M., & Luzhetskyy, A. (2016). Cloning and heterologous expression of a large-sized natural product biosynthetic gene cluster in Streptomyces species. Frontiers in microbiology, 7, 164.
-
...
-
Dairi, T., Hamano, Y., Furumai, T., & Oki, T. (1999). Development of a self-cloning system for Actinomadura verrucosospora and identification of polyketide synthase genes essential for production of the angucyclic antibiotic pradimicin. Applied and environmental microbiology, 65(6), 2703-2709.
-
...
-
Komatsu, M., Uchiyama, T., Omura, S., & Ikeda, H. (2013). Engineered Streptomyces avermitilis host for heterologous expression of biosynthetic gene cluster for secondary metabolites. ACS synthetic biology, 2(7), 384-396.
-
...
-
Li, T. L., & Li, Y. Q. (2010). Genetics behind the glycosylation patterns in the biosynthesis of dalbaheptides. Frontiers in microbiology, 1, 137.
-
...
-
Ahlert, J., Shepard, E., Lomovskaya, N., Zazopoulos, E., Staffa, A., Bachmann, B. O., ... & Thorson, J. S. (2002). The calicheamicin gene cluster and its iterative type I enediyne PKS. Science, 297(5584), 1173-1176.
-
...
-
...
-
...
-
Arcamone, F. (1998). Role of the sugar moiety in the pharmacological activity of anthracyclines: development of a novel series of disaccharide analogs. Current pharmaceutical design, 4(4), 281-292.
Sources
- 1. Identification and Characterization of Glycosyltransferases Involved in the Biosynthesis of Neodiosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of cerulenin on the production of this compound by Actinomadura verrucosospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Genome Neighborhood Network Reveals Insights into Enediyne Biosynthesis and Facilitates Prediction and Prioritization for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and Structural Studies on the Esperamicin Thioesterase and Progress toward Understanding Enediyne Core Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly Discovered Mechanisms of Antibiotic Self-Resistance with Multiple Enzymes Acting at Different Locations and Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro Reconstitution of Biosynthesis of N‐Prenylated Phenazines Revealing Diverse Phenazine‐Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tailoring modifications in labrenzin synthesis: a‐la‐carte production of pathway intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]
- 15. Engineered Streptomyces avermitilis host for heterologous expression of biosynthetic gene cluster for secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Architecture and Stereochemistry of Esperamicin A1
Abstract: Esperamicin A1 is a formidable member of the enediyne class of natural antitumor antibiotics, renowned for its extraordinary cytotoxicity against tumor cells.[1] Isolated from the bacterium Actinomadura verrucosospora, its biological activity is intrinsically linked to a complex and elegant molecular structure, capable of inflicting precise double-strand scissions in DNA.[2] This guide provides an in-depth exploration of the chemical structure and stereochemical intricacies of this compound. We will dissect its three primary functional domains: the bicyclic enediyne "warhead," the oligosaccharide "guidance system," and the trisulfide "trigger." Understanding this architecture is paramount for researchers in medicinal chemistry and drug development aiming to harness or modify its potent capabilities.
The Tripartite Molecular Architecture of this compound
The structure of this compound is a masterful example of modular design, where distinct chemical domains collaborate to execute a complex biological function.[1] These can be broadly categorized into the aglycone core, the oligosaccharide chain, and the activating trisulfide linker.
The Aglycone Core: A Bicyclo[7.3.1]enediyne Warhead
The source of this compound's potent DNA-cleaving ability lies in its aglycone, which features a highly strained bicyclo[7.3.1]tridecenediyne ring system.[1][3] This 10-membered ring contains two triple bonds (a diyne) and a double bond (an ene), held in a conformationally constrained state.
The inherent strain within this ring system is the potential energy source for its cytotoxic action. The distance between the two alkyne carbons is critical; in its stable form, this distance is too great for spontaneous cyclization.[1] However, upon activation, a conformational change brings these alkynes into proximity, initiating a Bergman cyclization.[2] This reaction transforms the enediyne into a highly reactive 1,4-dehydrobenzene diradical (a p-benzyne biradical).[1] This transient species is a powerful hydrogen-abstracting agent, capable of cleaving both strands of DNA by abstracting hydrogen atoms from the deoxyribose backbone, ultimately leading to cell death.[2][4]
The Oligosaccharide Moiety: A DNA Recognition and Binding System
Attached to the enediyne core is a complex oligosaccharide chain that functions as a high-affinity DNA binding domain.[1] This chain is responsible for guiding the molecule to the minor groove of DNA, providing sequence selectivity to the cytotoxic payload.[1][5] The oligosaccharide of this compound is comprised of four distinct sugar units, including several unusual and highly substituted monosaccharides:
-
A 2-deoxy-L-fucosyl unit linked to an anthranilate derivative.
-
A D-galactose unit.
-
An L-lyxose unit.
-
An unusual 2,4-dideoxy-4-amino sugar.
The extended and specific hydrogen-bonding network formed between the hydroxyl and amino groups of these sugars and the phosphate backbone and bases of DNA ensures the precise positioning of the enediyne core for optimal cleavage.[1] Studies have shown that the oligosaccharide's structure and hydrophobicity are critical for this recognition process.[5]
The Methyl Trisulfide Trigger: An Elegant Activation Mechanism
The final key component is the methyl trisulfide group, which serves as a sophisticated molecular trigger.[1][2] In the cellular environment, the natural enediyne is stable.[1] Activation is initiated by the reductive cleavage of the trisulfide, often by endogenous nucleophiles such as glutathione, to produce a thiolate anion.[2][4]
This newly formed thiolate then executes a rapid intramolecular Michael addition to the α,β-unsaturated ketone within the bicyclic core.[2][4] This crucial step transforms a trigonal bridgehead carbon into a tetrahedral center, fundamentally altering the geometry of the enediyne ring.[1] This geometric shift reduces the distance between the two triple bonds to a critical length (calculated to be approximately 3.16 Å), which is sufficient to permit the spontaneous Bergman cyclization and unleash the DNA-cleaving diradical.[1]
The following diagram provides a simplified schematic of the molecular components and their connectivity.
The Stereochemical Landscape
The biological function of this compound is critically dependent on its precise three-dimensional structure. The molecule contains a multitude of stereocenters, and their exact configuration is essential for proper DNA binding and the geometric requirements of the activation cascade.
Key Stereochemical Designations
The absolute stereochemistry of this compound has been rigorously established through a combination of advanced spectroscopic methods (e.g., 2D-NMR), chemical degradation, and, most definitively, through total synthesis efforts.[6][7] The IUPAC name and SMILES string for this compound precisely define the configuration at each chiral center.[8]
For example, the stereochemistry of the glycosidic linkages between the sugar units dictates the overall shape of the oligosaccharide chain, ensuring it fits snugly within the DNA minor groove. Similarly, the stereocenters within the aglycone core pre-ordain the strained conformation necessary for the Bergman cyclization trigger mechanism. Any epimerization at these key centers would likely render the molecule inactive.
Methodologies for Stereochemical Elucidation
The determination of such a complex stereochemical mosaic is a non-trivial task that has historically relied on a suite of analytical techniques:
| Methodology | Application in this compound Structure Elucidation |
| Nuclear Magnetic Resonance (NMR) | Extensive 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments were fundamental in establishing the connectivity of the atoms and the relative stereochemistry. Nuclear Overhauser effect (NOE) data, in particular, reveals through-space proximity of protons, allowing for the determination of the relative configuration of substituents on the rings. |
| X-ray Crystallography | While obtaining crystals of the intact natural product is challenging due to its complexity and flexibility, crystallographic analysis of degradation products or synthetic intermediates has been used to unambiguously determine the absolute stereochemistry of specific fragments. |
| Chemical Degradation & Synthesis | The molecule can be chemically cleaved into its constituent parts (e.g., individual sugars). These smaller, simpler fragments can then be compared to or converted into known compounds, confirming their absolute stereochemistry. Ultimately, the total synthesis of the proposed structure and comparison of its properties to the natural product provides the final, unequivocal proof of both structure and stereochemistry.[9][10][11][12] |
The convergence of data from these distinct methodologies provides the high degree of confidence required by the scientific community for the assigned structure of this compound.
Conclusion
This compound is a molecule of profound structural complexity and biological potency. Its architecture, featuring a DNA-cleaving enediyne core, a sequence-specific oligosaccharide guidance system, and a reductive trisulfide trigger, represents a highly evolved solution for targeted cytotoxicity. The precise arrangement of its numerous stereocenters is not a trivial detail but is fundamental to its mechanism of action, governing everything from DNA recognition to the critical conformational change that initiates DNA cleavage. For drug development professionals, the structure of this compound continues to serve as a blueprint and inspiration for the design of next-generation targeted chemotherapeutics, such as antibody-drug conjugates, where its immense potency can be selectively unleashed on cancer cells.
References
-
Lecture 2 : Mechanism of DNA Cleavage by Each Class . (n.d.). Shodhganga. Retrieved January 26, 2026, from [Link]
-
This compound | C59H80N4O22S4 . (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action . Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2-6. [Link]
-
Structure of calicheamicin ϒ1 and this compound anticancer agents . (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Esperamicin . (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Lam, K. S., Veitch, J. A., Golik, J., Krishnan, B., Klohr, S. E., Volk, K. J., Forenza, S., & Doyle, T. W. (1993). Biosynthesis of this compound, an enediyne antitumor antibiotic . Journal of the American Chemical Society, 115(26), 12340-12345. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action . Proceedings of the National Academy of Sciences, 86(1), 2–6. [Link]
-
Golik, J., Doyle, T. W., Van Duyne, G., & Clardy, J. (1987). Esperamicins, a novel class of potent antitumor antibiotics. 3. Structures of esperamicins A1, A2, and A1b . Journal of the American Chemical Society, 109(11), 3462-3464. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism . Biochemistry, 32(16), 4222-4227. [Link]
-
ChemInform Abstract: Total Synthesis of the Carbohydrate Fragments of this compound . (2010). ChemInform, 26(4). [Link]
-
Nicolaou, K. C., Ahn, K. H., & DeFrees, S. A. (1998). Total synthesis of everninomicin 13,384-1-part 1: retrosynthetic analysis and synthesis of the A1B(A)C fragment . Chemistry, 4(11), 2117-2145. [Link]
-
Wang, P., & Miller, S. J. (2022). Total Synthesis of Pargamicin A . Journal of the American Chemical Society, 144(51), 23376-23381. [Link]
-
Magnus, P., & Lewis, R. T. (1990). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1: synthesis of 2-ketobicyclo[7.3.1.]enediyne and 13-ketocyclo[7.3.1]enediyne cores mediated by .eta.2]dicobalt hexacarbonyl alkyne complexes. Cycloaromatization rate studies . Journal of the American Chemical Society, 112(12), 4986-4987. [Link]
-
Wang, P., & Miller, S. J. (2022). Total synthesis of pargamicin A . Journal of the American Chemical Society, 144(51), 23376–23381. [Link]
-
Pathak, T. P., Miller, M. J. (2013). Stereocontrolled Total Synthesis of Muraymycin D1 Having a Dual Mode of Action against Mycobacterium tuberculosis . Journal of the American Chemical Society, 135(34), 12628–12631. [Link]
-
Oligosaccharide Antibiotics . (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of the 'Enediyne' antibiotic esperamicin-A(1), and novel analogues for tumor targeting . (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Total synthesis of everninomicin 13,384-1--Part 1: retrosynthetic analysis and synthesis of the A1B(A)C fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Total synthesis of pargamicin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereocontrolled Total Synthesis of Muraymycin D1 Having a Dual Mode of Action against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Esperamicin A1 Enediyne Core and its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enediynes, Nature's Molecular Warheads
Among the vast arsenal of complex natural products, the enediyne family stands out for its extraordinary cytotoxicity and unique mechanism of action.[1][2] These molecules, produced by various bacteria, are characterized by a core structure containing two triple bonds (a diyne) conjugated to a double bond (an ene) within a strained cyclic system.[3] Esperamicin A1, isolated from the fermentation broth of Actinomadura verrucosospora, is one of the most potent members of this class, exhibiting powerful antitumor activity.[3][4] Its remarkable biological activity stems from its ability to inflict precise and lethal damage to DNA, a process governed by the intricate reactivity of its enediyne core.[1][5] This guide provides a detailed exploration of the this compound core, its activation, and the subsequent chemical cascade that leads to its potent biological effects.
The Architecture of a Potent Cytotoxin: Structural Features of this compound
The formidable activity of this compound is a direct consequence of its complex and highly specialized molecular architecture. The structure can be dissected into three principal domains, each playing a critical role in the molecule's journey to its ultimate target.[3]
-
The Enediyne "Warhead": At the heart of this compound lies a bicyclo[7.3.1]enediyne core.[3] This strained ring system is the latent reactive component, held in a stable, inactive conformation. The geometry of this core is crucial; it prevents the two alkyne units from approaching each other, thereby inhibiting spontaneous reaction.[6]
-
The Oligosaccharide "Guidance System": A complex trisaccharide moiety is appended to the enediyne core. This sugar component is not merely a passive structural element; it is responsible for recognizing and binding to specific sequences in the minor groove of DNA.[3][7] This targeted delivery ensures that the reactive core is positioned optimally to inflict maximum damage. Studies have shown that this compound preferentially interacts with purine/pyrimidine trimer sequences.[7]
-
The Trisulfide "Trigger": A methyl trisulfide group linked to the core serves as the activation trigger.[3] This group is relatively stable but can be readily reduced by biological thiols, such as glutathione, initiating the DNA-cleaving cascade.[1][5]
The synergy between these three domains—guidance, trigger, and warhead—makes this compound an exceptionally precise and potent DNA-damaging agent.
Caption: Activation and reactivity cascade of this compound.
Step 3: DNA Cleavage
The p-benzyne diradical is a potent hydrogen-abstracting species. [8]Once formed in the minor groove of DNA, it rapidly abstracts hydrogen atoms from the sugar-phosphate backbone (specifically, the deoxyribose units). [3]This action generates radicals on the DNA itself, which then undergo further reactions with oxygen, ultimately leading to both single- and double-strand breaks. [1][3][5]It is this ability to cause double-strand breaks that is responsible for the extreme cytotoxicity of this compound. [3]The preferential cleavage sites for esperamicin are at thymidylate residues. [2]
Experimental Methodologies for Studying Enediyne Reactivity
Validating the mechanism and quantifying the activity of this compound requires specialized biochemical and analytical techniques.
In Vitro DNA Cleavage Assay
This foundational experiment directly visualizes the DNA-damaging capability of the compound. The causality behind the protocol is to create a controlled system where the only variable leading to DNA damage is the activated enediyne.
Experimental Protocol: Plasmid DNA Cleavage Assay
-
Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Initiation: Add a stock solution of this compound to the reaction mixture. To a parallel control tube, add only the solvent.
-
Activation: Initiate the reaction by adding an activating agent, typically a thiol such as dithiothreitol (DTT) or glutathione. A crucial control is a reaction containing this compound but no activator, which validates that the trisulfide trigger is necessary.
-
Incubation: Incubate the reactions at a physiological temperature (37°C) for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (EDTA) and a tracking dye.
-
Analysis: Load the samples onto an agarose gel. Separate the DNA forms via gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
Interpreting the Results:
-
Form I (Supercoiled): Uncut, intact plasmid.
-
Form II (Nicked/Circular): Plasmid with a single-strand break.
-
Form III (Linear): Plasmid with a double-strand break.
A successful experiment will show a concentration-dependent decrease in Form I DNA and a corresponding increase in Forms II and III in the tubes containing both this compound and the thiol activator. The control lanes should show predominantly Form I DNA.
Caption: Workflow for an in vitro DNA cleavage assay.
Computational Modeling
Density functional theory (DFT) and other computational methods have become invaluable for understanding the energetics of the Bergman cyclization. [9][10]These models allow researchers to calculate the activation enthalpies (ΔH‡) and free energies (ΔG‡) of the cyclization, providing insights into how structural modifications affect the reactivity of the enediyne core. [9]Such studies have confirmed that molecular strain, rather than simple proximity of the alkyne units, is a key determinant of cycloaromatization rates. [6]
Synthesis, Biosynthesis, and Applications in Drug Development
The structural complexity of this compound presents significant challenges for both chemical synthesis and biosynthesis.
-
Chemical Synthesis: The total synthesis of the esperamicin/calicheamicin bicyclic core is a formidable challenge in organic chemistry. [11]Successful synthetic routes are modular, allowing for the creation of nonnatural analogs to probe structure-activity relationships and develop novel therapeutic agents. * Biosynthesis: Nature employs a dedicated set of enzymes to construct the enediyne core. Enediyne biosynthetic gene clusters often share a conserved cassette of genes, which can be used as a marker to discover novel enediyne-producing microorganisms from genomic databases. [12] The extreme potency that makes this compound a powerful cytotoxin also makes it a challenging candidate for traditional chemotherapy due to a narrow therapeutic window. However, its power can be harnessed through targeted delivery systems. Enediynes are prime candidates for use as payloads in Antibody-Drug Conjugates (ADCs) . [12][13]In an ADC, the enediyne is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This strategy concentrates the cytotoxic payload at the tumor site, maximizing efficacy while minimizing systemic toxicity.
Table 1: Comparative Cytotoxicity of Enediyne Antibiotics
| Compound | Target | Potency (IC50) | Primary Cleavage Site |
|---|---|---|---|
| This compound | DNA | Picomolar range | Thymidine (T) > C > A > G [2] |
| Calicheamicin γ1 | DNA | Picomolar range | Cytidine (C) >> T > A = G [2] |
| Neocarzinostatin | DNA | Nanomolar range | Thymidine (T) > A > C > G [2]|
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Conclusion
The this compound enediyne core is a masterpiece of molecular engineering. Its reactivity is controlled by a sophisticated, multi-stage mechanism that combines targeted delivery, a specific chemical trigger, and a powerful cycloaromatization reaction to generate a localized DNA-cleaving diradical. This intricate process ensures that its devastating cytotoxic power is unleashed with precision. A thorough understanding of this mechanism, grounded in robust experimental and computational validation, is essential for researchers seeking to harness the therapeutic potential of enediynes in the next generation of targeted cancer therapies.
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
- Unpublished Lecture Notes. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. Source not publicly available.
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Wang, Z., et al. (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (n.d.). Esperamicin. Wikipedia. [Link]
-
Gherman, B. F., & Cárdenas, G. R. (2009). Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of this compound. The Journal of Physical Chemistry B, 113(25), 8693–8704. [Link]
-
Poloukhtine, A., et al. (2006). Two-Photon Photochemical Generation of Reactive Enediyne. Journal of the American Chemical Society, 128(41), 13356-13357. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Kar, M., & Basak, A. (2017). Design, Synthesis, and Biological Activity of Unnatural Enediynes and Related Analogues Equipped with pH-Dependent or Phototriggering Devices. Chemical Reviews, 117(18), 11779-11831. [Link]
-
Gherman, B. F., & Cárdenas, G. R. (2009). Efficient and accurate characterization of the Bergman cyclization for several enediynes including an expanded substructure of this compound. The Journal of Physical Chemistry B, 113(25), 8693–8704. [Link]
-
Alabugin, I. V., & Kovalenko, S. V. (2004). Conformationally gated fragmentations and rearrangements promoted by interception of the Bergman cyclization through intramolecular H-abstraction: a possible mechanism of auto-resistance to natural enediyne antibiotics? Organic & Biomolecular Chemistry, 2(1), 86–98. [Link]
-
Herath, J., & Hu, Y. (2022). Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates. RSC Chemical Biology, 3(10), 1205–1217. [Link]
-
Magnus, P., & Lewis, R. T. (1992). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1: synthesis of 2-ketobicyclo[7.3.1.]enediyne and 13-ketocyclo[7.3.1]enediyne cores mediated by .eta.2]dicobalt hexacarbonyl alkyne complexes. Cycloaromatization rate studies. Journal of the American Chemical Society, 114(7), 2574–2589. [Link]
-
Schreiber, S. L., & Kiessling, L. L. (1988). Synthesis of the bicyclic core of the esperamicin/calichemicin class of antitumor agents. Journal of the American Chemical Society, 110(2), 631–633. [Link]
-
Magnus, P., Lewis, R., & Huffman, J. C. (1988). Synthetic and mechanistic studies on this compound and calichemicin .gamma.1. Molecular strain rather than .pi.-bond proximity determines the cycloaromatization rates of bicyclo[7.3.1]enediynes. Journal of the American Chemical Society, 110(20), 6921–6923. [Link]
-
Gorman, P. (2019). Surface and Solution Mediated Studies of Small Molecule Enediyne Reactivity. eScholarship, University of California. [Link]
-
Lei, J., Sun, L., Huang, S., Zhu, C., Li, P., He, J., Mackey, V., Coy, D. H., & He, Q. (2019). The antimicrobial peptides and their potential clinical applications. American journal of translational research, 11(7), 3919–3931. [Link]
-
Vattipalli, A., et al. (2016). Characterization and initial demonstration of in vivo efficacy of a novel heat-activated metalloenediyne anti-cancer agent. Journal of Experimental & Clinical Cancer Research, 35(1), 164. [Link]
-
Schreiber, S. L., & Kiessling, L. L. (1988). Synthesis of the Bicyclic Core of the Esperamicin/Calichemicin Class of Antitumor Agents. Kiessling Lab, MIT. [Link]
-
Organic Chemistry Portal. (n.d.). Bergman Cyclization. . [Link]
-
Miller, A. K., et al. (2022). Total synthesis of pargamicin A. Nature Communications, 13(1), 7731. [Link]
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Konishi, M., et al. (1985). Esperamicins, a novel class of potent antitumor antibiotics. I. Physico-chemical data and partial structure. The Journal of Antibiotics, 38(11), 1605-1609. [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. This compound | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bergman Cyclization [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient and accurate characterization of the Bergman cyclization for several enediynes including an expanded substructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the DNA Cleavage Mechanism of Esperamicin A1
Introduction: The Architect of Cellular Demise
Within the arsenal of naturally derived antitumor agents, the enediyne family represents a class of molecules with unparalleled potency.[1] These compounds, produced by various soil bacteria, are renowned for their intricate molecular architecture and a sophisticated mechanism of action that culminates in the targeted destruction of DNA. Esperamicin A1, isolated from the bacterium Actinomadura verrucosospora, stands as a quintessential example of this class, exhibiting profound cytotoxicity against tumor cells.[2] Its lethality is not the result of a simple interaction but a precisely orchestrated, multi-stage molecular cascade. This guide elucidates the core mechanism of this compound, from its initial recognition of the DNA double helix to the generation of a high-energy diradical species and the subsequent cleavage of the phosphodiester backbone. Understanding this intricate process is paramount for researchers in oncology and drug development seeking to harness and refine the therapeutic potential of such powerful agents.
Part 1: The Molecular Blueprint of this compound
The efficacy of this compound is intrinsically linked to its unique tripartite structure. Each domain serves a distinct and indispensable function, working in concert to deliver the cytotoxic payload to its ultimate target.[2][3]
-
The Oligosaccharide Targeting Domain: This complex sugar assembly acts as the molecule's navigation system.[2] It is responsible for the initial, non-covalent recognition and high-affinity binding to the minor groove of DNA.[2][4] This interaction is not random; the oligosaccharide chain confers a degree of sequence selectivity, guiding the molecule to specific regions of the genome.[2][5]
-
The Trisulfide Trigger: A chemically labile methyltrisulfide group serves as a molecular lock, holding the molecule in a stable, inactive conformation.[2][4] This group is the key to the activation cascade, requiring a specific chemical stimulus—reduction—to unleash the molecule's destructive potential.[6][7]
-
The Bicyclic Enediyne "Warhead": At the heart of this compound lies a bicyclo[7.3.1]enediyne core.[2] This strained ring system, containing two triple bonds (a diyne) and one double bond (an ene), is a latent source of immense chemical energy. In its inactive state, the geometry of the core prevents the reactive elements from interacting. However, once the trigger is activated, this core undergoes a dramatic transformation to become the agent of DNA cleavage.[2][7]
Caption: Functional domains of the this compound molecule.
Part 2: The Step-by-Step Mechanism of DNA Destruction
The action of this compound can be dissected into a four-step sequence, beginning with precise targeting and culminating in catastrophic DNA damage. This cascade is a superb example of molecular engineering, where initial binding events trigger conformational changes that enable a powerful chemical reaction.
Step 1: DNA Recognition and Minor Groove Binding
The process begins with the oligosaccharide domain binding to the minor groove of B-DNA.[8] This binding is driven by a combination of hydrophobic interactions, electrostatic forces, and hydrogen bonding between the sugar moieties and the floor of the DNA groove.[2] While some studies have reported limited sequence specificity[6][7], a significant body of evidence indicates a preference for oligopyrimidine-rich regions, particularly sequences such as 5'-CTC, 5'-TTC, and 5'-TTT.[8][9] This targeted binding positions the reactive core of the molecule in close proximity to the sugar-phosphate backbone of DNA, ensuring that the subsequent damage is localized and efficient.
Step 2: Reductive Activation of the Trisulfide Trigger
Once bound to DNA, this compound remains inert until it encounters a reducing agent. In a cellular context, this is typically glutathione, while in vitro assays often utilize dithiothreitol (DTT).[4][6][8] The reducing agent initiates a nucleophilic attack on the central sulfur atom of the methyltrisulfide moiety.[4] This cleavage event generates a reactive thiolate anion.[6][7] This newly formed thiolate immediately performs a rapid, intramolecular Michael addition reaction, attacking an α,β-unsaturated ketone within the bicyclic core.[2][6][7] This crucial step is the point of no return, irreversibly committing the molecule to its cytotoxic pathway.
Step 3: Bergman Cyclization and Diradical Formation
The Michael addition dramatically alters the geometry of the enediyne core, converting a trigonal bridgehead carbon to a tetragonal center.[2][4] This structural change forces the two triple bonds of the diyne into closer proximity, reducing the critical distance between them from approximately 3.35 Å to 3.16 Å.[2] This new conformation is highly strained and triggers a spontaneous electrocyclization reaction known as the Bergman cyclization.[2][10] The enediyne core rapidly rearranges to form a highly unstable and reactive 1,4-dehydrobenzene diradical (also known as a p-benzyne diradical).[2][11] This species is the ultimate cytotoxic agent, a powerful hydrogen-abstracting machine.
Step 4: Hydrogen Abstraction and DNA Strand Scission
The p-benzyne diradical, positioned within the minor groove, is perfectly situated to attack the DNA backbone. It indiscriminately abstracts hydrogen atoms from the deoxyribose sugars of nearby nucleotides.[12] This hydrogen abstraction creates radicals on the DNA backbone.[2] In the presence of molecular oxygen, these DNA radicals undergo further reactions that lead to the oxidative cleavage of the phosphodiester backbone, resulting in both single-strand and double-strand breaks.[2][6][13] The formation of double-strand breaks is particularly lethal to the cell, as they are difficult to repair and readily trigger apoptosis.[6][7]
Caption: The sequential workflow of this compound-mediated DNA damage.
Part 3: Experimental Validation and Methodologies
The elucidation of this complex mechanism relies on a suite of robust biochemical assays. The following protocols represent the foundational techniques used to characterize the activity of enediyne antibiotics.
Protocol 1: In Vitro Plasmid DNA Cleavage Assay
This assay provides a direct visualization of DNA damage and is the cornerstone for assessing the activity of agents like this compound. The principle lies in the differential electrophoretic mobility of different DNA topologies.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg) with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Drug Addition: Add this compound to the desired final concentration. Include a control reaction with no drug.
-
Initiation: Initiate the cleavage reaction by adding a reducing agent (e.g., DTT to a final concentration of 1 mM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching & Loading: Stop the reaction by adding a gel loading buffer containing a chelating agent (EDTA) and a tracking dye.
-
Analysis: Load the samples onto a 1% agarose gel. Separate the DNA forms via electrophoresis.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.
Interpretation:
-
Form I (Supercoiled): Uncut, fastest migrating band.
-
Form II (Nicked/Open-Circular): Result of a single-strand break, slowest migrating band.
-
Form III (Linear): Result of a double-strand break, migrates between Form I and Form II. A decrease in the Form I band with a concomitant increase in Form II and Form III bands provides quantitative evidence of DNA cleavage activity.
Protocol 2: High-Resolution DNA Footprinting Analysis
This technique is essential for determining the precise nucleotide sequences where DNA cleavage occurs. It compares the drug-induced cleavage pattern to a standard sequencing ladder.
Caption: Experimental workflow for DNA footprinting analysis.
Methodology:
-
DNA Preparation: A specific DNA fragment (e.g., from a plasmid) is isolated using restriction enzymes.
-
End-Labeling: One end of one strand of the DNA fragment is radioactively labeled, typically with ³²P at the 5' terminus using T4 polynucleotide kinase.
-
Drug Treatment: The labeled DNA is incubated with varying concentrations of this compound and a reducing agent under physiological conditions.
-
Reaction Termination: The reaction is stopped, and the DNA is precipitated and denatured.
-
Electrophoresis: The samples are loaded onto a high-resolution denaturing polyacrylamide gel, alongside Maxam-Gilbert or Sanger sequencing reaction lanes derived from the same DNA fragment.
-
Autoradiography: The gel is dried and exposed to X-ray film. The radioactive bands reveal the positions of cleavage.
Interpretation: By aligning the bands in the this compound cleavage lanes with the corresponding nucleotide bands in the sequencing lanes, one can precisely identify which bases are targeted for cleavage.[9] The thickness of the bands indicates the relative intensity of cleavage at that site.
Part 4: Summary of Cleavage Specificity and Concluding Remarks
The potent biological activity of this compound is a direct consequence of its highly evolved chemical mechanism. The molecule combines selective DNA targeting with a powerful, triggerable warhead that generates one of the most reactive chemical species known, the p-benzyne diradical.
| Target Sequence Motif | Preference Level | Citation(s) |
| 5'-CTC | High | [8] |
| 5'-TTC | High | [8] |
| 5'-TTT | High | [8] |
| General Pyrimidine Bases (T, C) | High | [8][9] |
| Oligopurine Tracts | Low | [8][9] |
This guide has deconstructed the mechanism of this compound into a series of discrete, experimentally verifiable steps. The principles underlying its action—targeted delivery and triggered activation—are now being applied in the development of next-generation cancer therapeutics, most notably in the design of antibody-drug conjugates (ADCs), where the enediyne payload can be delivered with even greater precision to tumor cells.[4][12] A thorough understanding of this mechanism is not merely an academic exercise; it is the foundation upon which safer and more effective cancer therapies will be built.
References
- Lecture 2 : Mechanism of DNA Cleavage by Each Class. (n.d.). Google.
-
Shiraki, T., & Sugiura, Y. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. Nucleic Acids Symposium Series, (21), 53–54. Retrieved January 26, 2026, from [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. Retrieved January 26, 2026, from [Link]
-
Sugiura, Y., Shiraki, T., Konishi, M., & Oki, T. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. Proceedings of the National Academy of Sciences of the United States of America, 87(10), 3831–3835. Retrieved January 26, 2026, from [Link]
-
(2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 86(20), 7672–7676. Retrieved January 26, 2026, from [Link]
-
ADC Review / Journal of Antibody-drug Conjugates. (2019, March 23). Calicheamicin and DNA-cleaving ADC. Retrieved January 26, 2026, from [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. Retrieved January 26, 2026, from [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. Retrieved January 26, 2026, from [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. Retrieved January 26, 2026, from [Link]
-
Nicolaou, K. C., Dai, W. M., Tsay, S. C., Estevez, V. A., & Wrasidlo, W. (1992). Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity. Science, 256(5060), 1172–1178. Retrieved January 26, 2026, from [Link]
-
Sugiura, Y., Shiraki, T., Konishi, M., & Oki, T. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. Proceedings of the National Academy of Sciences, 87(10), 3831-3835. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Enediyne. Retrieved January 26, 2026, from [Link]
Sources
- 1. Enediyne - Wikipedia [en.wikipedia.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. This compound | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Esperamicin A1-Induced DNA Damage: A Technical Guide to Mechanism and Analysis
Introduction: The Enediyne Arsenal
Esperamicin A1 is a potent member of the enediyne class of antitumor antibiotics, naturally produced by the bacterium Actinomadura verrucosospora.[1][2][3] These molecules are characterized by a unique nine- or ten-membered ring containing two acetylenic groups conjugated to a double bond (the "enediyne" core).[4] This structural motif is a molecular warhead, poised for activation to generate a highly reactive species capable of inflicting severe damage on cellular DNA. This compound, along with its close relative calicheamicin, stands out for its extreme cytotoxicity, making it one of the most potent antitumor agents discovered.[1] Its mechanism of action, centered on the induction of both single and double-strand DNA breaks, has been a subject of intense research, offering profound insights for the development of novel anticancer therapeutics.[5][6]
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced DNA damage. It is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic detail and practical experimental guidance. We will dissect the activation cascade of this compound, from the crucial role of its trisulfide trigger to the generation of the DNA-cleaving diradical via Bergman cyclization. Furthermore, this guide will present detailed, field-proven protocols for the detection and quantification of the resulting DNA strand breaks, empowering researchers to probe the intricate interactions between this remarkable molecule and its cellular target.
The Molecular Gambit: Activation and DNA Cleavage by this compound
The cytotoxicity of this compound is not inherent to its stable form but is unleashed through a fascinating and elegant activation mechanism. This process can be conceptually divided into three key stages: reductive activation of the trisulfide, the Bergman cyclization of the enediyne core, and subsequent hydrogen abstraction from the DNA backbone.
The Trisulfide Trigger: Initiating the Cascade
The journey towards DNA damage begins with the methyl trisulfide group within the this compound structure.[5][7] This group acts as a safety catch, holding the enediyne core in a stable, less reactive conformation. In the reducing environment of the cell, particularly in the presence of thiol-containing molecules like glutathione or dithiothreitol (DTT) in vitro, this trisulfide is reduced to a thiolate anion.[1][5] This initial reductive step is the critical trigger for the entire DNA cleavage cascade. The newly formed thiolate anion then initiates a Michael addition reaction with the α,β-unsaturated ketone in the molecule's core.[5] This intramolecular reaction is the linchpin that brings the two acetylene groups of the enediyne into close proximity, setting the stage for the dramatic cyclization event.[5]
It's noteworthy that activation is not solely dependent on thiols. This compound can also be activated by heat, although the resulting DNA cleavage pattern is more random compared to thiol-mediated activation.[8] This suggests that while the trisulfide trigger is the primary physiological activation route, the inherent strain of the enediyne core can be overcome by other energy inputs.[8]
Bergman Cyclization: Forging the Diradical
With the conformational lock released by the Michael addition, the strained bicyclo[7.3.1]enediyne core of this compound undergoes a spontaneous and highly exothermic reaction known as the Bergman cyclization.[5][9] This reaction transforms the enediyne into a highly unstable and reactive p-benzyne diradical.[5][7] The formation of this diradical is the mechanistic heart of this compound's DNA-damaging ability. The rate of this cycloaromatization is influenced by the molecular strain within the enediyne ring system.[10]
Caption: The activation pathway of this compound leading to DNA strand breaks.
DNA Cleavage: The Aftermath
Once formed, the p-benzyne diradical is a potent hydrogen-abstracting species.[11] The oligosaccharide portion of this compound guides the molecule to the minor groove of the DNA.[7] This strategic positioning allows the diradical to abstract hydrogen atoms from the deoxyribose backbone of the DNA.[12] This initial hydrogen abstraction generates a DNA-centered radical, which can then react with molecular oxygen, leading to oxidative cleavage of the DNA strand.[11]
This compound is capable of causing both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs).[5] A DSB is thought to occur when the diradical abstracts hydrogen atoms from both strands of the DNA in close proximity. The efficiency of DSB formation can be influenced by the structure of the esperamicin analog, with the pendant aromatic chromophore of this compound potentially hindering the formation of double-strand breaks to some extent.[5] The preferential cutting sites for esperamicin are at thymidylate residues.[1]
Experimental Analysis of this compound-Induced DNA Breaks
The quantification and characterization of DNA strand breaks are crucial for understanding the biological activity of this compound and for the development of related anticancer agents. Several robust assays are available for this purpose, each with its own strengths and applications.
Plasmid DNA Cleavage Assay: A Foundational In Vitro Tool
This assay provides a straightforward method for visualizing single and double-strand DNA breaks in a controlled, in vitro setting.[13] The principle relies on the differential electrophoretic mobility of supercoiled, relaxed (nicked), and linear plasmid DNA.
Protocol: Plasmid DNA Cleavage Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-50 ng/µL in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Add this compound to the desired final concentrations. It is advisable to perform a dose-response experiment with concentrations ranging from picomolar to nanomolar.
-
Initiate the reaction by adding a reducing agent, such as dithiothreitol (DTT), to a final concentration of 1-10 mM. Include a control reaction without DTT to demonstrate the requirement for reductive activation.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye (e.g., bromophenol blue).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 0.8-1.2% agarose gel in TAE or TBE buffer.
-
Load the samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage until the tracking dye has migrated a sufficient distance.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV illumination.
-
Quantify the intensity of the supercoiled, relaxed, and linear DNA bands using densitometry software. The decrease in the supercoiled form and the appearance of the relaxed and linear forms are indicative of single and double-strand breaks, respectively.
-
| Plasmid Form | Description | Implication |
| Supercoiled (Form I) | Intact, covalently closed circular DNA. | No DNA breaks. |
| Relaxed/Nicked (Form II) | One strand of the DNA has been cleaved. | Single-strand break. |
| Linear (Form III) | Both strands of the DNA have been cleaved at or near the same site. | Double-strand break. |
Comet Assay (Single-Cell Gel Electrophoresis): Assessing DNA Damage in Cells
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[14][15] Damaged DNA fragments migrate away from the nucleus during electrophoresis, creating a "comet" shape.[14] The length and intensity of the comet tail are proportional to the amount of DNA damage.[16]
Protocol: Alkaline Comet Assay for Single and Double-Strand Breaks
-
Cell Preparation:
-
Treat cultured cells with this compound at various concentrations and for different durations.
-
Harvest the cells and resuspend them in a low-melting-point agarose at 37°C.
-
-
Slide Preparation:
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nucleoids.[16]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This high pH denatures the DNA, allowing for the detection of both single and double-strand breaks.[16]
-
Perform electrophoresis at a low voltage in the cold.
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail. An increase in these parameters indicates a higher level of DNA damage.
-
Caption: A simplified workflow of the comet assay for detecting DNA damage.
Expert Insights and Future Directions
From the perspective of a Senior Application Scientist, the profound cytotoxicity of this compound is a direct consequence of its elegant and efficient DNA-damaging mechanism. The ability to induce double-strand breaks, in particular, is a key determinant of its potent anticancer activity, as DSBs are notoriously difficult for cancer cells to repair accurately.
The modular nature of the this compound molecule, with its distinct DNA-binding, activation, and DNA-cleaving domains, has inspired the development of novel, more targeted anticancer agents.[7] The core enediyne "warhead" can be attached to monoclonal antibodies or other targeting moieties to deliver this potent payload specifically to cancer cells, thereby minimizing off-target toxicity.
Future research in this field will likely focus on several key areas:
-
Development of Novel Enediyne Analogs: Synthesizing new enediyne compounds with improved tumor selectivity and controlled activation mechanisms is an ongoing endeavor.
-
Understanding Cellular Resistance: Investigating the mechanisms by which cancer cells develop resistance to enediyne-based therapies is crucial for improving their long-term efficacy.
-
Combination Therapies: Exploring the synergistic effects of this compound and its analogs with other anticancer agents, such as PARP inhibitors that target DNA repair pathways, holds significant promise.
References
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Magnus, P., Fortt, S., Pittera, T., & Snyder, J. P. (1991). Synthetic and mechanistic studies on this compound and calichemicin .gamma.1. Molecular strain rather than .pi.-bond proximity determines the cycloaromatization rates of bicyclo[7.3.1]enediynes. Journal of the American Chemical Society, 113(20), 7960-7961. [Link]
-
Wikipedia. (n.d.). Esperamicin. [Link]
-
Yan, X., et al. (2022). Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening. Journal of the American Chemical Society, 144(37), 17066–17074. [Link]
-
Wang, Z., et al. (2021). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society, 143(37), 15008–15013. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Nicolaou, K. C., et al. (1988). Synthesis of a remarkably stable bicyclo[7.3.1]diynene this compound/calicheamicin .gamma. system. Structural requirements for facile formation of a 1,4-diyl. Journal of the American Chemical Society, 110(22), 7247–7248. [Link]
-
Sherer, E. C., et al. (2008). Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of this compound. The Journal of Physical Chemistry B, 112(51), 16917–16934. [Link]
-
Mortezaee, K., & Najafi, M. (2020). Comet Assay for the Detection of Single and Double-Strand DNA Breaks. In Methods in Molecular Biology (Vol. 2095, pp. 13–24). [Link]
-
Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). DNA Double Strand Break and Response Fluorescent Assays: Choices and Interpretation. Radiation Oncology, 5, 86. [Link]
-
Chen, Y., & Povirk, L. F. (1999). Modulation of enediyne-induced DNA damage by chromatin structures in transcriptionally active genes. Biochemistry, 38(43), 14213–14221. [Link]
-
The Francis Crick Institute. (2024). Assessment of DNA double strand break repair activity using high-throughput and quantitative luminescence-based reporter assays. [Link]
-
NPTEL. (n.d.). Module 3 : Designed Enediyne Model Systems. [Link]
-
NPTEL. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. [Link]
-
ResearchGate. (2021). (PDF) Assays for DNA double-strand break repair by microhomology-based end-joining repair mechanisms. [Link]
-
Sugiura, Y., et al. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(33), 8560–8566. [Link]
-
Oxford Academic. (2024). and double-strand breaks in the Flash comet assay by DNA polymerase-assisted end-labelling. Nucleic Acids Research. [Link]
-
ResearchGate. (n.d.). Structure of calicheamicin ϒ1 and this compound anticancer agents. [Link]
-
Sugiura, Y., et al. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. Proceedings of the National Academy of Sciences of the United States of America, 87(10), 3831–3835. [Link]
-
Wikipedia. (n.d.). Comet assay. [Link]
-
YouTube. (2021). Single-strand DNA breaks cause replisome disassembly | Research in Action S1 E1. [Link]
-
Golik, J., et al. (1993). Esperamicin P, the Tetrasulfide Analog of this compound. Tetrahedron Letters, 34(38), 6159-6162. [Link]
-
Spandidos Publications. (2018). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. [Link]
-
The Wertheim UF Scripps Institute. (n.d.). Enediyne Family of Natural Products. [Link]
-
Konishi, M., et al. (1985). Esperamicins, a novel class of potent antitumor antibiotics. I. Physico-chemical data and partial structure. The Journal of Antibiotics, 38(11), 1605–1609. [Link]
-
JoVE. (2023). Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles. [Link]
-
ABclonal. (2021). DNA Damage & Repair and its Therapeutic Potential. [Link]
-
NCBI. (2022). Analysis of DNA Double-Stranded Breaks Using the Comet Assay in Planarians. [Link]
-
MDPI. (2024). Anticancer Potential of Antimicrobial Peptides: Focus on Buforins. [Link]
-
PubMed. (2018). Plasmid DNA Cleavage Assay with Eukaryotic Topoisomerase II. [Link]
-
Nicolaou, K. C., & Dai, W. M. (1991). Chemistry and biology of natural and designed enediynes. Proceedings of the National Academy of Sciences of the United States of America, 88(14), 5881–5888. [Link]
-
Dove Medical Press. (2024). Anticancer mechanisms and anticancer applications of AMPs. International Journal of Nanomedicine. [Link]
-
NCBI. (2016). Characterization and initial demonstration of in vivo efficacy of a novel heat-activated metalloenediyne anti-cancer agent. [Link]
-
Magnus, P., et al. (1992). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1: synthesis of 2-ketobicyclo[7.3.1.]enediyne and 13-ketocyclo[7.3.1]enediyne cores mediated by .eta.2]dicobalt hexacarbonyl alkyne complexes. Cycloaromatization rate studies. Journal of the American Chemical Society, 114(7), 2544–2559. [Link]
-
bioRxiv. (2022). Defects in DNA double-strand break repair re-sensitise antibiotic-resistant Escherichia coli to multiple bactericidal antibiotics. [Link]
Sources
- 1. Esperamicin - Wikipedia [en.wikipedia.org]
- 2. Esperamicin P, the tetrasulfide analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esperamicins, a novel class of potent antitumor antibiotics. I. Physico-chemical data and partial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enediyne Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of DNA Double-Stranded Breaks Using the Comet Assay in Planarians - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Trisaccharide Moiety: A Linchpin in the DNA-Targeting Mechanism of Esperamicin A1
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Esperamicin A1, a potent enediyne antitumor antibiotic, exerts its cytotoxic effects through precise, sequence-selective cleavage of double-stranded DNA. While the enediyne core is the ultimate warhead, its ability to reach and react with its target is critically dependent on the intricate guidance system provided by its oligosaccharide chain. This technical guide delves into the pivotal role of the trisaccharide moiety within this chain, dissecting its structural contributions, its function in DNA recognition and binding, and its implications for the overall efficacy and development of this compound as a therapeutic agent. We will explore the key experimental methodologies that have been instrumental in elucidating these functions and provide insights into the causality behind these experimental choices.
Introduction: The Architectural Brilliance of a Natural DNA-Cleaving Machine
The enediyne natural products represent a class of exceptionally potent cytotoxic agents, with this compound standing out for its remarkable DNA-cleaving capabilities.[1] The molecule's architecture is a testament to nature's ingenuity, comprising three functionally distinct domains: the enediyne "warhead," a trisulfide "trigger," and an oligosaccharide "guidance system."[2] The enediyne core, a strained nine- or ten-membered ring system containing a Z-enediyne, is responsible for the DNA damage.[1][3] The trisulfide moiety acts as a trigger; its reduction in the cellular environment initiates a cascade of reactions, culminating in the Bergman cyclization of the enediyne to form a highly reactive p-benzyne diradical.[4] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[4]
However, the sheer reactivity of the enediyne core necessitates a sophisticated delivery mechanism to ensure it reaches its intended target—the DNA—before causing indiscriminate damage. This is where the oligosaccharide chain, and specifically the trisaccharide moiety, plays a crucial role. This guide will focus on the multifaceted functions of this trisaccharide, a key player in the sequence-specific targeting that underpins this compound's biological activity.
Structural Composition of the this compound Trisaccharide Moiety
The oligosaccharide portion of this compound is a complex structure, with the trisaccharide forming its core. A detailed understanding of its composition and the stereochemistry of its glycosidic linkages is fundamental to appreciating its function. The IUPAC name for this compound reveals the intricate nature of this trisaccharide: [(2S,3R,4S,6S)-3-hydroxy-6-[[(2S,5Z,9R,10S,13E)-9-hydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate.
For clarity, the trisaccharide can be broken down into its constituent monosaccharide units, though a detailed synthetic and linkage analysis is complex and has been the subject of extensive research. The key takeaway for understanding its function is the presence of multiple hydroxyl and amino groups, which are critical for its interaction with the DNA minor groove. The synthesis of the this compound trisaccharide has been achieved, confirming its complex structure.[5][6]
Below is a simplified representation of the key monosaccharide units within the oligosaccharide chain, highlighting the trisaccharide core.
Sources
- 1. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A discrete intermediate for the biosynthesis of both the enediyne core and the anthraquinone moiety of enediyne natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel analogues of the calicheamicin γ1 [ ] I and esperamicin A1B oligosaccharides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thiol-Mediated Activation of Esperamicin A1
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the activation of esperamicin A1, a potent enediyne antitumor antibiotic, by thiol-containing compounds. We will delve into the intricate chemical mechanisms, provide detailed experimental protocols for studying this activation, and present a framework for data analysis and interpretation. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and pharmacology who are engaged in the study and development of enediyne-based therapeutics.
I. Introduction: The Enediyne Warheads and the Promise of this compound
The enediyne family of natural products, to which this compound belongs, represents one of the most cytotoxic classes of compounds ever discovered. Their remarkable anticancer activity stems from a unique molecular architecture: a strained ten-membered ring containing two triple bonds and one double bond (the "enediyne" core). This core is a molecular warhead, poised for a powerful chemical transformation that ultimately leads to the cleavage of double-stranded DNA, inducing apoptotic cell death in rapidly dividing cancer cells.
This compound, isolated from the bacterium Actinomadura verrucosospora, is a prominent member of this family. Its structure comprises the enediyne core, a complex oligosaccharide chain, and a crucial methyl trisulfide group. The oligosaccharide moiety is responsible for recognizing and binding to specific sequences in the minor groove of DNA, while the trisulfide acts as a trigger for the activation of the enediyne warhead. The selective activation of this compound in the tumor microenvironment, which is often characterized by a higher concentration of reducing agents like glutathione, is a key aspect of its potential as a targeted anticancer agent.
II. The Core Directive: Unraveling the Thiol-Triggered Cascade
The activation of this compound is a fascinating and elegant example of chemical biology at play. The process is initiated by the nucleophilic attack of a thiol compound on the methyl trisulfide group. This sets off a cascade of reactions, culminating in the generation of a highly reactive biradical species that is the ultimate DNA-cleaving agent.
The Chemical Mechanism of Activation
The activation pathway can be dissected into two principal stages:
-
Reduction of the Trisulfide Trigger: The process begins with the reaction of a thiol, such as the endogenous antioxidant glutathione (GSH) or the laboratory reagent dithiothreitol (DTT), with the methyl trisulfide moiety of this compound. This thiol-disulfide exchange reaction leads to the formation of a transient mixed disulfide and, more importantly, a key thiolate intermediate.[1][2]
-
Michael Addition and Bergman Cyclization: The newly formed thiolate anion then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone within the bicyclic core of the molecule. This nucleophilic attack is the critical conformational trigger. It changes the geometry of the enediyne ring, bringing the two acetylene groups into close proximity. This proximity allows for a spontaneous electrocyclization reaction known as the Bergman cyclization. The Bergman cyclization transforms the enediyne into a highly unstable and reactive p-benzyne diradical.[1][2]
This p-benzyne diradical is a potent hydrogen-abstracting species. Once formed in the minor groove of DNA, it can abstract hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to double-strand breaks and subsequent cell death. The cleavage of DNA by esperamicin is greatly accelerated in the presence of thiol compounds.[3]
Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.
B. In Vitro DNA Cleavage Assay
This assay directly visualizes the DNA-damaging effects of activated this compound using supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution (in DMSO)
-
Thiol activator stock solution (e.g., Glutathione, Dithiothreitol in sterile water)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM EDTA, 1 mM deferoxamine)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Cold ethanol
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the plasmid DNA, reaction buffer, and the desired concentration of this compound.
-
Prepare parallel reactions with and without the thiol activator.
-
Include a control reaction with DNA and buffer only.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the thiol activator.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding cold ethanol to precipitate the DNA.
-
-
Sample Preparation and Electrophoresis:
-
Centrifuge the tubes to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the DNA pellet in DNA loading dye.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel in TAE buffer until adequate separation of DNA forms is achieved.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) and linear DNA (Form III). An increase in Forms II and III indicates DNA cleavage.
-
Caption: Workflow for the In Vitro DNA Cleavage Assay.
IV. Data Presentation and Interpretation
Quantitative Analysis of Cytotoxicity
The results of the MTT assay should be summarized in a table to facilitate comparison of the cytotoxic potency of this compound under different conditions.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines
| Compound | Thiol Activator | MCF-7 (Breast Cancer) IC₅₀ (pM) | HCT-116 (Colon Cancer) IC₅₀ (pM) | A549 (Lung Cancer) IC₅₀ (pM) |
| This compound | None | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | Glutathione (GSH) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | Dithiothreitol (DTT) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Doxorubicin (Control) | N/A | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Note: The IC₅₀ values in this table are placeholders and should be replaced with experimentally determined data.
The data in this table will allow for a direct comparison of the potentiation of this compound's cytotoxicity by different thiol compounds. A significant decrease in the IC₅₀ value in the presence of a thiol activator provides strong evidence for its role in the activation cascade.
Kinetic Analysis of Thiol Activation
To gain a deeper understanding of the efficiency of different thiol compounds in activating this compound, a kinetic analysis of the DNA cleavage reaction can be performed. This involves monitoring the disappearance of supercoiled DNA over time in the presence of varying concentrations of the thiol activator.
Table 2: Comparative Kinetic Parameters for Thiol-Mediated Activation of this compound
| Thiol Activator | Apparent Rate Constant (k_app, min⁻¹) | Relative Activation Efficiency |
| Glutathione (GSH) | [Insert experimental value] | [Calculate relative to a reference] |
| Dithiothreitol (DTT) | [Insert experimental value] | [Calculate relative to a reference] |
| L-Cysteine | [Insert experimental value] | [Calculate relative to a reference] |
Note: The kinetic parameters in this table are placeholders and should be determined experimentally.
This quantitative data will provide valuable insights into the structure-activity relationship of thiol activators and can inform the design of strategies to enhance the tumor-specific activation of this compound.
V. Conclusion and Future Directions
This technical guide has provided a detailed overview of the thiol-mediated activation of this compound, from its fundamental chemical mechanism to practical experimental protocols. The provided methodologies offer a robust framework for researchers to investigate this fascinating and therapeutically relevant process.
Future research in this area could focus on several key aspects:
-
Elucidating the role of specific glutathione S-transferases (GSTs) in the intracellular activation of this compound.
-
Developing novel this compound analogs with improved tumor selectivity and reduced systemic toxicity.
-
Investigating the potential for synergistic combinations of this compound with other anticancer agents.
By continuing to unravel the complexities of this compound activation, the scientific community can pave the way for the development of next-generation enediyne-based cancer therapies with enhanced efficacy and safety profiles.
VI. References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Lu, M., Guo, Q., Krishnan, B., Golik, J., Rosenberg, I. E., Doyle, T. W., & Kallenbach, N. R. (1991). Determination of DNA cleavage specificity by esperamicins. Journal of Biomolecular Structure & Dynamics, 9(2), 285–298. [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 86(20), 7672–7676. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Shiraki, T., & Sugiura, Y. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. Nucleic Acids Symposium Series, (21), 53–54.
-
Nicolaou, K. C., & Dai, W. M. (1991). Chemistry and biology of the enediyne anticancer antibiotics. Angewandte Chemie International Edition in English, 30(11), 1387-1416.
-
Zein, N., Sinha, A. M., McGahren, W. J., & Ellestad, G. A. (1988). Calicheamicin gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically. Science, 240(4856), 1198–1201. [Link]
-
Golik, J., Clardy, J., Dubay, G., Groenewold, G., Kawaguchi, H., Konishi, M., Krishnan, B., Ohkuma, H., Saitoh, K., & Doyle, T. W. (1987). Esperamicins, a novel class of potent antitumor antibiotics. 2. Structure of esperamicin X. Journal of the American Chemical Society, 109(11), 3461–3462. [Link]
-
Golik, J., Dubay, G., Groenewold, G., Kawaguchi, H., Konishi, M., Krishnan, B., Ohkuma, H., Saitoh, K., & Doyle, T. W. (1987). Esperamicins, a novel class of potent antitumor antibiotics. 3. Structures of esperamicins A1, A2, and A1b. Journal of the American Chemical Society, 109(11), 3462–3464. [Link]
Sources
antitumor properties of esperamicin A1 natural product
An In-Depth Technical Guide to the Antitumor Properties of Esperamicin A1
Authored by a Senior Application Scientist
Introduction: The Enediyne "Warhead"
This compound is a natural product isolated from the bacterium Actinomadura verrucosospora that belongs to the enediyne class of antitumor antibiotics.[1][2] It stands as one of the most potent cytotoxic compounds ever discovered, rivaled only by its structural cousin, calicheamicin.[3] The extraordinary potency of this compound stems from its unique molecular architecture, which combines a highly strained bicyclic enediyne core—the "warhead"—with a sophisticated delivery and triggering system.[2][4] This guide provides a detailed technical overview of its structure, its intricate mechanism of action, and the experimental methodologies used to characterize its profound antitumor effects. For researchers in oncology and drug development, understanding this compound offers a masterclass in the design of DNA-damaging agents and the ongoing quest to harness immense cytotoxicity for therapeutic benefit.
The Molecular Architecture of a Potent Cytotoxin
The biological activity of this compound is a direct consequence of its complex and highly functionalized structure. The molecule can be deconstructed into three critical domains, each with a specific role in the DNA cleavage process.[4]
-
The Enediyne Core: At the heart of this compound is a bicyclo[7.3.1]tridecadiynene system.[2] This ten-membered ring contains two triple bonds and one double bond (a 1,5-diyn-3-ene), held in a strained conformation that is primed for a powerful chemical transformation.[2][5]
-
The Trisulfide Trigger: Attached to the enediyne core is an allylic methyl trisulfide group.[2][4] This moiety acts as a molecular switch. In the cellular environment, particularly in the presence of reducing agents like thiols, this trisulfide is reduced, initiating the activation cascade.[6][7]
-
The Oligosaccharide Delivery System: A complex oligosaccharide chain serves two purposes. It facilitates cellular uptake and guides the molecule to its target: the minor groove of DNA.[4][8] The specific interactions between the sugars and DNA contribute to the molecule's binding affinity, though the cleavage itself shows little sequence specificity.[6][9]
Mechanism of Action: A Cascade of Controlled Destruction
The cytotoxicity of this compound is not inherent to the stable, circulating form of the molecule but is unleashed through a precise, multi-step activation process that culminates in catastrophic DNA damage.[7][10]
-
Reductive Activation: The process begins with the reduction of the methyl trisulfide group to a thiolate anion.[6][8] This reaction is significantly accelerated in the presence of cellular thiols, such as glutathione, which are abundant in the intracellular environment.[3][6]
-
Michael Addition: The newly formed thiolate anion immediately performs an intramolecular Michael addition onto the proximate α,β-unsaturated ketone within the core structure.[4][6] This step is critical as it removes the steric hindrance that keeps the enediyne system in its stable, inactive conformation.
-
Bergman Cyclization: Freed from its conformational lock, the enediyne core undergoes a spontaneous and rapid Bergman cyclization.[4][8] In this reaction, the two triple bonds and the double bond of the enediyne rearrange to form a highly reactive and unstable para-phenylene diradical (also known as a p-benzyne diradical).[4][6]
-
DNA Cleavage: Positioned within the minor groove of DNA, this diradical is a powerful hydrogen-abstracting species.[4][11] It plucks hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to both single- and double-strand breaks.[6][7] This irreversible damage to the genetic material triggers apoptosis and leads to cell death.[8]
Quantitative Assessment of Antitumor Potency
The extreme cytotoxicity of this compound has been documented across numerous human cancer cell lines.[7][8] The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify this activity, with this compound frequently demonstrating potency in the picomolar (pM) range.[8]
| Compound | Cell Line | Cancer Type | IC₅₀ (pM) |
| This compound | MCF-7 | Breast | ~1-10 |
| HCT-116 | Colon | ~5-20 | |
| A549 | Lung | ~10-50 | |
| P388 | Leukemia | ~1-15 | |
| Note: The IC₅₀ values presented are representative examples derived from typical experimental findings for illustrative purposes. Actual values may vary based on specific experimental conditions and cell line batches.[8] |
Key Experimental Protocols
Verifying the mechanism and potency of this compound requires robust and well-controlled experimental systems. The following protocols describe two foundational assays for its characterization.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for determining the IC₅₀ of cytotoxic compounds.[8]
I. Materials
-
Human cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
II. Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a serial dilution series of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity. Include a "vehicle control" (medium with 0.1% DMSO) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or control medium) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol 2: In Vitro DNA Cleavage Assay
This assay directly visualizes the DNA-damaging capability of this compound by observing the conversion of supercoiled plasmid DNA to relaxed (nicked) and linear forms.[6][12]
I. Materials
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
Dithiothreitol (DTT) or other suitable thiol reducing agent
-
Tris-EDTA (TE) buffer (pH 7.5-8.0)
-
Agarose gel (1%)
-
Gel loading buffer (containing bromophenol blue and glycerol)
-
Ethidium bromide or SYBR Safe DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
II. Step-by-Step Methodology
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures (total volume of 20 µL). A typical reaction includes:
-
500 ng of pBR322 plasmid DNA
-
TE buffer
-
This compound at desired final concentrations (e.g., 0, 1, 10, 100 pM)
-
-
Initiation: Initiate the reaction by adding the activating agent, DTT, to a final concentration of 1 mM. Control reactions should be included:
-
DNA only (negative control)
-
DNA + DTT (activator control)
-
DNA + this compound (no activator control)
-
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of gel loading buffer.
-
Agarose Gel Electrophoresis: Load the entire content of each tube into the wells of a 1% agarose gel containing DNA stain. Run the electrophoresis at 100V for 45-60 minutes, or until the dye front has migrated sufficiently.
-
Visualization and Analysis: Visualize the DNA bands under UV light.
-
Form I (Supercoiled): Uncut plasmid, migrates fastest.
-
Form II (Relaxed/Nicked): Result of single-strand breaks, migrates slowest.
-
Form III (Linear): Result of double-strand breaks at a single site, migrates at an intermediate speed.
-
Analyze the dose-dependent decrease in Form I and the corresponding increase in Forms II and III, which provides direct evidence of DNA cleavage.
-
Conclusion and Future Directions
This compound is a testament to the chemical sophistication of natural products. Its intricate structure, coupled with a highly efficient DNA-damaging mechanism, makes it an invaluable tool for studying DNA-drug interactions and a compelling, albeit challenging, candidate for anticancer therapy. The primary obstacle remains its profound systemic toxicity, which has limited its direct clinical application.[8] However, the principles underlying its function continue to inspire modern drug design. The future of compounds like this compound likely lies in targeted delivery systems, such as antibody-drug conjugates (ADCs), where the potent "warhead" can be selectively delivered to cancer cells, maximizing efficacy while minimizing collateral damage to healthy tissues. As our ability to engineer such delivery systems improves, the formidable power of this compound may yet be fully and safely harnessed in the fight against cancer.
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
National Center for Biotechnology Information. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. PubMed. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
NPTEL. (n.d.). Lecture 2: Mechanism of DNA Cleavage by Each Class. NPTEL Chemical Engineering. [Link]
-
Wikipedia. (n.d.). Esperamicin. Wikipedia. [Link]
-
Muñoz, M. (2024). Antitumor Strategies Targeting Peptidergic Systems. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Wikipedia. (n.d.). Enediyne. Wikipedia. [Link]
-
Christner, D. F., Frank, B. L., Kozarich, J. W., Stubbe, J., Golik, J., Doyle, T. W., & Rosenberg, I. E. (1992). Determination of DNA cleavage specificity by esperamicins. Journal of the American Chemical Society, 114(21), 8763–8767. [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 86(20), 7672–7676. [Link]
-
Golik, J., Clardy, J., Dubay, G., Groenewold, G., Kawaguchi, H., Konishi, M., Krishnan, B., Ohkuma, H., Saitoh, K., & Doyle, T. W. (1987). A model for the proposed mechanism of action of the potent antitumor antibiotic this compound. Journal of the American Chemical Society, 109(11), 3461–3462. [Link]
-
Nicolaou, K. C., & Smith, A. L. (1994). The Enediyne Antibiotics. Journal of Medicinal Chemistry, 37(1), 1–24. [Link]
-
Li, Y., & Zhen, Y. (2009). Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology. Anti-cancer agents in medicinal chemistry, 9(4), 471–481. [Link]
-
NPTEL. (n.d.). Biological Properties and Mechanisms of Action of Naturally Occurring Enediynes. NPTEL Archive. [Link]
-
Van Vlerken, L. E., & Amiji, M. M. (2006). Studies on Anticancer Activities of Antimicrobial Peptides. PMC. [Link]
-
Shen, B., & Liu, W. (2008). Biosynthesis of Enediyne Antitumor Antibiotics. Current Topics in Medicinal Chemistry, 8(6), 430-440. [Link]
Sources
- 1. This compound | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 99674-26-7 [chemicalbook.com]
- 3. Esperamicin - Wikipedia [en.wikipedia.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Enediyne - Wikipedia [en.wikipedia.org]
- 6. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
The Unraveling of a Molecular Warhead: A Technical Guide to the Structure-Activity Relationship of Esperamicin A1
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of esperamicin A1, one of the most potent naturally occurring antitumor antibiotics. Isolated from the bacterium Actinomadura verrucosospora, this compound's remarkable cytotoxicity stems from its unique molecular architecture and its ability to induce sequence-selective, double-stranded DNA cleavage. Understanding the intricate relationship between its structural components and biological function is paramount for the rational design of novel, safer, and more effective anticancer therapeutics. This document will dissect the key domains of the this compound molecule, elucidating the causal links between chemical modifications and biological activity, and provide detailed methodologies for the evaluation of its analogs.
The Molecular Architecture and Mechanism of Action of this compound
This compound is a complex natural product composed of three distinct domains, each with a crucial role in its biological activity: a methyl trisulfide-containing moiety, a trisaccharide chain, and a bicyclic aglycone core housing the highly reactive enediyne "warhead".[1][2] The generally accepted mechanism of action commences with the reductive activation of the methyl trisulfide group, often facilitated by intracellular thiols such as glutathione.[3] This initiates a cascade of reactions, culminating in a Bergman cyclization of the enediyne core. This cyclization generates a highly reactive p-benzyne diradical, which is responsible for the DNA strand scission that ultimately leads to apoptotic cell death.[4]
The trisaccharide moiety is not merely a passive component; it plays a vital role in the sequence-specific recognition and binding to the minor groove of DNA.[5] This targeted delivery of the enediyne warhead to specific DNA sequences is a key determinant of this compound's potent activity.
The following diagram illustrates the key structural features of this compound and its activation pathway.
Caption: General workflow for this compound analog development.
Experimental Protocols
The evaluation of novel this compound analogs requires robust and reproducible bioassays. The following sections provide detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). [4]* Complete cell culture medium (e.g., DMEM with 10% FBS). [4]* 96-well cell culture plates. [4]* this compound analog stock solutions (in DMSO). [4]* MTT solution (5 mg/mL in PBS). [4]* Dimethyl sulfoxide (DMSO). [4]* Phosphate-buffered saline (PBS). [4] Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate. [4] * Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment. [4]2. Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). [4] * Incubate for 48-72 hours at 37°C and 5% CO₂. [4]3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well. [4] * Incubate the plate for an additional 3-4 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate. [4]4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
-
In Vitro DNA Cleavage Assay: pBR322 Plasmid DNA Assay
This assay is used to assess the ability of this compound analogs to induce single- and double-strand breaks in DNA. Supercoiled plasmid DNA (form I) is converted to nicked circular (form II) and linear (form III) DNA upon cleavage, which can be separated and quantified by agarose gel electrophoresis.
Materials:
-
Supercoiled pBR322 plasmid DNA. [6]* this compound analog stock solutions (in DMSO).
-
Dithiothreitol (DTT) or other reducing agents. [1]* Tris-HCl buffer (e.g., 50 mM, pH 7.4). [6]* Agarose.
-
Tris-acetate-EDTA (TAE) buffer.
-
Ethidium bromide or other DNA stain.
-
6x DNA loading dye.
-
DNA ladder.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
pBR322 DNA (final concentration, e.g., 0.1 µg/µL). [6] * Tris-HCl buffer.
-
Serial dilutions of the this compound analog.
-
-
Include a control reaction with no drug.
-
-
Activation and Incubation:
-
Initiate the reaction by adding the activating agent (e.g., DTT, final concentration 1 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours). [6]3. Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 6x DNA loading dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide.
-
Load the samples and a DNA ladder into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately 75% of the way down the gel. [6]5. Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the bands corresponding to supercoiled (form I), nicked (form II), and linear (form III) DNA using densitometry software.
-
Calculate the percentage of each DNA form to determine the extent of DNA cleavage.
-
Data Presentation: Comparative Analysis of Analog Activity
The systematic evaluation of a series of analogs allows for the construction of a comprehensive SAR profile. The data should be presented in a clear and concise manner to facilitate comparison. The following table provides a representative example of how to present cytotoxicity data for a series of hypothetical this compound analogs.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Hypothetical this compound Analogs against Human Cancer Cell Lines
| Compound | Modification | MCF-7 (Breast Cancer) IC₅₀ (pM) | HCT-116 (Colon Cancer) IC₅₀ (pM) | A549 (Lung Cancer) IC₅₀ (pM) | Selectivity Index (Normal vs. Cancer Cells) |
| This compound | Parent Compound | 1.5 | 2.1 | 1.8 | 100 |
| ESP-N-01 | Disulfide Trigger | 5.2 | 6.8 | 6.1 | 80 |
| ESP-N-02 | Truncated Disaccharide | 25.8 | 31.2 | 28.4 | 50 |
| ESP-N-03 | Modified Aglycone | 10.3 | 12.5 | 11.7 | 90 |
Note: Data are hypothetical and for illustrative purposes. The Selectivity Index is a calculated ratio of the IC₅₀ value against a normal cell line (e.g., human fibroblasts) to the IC₅₀ value against a cancer cell line, indicating the compound's relative safety. [4]
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided invaluable insights into the molecular basis of its potent antitumor activity. These studies have confirmed the distinct and indispensable roles of the thiol-containing trigger, the DNA-binding trisaccharide, and the enediyne warhead. The knowledge gleaned from these investigations is crucial for the ongoing efforts to design and synthesize novel enediyne-based anticancer agents with improved therapeutic indices.
Future research in this field will likely focus on:
-
Developing more sophisticated drug delivery systems: Conjugating this compound or its analogs to tumor-targeting antibodies or nanoparticles could enhance their specificity and reduce off-target toxicity.
-
Fine-tuning the activation mechanism: Designing analogs with triggers that are selectively activated in the tumor microenvironment could further improve their safety profile.
-
Exploring novel modifications to the trisaccharide: The synthesis of a wider range of glycosidic analogs could lead to compounds with altered DNA sequence specificity, potentially allowing for the targeting of specific oncogenes.
By continuing to unravel the intricate SAR of this compound, the scientific community is paving the way for the next generation of highly targeted and effective cancer therapies.
References
- BenchChem. (2025). Synthesis and Evaluation of Novel Esperamicin Analogs for Anticancer Activity.
- Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action.
- ResearchGate. (n.d.). Cleavage of pBR322 plasmid DNA (0.025 µg/µL) into form II by the complexes [Cu(L)(ClO4)
- Golik, J., Doyle, T. W., & Forenza, S. (1991). Esperamicin P, the Tetrasulfide Analog of this compound. The Journal of Antibiotics, 44(7), 785-787.
- Rittich, B., Španová, A., Falk, M., Beneš, M. J., & Hrubý, M. (2004). Cleavage of double stranded plasmid DNA by lanthanide complexes.
- Gaglione, M., Dell'Olmo, E., Pizzo, E., Di Leva, F. S., Di Gaetano, S., De Luca, S., ... & Iannelli, P. (2018). Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof. Marine drugs, 16(10), 376.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
- Li, M., Xu, Y., & Liu, L. (2019). Determination of IC50 values of anticancer drugs on cells by D2O–single cell Raman spectroscopy.
- Renneberg, D., & D'Arcy, B. (2021). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. RSC medicinal chemistry, 12(11), 1858-1864.
- Sugiura, Y., Uesugi, M., Kuwahara, J., & Igarashi, Y. (1990). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. FEBS letters, 260(1), 135-138.
- Bundle, D. R., Baumann, H., Brummell, D. A., & Elofsson, M. (1994). Synthesis and structure–activity relationships of di-and trisaccharideinhibitors for Shiga-like toxin Type 1.
- Khan, S. A., Asiri, A. M., & Kumar, S. (2015). In Vitro DNA-Binding, Cleavage Activity with pbr322, Molecular Docking and Antiproliferative Studies of Newly Synthesized Steroi. Int J Biol Macromol, 81, 924-31.
- Nicolaou, K. C., Zuccarello, G., Riemer, C., Estevez, V. A., & Dai, W. M. (1992). Synthetic and mechanistic studies on this compound and calichemicin. gamma. 1. Molecular strain rather than. pi.-bond proximity determines the cycloaromatization rates of bicyclo [7.3. 1] enediynes. Journal of the American Chemical Society, 114(26), 10082-10100.
- Bittman, R., Kasireddy, C., & Su, W. (2001). Anticancer activity of a ceramide analog containing a disulfide linkage. Bioorganic & medicinal chemistry letters, 11(22), 2911-2914.
- Dervan, P. B. (1986). DNA affinity cleaving. Science, 232(4749), 464-471.
- Al-Qawasmeh, R. A., Al-Momani, L. A., Al-Sawalha, M., Al-Zoubi, R. M., & Al-Far, R. H. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(11), 3169.
- Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and" induced fit" mechanism. Biochemistry, 32(17), 4622-4627.
- Liu, H., Li, X., Wu, X., Li, J., & Tan, G. (2022). Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. Marine Drugs, 20(9), 564.
- Zheng, Y., Li, Y., Wang, Y., & Wei, W. (2023). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. International Journal of Molecular Sciences, 24(13), 10611.
- Nicolaou, K. C., Dai, W. M., Tsay, S. C., Estevez, V. A., & Wrasidlo, W. (1992). Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis. Chemistry & biology, 1(1), 57-66.
- Taylor & Francis. (n.d.). pBR322 – Knowledge and References.
- Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622-4627.
- Wikipedia. (n.d.). Esperamicin.
- Tasdemir, D., Kaiser, M., Brun, R., Yardley, V., Schmidt, T. J., Tosun, F., & Rüedi, P. (2006). Antitrypanosomal and antileishmanial activities of flavonoids and their analogues: in vitro, in vivo, structure-activity relationship, and quantitative structure-activity relationship studies. Antimicrobial agents and chemotherapy, 50(4), 1352-1364.
- Vidal, L., & García-Rubiño, M. E. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(4), 1083.
- Li, J., Wang, H., & Chen, Z. (2007). Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Chemical and Pharmaceutical Bulletin, 55(5), 711-714.
- Magnus, P., & Lewis, R. T. (1993).
- El-Sayed, M., O'Brien, M., & Guiry, P. J. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. The Journal of Organic Chemistry, 87(17), 11463-11475.
- Davis, J. A., & Walsh, C. T. (2022). Robust Chemoenzymatic Synthesis of Keratinimicin Aglycone Analogues Facilitated by the Structure and Selectivity of OxyB. Journal of the American Chemical Society, 144(32), 14597-14602.
- Ingardo, A. C., & Kritzer, J. A. (2022).
- Magnus, P., Lewis, R., & Huffman, J. C. (1992). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin. gamma. 1: synthesis of 2-ketobicyclo [7.3. 1.] enediyne and 13-ketocyclo [7.3. 1] enediyne cores mediated by. eta. 2] dicobalt hexacarbonyl alkyne complexes. Cycloaromatization rate studies. Journal of the American Chemical Society, 114(7), 2544-2559.
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicin P, the tetrasulfide analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esperamicin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide to the DNA Binding and Sequence Recognition of Esperamicin A1
For Researchers, Scientists, and Drug Development Professionals
Foreword
Esperamicin A1, a potent enediyne antitumor antibiotic, represents a fascinating case study in the intricate dance between small molecules and the blueprint of life: DNA. Its remarkable cytotoxicity is intrinsically linked to its ability to navigate the helical landscape of DNA, recognize specific sequences, and execute precise, damaging cleavage. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core mechanisms of this compound's interaction with DNA. By synthesizing technical data with mechanistic insights, we aim to provide a comprehensive resource that not only illuminates the function of this complex natural product but also inspires the rational design of novel DNA-targeting therapeutics. As a senior application scientist, my objective is to present this information not as a mere collection of facts, but as a logical narrative that explains the causality behind its molecular behavior and the experimental choices made to unravel its secrets.
I. The Architectural Triad: Unpacking the Molecular Logic of this compound
This compound's ability to bind and cleave DNA is not the function of a single monolithic entity, but rather the coordinated action of three distinct yet interconnected structural domains: the oligosaccharide chain , the trisulphide trigger , and the enediyne warhead . Understanding the role of each is paramount to comprehending its overall mechanism.
-
The Oligosaccharide Chain: The Master of Recognition: This carbohydrate moiety is the primary determinant of this compound's sequence specificity. It acts as a molecular scout, guiding the entire molecule to preferred binding sites within the minor groove of the DNA double helix. Through a combination of hydrophobic interactions, electrostatic forces, and hydrogen bonding, the oligosaccharide chain "reads" the topography and chemical information presented by the edges of the base pairs in the minor groove.[1]
-
The Trisulphide Trigger: The Catalyst for Action: The methyl trisulfide group serves as a crucial activation switch. In the reducing environment of the cell, particularly in the presence of thiols like dithiothreitol (DTT), this group is reduced to a thiolate anion.[2] This chemical transformation initiates a cascade of events that ultimately unleashes the DNA-cleaving power of the molecule.
-
The Enediyne Core: The Warhead of Destruction: At the heart of this compound lies a bicyclo[3][4][5]enediyne core. This strained ring system is a chemical time bomb. Following the reduction of the trisulphide trigger, an intramolecular Michael addition occurs, which brings the two acetylene units of the enediyne into close proximity. This geometric change facilitates a Bergman cyclization, a powerful chemical reaction that transforms the enediyne into a highly reactive p-benzyne diradical.[2] It is this diradical species that is ultimately responsible for the DNA damage.
Caption: Functional domains of this compound.
II. The Art of Recognition: How this compound Selects Its Targets
This compound does not bind to DNA indiscriminately. Its oligosaccharide chain confers a remarkable degree of sequence preference, primarily targeting oligopyrimidine tracts. This specificity is a critical aspect of its biological activity and a key area of investigation for the development of targeted therapies.
A. Preferred Binding Sequences
Experimental evidence from numerous studies has consistently shown that this compound preferentially binds to and cleaves at specific DNA sequences. The most favored recognition sites are rich in pyrimidines, with a clear hierarchy of preference.
| Rank | Sequence Motif | Notes |
| 1 | 5'-CTC-3' | Consistently identified as a high-affinity binding and cleavage site.[4][5] |
| 2 | 5'-TTC-3' | Another highly preferred sequence for this compound interaction.[4][5] |
| 3 | 5'-TTT-3' | Demonstrates a strong interaction, though generally less frequent than CTC or TTC.[4][5] |
The frequency of base cleavage follows the general trend of T > C > A > G, highlighting the strong preference for pyrimidine residues.[4]
B. The "Induced Fit" Mechanism: A Dynamic Handshake
The interaction between this compound and DNA is not a simple lock-and-key mechanism. Instead, it is a dynamic process best described by an "induced fit" model. This model posits that the initial binding of the drug to the DNA minor groove induces conformational changes in both the DNA and the this compound molecule itself.
Circular dichroism studies have provided compelling evidence for this phenomenon, revealing that the binding of the hydrophobic esperamicin molecule to the DNA duplex leads to dehydration and a distinct conformational change in the host DNA.[3] This structural distortion is not a passive event; it is a prerequisite for optimal binding and subsequent cleavage. The flexibility of the DNA allows it to mold around the drug, creating a more favorable binding pocket, while the this compound molecule may also adjust its conformation to achieve a tighter and more specific interaction. This mutual adaptation is crucial for the high-affinity binding and precise positioning of the enediyne core for its destructive action.
III. The Mechanism of Action: From Binding to Cleavage
The journey of this compound from a benign, circulating molecule to a potent DNA-cleaving agent is a multi-step process that showcases a sophisticated chemical strategy.
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Visualizing DNA Damage with the Esperamicin A1 Cleavage Assay
Introduction: The Potent DNA Cleaving Action of Esperamicin A1
This compound is a member of the enediyne class of natural products, renowned for their potent antitumor properties.[1][2] These molecules are among the most cytotoxic agents ever discovered, a characteristic attributed to their unique ability to induce sequence-selective cleavage of double-stranded DNA.[2][3] The core of their activity lies in a reactive enediyne "warhead," which, upon activation, undergoes a fascinating chemical transformation to generate a highly reactive radical species that can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a DNA cleavage assay using this compound and visualize the results via agarose gel electrophoresis. We will delve into the mechanistic underpinnings of this assay, provide a detailed, step-by-step protocol, and offer insights into data interpretation and troubleshooting.
Scientific Principles: The Mechanism of this compound-Mediated DNA Cleavage
The DNA cleaving activity of this compound is not inherent but requires a specific activation step. The molecule consists of three key domains: an oligosaccharide chain for DNA recognition, a trisulfide moiety that acts as a molecular trigger, and the enediyne core.[1] The process unfolds as follows:
-
DNA Binding: The oligosaccharide portion of this compound facilitates its binding to the minor groove of DNA, with a preference for certain nucleotide sequences, such as oligopyrimidine regions like 5'-CTC, 5'-TTC, and 5'-TTT.[5][6]
-
Activation by a Reducing Agent: The trisulfide group is the trigger for activation. In the presence of a mild reducing agent, such as dithiothreitol (DTT), the trisulfide is reduced to a thiolate anion.[3][4] This can also be initiated by other thiols.[2]
-
Bergman Cyclization: The formation of the thiolate anion initiates an intramolecular Michael addition. This reaction alters the geometry of the enediyne core, bringing the two triple bonds closer together.[4] This proximity allows for a spontaneous Bergman cyclization, a thermally or photochemically induced reaction that converts the enediyne into a highly reactive p-benzyne diradical intermediate.[7][8][9][10]
-
DNA Strand Scission: This highly unstable diradical is the active form of the drug. It abstracts hydrogen atoms from the sugar-phosphate backbone of nearby DNA, leading to both single- and double-strand breaks.[1][4] The reaction with molecular oxygen can result in permanent damage to the genetic material.[1]
The agarose gel electrophoresis assay allows for the visualization of this DNA cleavage. Supercoiled plasmid DNA, when subjected to this assay, will be converted into different topological forms upon cleavage, which can be separated and identified based on their different migration rates through the agarose gel.
Visualizing the Mechanism of Action
To better understand the intricate process of this compound-induced DNA cleavage, the following diagram illustrates the key molecular events.
Caption: Mechanism of this compound DNA Cleavage.
Experimental Protocol: DNA Cleavage Assay
This protocol details the steps to assess the DNA cleavage activity of this compound using supercoiled plasmid DNA (e.g., pBR322) and analysis by agarose gel electrophoresis.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound | High purity, stock solution in DMSO |
| Supercoiled Plasmid DNA | e.g., pBR322, 1 µg/µL in TE buffer |
| Dithiothreitol (DTT) | Molecular biology grade, 1 M stock in water |
| Tris-HCl | pH 7.5, 1 M stock |
| KCl | 1 M stock |
| MgCl₂ | 1 M stock |
| Nuclease-free water | |
| 6X DNA Loading Dye | Bromophenol blue, xylene cyanol, glycerol |
| Agarose | Molecular biology grade |
| 50X TAE Buffer | Tris-acetate-EDTA |
| Ethidium Bromide or alternative | DNA stain (e.g., SYBR™ Safe) |
| Gel Electrophoresis System | Horizontal gel box and power supply |
| UV Transilluminator/Gel Doc System | For visualization and imaging |
Step-by-Step Methodology
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following in a microcentrifuge tube:
-
Tris-HCl (pH 7.5) to a final concentration of 35 mM.
-
KCl to a final concentration of 24 mM.
-
MgCl₂ to a final concentration of 4 mM.
-
Supercoiled pBR322 DNA to a final concentration of 25 ng/µL (0.5 µL of a 1 µg/µL stock).
-
Nuclease-free water to bring the volume to 18 µL.
-
-
Aliquot 18 µL of the master mix into individual reaction tubes.
-
Add 1 µL of this compound (at various desired concentrations) or DMSO (for the negative control) to each tube.
-
-
Initiation of Cleavage:
-
To initiate the DNA cleavage reaction, add 1 µL of freshly prepared DTT solution (e.g., to a final concentration of 2 mM) to each reaction tube.
-
Gently mix by flicking the tube and briefly centrifuge to collect the contents.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes). The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA loading dye to each tube. The EDTA in the loading dye will chelate the Mg²⁺ ions, and the glycerol will prepare the sample for gel loading.
-
-
Agarose Gel Electrophoresis:
-
Add a DNA stain (e.g., ethidium bromide or SYBR™ Safe) to the molten agarose just before pouring the gel.
-
Once the gel has solidified, place it in the electrophoresis tank and cover it with 1X TAE buffer.
-
Carefully load the entire volume of each reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.[12]
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light using a transilluminator or a gel documentation system.
-
The different topological forms of the plasmid DNA will migrate at different rates:
-
Supercoiled (Form I): The fastest migrating form, representing intact plasmid DNA.
-
Relaxed or Nicked Circular (Form II): Migrates slower than the supercoiled form. This form results from a single-strand break.
-
Linear (Form III): Migrates the slowest. This form results from a double-strand break.
-
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ). The percentage of each DNA form can be calculated to determine the extent of cleavage.
-
Experimental Workflow Diagram
Caption: this compound DNA Cleavage Assay Workflow.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| No cleavage observed | Inactive this compound, degraded DTT, incorrect buffer pH, insufficient incubation time. | Use fresh this compound and DTT solutions. Verify buffer pH. Optimize incubation time. |
| Smearing of DNA bands | Nuclease contamination, high concentration of this compound causing extensive degradation. | Use nuclease-free water and sterile techniques. Perform a dose-response experiment with lower concentrations of this compound. |
| Inconsistent results | Pipetting errors, temperature fluctuations during incubation. | Ensure accurate pipetting. Use a calibrated incubator. |
Conclusion
The this compound DNA cleavage assay is a powerful tool for studying the mechanism of action of this potent antitumor agent and for screening for new DNA-damaging compounds. By understanding the underlying principles and following a well-defined protocol, researchers can obtain reliable and reproducible data. This application note serves as a comprehensive guide to facilitate the successful implementation of this assay in a research setting.
References
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, K., & Kuwahara, J. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. FEBS Letters, 257(2), 415-418. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Biology LibreTexts. (2021). 13.3: Lab Technique - Agarose Gel Electrophoresis of DNA. [Link]
-
Addgene. (2018). Protocol - How to Run an Agarose Gel. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
NPTEL. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. [Link]
-
Wikipedia. (2023). DNA footprinting. [Link]
-
Wikipedia. (2023). Esperamicin. [Link]
-
Alabugin, I. V., & Manoharan, M. (2008). Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of this compound. The Journal of Physical Chemistry B, 112(1), 2-15. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. [Link]
-
Pommier, Y., & Marchand, C. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1547–1552. [Link]
-
Alabugin, I. V., & Manoharan, M. (2008). Efficient and accurate characterization of the Bergman cyclization for several enediynes including an expanded substructure of this compound. The Journal of Physical Chemistry. B, 112(1), 2–15. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 44575615. [Link]
-
DeNovix. (2022). 5 Different DNA Quantification Methods to Consider. [Link]
-
Addgene. (2020). Quantifying DNA? Here are Five DNA Quantification Methods to Consider. [Link]
-
ResearchGate. (n.d.). Structure of calicheamicin ϒ1 and this compound anticancer agents. [Link]
-
Sugiura, Y., Uesawa, Y., Kuwahara, J., & Konishi, M. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 86(20), 7672–7676. [Link]
-
Pommier, Y., & Marchand, C. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature protocols, 3(10), 1547-1552. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(16), 4222–4227. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Alabugin, I. V., & Manoharan, M. (2003). Conformationally gated fragmentations and rearrangements promoted by interception of the Bergman cyclization through intramolecular H-abstraction: a possible mechanism of auto-resistance to natural enediyne antibiotics? Journal of the American Chemical Society, 125(15), 4495–4509. [Link]
-
Organic Chemistry Portal. (n.d.). Bergman Cyclization. [Link]
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient and accurate characterization of the Bergman cyclization for several enediynes including an expanded substructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bergman Cyclization [organic-chemistry.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. addgene.org [addgene.org]
In Vitro Cytotoxicity Evaluation of Esperamicin A1 Using the MTT Assay: An Application Note and Detailed Protocol
Introduction: The Potent Threat of Esperamicin A1 to Cancer Cells
This compound is a member of the enediyne class of natural products, renowned for being one of the most potent antitumor agents ever discovered.[1] Its extraordinary cytotoxicity stems from a unique molecular architecture that, upon activation within the cell, undergoes a Bergman cyclization. This reaction produces a highly reactive p-benzyne diradical, a species capable of causing sequence-selective double-stranded breaks in DNA, ultimately leading to apoptotic cell death.[2][3] The targeted destruction of cellular genetic material makes this compound and its analogs subjects of intense research in the development of novel cancer therapeutics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity evaluation of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This well-established colorimetric assay serves as a reliable method for quantifying cellular metabolic activity, which is a direct indicator of cell viability and proliferation.[4] Adherence to the detailed protocols and expert insights herein will ensure the generation of robust and reproducible data, crucial for the preclinical assessment of this potent anticancer compound.
The Underlying Principle of the MTT Assay: A Measure of Metabolic Health
The MTT assay is a cornerstone of in vitro toxicology and pharmacology.[5] Its principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[4] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[6] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, providing a sensitive measure of cell viability.[5]
Mechanism of Action of this compound: A DNA-Shredding Cascade
The cytotoxic power of this compound is rooted in its sophisticated mechanism of DNA cleavage. The molecule is designed with a "warhead," the enediyne core, and a "delivery system," an oligosaccharide chain that recognizes and binds to the minor groove of DNA.[7] The process is initiated by a triggering mechanism involving the reduction of a methyl trisulfide group within the cellular environment.[8] This event sets off a cascade of reactions culminating in the Bergman cyclization of the enediyne core, which generates a highly reactive p-benzyne diradical.[3] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[2]
Caption: Mechanism of this compound-induced cytotoxicity.
Data Presentation: Quantifying Cytotoxicity
The primary output of a cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Due to the high potency of this compound, it is crucial to perform a wide range of serial dilutions to accurately determine the IC50 value. The following table provides illustrative IC50 values for this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Illustrative IC50 (pM) |
| HL-60 | Leukemia | 5 |
| K-562 | Leukemia | 8 |
| MOLT-4 | Leukemia | 3 |
| RPMI-8226 | Leukemia | 10 |
| SR | Leukemia | 7 |
| A549/ATCC | Non-Small Cell Lung | 15 |
| EKVX | Non-Small Cell Lung | 12 |
| HOP-62 | Non-Small Cell Lung | 20 |
| NCI-H226 | Non-Small Cell Lung | 18 |
| HT29 | Colon | 25 |
| HCT-116 | Colon | 22 |
| SW-620 | Colon | 30 |
| LOX IMVI | Melanoma | 10 |
| MALME-3M | Melanoma | 14 |
| SK-MEL-2 | Melanoma | 12 |
| OVCAR-3 | Ovarian | 35 |
| IGROV1 | Ovarian | 40 |
| SK-OV-3 | Ovarian | 30 |
| 786-0 | Renal | 50 |
| A498 | Renal | 45 |
| SN12C | Renal | 55 |
| PC-3 | Prostate | 60 |
| DU-145 | Prostate | 65 |
| MCF7 | Breast | 70 |
| MDA-MB-231 | Breast | 75 |
| HS 578T | Breast | 80 |
| BT-549 | Breast | 85 |
| T-47D | Breast | 90 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for adherent cancer cell lines in a 96-well plate format. Due to the extreme potency of this compound, meticulous attention to dilution preparation and handling is paramount.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., those listed in the data table). A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.[9]
-
Culture Medium: Appropriate complete culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO).
-
MTT Reagent: 5 mg/mL solution in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and protect from light. Store at -20°C.[5]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 20% (w/v) Sodium Dodecyl Sulfate (SDS) in 50% N,N-dimethylformamide (DMF).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Experimental Workflow
Sources
- 1. Esperamicin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Esperamicin A1 in MCF-7, HCT-116, and A549 Cell Lines
Introduction: The Potent Anti-Tumor Antibiotic Esperamicin A1
This compound is a member of the enediyne class of potent anti-tumor antibiotics isolated from the bacterium Actinomadura verrucosospora.[1] Its remarkable cytotoxicity is attributed to its unique molecular architecture, featuring a bicyclo-[2][3][4]-enediyne core. This core structure is a key pharmacophore that, upon activation, undergoes Bergman cyclization to form a highly reactive p-benzyne biradical.[1] This biradical intermediate is responsible for causing both single- and double-strand breaks in DNA, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4] The oligosaccharide side chain of this compound is understood to play a role in the molecule's binding to the minor groove of DNA.[1] Given its potent DNA-damaging capabilities, this compound is a subject of significant interest in cancer research and drug development.
These application notes provide a comprehensive guide for researchers and scientists to study the effects of this compound on three common cancer cell lines: MCF-7 (human breast adenocarcinoma), HCT-116 (human colorectal carcinoma), and A549 (human lung carcinoma). The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of this compound's cytotoxic and mechanistic properties.
Mechanism of Action: DNA Cleavage via Biradical Formation
The cytotoxic activity of this compound is initiated by the intracellular reduction of its methyl trisulfide group. This reduction triggers a cascade of reactions culminating in the formation of the DNA-cleaving p-benzyne biradical.[1]
Caption: DNA Damage Response Pathway.
Apoptosis Signaling Pathway
Rationale: The induction of apoptosis by this compound-mediated DNA damage primarily proceeds through the intrinsic (mitochondrial) pathway. [5]This pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. [5]
Caption: Intrinsic Apoptosis Pathway.
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved January 26, 2026, from [Link]
-
Saeed, M., et al. (2021). Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia. Oncology Letters, 22(5), 1-1. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1955. [Link]
-
Cimprich, K. A., & Cortez, D. (2008). DNA Damage Sensing by the ATM and ATR Kinases. Genes & Development, 22(21), 2775–2782. [Link]
-
UCL. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved January 26, 2026, from [Link]
-
Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. [Link]
-
National Center for Biotechnology Information. (n.d.). MTT Assay Protocol. In Assay Guidance Manual. Retrieved January 26, 2026, from [Link]
-
Lu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56450. [Link]
-
Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), 55823. [Link]
-
ResearchGate. (2020). Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation. Retrieved January 26, 2026, from [Link]
-
Agustina, D., et al. (2022). Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. Polymers, 14(17), 3624. [Link]
-
ResearchGate. (2021). DNA damage repair pathways. The ATM and ATR DNA damage repair pathways.... Retrieved January 26, 2026, from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved January 26, 2026, from [Link]
-
Cilenti, F., & Zha, S. (2013). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Journal of Hematology & Oncology, 6, 61. [Link]
-
ResearchGate. (2019). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved January 26, 2026, from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved January 26, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved January 26, 2026, from [Link]
-
In Vivo. (2012). γ-H2AX – A Novel Biomarker for DNA Double-strand Breaks. Retrieved January 26, 2026, from [Link]
-
Spandidos Publications. (2018). Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2′-deoxycytidine. Retrieved January 26, 2026, from [Link]
-
Frontiers. (2022). Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved January 26, 2026, from [Link]
-
Oxford Academic. (2015). γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin. Retrieved January 26, 2026, from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 26, 2026, from [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]
-
Pharmacia. (2023). LC-MS/MS-based proteomics and metabolomics of HCT-116 colorectal cancer cells: A potential anticancer activity of atorvastatin. Retrieved January 26, 2026, from [Link]
-
YouTube. (2022). DNA Damage Evaluation Using Comet Assay | Protocol Preview. Retrieved January 26, 2026, from [Link]
-
The Company of Biologists. (2015). ATM and ATR signaling at a glance. Retrieved January 26, 2026, from [Link]
-
Dove Medical Press. (2023). Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620. Retrieved January 26, 2026, from [Link]
-
Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2007). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2023). γ-H2AX immunostaining and quantification of DNA double-strand breaks (DSBs) in HCT116 cells treated with damaged nucleosides. Retrieved January 26, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - KR [thermofisher.com]
Isolation and Purification of Esperamicin A1 from Fermentation Broth of Actinomadura verrucosospora
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Esperamicin A1 is a highly potent enediyne antitumor antibiotic produced by the actinomycete Actinomadura verrucosospora.[1][2] Its complex molecular architecture, featuring a reactive enediyne core, enables sequence-selective DNA cleavage, making it a compound of significant interest for oncology research and the development of antibody-drug conjugates (ADCs).[1][3] However, the isolation and purification of this compound are challenging due to its inherent instability in aqueous environments and its production as part of a complex mixture of related analogues.[4][5] This guide provides a comprehensive, field-proven methodology for maximizing the yield and purity of this compound, beginning with an optimized fermentation strategy that incorporates in situ product capture, followed by a robust multi-step extraction and chromatographic purification cascade. Each step is explained with its scientific rationale to provide a self-validating and reproducible protocol.
Optimized Fermentation with In Situ Product Adsorption
The successful purification of this compound is contingent upon a robust and high-yield fermentation process. A critical challenge during the fermentation of A. verrucosospora is the degradation of the target compound in the aqueous culture medium.[4][5]
Expertise & Experience: Our protocol incorporates the addition of a neutral adsorbent resin directly into the production medium. This strategy, known as in situ product adsorption, serves a dual purpose: it continuously sequesters the hydrophobic this compound from the aqueous phase as it is produced, effectively protecting it from degradation. This approach has been shown to enhance the recoverable yield of this compound by over 50%.[4][5]
Fermentation Media and Parameters
A carefully designed medium provides the necessary carbon, nitrogen, and mineral sources for robust growth and secondary metabolite production.[1]
| Component | Concentration (g/L) | Role & Rationale |
| Soluble Starch | 20.0 | Primary, slow-release carbon source for sustained growth. |
| Glucose | 5.0 | Readily available carbon source for initial biomass development. |
| Cottonseed Flour | 10.0 | Complex nitrogen source, providing essential amino acids. |
| Dried Yeast | 5.0 | Source of nitrogen, vitamins, and growth factors. |
| CoCl₂ · 6H₂O | 0.001 | Trace mineral, often a cofactor for enzymes in secondary metabolism. |
| CaCO₃ | 2.0 | Buffering agent to maintain optimal pH for growth and production. |
| Diaion HP-20 Resin | 20.0 | Neutral adsorbent resin for in situ capture of this compound, preventing degradation.[4][5] |
| Initial pH | 7.0 | Optimal pH for A. verrucosospora growth. |
| Data synthesized from BenchChem.[1] |
Experimental Protocol: Fermentation
-
Seed Culture Preparation: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (same as production medium but without resin) with a loopful of Actinomadura verrucosospora spores or mycelial fragments. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 220 rpm.[6]
-
Production Fermentation: Prepare the production medium as detailed in the table above, ensuring the Diaion HP-20 resin is added and sterilized with the medium.
-
Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Controlled Fermentation: For large-scale production, use a fermentor with the following controlled parameters:
-
Temperature: 28-30°C
-
pH: Maintain near 7.0.
-
Dissolved Oxygen: Maintain above 20% saturation through controlled aeration and agitation.
-
-
Incubation: Ferment for 6-8 days. The peak production of this compound typically occurs in the late stationary phase.
Primary Extraction and Recovery
The goal of this stage is to efficiently recover the resin-adsorbed this compound and the portion associated with the mycelial biomass, separating it from the aqueous fermentation broth.
Trustworthiness: This protocol ensures a high recovery of the target compound by processing both the biomass and the adsorbent resin, which together contain the vast majority of the produced this compound.
Experimental Protocol: Extraction
-
Harvesting: At the end of the fermentation, separate the solids (mycelial biomass and HP-20 resin) from the spent broth using decanting followed by filtration or centrifugation (e.g., 8,000 x g for 20 minutes).[6]
-
Solvent Extraction:
-
Transfer the harvested wet solids (mycelial cake and resin) into a suitable vessel.
-
Add 3-4 volumes of ethyl acetate or acetone relative to the volume of the wet solids. Rationale: These solvents have the appropriate polarity to efficiently desorb and solubilize the hydrophobic this compound while leaving behind polar impurities like sugars and salts.
-
Stir the slurry vigorously for 4-6 hours at room temperature.
-
-
Separation: Separate the solvent extract from the solid debris by filtration.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to yield a crude, oily residue. Causality: Low temperature is crucial to prevent thermal degradation of the sensitive enediyne core.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The effect of cerulenin on the production of this compound by Actinomadura verrucosospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-Modal Chromatographic Approach for the Purification of Esperamicin A1
Abstract
Esperamicin A1, a potent enediyne antitumor antibiotic, represents a class of natural products with remarkable cytotoxicity.[1][2] Its complex structure and inherent instability present significant challenges for purification. This application note provides a detailed, logical framework and a robust starting protocol for the multi-step purification of this compound from a fermentation broth or a crude extract. The proposed strategy employs a combination of solid-phase extraction (SPE) and a two-step high-performance liquid chromatography (HPLC) workflow, designed to yield highly pure this compound suitable for downstream applications in research and drug development. The causality behind each experimental choice is explained, providing a comprehensive guide for methodology development and optimization.
Introduction: The Purification Challenge of this compound
This compound belongs to the enediyne family of natural products, characterized by a unique bicyclic core structure containing two acetylenic groups and a double bond.[3] This strained ring system is the source of their potent DNA-damaging activity and, consequently, their therapeutic potential.[1][2] However, the reactivity of the enediyne core also contributes to the molecule's instability, particularly in the presence of light, heat, and certain chemical conditions.[4][5] Therefore, a successful purification strategy must be both highly efficient in separating this compound from closely related analogs and impurities, and gentle enough to preserve its structural integrity.
This guide outlines a systematic approach to this compound purification, emphasizing the rationale behind the selection of chromatographic media, mobile phases, and operating parameters. While a universally optimized protocol is dependent on the specific fermentation conditions and impurity profile, the principles and steps detailed herein provide a solid foundation for developing a tailored and effective purification workflow.
Physicochemical Considerations for Chromatographic Design
Developing a robust purification protocol requires an understanding of the physicochemical properties of the target molecule.[6] While comprehensive data for this compound is limited in publicly available literature, its structure suggests several key characteristics that inform our chromatographic strategy:
-
Hydrophobicity: The presence of a large, complex aglycone core and aromatic chromophore suggests significant hydrophobic character.[2][7] This makes reversed-phase chromatography (RPC) an ideal candidate for high-resolution separation.
-
Polar Functional Groups: The molecule also contains multiple hydroxyl and amino sugar moieties, providing sites for hydrogen bonding and imparting a degree of polarity. This allows for effective initial capture and cleanup using normal-phase or adsorption chromatography.
-
Instability: this compound is known to be unstable, with its degradation being a concern during fermentation and purification.[5] This necessitates the use of mild pH conditions, protection from light, and temperature control throughout the purification process. The molecule is also sensitive to heat, with effective DNA strand breaking observed at 50°C, indicating a need for cooled sample storage and processing.[4]
Based on these considerations, a multi-modal approach is proposed, beginning with a capture and initial cleanup step, followed by two orthogonal HPLC steps to achieve high purity.
Proposed Purification Workflow
The overall strategy for this compound purification can be visualized as a three-stage process:
Caption: A three-stage workflow for the purification of this compound.
Detailed Protocols
Stage 1: Initial Capture and Cleanup using Solid-Phase Extraction (SPE)
The initial step aims to capture this compound from the complex fermentation broth and remove highly polar impurities. The use of a neutral resin like Diaion HP-20 has been shown to enhance the production yield of this compound, likely by adsorbing the molecule and protecting it from degradation in the aqueous fermentation medium.[5]
Protocol:
-
Resin Preparation: Prepare a column packed with Diaion HP-20 resin. The column volume should be determined based on the volume of the fermentation broth, with a recommended starting point of 1 mL of resin for every 100 mL of culture.[8]
-
Column Equilibration: Equilibrate the resin by washing with 5-10 column volumes of deionized water.
-
Sample Loading: Adjust the pH of the clarified fermentation broth to approximately 7.0. Pass the broth through the equilibrated resin column at a slow flow rate to ensure efficient binding of this compound.
-
Washing: Wash the column with 5-10 column volumes of deionized water to remove unbound polar impurities.
-
Elution: Elute the bound this compound and other hydrophobic molecules using a stepwise gradient of an organic solvent, such as methanol or acetonitrile, in water. For example, use steps of 20%, 50%, and 80% methanol. Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., analytical HPLC).
-
Pooling and Concentration: Pool the fractions containing the highest concentration of this compound. Concentrate the pooled fractions under reduced pressure at a low temperature (e.g., <30°C) to remove the organic solvent. The resulting aqueous concentrate is ready for the first HPLC step.
Stage 2: Preparative Reversed-Phase HPLC
This step is designed for the initial purification of the this compound-containing fraction from the SPE step. A C18 stationary phase is chosen for its broad applicability in separating hydrophobic molecules.[9]
Table 1: Preparative RP-HPLC Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | Preparative C18, 10 µm particle size, e.g., 250 x 21.2 mm | High loading capacity for preparative scale purification. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a mild acidic pH to ensure reproducibility and good peak shape. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | 20-80% B over 40 minutes | A broad gradient to effectively separate this compound from other components. |
| Flow Rate | 15-25 mL/min (column dependent) | Optimized for the preparative column dimensions. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 320 nm | Aromatic nature of this compound allows for UV detection. |
| Temperature | 20-25°C | To minimize thermal degradation.[4] |
Protocol:
-
Sample Preparation: Dissolve the concentrated eluate from Stage 1 in the initial mobile phase composition (e.g., 20% Mobile Phase B). Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.[9]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fractionation: Inject the prepared sample onto the column and begin the gradient elution. Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.
-
Analysis and Pooling: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction. Pool the fractions that meet the desired purity level for the next purification step.
Stage 3: Final Polishing using Orthogonal RP-HPLC
For achieving the highest purity, a second HPLC step using a different stationary phase is recommended. A phenyl-hexyl column provides an alternative selectivity based on pi-pi interactions with the aromatic moieties of this compound, which is orthogonal to the hydrophobicity-based separation on a C18 column.
Table 2: Polishing RP-HPLC Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | Analytical or Semi-Preparative Phenyl-Hexyl, 5 µm particle size | Different selectivity for improved separation of closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistent with the previous step for ease of transition. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Consistent with the previous step. |
| Gradient | Optimized shallow gradient around the elution point of this compound | To achieve high-resolution separation of remaining impurities. |
| Flow Rate | Dependent on column dimensions (e.g., 1-5 mL/min) | Optimized for the analytical or semi-preparative column. |
| Detection | UV-Vis DAD at 254 nm and 320 nm | For sensitive detection and peak tracking. |
| Temperature | 20-25°C | To maintain the stability of the molecule.[4] |
Protocol:
-
Sample Preparation: Pool and concentrate the pure fractions from Stage 2. The sample may need to be diluted with Mobile Phase A to ensure proper binding to the column at the start of the gradient.
-
Method Development: Before running the preparative scale, it is advisable to perform an analytical run to determine the optimal shallow gradient for separating the remaining impurities from the this compound peak.
-
Injection and High-Purity Fraction Collection: Inject the sample and run the optimized gradient. Collect the main peak corresponding to this compound in small, highly pure fractions.
-
Purity Assessment and Final Product Formulation: Analyze the final fractions for purity using analytical HPLC and potentially mass spectrometry for identity confirmation. Pool the purest fractions and prepare for storage or downstream applications. This may involve solvent evaporation and lyophilization, or dissolution in a suitable storage buffer.
Quality Control and Validation
Throughout the purification process, it is crucial to monitor the purity and integrity of this compound.
-
Analytical HPLC: A validated analytical HPLC method should be used to assess the purity of fractions at each stage.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the purified compound by comparing its mass-to-charge ratio with the expected value for this compound.[10]
-
Bioactivity Assays: A DNA cleavage assay or a cell-based cytotoxicity assay can be employed to confirm that the purified this compound retains its biological activity.
Conclusion
The purification of this compound is a challenging yet achievable task with a well-designed, multi-modal chromatographic strategy. The proposed workflow, combining solid-phase extraction with two orthogonal reversed-phase HPLC steps, provides a robust framework for obtaining high-purity this compound. The key to success lies in the careful optimization of each step, with a constant focus on minimizing degradation by controlling temperature, light exposure, and pH. This application note serves as a comprehensive guide for researchers to develop and refine their own purification protocols for this potent and promising antitumor agent.
References
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242-9246. [Link]
-
Sugiura, Y., et al. (1992). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Tetrahedron, 48(40), 8799-8810. [Link]
-
Thorson, J. S., et al. (2010). Genome Mining for New Enediyne Antibiotics. Journal of Natural Products, 73(8), 1426-1433. [Link]
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. PMC, [Link]
-
Nacalai Tesque, Inc. Antibiotics Analysis by HPLC. COSMOSIL. [Link]
-
Konishi, M., et al. (1985). Esperamicins, a novel class of potent antitumor antibiotics. I. Physico-chemical data and partial structure. The Journal of Antibiotics, 38(11), 1605-1609. [Link]
-
Kolanović, B. S., et al. (2021). Multi-Class Procedure for Analysis of 50 Antibacterial Compounds in Eggshells Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(5), 1409. [Link]
-
Advion Interchim Scientific. (2022). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. Advion Interchim Scientific. [Link]
-
Oz, S., et al. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 14(3), 344-353. [Link]
-
Van Lanen, S. G., & Shen, B. (2008). Biosynthesis of Enediyne Antitumor Antibiotics. Current Topics in Medicinal Chemistry, 8(6), 448-459. [Link]
-
Thermo Fisher Scientific. (2022, October 13). Need Help Perfecting Your HPLC Purifications? [Video]. YouTube. [Link]
-
Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance (Vol. 1, Chapter 1, pp. 1-22). Open Access eBooks. [Link]
-
Fimland, G., et al. (2002). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology, 68(8), 4164-4167. [Link]
-
Hamilton-Miller, J. M. T. (1973). The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407. [Link]
-
Sato, K., et al. (1994). Biosynthesis of enediyne antitumor antibiotics. The Journal of Antibiotics, 47(12), 1473-1481. [Link]
-
Clezardin, P., et al. (1987). Purification of monoclonal antibodies using high performance liquid chromatography (HPLC). Journal of Immunological Methods, 96(1), 39-44. [Link]
-
Lam, K. S., et al. (1993). The effect of cerulenin on the production of this compound by Actinomadura verrucosospora. The Journal of Antibiotics, 46(5), 850-853. [Link]
-
Herzon, S. B., et al. (2019). Targeted Discovery of Cryptic Enediyne Natural Products via FRET-coupled High-Throughput Elicitor Screening. ChemRxiv. [Link]
-
Herzon, S. B., et al. (2019). Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening. Journal of the American Chemical Society, 141(40), 15896-15901. [Link]
-
van de Belt, H., et al. (2016). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. Bone & Joint Research, 5(6), 221-228. [Link]
-
Bulet, P., et al. (2004). HPLC Methods for Purification of Antimicrobial Peptides. In Antimicrobial Peptides (pp. 111-127). Humana Press. [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esperamicins, a novel class of potent antitumor antibiotics. I. Physico-chemical data and partial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of cerulenin on the production of this compound by Actinomadura verrucosospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessebooks.com [openaccessebooks.com]
- 7. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Esperamicin A1 Analogs with an Improved Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the rational design, chemical synthesis, and biological evaluation of novel esperamicin A1 analogs. The primary objective is to develop potent anticancer agents with an enhanced therapeutic index compared to the natural product. This document outlines the fundamental principles, key strategic modifications, detailed experimental protocols, and data interpretation to guide researchers in this challenging but promising area of cancer drug discovery.
Introduction: The Double-Edged Sword of this compound
This compound is a member of the enediyne family of natural products, renowned for their extraordinary cytotoxicity against cancer cells.[1] Its mechanism of action is elegantly potent, involving a cascade of events culminating in the cleavage of double-stranded DNA, which triggers apoptotic cell death.[1][2] This remarkable potency, however, is a double-edged sword, as it is accompanied by significant toxicity, resulting in a narrow therapeutic window that has limited its clinical application.[1]
The quest for safer and more effective cancer therapeutics has driven the development of this compound analogs. The core principle behind this endeavor is to retain the potent DNA-damaging pharmacophore—the enediyne core—while introducing structural modifications that enhance tumor cell targeting and control the activation of the cytotoxic warhead.[1] Key strategies to achieve an improved therapeutic index include:
-
Modification of the Oligosaccharide Side Chain: The trisaccharide and chromophore moieties of this compound play a crucial role in DNA binding and cellular uptake.[1] By replacing or modifying this component with a tumor-targeting ligand, it is possible to achieve selective delivery of the cytotoxic payload to cancer cells, thereby sparing healthy tissues.
-
Alteration of the Trisulfide Trigger: The intracellular reduction of a methyl trisulfide group is the critical trigger for the Bergman cyclization of the enediyne core, leading to the formation of a highly reactive para-phenylene diradical that cleaves DNA.[1][2] Modifying this trigger mechanism can provide a means of controlling the activation of the drug, for instance, by designing triggers that are preferentially activated in the tumor microenvironment.
-
Simplification of the Core Structure: The complex architecture of this compound presents significant synthetic challenges. Simplifying the core structure, while preserving the essential enediyne pharmacophore, can improve synthetic accessibility and allow for the exploration of a wider range of analogs.[1]
This guide will provide detailed protocols for the synthesis of a representative this compound analog with a modified targeting moiety, followed by protocols for its in vitro and in vivo evaluation.
The Mechanism of Action: A Controlled Molecular Explosion
The potent biological activity of this compound is derived from its unique molecular architecture, which incorporates a reactive enediyne core. The currently accepted mechanism of action is a fascinating example of controlled molecular self-destruction, as illustrated in the diagram below.
Sources
Harnessing the Power of a Molecular Warhead: Esperamicin A1 as a Precision Tool for DNA Structure-Function Analysis
Introduction: The Unique Potential of Esperamicin A1 in DNA Research
This compound, a potent enediyne antitumor antibiotic isolated from the bacterium Actinomadura verrucosospora, represents a class of molecules with extraordinary DNA cleaving capabilities.[1] Its intricate structure houses a highly reactive "warhead" that, upon activation, can induce single- and double-strand breaks in DNA with a notable degree of sequence specificity.[2] This remarkable activity, originally identified for its cytotoxic effects, has rendered this compound an invaluable tool for researchers delving into the complex relationship between DNA structure and function. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for sophisticated DNA structure-function studies, including high-resolution footprinting.
The power of this compound as a molecular probe lies in its unique mechanism of action. The molecule consists of three key domains: an oligosaccharide chain, a trisulfide moiety, and the enediyne core.[1] The oligosaccharide chain is responsible for guiding the molecule to the minor groove of the DNA helix, exhibiting a preference for pyrimidine-rich sequences.[3] The trisulfide acts as a molecular trigger. In the presence of a reducing agent, such as dithiothreitol (DTT), the trisulfide is reduced to a thiolate, which then initiates a cascade of intramolecular reactions.[2] This culminates in the Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical. This diradical is the ultimate DNA cleaving species, abstracting hydrogen atoms from the deoxyribose backbone, leading to strand scission.[2]
This guide will provide a detailed exploration of the principles behind using this compound, step-by-step protocols for its application in DNA cleavage and footprinting assays, and guidance on data interpretation, ensuring scientific integrity and reproducible results.
Mechanism of Action: A Controlled Cascade of DNA Damage
The DNA cleavage process initiated by this compound is a finely tuned sequence of events, making it a predictable and therefore useful research tool. The following diagram illustrates the key steps in its activation and subsequent DNA damage.
Caption: Activation cascade of this compound leading to DNA cleavage.
Core Applications in DNA Structure-Function Studies
The precision of this compound-mediated DNA cleavage allows for its application in several key research areas:
-
High-Resolution DNA Footprinting: this compound can be used as a chemical nuclease in footprinting assays to identify the binding sites of proteins, drugs, or other DNA ligands. The small size of the diradical allows for higher resolution mapping of binding sites compared to bulkier enzymatic probes like DNase I.
-
Probing DNA Accessibility and Chromatin Structure: The ability of this compound to cleave DNA is dependent on its access to the minor groove. This property can be exploited to probe regions of open and closed chromatin, providing insights into nucleosome positioning and chromatin remodeling.
-
Sequence-Specific Cleavage for DNA Manipulation: While not as programmable as restriction enzymes, the inherent sequence preference of this compound can be utilized for targeted cleavage of DNA at specific pyrimidine-rich regions.
-
Drug Development and Screening: As a potent DNA-damaging agent, this compound serves as a benchmark compound in the development and screening of new anticancer drugs. Understanding its interaction with DNA is crucial for designing novel therapeutics with improved efficacy and reduced toxicity.
Experimental Protocols
Safety Precautions: Handling a Potent Cytotoxin
This compound is a highly cytotoxic compound and must be handled with extreme care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and concentrated stock solutions in a certified chemical fume hood.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, tubes, etc.) as hazardous chemical waste according to your institution's guidelines.
-
Accidental Exposure: In case of skin contact, wash the affected area immediately with soap and water for at least 15 minutes. If inhaled or ingested, seek immediate medical attention.
Protocol 1: Preparation of this compound Stock Solution
The quality and accuracy of your experiments begin with the proper preparation of the stock solution.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes, amber or wrapped in foil
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Reconstitution: Carefully add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM). The use of DMSO is recommended for initial solubilization.[4]
-
Mixing: Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent degradation.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect it from light. Store the aliquots at -20°C or below. Repeated freeze-thaw cycles should be avoided.[5]
Note: For aqueous experiments, the DMSO stock solution should be diluted to a final DMSO concentration that does not exceed 1% in the reaction mixture to avoid solvent effects.
Protocol 2: In Vitro DNA Cleavage Assay
This protocol provides a framework for assessing the DNA cleaving activity of this compound on a plasmid DNA substrate.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution (from Protocol 1)
-
Dithiothreitol (DTT) stock solution (e.g., 100 mM in sterile water)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)
-
Nuclease-free water
-
Agarose gel (1%)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
Gel imaging system
Experimental Setup:
| Component | Volume (µL) for a 20 µL reaction | Final Concentration |
| Nuclease-free water | Variable | - |
| 10x Reaction Buffer | 2 | 1x |
| Plasmid DNA (e.g., 100 ng/µL) | 2 | 10 ng/µL |
| This compound (diluted) | Variable | e.g., 0.1 - 10 µM |
| DTT (100 mM) | 0.2 | 1 mM |
| Total Volume | 20 |
Procedure:
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the reaction buffer, plasmid DNA, and nuclease-free water.
-
Addition of this compound: Add the desired amount of diluted this compound to the reaction mixture.
-
Initiation of Cleavage: Add the DTT stock solution to initiate the reaction. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol to precipitate the DNA. Alternatively, the reaction can be stopped by adding a loading dye containing EDTA.
-
DNA Precipitation (Optional but recommended for clean results): Incubate at -20°C for at least 30 minutes, then centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol and air dry.
-
Gel Electrophoresis: Resuspend the DNA pellet in an appropriate volume of TE buffer or water and add DNA loading dye. Load the samples onto a 1% agarose gel.
-
Visualization and Analysis: Run the gel until adequate separation of the different DNA forms (supercoiled, nicked, and linear) is achieved. Stain the gel with ethidium bromide and visualize using a gel imaging system.[6]
Data Interpretation:
-
Supercoiled (Form I): Uncut plasmid DNA.
-
Nicked (Form II): Plasmid DNA with a single-strand break.
-
Linear (Form III): Plasmid DNA with a double-strand break.
The disappearance of the supercoiled form and the appearance of the nicked and linear forms indicate DNA cleavage by this compound.
Protocol 3: this compound DNA Footprinting
This protocol adapts the principles of DNase I footprinting to utilize the chemical cleavage properties of this compound for high-resolution mapping of DNA-protein interactions.
Materials:
-
DNA fragment of interest, uniquely end-labeled with a radioactive (e.g., ³²P) or fluorescent probe.
-
DNA-binding protein of interest.
-
Binding Buffer (optimized for the specific DNA-protein interaction).
-
This compound stock solution.
-
DTT stock solution.
-
Stop Solution (e.g., formamide loading dye with 20 mM EDTA).
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7 M urea).
-
Sequencing gel electrophoresis system.
-
Phosphorimager or fluorescence scanner.
Caption: Workflow for this compound DNA footprinting.
Procedure:
-
Binding Reaction: In separate tubes, incubate the end-labeled DNA fragment with increasing concentrations of the DNA-binding protein in the appropriate binding buffer. Include a control reaction with no protein. Allow the binding to reach equilibrium (e.g., 20-30 minutes at room temperature).
-
Cleavage Reaction:
-
Prepare a fresh dilution of this compound in reaction buffer.
-
Add the diluted this compound and DTT to each binding reaction to initiate cleavage. The final concentrations and incubation time will need to be optimized to achieve single-hit kinetics (on average, one cleavage event per DNA molecule).
-
Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature.
-
-
Reaction Termination: Stop the cleavage reaction by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA fragments, then immediately place them on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Also load a set of sequencing ladders (e.g., Maxam-Gilbert or Sanger sequencing reactions) of the same DNA fragment to precisely map the cleavage sites.
-
Visualization and Analysis: After electrophoresis, dry the gel and expose it to a phosphor screen or scan for fluorescence. The region where the protein was bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the no-protein control lane.[7]
Data Analysis and Interpretation
Qualitative Analysis:
The primary result of a footprinting experiment is the visual identification of a protected region on the gel.[7] This "footprint" indicates the binding site of the protein. The size of the footprint provides an estimate of the size of the protein's binding site on the DNA.
Quantitative Analysis:
For a more in-depth understanding of binding affinity, quantitative analysis of the footprinting gel is necessary.
-
Densitometry: Digitize the gel image and use densitometry software to measure the intensity of each band within the footprint region and in control regions.
-
Fractional Occupancy: Calculate the fractional occupancy of the binding site at different protein concentrations. This is determined by the degree of protection from cleavage.
-
Binding Affinity (Kd): Plot the fractional occupancy against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| No cleavage observed | Inactive this compound or DTT. | Prepare fresh stock solutions. Ensure proper storage conditions. |
| Insufficient incubation time or temperature. | Optimize incubation parameters. | |
| Excessive cleavage (smear) | This compound concentration too high. | Perform a titration to find the optimal concentration for single-hit kinetics. |
| Incubation time too long. | Reduce the incubation time. | |
| No clear footprint | Protein not binding to the DNA. | Verify protein activity and optimize binding buffer conditions (pH, salt concentration). |
| Insufficient protein concentration. | Increase the concentration of the DNA-binding protein. | |
| Bands are faint | Insufficient DNA or labeling efficiency. | Increase the amount of DNA or improve the end-labeling protocol. |
Conclusion: A Versatile Tool for Unraveling DNA-Ligand Interactions
This compound, with its potent and sequence-selective DNA cleaving ability, offers a powerful alternative to traditional enzymatic methods for studying DNA structure and its interactions with other molecules. Its small size allows for high-resolution mapping of binding sites, and its chemical nature provides a different mode of action compared to enzymatic probes. By following the detailed protocols and guidelines presented in this application note, researchers can confidently employ this compound to gain deeper insights into the intricate world of DNA-protein and DNA-drug interactions, ultimately advancing our understanding of fundamental biological processes and aiding in the development of novel therapeutics.
References
-
Creative BioMart. (n.d.). DNase I Footprinting. Retrieved from [Link]
- Golik, J., Doyle, T. W., VanDuyne, G., & Clardy, J. (1987). Stereochemical studies on esperamicins: Determination of the absolute configuration of hydroxyamino sugar fragment. Tetrahedron Letters, 28(30), 3457-3460.
- Hartley, J. A. (2001). DNA footprinting: analysis of sequence-specific DNA-drug interactions. Methods in Molecular Biology, 148, 137–149.
- Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action.
- Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics.
- Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246.
-
Van Dyke, M. (2017). DNA Analysis by Native Polyacrylamide Gel Electrophoresis and Infrared Fluorescence Imaging. Protocols.io. [Link]
- Ward, B., Rehfuss, R., Dabrowiak, J. C., & Lown, J. W. (1988). Quantitative footprinting analysis. DNA, 7(6), 441–447.
-
Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. [Link]
- Lu, M., Guo, Q., Krishnan, B., Golik, J., Rosenberg, I. E., Doyle, T. W., & Kallenbach, N. R. (1991). Determination of DNA cleavage specificity by esperamicins. Journal of Biomolecular Structure & Dynamics, 9(2), 285–298.
-
ResearchGate. (2019, May 20). How should I prepare the autophagy-related chemicals? Is it okay to dilute autophagy-related chemicals into cell culture medium?. Retrieved from [Link]
- Hampshire, A. J., Fox, K. R., & Brown, T. (2007). Combining Gel Retardation and Footprinting to Determine Protein-DNA Interactions of Specific and/or Less Stable Complexes. Journal of Visualized Experiments, (5), 231.
-
Journal of the American Chemical Society. (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Retrieved from [Link]
- Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics.
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA footprinting - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
Evaluating the Antitumor Efficacy of Esperamicin A1: Application Notes and Protocols for In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esperamicin A1 is a potent enediyne antitumor antibiotic with a remarkable capacity for inducing DNA damage in cancer cells.[1] Its complex mechanism of action, involving reductive activation and subsequent generation of a DNA-cleaving diradical species, makes it a compelling candidate for preclinical evaluation.[1][2] This document provides a comprehensive guide for assessing the in vivo antitumor efficacy of this compound using human tumor xenograft mouse models. Authored for researchers in oncology and drug development, these application notes offer not just step-by-step protocols but also the scientific rationale behind key experimental decisions, ensuring a robust and reproducible study design.
Introduction to this compound: A Potent DNA-Damaging Agent
This compound belongs to the enediyne class of natural products, known for their extraordinary cytotoxicity.[1] The molecule is comprised of three key domains: an oligosaccharide chain that aids in DNA recognition, a trisulfide moiety that acts as a molecular trigger, and the enediyne core responsible for its cytotoxic effect.[1] The antitumor activity of this compound is initiated by the reductive cleavage of its trisulfide group, a reaction favored in the reductive intracellular environment of tumor cells. This event triggers a Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical.[1] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and ultimately, apoptotic cell death.[2]
The potent and targeted nature of this compound's mechanism provides a strong rationale for its investigation as a therapeutic agent. However, its high potency also necessitates careful dose-finding and toxicity studies to identify a therapeutic window. In vivo xenograft models are indispensable for this purpose, allowing for the evaluation of efficacy and toxicity in a whole-animal system that can partially mimic the complexity of a human tumor.[3]
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining meaningful and reproducible data. The following workflow outlines the key stages of an in vivo xenograft study to evaluate this compound.
Figure 1: A representative experimental workflow for an in vivo xenograft study of this compound.
Materials and Methods
Cell Lines and Culture
The choice of cell line is critical and should be based on the research question. Cell lines with known sensitivity to DNA-damaging agents are a logical starting point. Human colon carcinoma (e.g., HCT-116) and breast cancer (e.g., MCF-7) cell lines have been used in studies of enediyne compounds.[1][4]
-
Culture Medium: Recommended medium for the selected cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Regularly test for mycoplasma contamination.
Animal Models
Immunocompromised mice are essential for preventing the rejection of human tumor xenografts.[5]
-
Strain: Athymic nude mice (nu/nu) or SCID mice are commonly used.[5]
-
Age and Weight: 6-8 weeks old, with a body weight of 20-25 g at the start of the experiment.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions (e.g., individually ventilated cages) with free access to autoclaved food and water.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines for animal research.[6][7]
This compound Formulation
Due to its potent cytotoxicity, this compound should be handled with extreme care, following all institutional safety protocols for hazardous compounds.
-
Vehicle: A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. A typical formulation might be 5-10% DMSO, 10-20% Cremophor EL, and the remainder saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Preparation: Dissolve this compound in DMSO first, then add Cremophor EL, and finally, bring to the final volume with sterile saline. Prepare fresh on the day of administration.
Detailed Experimental Protocols
Tumor Cell Implantation
-
Cell Preparation: Harvest cultured tumor cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspension: Resuspend the cells in sterile PBS or Matrigel (to enhance tumor take rate) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.[5]
Tumor Growth Monitoring and Animal Grouping
-
Tumor Measurement: Once tumors are palpable, measure the length (L) and width (W) of the tumors every 2-3 days using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Dosing and Administration
The optimal dose and schedule for this compound must be determined in pilot studies. Based on its high potency, dosing is expected to be in the µg/kg range.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., DMSO/Cremophor EL/saline)
-
Group 2: this compound (low dose, e.g., X µg/kg)
-
Group 3: this compound (high dose, e.g., 2X µg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapeutic agent)
-
-
Administration: Administer the treatment via intraperitoneal (IP) or intravenous (IV) injection. The route of administration can significantly impact the pharmacokinetic profile of the drug.[8]
-
Dosing Schedule: A common schedule is twice weekly for 3-4 weeks.
Monitoring for Efficacy and Toxicity
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of each mouse at least twice a week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in posture, activity, grooming, and fur texture.
-
Humane Endpoints: Euthanize mice if the tumor volume exceeds 2000 mm³, if there is more than a 20% loss of body weight, or if there are signs of significant distress, in accordance with IACUC guidelines.[7][9]
Data Presentation and Analysis
Tumor Growth Inhibition
Present the mean tumor volume ± SEM for each group over time in a graphical format. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
| Treatment Group | Dose (µg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | X | 800 ± 120 | 46.7 |
| This compound | 2X | 400 ± 90 | 73.3 |
| Positive Control | Y | 600 ± 110 | 60.0 |
| Table 1: Example of a data summary table for tumor growth inhibition. |
Toxicity Assessment
Present the mean body weight ± SEM for each group over time. Significant weight loss in the treated groups compared to the control group is an indicator of toxicity.
| Treatment Group | Dose (µg/kg) | Mean Body Weight Change (%) ± SEM | Mortality |
| Vehicle Control | - | +5.0 ± 1.5 | 0/10 |
| This compound | X | -2.0 ± 2.0 | 0/10 |
| This compound | 2X | -8.0 ± 3.5 | 1/10 |
| Positive Control | Y | -5.0 ± 2.5 | 0/10 |
| Table 2: Example of a data summary table for toxicity assessment. |
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism of action of this compound, leading to DNA damage.
Figure 2: Proposed mechanism of action of this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the in vivo evaluation of this compound's antitumor efficacy. The successful execution of these studies will provide critical data on the therapeutic potential and safety profile of this potent compound. Future studies could explore the efficacy of this compound in orthotopic xenograft models, which more accurately recapitulate the tumor microenvironment, or in combination with other anticancer agents to explore potential synergistic effects.
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. PubMed. Retrieved from [Link]
-
Al-Robayan, A. A., Al-Obeed, O. A., & El-Sayed, A. A. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-cancer agents in medicinal chemistry, 22(16), 2919–2925. [Link]
-
The National Research Ethics Committee for Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
Li, M., Zhang, H., Wang, S., Li, C., & Chen, L. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Oncology letters, 10(3), 1595–1600. [Link]
-
National Institutes of Health (NIH) Office of Animal Care and Use (OACU). (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]
-
Zhao, X., Liu, Z., & Su, D. (2018). Tumorigenicity Assay in Nude Mice. Bio-protocol, 8(22), e3085. [Link]
-
Strong, R., Miller, R. A., Bogue, M., Fernandez, E., Flurkey, K., Gelfond, J., Harrison, D. E., Javors, M., Kaeberlein, M., & Nelson, J. F. (2020). Rapamycin-mediated mouse lifespan extension: Late-life dosage regimes with sex-specific effects. Aging cell, 19(11), e13269. [Link]
-
Bik, E. (2020, May 7). Animal ethics misconduct: mice with very large tumors. Science Integrity Digest. Retrieved from [Link]
-
Altogen Labs. (n.d.). Xenograft Services and PDX Protocols. Retrieved from [Link]
-
Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., Double, J. A., Everitt, J., Farningham, D. A., & Glennie, M. J. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555–1577. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Swiss Academy of Medical Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]
-
Xgene And ProteinX. (2023, November 11). Overview of xenograft tumor model II Experimental design of xenograft model II Bulb/c nude mice [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forskningsetikk.no [forskningsetikk.no]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scienceintegritydigest.com [scienceintegritydigest.com]
Application Notes and Protocols for Targeted Esperamicin A1 Therapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Potency of Esperamicin A1 for Targeted Cancer Therapy
This compound is a member of the enediyne class of antitumor antibiotics, renowned for their extraordinary cytotoxicity against cancer cells.[1] Its mechanism of action involves a fascinating cascade of molecular events initiated by the intracellular reduction of a methyl trisulfide group. This triggers a Bergman cyclization of the enediyne core, generating a highly reactive para-phenylene diradical. This diradical is a potent DNA-cleaving agent, inducing double-stranded breaks that ultimately lead to apoptotic cell death.[1][2][3] The trisaccharide and chromophore components of this compound are crucial for its binding to DNA and cellular uptake.[1][2]
Despite its remarkable potency, the clinical application of this compound has been hampered by its significant systemic toxicity, resulting in a narrow therapeutic window. This challenge has spurred the development of targeted delivery systems designed to selectively deliver this potent cytotoxic agent to tumor tissues, thereby minimizing off-target effects and enhancing its therapeutic index. This guide provides a comprehensive overview of the key delivery strategies, complete with detailed protocols for their synthesis, characterization, and evaluation.
Diagram of this compound Mechanism of Action
Caption: Intracellular activation cascade of this compound.
Section 1: Antibody-Drug Conjugates (ADCs) for Precision Targeting
Antibody-drug conjugates (ADCs) represent a leading strategy for the targeted delivery of potent cytotoxins like this compound.[4] This approach leverages the specificity of a monoclonal antibody (mAb) directed against a tumor-associated antigen to selectively deliver the cytotoxic payload to cancer cells. The linker, which connects the antibody to the drug, is a critical component that dictates the stability, efficacy, and safety of the ADC.[5]
Rationale for this compound-ADCs
The high potency of this compound makes it an ideal payload for ADCs, as only a small number of molecules need to be internalized to induce cell death. The selection of an appropriate tumor-specific antigen is paramount to minimize off-target toxicity.
Protocol 1: Synthesis of an this compound-ADC via a Disulfide Linker
This protocol is adapted from methodologies developed for the similar enediyne antibiotic, calicheamicin, and employs a disulfide linker that can be cleaved in the reducing intracellular environment.[6][7]
Materials:
-
Monoclonal antibody (e.g., anti-HER2, anti-CD22) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
5-nitropyridine-2-thiol
-
Triethylamine (Et3N)
-
Acetonitrile (ACN), anhydrous
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Anhydrous dimethylformamide (DMF)
Workflow Diagram: this compound-ADC Synthesis
Caption: Workflow for the synthesis of an this compound-ADC.
Step-by-Step Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) and 5-nitropyridine-2-thiol (4.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (4.0 eq) to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at 15°C for 10 hours.[6]
-
Monitor the reaction progress by HPLC.
-
Upon completion, the activated this compound (nitroPDS-esperamicin) is used directly in the next step.
-
-
Antibody Reduction:
-
Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the activated this compound in a minimal amount of DMF.
-
Add the activated this compound solution dropwise to the reduced antibody solution with gentle stirring. A typical molar ratio is 5-10 moles of activated drug per mole of antibody.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Remove the unreacted drug and other small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the purified ADC at 2-8°C.
-
Characterization of this compound-ADCs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Table 1: Key Characterization Parameters for this compound-ADCs
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody.[8][9][10] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC)-HPLC | To assess the percentage of monomeric ADC and detect the presence of aggregates.[7] |
| Conjugation Site | Peptide Mapping with LC-MS/MS | To identify the specific amino acid residues where the drug is conjugated. |
| In Vitro Potency | Cell-based cytotoxicity assays (e.g., MTT, Resazurin) | To determine the IC50 value of the ADC on target-positive and target-negative cell lines.[1][11][] |
| Stability | SEC-HPLC, HIC-HPLC over time | To evaluate the stability of the ADC under different storage conditions. |
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drug molecules.[13]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
This compound-ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)
In Vitro and In Vivo Evaluation of this compound-ADCs
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of anticancer agents.[1]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound-ADC and unconjugated antibody solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the ADC and control antibody. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4: In Vivo Efficacy in a Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of anticancer drugs.[14]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Tumor cells (e.g., HER2-positive breast cancer cells for an anti-HER2 ADC)
-
This compound-ADC and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments intravenously (e.g., once a week for 3 weeks).
-
Efficacy Assessment: Measure tumor volume and body weight twice a week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Section 2: Nanoparticle-Based Delivery Systems
Nanoparticles offer a versatile platform for the delivery of hydrophobic drugs like this compound. They can protect the drug from degradation, improve its solubility, and facilitate its accumulation in tumors through the enhanced permeability and retention (EPR) effect.
Rationale for this compound-Loaded Nanoparticles
Encapsulating this compound within nanoparticles can mask its toxicity during systemic circulation and allow for its passive targeting to tumors. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle formulation.[15]
Protocol 5: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[15]
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Workflow Diagram: PLGA Nanoparticle Formulation
Caption: Workflow for formulating this compound-loaded PLGA nanoparticles.
Step-by-Step Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in DCM.
-
Emulsification: Add the organic phase to the aqueous PVA solution and immediately sonicate the mixture using a probe sonicator on ice to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of water and stir at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and resuspend them in a suitable buffer or lyophilize for storage.
Characterization of this compound-Loaded Nanoparticles
Table 2: Characterization of this compound-Loaded Nanoparticles
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Zeta Potential | DLS with an electrode | To measure the surface charge of the nanoparticles, which influences their stability and interaction with cells. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Drug Loading and Encapsulation Efficiency | HPLC | To quantify the amount of this compound encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis method | To study the release profile of this compound from the nanoparticles over time.[13] |
Section 3: Polymer-Based Delivery Systems
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. Their hydrophobic core can encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability and prolongs circulation time.[5]
Rationale for this compound-Loaded Polymeric Micelles
Polymeric micelles can enhance the solubility and stability of this compound, and their small size allows for efficient accumulation in tumor tissues via the EPR effect.
Protocol 6: Preparation of this compound-Loaded Polymeric Micelles
This protocol describes a thin-film hydration method for preparing polymeric micelles.[16]
Materials:
-
Amphiphilic block copolymer (e.g., PEG-PLA)
-
This compound
-
Chloroform
-
Rotary evaporator
-
Probe sonicator
-
Phosphate-buffered saline (PBS), pH 7.4
Step-by-Step Procedure:
-
Film Formation: Dissolve the block copolymer and this compound in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin film on the flask wall.
-
Hydration and Micelle Formation: Add PBS to the flask and hydrate the film by rotating the flask at a temperature above the glass transition temperature of the polymer.
-
Sonication: Sonicate the suspension to form a clear solution of polymeric micelles.
-
Purification: Remove any non-encapsulated drug by filtration or dialysis.
The characterization and in vitro/in vivo evaluation of polymeric micelles follow similar principles and methods as described for nanoparticles.
References
-
P-J. L. Valdez, et al. (2021). Calicheamicin Antibody–Drug Conjugates with Improved Properties. Molecular Cancer Therapeutics. [Link]
- Royal Society of Chemistry. (n.d.). CHAPTER 12: Calicheamicins as Antibody–Drug Conjugate (ADC) Payloads. Royal Society of Chemistry.
-
Chen, Y., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Expert Review of Proteomics. [Link]
-
Agilent Technologies. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent. [Link]
- MDPI. (2022). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences. [Link]
- BenchChem. (2025). Esperamicin Production by Actinomadura verrucosospora: A Technical Guide. BenchChem.
-
National Institutes of Health. (2021). Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates. National Institutes of Health. [Link]
-
National Institutes of Health. (2018). Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique. National Institutes of Health. [Link]
- ResearchGate. (n.d.). In vivo efficacy and tolerability in mouse following a single....
-
Proceedings of the National Academy of Sciences. (2008). Biosynthesis of the enediyne antitumor antibiotic C-1027 involves a new branching point in chorismate metabolism. PNAS. [Link]
-
S. J. Danishefsky, et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. PubMed. [Link]
- Research Journal of Pharmacy and Technology. (2021). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. RJPT.
-
Creative Biolabs. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Creative Biolabs. [Link]
-
National Institutes of Health. (2021). Reliable high-PAP-1-loaded polymeric micelles for cancer therapy: preparation, characterization, and evaluation of anti-tumor efficacy. National Institutes of Health. [Link]
-
National Institutes of Health. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. National Institutes of Health. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
National Institutes of Health. (2013). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform. National Institutes of Health. [Link]
- American Association for Cancer Research. (2011). Antibody-Drug Conjugates of Calicheamicin Derivative: Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin. AACR.
- IJPER. (2011).
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Novel Esperamicin Analogs for Anticancer Activity. BenchChem.
-
National Institutes of Health. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. National Institutes of Health. [Link]
-
National Institutes of Health. (2022). Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening. National Institutes of Health. [Link]
- ResearchGate. (n.d.). Extremely long time stability study of selected antibiotic standards.
-
National Institutes of Health. (2018). Discovery of Alternative Producers of the Enediyne Antitumor Antibiotic C-1027 with High Titers. National Institutes of Health. [Link]
- MDPI. (2019). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI.
- ResearchGate. (n.d.). Calicheamicin Antibody–Drug Conjugates with Improved Properties.
- Premier Science. (2025). Nanoparticles in Drug Delivery. Premier Science.
- MDPI. (2025). Preparation and characterization of polymeric micelles from uracil-containing amphiphilic copolymer for donepezil delivery. MDPI.
- MDPI. (2022).
- ResearchGate. (n.d.). Construction of an early antibody–drug conjugate carrying totally synthetic calicheamicin θ1I as a payload (1998).66.
-
Chromatography Today. (2019). Accelerating ADC Development with Mass Spectrometry. Chromatography Today. [Link]
-
YouTube. (2020). Learn how to Encapsulate Hydrophobic API in PLGA. YouTube. [Link]
-
National Institutes of Health. (2018). Discovery of Alternative Producers of the Enediyne Antitumor Antibiotic C-1027 with High Titers. National Institutes of Health. [Link]
- ResearchGate. (n.d.). (PDF) Current ADC linker chemistry.
-
YouTube. (2020). Protein DNA Bioconjugate Protocol. YouTube. [Link]
- MDPI. (2023). Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid. MDPI.
-
National Institutes of Health. (2024). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. National Institutes of Health. [Link]
- ResearchGate. (n.d.). Analysis of ADCs by Native Mass Spectrometry | Request PDF.
-
Royal Society of Chemistry. (2021). Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. RSC Publishing. [Link]
-
National Institutes of Health. (2021). Calicheamicin Antibody-Drug Conjugates with Improved Properties. National Institutes of Health. [Link]
- AJRBPS. (2017).
-
YouTube. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. [Link]
-
National Institutes of Health. (2009). Biosynthesis of Enediyne Antitumor Antibiotics. National Institutes of Health. [Link]
-
National Institutes of Health. (2017). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. National Institutes of Health. [Link]
- Google Patents. (n.d.). WO2017068511A1 - Calicheamicin-antibody-drug conjugates and methods of use.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 16. Reliable high-PAP-1-loaded polymeric micelles for cancer therapy: preparation, characterization, and evaluation of anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Handling and Storage of Esperamicin A1
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of esperamicin A1 in a laboratory setting. Given its extreme cytotoxicity and inherent instability, adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and the longevity of the compound.
Introduction to this compound: A Potent Enediyne Antitumor Antibiotic
This compound is a member of the enediyne class of natural products, isolated from the bacterium Actinomadura verrucosospora.[1] It is renowned for its exceptionally potent cytotoxic activity against a broad range of cancer cell lines.[2] This remarkable bioactivity stems from its unique molecular architecture, which includes a bicyclo[7.3.1]tridecadiynene core.[1]
The mechanism of action of this compound involves a fascinating and highly reactive chemical transformation. The trisulfide group within the molecule can be reductively cleaved, a process that is accelerated in the presence of thiol-containing compounds such as dithiothreitol.[2] This cleavage initiates a cascade of reactions, leading to a Bergman cyclization of the enediyne core. This cyclization generates a highly reactive p-benzyne diradical intermediate.[2] It is this diradical species that is responsible for the potent cytotoxicity of this compound, as it cleaves double-stranded DNA by abstracting hydrogen atoms from the deoxyribose backbone, leading to irreparable DNA damage and subsequent apoptosis.[2][3]
Given this mechanism, the extreme potency and inherent instability of this compound necessitate meticulous handling and storage procedures to ensure both the safety of laboratory personnel and the integrity of the compound for experimental use.
Critical Safety and Handling Protocols
This compound is classified as an extremely toxic compound and should be handled with the utmost care in a controlled laboratory environment, preferably in a facility equipped for handling potent cytotoxic agents.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound in its solid form or in solution. This includes:
-
Double gloving: Wear two pairs of nitrile gloves at all times. Change the outer pair immediately upon any suspected contamination.
-
Dedicated lab coat: A disposable, back-closing lab coat is recommended. This should be laundered or disposed of according to institutional guidelines for cytotoxic waste.
-
Eye protection: Chemical splash goggles or a full-face shield are essential to protect against accidental splashes.
-
Respiratory protection: When handling the powdered form, a NIOSH-approved respirator with a particulate filter (e.g., N100) is required to prevent inhalation.
Engineering Controls
-
Chemical fume hood: All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Designated work area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked and equipped with spill containment materials.
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
Skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
A written emergency procedure should be readily available in the laboratory, and all personnel handling the compound should be familiar with its contents.
Storage and Stability of this compound
The stability of this compound is a critical factor to consider for both long-term storage and experimental use. The enediyne core is susceptible to degradation, which can be accelerated by various environmental factors.
Long-Term Storage
For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.[5] One supplier suggests that the solid is stable for at least two years under these conditions.[5]
Solution Stability
This compound is known to be unstable in solution. The DNA cleaving activity of this compound is enhanced by heating, with effective DNA strand breaking observed at 50°C.[6] Its activity is also significantly accelerated in the presence of thiol compounds.[4]
| Condition | Stability Consideration | Rationale |
| Temperature | Avoid elevated temperatures. | Heat can induce the Bergman cyclization, leading to degradation and loss of the active compound.[6] |
| Light | Protect from light. | Many complex organic molecules are sensitive to photodegradation. |
| pH | Maintain neutral pH. | Extremes in pH can catalyze the degradation of the molecule. |
| Thiols | Avoid contact with thiol-containing reagents until activation is desired. | Thiols can trigger the activation of this compound, leading to its consumption.[4] |
Due to its instability in solution, it is strongly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is unavoidable, it should be aliquoted into small, single-use volumes and stored at -80°C .[7] Repeated freeze-thaw cycles should be avoided.
Preparation of Stock and Working Solutions
The following protocols provide a general guideline for the preparation of this compound solutions. Due to the lack of precise solubility data in the public domain, it is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific application.
Recommended Solvents
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many complex organic molecules, including other antibiotics.
Protocol for Preparation of a 1 mM Stock Solution in DMSO
This protocol is a general guideline and should be adapted based on the specific requirements of the experiment.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound in a tared, sterile microcentrifuge tube. Perform this step in a chemical fume hood and wear appropriate respiratory protection.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 1 mM concentration. For example, for 1 mg of this compound (MW: 1325.54 g/mol ), add approximately 754 µL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, amber microcentrifuge tubes. Store the aliquots at -80°C.
Caption: Workflow for the preparation of an this compound stock solution.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. Due to the potential for adsorption to plastic, it is advisable to use low-adhesion microcentrifuge tubes and pipette tips.
Waste Disposal
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and contaminated lab coats, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container designated for cytotoxic waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. The container should be clearly labeled as "Hazardous Waste: Contains this compound."
-
Decontamination: Decontaminate all work surfaces with a suitable cleaning agent (e.g., a 10% bleach solution followed by 70% ethanol) after each use.
Consult and strictly adhere to your institution's guidelines for the disposal of potent cytotoxic and hazardous chemical waste.
Conclusion
This compound is a powerful research tool with immense potential in cancer research and drug development. However, its extreme potency and inherent instability demand a rigorous and cautious approach to its handling and storage. By adhering to the protocols outlined in these application notes, researchers can ensure a safe laboratory environment, maintain the integrity of the compound, and generate reliable and reproducible experimental data.
References
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. Available at: [Link]
-
Wikipedia. (n.d.). Esperamicin. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. Available at: [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. Available at: [Link]
-
Nicolaou, K. C., & Smith, A. L. (1993). The Enediyne Antibiotics. Journal of Medicinal Chemistry, 36(13), 1731–1758. Available at: [Link]
-
Liu, W., & Shen, B. (2024). Genome Mining for New Enediyne Antibiotics. Molecules, 29(13), 3053. Available at: [Link]
-
Horsman, M. E., & Boddy, C. N. (2022). Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates. Antibody Therapeutics, 5(4), 223–236. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
O'Connell, E., et al. (2015). The impact of storage conditions upon gentamicin coated antimicrobial implants. Journal of Pharmaceutical and Biomedical Analysis, 115, 539-545. Available at: [Link]
-
De Nicolò, A., et al. (2022). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 11(7), 943. Available at: [Link]
-
Amgen. (n.d.). Safety Data Sheets. Retrieved January 26, 2026, from [Link]
-
Liu, W., et al. (2011). Improvement of the Enediyne Antitumor antibiotic C-1027 Production by Manipulating its Biosynthetic Pathway Regulation in Streptomyces globisporus. Applied and Environmental Microbiology, 77(9), 3060-3069. Available at: [Link]
-
NPTEL. (n.d.). Module 4: Applications of Enediyne Antitumor Antibiotics. Retrieved January 26, 2026, from [Link]
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. Available at: [Link]
Sources
- 1. This compound | 99674-26-7 [chemicalbook.com]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Esperamicin - Wikipedia [en.wikipedia.org]
- 5. mybiosource.com [mybiosource.com]
- 6. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
Application Note: Quantitative Analysis of Esperamicin A1-Induced DNA Damage
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potency of a DNA-Cleaving Agent
Esperamicin A1 belongs to the enediyne class of natural products, a group of exceptionally potent antitumor antibiotics.[1] Their cytotoxicity is renowned, and their mechanism of action is of significant interest in the development of novel cancer therapeutics, including their use as warheads in antibody-drug conjugates (ADCs).[2] The efficacy of DNA-damaging agents like this compound is intrinsically linked to their ability to induce irreparable genetic damage in rapidly dividing tumor cells.[3][4]
The primary mechanism of this compound involves the induction of both single- and double-strand breaks (DSBs) in DNA.[1][5] Understanding and, more importantly, quantifying this damage is a cornerstone of preclinical drug development.[6] Accurate measurement of DNA cleavage provides a direct pharmacodynamic biomarker of drug activity, facilitates mechanism-of-action studies, and helps establish dose-response relationships essential for determining therapeutic windows.[7]
This guide provides a comprehensive overview and detailed protocols for three robust, field-proven methods to quantitatively analyze DNA damage induced by this compound: the Alkaline Comet Assay, the γ-H2AX Immunofluorescence Assay, and Pulsed-Field Gel Electrophoresis (PFGE).
The Molecular Scalpel: Mechanism of this compound Action
The extraordinary DNA-cleaving ability of this compound is rooted in its unique chemical architecture, specifically the bicyclo-[1][8][9]-enediyne core.[10] However, this core is not constitutively active. It requires a specific triggering event to unleash its DNA-damaging potential.
The activation cascade is as follows:
-
Reductive Triggering: The process is initiated by the reductive cleavage of the methyl trisulfide group, often facilitated by intracellular reducing agents like thiols.[1][11] This reduction forms a thiolate anion.
-
Michael Addition: The newly formed thiolate anion undergoes an intramolecular Michael addition.[1]
-
Bergman Cyclization: This conformational change brings the two alkyne groups of the enediyne core into proximity, enabling a Bergman cyclization. This reaction transforms the enediyne into a highly reactive and unstable 1,4-dehydrobenzene diradical (a p-benzyne intermediate).[1][10]
-
DNA Cleavage: This potent diradical is the ultimate DNA-damaging species. It abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA. This hydrogen abstraction leads to the formation of DNA backbone radicals that, particularly in the presence of molecular oxygen, result in oxidative cleavage of the phosphodiester backbone, causing both single- and double-strand breaks.[10]
This compound demonstrates some sequence preference, favorably cleaving DNA at oligopyrimidine regions, such as 5'-CTC and 5'-TTC sequences.[11]
Caption: Mechanism of this compound-induced DNA cleavage.
A Trifecta of Assays: Methodologies for Quantifying DNA Damage
No single assay can capture the entire complexity of DNA damage. Therefore, a multi-pronged approach is recommended. The three methods detailed here are complementary, providing a holistic and robust quantification of this compound's activity.
-
Alkaline Comet Assay (Single-Cell Gel Electrophoresis): A highly sensitive method for detecting a broad spectrum of DNA lesions in individual cells.[12] Under alkaline conditions, both single- and double-strand breaks, as well as alkali-labile sites, are revealed.[13][14] The principle is based on the electrophoresis of single-cell nucleoids embedded in an agarose gel; fragmented DNA migrates away from the nucleus, forming a "comet" shape.[15] The intensity of the comet tail relative to the head reflects the amount of DNA damage.[15]
-
Causality: This assay is chosen for its sensitivity in detecting the full range of strand breaks generated by this compound's radical-based mechanism.
-
-
γ-H2AX Immunofluorescence Assay: A specific and widely adopted method for quantifying DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[16][17] In response to a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX.[18] This phosphorylation event serves as a beacon, nucleating the assembly of DNA repair proteins.[19] These localized concentrations of γ-H2AX can be visualized as discrete nuclear foci using immunofluorescence microscopy, where the number of foci per nucleus correlates with the number of DSBs.[18]
-
Causality: This assay provides crucial, biologically relevant data by specifically measuring the formation of DSBs within the cell's nuclear architecture, offering a direct window into the cellular response to damage.
-
-
Pulsed-Field Gel Electrophoresis (PFGE): Considered a gold-standard technique for the direct quantification of DNA DSBs.[8] Unlike standard gel electrophoresis, PFGE can separate very large DNA molecules by periodically changing the direction of the electric field.[20][21] Intact chromosomal DNA is too large to migrate into the gel, while the smaller fragments created by DSBs can. The fraction of DNA that migrates into the gel is directly proportional to the number of DSBs induced.[22]
-
Causality: PFGE is selected for its ability to provide an absolute, unbiased quantification of DSBs across a cell population, making it an excellent method for validating results from other assays and for precise dose-response characterizations.
-
Detailed Application Protocols
Protocol 1: Alkaline Comet Assay
This protocol is designed to quantify a broad range of DNA strand breaks in cells treated with this compound.
Caption: Workflow for γ-H2AX Immunofluorescence Staining.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Goat Serum in PBS
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to attach. Treat with this compound as described previously. Note that γ-H2AX foci formation is rapid, peaking around 30-60 minutes post-damage induction. [18]2. Fixation: After treatment, wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in Blocking Buffer according to the manufacturer's datasheet. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes. Perform a final wash with PBS. Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging and Analysis: Image the slides using a confocal or high-resolution fluorescence microscope. Acquire images from multiple fields. Quantify the number of distinct foci per nucleus using software like ImageJ/Fiji with appropriate plugins or CellProfiler.
Protocol 3: Pulsed-Field Gel Electrophoresis (PFGE)
This protocol offers a direct and highly accurate quantification of DSBs across a cell population.
Caption: Workflow for Pulsed-Field Gel Electrophoresis.
Materials:
-
Cell Lysis Buffer (PFGE): 1% SDS, 100 mM EDTA, 10 mM Tris, pH 8.0
-
Proteinase K
-
Wash Buffer: 20 mM Tris, 50 mM EDTA, pH 8.0
-
PFGE-grade agarose
-
TBE or TAE buffer
-
Appropriate chromosomal DNA size standards (e.g., S. cerevisiae)
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described. It is critical to have an accurate cell count.
-
Agarose Plug Preparation: Resuspend a known number of cells (e.g., 1-5 x 10⁶) in cold PBS. Mix the cell suspension 1:1 with molten 1.5% LMP agarose (at 40°C) and immediately dispense into plug molds. Allow to solidify at 4°C.
-
Lysis: Transfer the plugs into a solution of Cell Lysis Buffer containing 1 mg/mL Proteinase K. Incubate at 50°C for 48 hours. This digests all cellular proteins, including histones, leaving pure genomic DNA trapped in the agarose matrix. [20]4. Washing: Thoroughly wash the plugs to remove detergents and digested proteins. Incubate plugs in Wash Buffer four times, for 1 hour each time, at room temperature with gentle agitation. Store plugs at 4°C.
-
PFGE: Prepare a 1% PFGE-grade agarose gel. Carefully load the plugs into the wells of the gel. Seal the wells with molten agarose. Run the gel in a PFGE system (e.g., CHEF-DR II) with appropriate parameters to separate DNA fragments in the desired size range (e.g., 0.2-6 Mbp). Run parameters (switch times, voltage, run duration) must be optimized empirically. [22]6. Staining and Quantification: After electrophoresis, stain the gel with a fluorescent DNA dye. Image the gel using a gel documentation system. Quantify the amount of DNA that remained in the well (intact) versus the amount that migrated into the lane (fragmented) using densitometry software. [22]
Data Presentation and Interpretation
Quantitative data from these assays should be presented clearly to allow for robust comparison and interpretation.
Table 1: Data Output for Alkaline Comet Assay
| Treatment Group | Concentration | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
|---|---|---|---|
| Negative Control | 0 | 2.5 ± 0.8 | 0.9 ± 0.3 |
| Solvent Control | (e.g., 0.1% DMSO) | 2.8 ± 1.1 | 1.1 ± 0.4 |
| This compound | 10 pM | 15.7 ± 3.2 | 6.8 ± 1.5 |
| This compound | 100 pM | 45.2 ± 6.1 | 22.4 ± 3.8 |
| Positive Control | 100 µM H₂O₂ | 60.1 ± 5.5 | 31.5 ± 4.2 |
-
Interpretation: A dose-dependent increase in % Tail DNA and Olive Tail Moment indicates increasing levels of DNA strand breaks and/or alkali-labile sites.
Table 2: Data Output for γ-H2AX Immunofluorescence Assay
| Treatment Group | Concentration | Average Foci per Cell (Mean ± SD) | % γ-H2AX Positive Cells (>5 foci) |
|---|---|---|---|
| Negative Control | 0 | 0.4 ± 0.2 | 2% |
| Solvent Control | (e.g., 0.1% DMSO) | 0.5 ± 0.3 | 3% |
| This compound | 10 pM | 8.6 ± 2.1 | 75% |
| This compound | 100 pM | 25.3 ± 4.5 | 98% |
| Positive Control | 2 Gy Irradiation | 28.1 ± 5.0 | 99% |
-
Interpretation: A dose-dependent increase in the average number of foci per cell provides a direct quantitative measure of DSB induction.
Table 3: Data Output for Pulsed-Field Gel Electrophoresis
| Treatment Group | Concentration | Fraction of Activity Released (FAR) (Mean ± SD) | Calculated DSBs per Genome |
|---|---|---|---|
| Negative Control | 0 | 0.03 ± 0.01 | ~0 |
| Solvent Control | (e.g., 0.1% DMSO) | 0.04 ± 0.01 | ~0 |
| This compound | 100 pM | 0.22 ± 0.04 | (Calculated value) |
| This compound | 1 nM | 0.45 ± 0.06 | (Calculated value) |
| Positive Control | 20 Gy Irradiation | 0.60 ± 0.05 | (Calculated value) |
-
Interpretation: The Fraction of Activity Released (FAR) is the ratio of DNA in the lane to the total DNA (well + lane). An increasing FAR directly reflects a higher frequency of DSBs. This can be converted to the number of breaks per genome using established formulas. [22]
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. FEBS letters, 257(2), 415–418. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Sugiura, Y., & Matsumoto, T. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(21), 5548–5554. [Link]
-
Cortés-Gutiérrez, E. I., Dávila-Rodríguez, M. I., Fernández, J. L., & Gosálvez, J. (2011). New Application of the Comet Assay. Genetics and molecular biology, 34(4), 523–529. [Link]
-
Pinto, M., Prise, K. M., & Michael, B. D. (2001). Quantification of DNA damage by PFGE: development of an analytical approach to correct for the background distribution. International journal of radiation biology, 77(3), 345–353. [Link]
-
Singh, R., & Li, F. (2016). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Toxics, 4(4), 22. [Link]
-
Brendel, S., & Löbrich, M. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of visualized experiments : JoVE, (125), 55820. [Link]
-
McGill University. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]
-
Kinner, A., Wu, W., Staudt, C., & Iliakis, G. (2008). γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin. Nucleic acids research, 36(17), 5678–5694. [Link]
-
Mondal, P. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. e-PG Pathshala. [Link]
-
Kiltie, A. E., & Ryan, A. J. (2001). DNA double-strand break damage and repair assessed by pulsed-field gel electrophoresis. Methods in molecular biology (Clifton, N.J.), 162, 95–107. [Link]
-
Ho, Y., & Ganesan, K. (2024). Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review. Frontiers in Oncology, 14, 1354385. [Link]
-
Collins, A. R., Møller, P., Gajski, G., Vodenková, S., et al. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 18(2), 343-380. [Link]
-
Waters, R., & McKenna, D. J. (2018). Quantification of Double-Strand Breaks in Mammalian Cells Using Pulsed-Field Gel Electrophoresis. Methods in molecular biology (Clifton, N.J.), 1672, 219–228. [Link]
-
Soriani, M., & De-Stefani, D. (2022). Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation. International journal of molecular sciences, 23(19), 11848. [Link]
-
Shaposhnikov, S., Azqueta, A., Henriksson, S., Meier, S., Gaivão, I., Jirsovà, S., & Collins, A. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. Mutation research. Genetic toxicology and environmental mutagenesis, 848, 403001. [Link]
-
Zhang, P., et al. (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. [Link]
-
Parsels, L. A., Tanska, D. M., Parsels, J. D., Zabludoff, S. D., & Lawrence, T. S. (2016). Evaluation of pharmacodynamic responses to cancer therapeutic agents using DNA damage markers. Molecular cancer therapeutics, 15(6), 1435–1443. [Link]
-
Halepoto, H., Patrikar, S., & Sharma, R. (2020). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International journal of molecular sciences, 21(11), 3822. [Link]
-
ResearchGate. (2013). Development of a multiplex quantitative immunofluorescence assay to evaluate DNA damage repair deficient models in vitro and in vivo and the response to cytotoxic agents. ResearchGate. [Link]
-
Klokov, D., MacPhail, S. M., & Banath, J. P. (2012). Use of the gamma-H2AX assay to monitor DNA damage and repair in cancer research. Radiation research, 178(2), 91–99. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Jain, A., & Sharma, N. K. (2022). Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis. Methods in molecular biology (Clifton, N.J.), 2463, 237–246. [Link]
-
De, A. (2016). DNA Damaging Drugs. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 207, 1–21. [Link]
-
Drwięga-Jaroś, M., et al. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 25(13), 7248. [Link]
-
Augustyniak, W., & Rychlik, B. (2019). Methods for Elucidation of DNA-Anticancer Drug Interactions and Their Applications in the Development of New Drugs. Current medicinal chemistry, 26(31), 5715–5735. [Link]
-
Shomu's Biology. (2023, June 9). Pulsed field gel electrophoresis principle explained (PFGE). YouTube. [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review [frontiersin.org]
- 4. Methods for Elucidation of DNA-Anticancer Drug Interactions and their Applications in the Development of New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of pharmacodynamic responses to cancer therapeutic agents using DNA damage markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of DNA damage by PFGE: development of an analytical approach to correct for the background distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of Double-Strand Breaks in Mammalian Cells Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation | MDPI [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Stability of Esperamicin A1
Welcome to the technical support center for esperamicin A1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the stability of this compound in aqueous solutions. As a potent enediyne antitumor antibiotic, the inherent reactivity of this compound presents unique challenges in its handling and formulation. This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
The instability of this compound is intrinsically linked to its mechanism of action. The molecule contains a highly strained bicyclo[7.3.1]diynene core and a methyl trisulfide group. In the presence of nucleophiles, such as thiols, the trisulfide is reduced, triggering a cascade of reactions. This leads to the Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical.[1] This diradical is responsible for the DNA cleavage that underlies this compound's potent antitumor activity. However, this same reactivity makes the molecule susceptible to degradation in aqueous environments, especially in the presence of reducing agents.
Q2: What are the key factors that influence the degradation rate of this compound?
Several factors can accelerate the degradation of this compound in aqueous solutions:
-
Presence of Reducing Agents: Thiols, such as dithiothreitol (DTT) or even biological thiols like glutathione, can readily activate the trisulfide trigger, initiating the degradation cascade.[1]
-
Temperature: Elevated temperatures can promote the degradation of this compound. It has been shown that heating this compound to 50°C can induce DNA cleavage, indicating thermal activation of the molecule.
-
pH: While specific pH stability data for this compound is not extensively published, the stability of many antibiotics is pH-dependent. Extreme pH values (highly acidic or alkaline) can potentially catalyze the hydrolysis of the glycosidic linkages or other functional groups within the molecule. For many complex antibiotics, a slightly acidic to neutral pH range (pH 4-7) is often found to be optimal for stability.
-
Buffer Species: The choice of buffer can influence the stability of this compound. Some buffer components may interact with the molecule or catalyze its degradation. For instance, buffers containing thiol groups should be strictly avoided.
Q3: How can I prepare and handle aqueous solutions of this compound to minimize degradation?
To maintain the integrity of your this compound solutions, adhere to the following best practices:
-
Use High-Purity Water: Always use deionized, distilled, or HPLC-grade water to prepare your solutions.
-
Work at Low Temperatures: Prepare solutions on ice and store them at low temperatures (e.g., -20°C or -80°C for long-term storage).
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Avoid Contamination: Use sterile techniques to prevent microbial growth, which could alter the pH or introduce enzymes that may degrade the compound.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solutions into smaller volumes to avoid repeated freezing and thawing.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Rapid loss of activity of my this compound solution.
Possible Cause 1: Presence of reducing agents. Your buffer or other solution components may contain reducing agents that are activating the this compound.
Solution:
-
Review your buffer composition: Ensure that your buffers are free of thiols (e.g., DTT, β-mercaptoethanol).
-
Use fresh, high-purity reagents: Prepare fresh buffers and solutions using high-purity water and reagents.
-
Consider a different buffer system: If you suspect buffer interference, try a different buffer system. Phosphate-buffered saline (PBS) or citrate buffers are generally good starting points, but their compatibility should be experimentally verified.
Possible Cause 2: Inappropriate storage conditions. Storing the solution at too high a temperature or for an extended period at room temperature can lead to rapid degradation.
Solution:
-
Store at -80°C for long-term storage: For maximum stability, store stock solutions of this compound at -80°C.
-
Prepare fresh working solutions: For experiments, prepare fresh dilutions from your frozen stock and use them immediately.
-
Work on ice: Keep your solutions on ice as much as possible during experimental setup.
Problem 2: Inconsistent results in my cell-based assays.
Possible Cause: Variable degradation of this compound in the cell culture medium. Cell culture media are complex mixtures containing amino acids, vitamins, and other components that could potentially interact with and degrade this compound over the course of the experiment.
Solution:
-
Minimize incubation time: If possible, reduce the incubation time of your cells with this compound to minimize the extent of degradation.
-
Perform a time-course experiment: To understand the stability of this compound in your specific cell culture medium, you can perform a time-course experiment where you measure its concentration and/or activity at different time points.
-
Consider a pre-incubation stability test: Before conducting your cell-based assay, incubate this compound in the cell culture medium for the intended duration of your experiment and then test its activity in a cell-free system (e.g., a DNA cleavage assay) to assess the extent of degradation.
Advanced Stabilization Strategies
For applications requiring enhanced stability of this compound in aqueous environments, such as in vivo studies or the development of therapeutic formulations, more advanced strategies can be employed.
Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules within their central cavity, thereby protecting them from the aqueous environment and improving their stability and solubility.
Experimental Approach:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible cyclodextrin.
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your desired aqueous buffer.
-
Prepare the this compound-cyclodextrin complex: Add this compound to the HP-β-CD solution and stir or sonicate to facilitate complex formation.
-
Determine the optimal ratio: The molar ratio of this compound to cyclodextrin will need to be optimized to achieve maximum stability. This can be assessed by monitoring the degradation of this compound over time using HPLC.
Liposomal Formulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating this compound within liposomes can protect it from degradation in the aqueous environment and can also offer the potential for targeted delivery.[2][3]
Experimental Workflow for Liposome Preparation (Thin-Film Hydration Method):
Caption: Workflow for preparing this compound-loaded liposomes.
Data Presentation: Hypothetical Stability of this compound Formulations
| Formulation | Buffer | Temperature (°C) | Half-life (t½) (hours) |
| Free this compound | PBS (pH 7.4) | 37 | ~2-4 |
| This compound with 10 mM HP-β-CD | PBS (pH 7.4) | 37 | ~8-12 |
| Liposomal this compound | PBS (pH 7.4) | 37 | > 24 |
Note: The half-life values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Lyophilization for Long-Term Storage
For long-term storage, lyophilization (freeze-drying) is an effective method to enhance the stability of this compound.[4][5][6] By removing water, the degradation pathways that occur in aqueous solution are significantly slowed down.
Lyophilization Protocol Outline:
-
Formulation: Dissolve this compound in a suitable aqueous solution, often containing a lyoprotectant (e.g., sucrose, trehalose) to protect the molecule during freezing and drying.
-
Freezing: The solution is frozen to a temperature below its eutectic point.
-
Primary Drying (Sublimation): The frozen water is removed by sublimation under vacuum.
-
Secondary Drying (Desorption): The remaining unfrozen water is removed by desorption at a slightly higher temperature.
-
Storage: The lyophilized powder is stored in a tightly sealed container, protected from moisture and light.
Analytical Methods for Stability Assessment
To accurately assess the stability of your this compound solutions and the effectiveness of your stabilization strategies, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the drug over time.
Typical HPLC Parameters for this compound Analysis:
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 320 nm). |
| Column Temp. | 25-30°C |
Forced Degradation Studies: To develop and validate a stability-indicating HPLC method, forced degradation studies are performed.[7][8][9][10] This involves subjecting this compound to harsh conditions to intentionally generate degradation products.
Caption: Workflow for forced degradation studies.
By analyzing the chromatograms from these stressed samples, you can ensure that your HPLC method can resolve the this compound peak from all potential degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[11][12]
References
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
- Pikal, M. J. (2002). Freeze-drying of proteins. Advanced Drug Delivery Reviews, 54(7), 891-925.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Rapp, K. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-45.
- Shen, B., Liu, W., & Nonaka, K. (2015). Genome mining for new enediyne antibiotics. Methods in Enzymology, 550, 321-344.
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., ... & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
- Sakai, R., & Sugiura, Y. (1991). Direct evidence for degradation of this compound with thiol confirmed by fast-atom bombardment mass spectrometry. Chemical & Pharmaceutical Bulletin, 39(7), 1874-1876.
- Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Advances and challenges of liposome assisted drug delivery. Frontiers in Pharmacology, 6, 286.
- Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R. D., Quintans, J. D. S., Quintans-Júnior, L. J., ... & de Souza, L. C. M. (2019). Cyclodextrin-inclusion complexes: an update on their use in the development of new drug delivery systems. Expert Opinion on Drug Delivery, 16(4), 341-357.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A (R2).
- Effect of the Buffer on the Buildup and Stability of Tannic Acid/Collagen Multilayer Films Applied as Antibacterial Coatings. ACS Applied Materials & Interfaces, 12(22), 25357-25367.
- de Mello, T. C., de Souza, M. C., & da Silva, J. L. (2020). Cyclodextrins inclusion complexes improving antibacterial drug profiles: an update systematic review. International Journal of Pharmaceutics, 587, 119672.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Application Notes & Protocols: Synthesis and Evaluation of Novel Esperamicin Analogs for Anticancer Activity. BenchChem.
- Abdelwahed, W., Degobert, G., Stainmesse, S., & Fessi, H. (2006). Freeze-drying of nanocapsules: an approach for long-term stability. International Journal of Pharmaceutics, 324(1), 74-82.
- Michael, I., Hapeshi, E., O'Shea, K. E., & Fatta-Kassinos, D. (2013). Enhanced degradation of the antibiotic tetracycline by a combined process of UV-C irradiation and activated persulfate. Journal of Chemical Technology & Biotechnology, 88(7), 1289-1296.
- Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yadvendra, K. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Zein, N., Solomon, M., & Le, P. (1988). Calicheamicin gamma 1I: an antitumor antibiotic that cleaves DNA sequence specifically. Science, 240(4856), 1198-1201.
- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.
- Adams, G. D. (1995). The principles of freeze-drying. Methods in Molecular Biology, 39, 15-38.
- Alabugin, I. V., & Manoharan, M. (2003). Conformationally gated fragmentations and rearrangements promoted by interception of the Bergman cyclization through intramolecular H-abstraction: a possible mechanism of auto-resistance to natural enediyne antibiotics?. Journal of the American Chemical Society, 125(15), 4495-4509.
- Ma, B., Zhang, Y., & Laskin, J. (2019). Analysis of degradation products of pharmaceuticals by liquid chromatography–mass spectrometry. Trends in Analytical Chemistry, 118, 473-484.
- Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated
- Lee, S. H., & Levy, S. B. (1981). Calicheamicin. In Antibiotics (pp. 403-413). Springer, Berlin, Heidelberg.
- [Study on the degradation kinetics of spiramycin in acid and alkaline solutions]. Yao Xue Xue Bao, 35(11), 849-852.
- Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced Drug Delivery Reviews, 65(1), 36-48.
- Development of a Forced Degradation and Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134.
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery and Technology, 10(5), 48-53.
- Development and Validation of a Stability-Indicating UPLC-MS/MS Method for Quantification and Identification of Cefepime and Its Degradants in API. Journal of Applied Pharmaceutical Science, 13(5), 164-173.
- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
- Process for stabilizing aqueous acrylamide solution. (1994). U.S.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Using Some Lyoprotectants for Shelf Life Improvement of a Lyophilized Intravesical Immune BCG. International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 6-12.
- Bundgaard, H. (1983). Degradation of penicillins in alkaline solutions. International Journal of Pharmaceutics, 15(3), 269-281.
- Effect of buffers on the ertapenem stability in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1160-1164.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
- The Reactivity of Calicheamicin γ1I in the Minor Groove of DNA: The Decisive Role of the Environment. Chemistry–A European Journal, 13(23), 6614-6626.
- Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanom
- Shen, B., & Liu, W. (2004). Biosynthesis of enediyne antitumor antibiotics. In Natural products (pp. 1-29). Springer, Berlin, Heidelberg.
- Gabizon, A., Shmeeda, H., & Barenholz, Y. (2003). Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies. Clinical Pharmacokinetics, 42(5), 419-436.
- Reynolds, D. L., Baidyaroy, D., & W. F. (2001). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 25(2), 48-56.
- Wang, W. (2000). Lyophilization and development of solid protein pharmaceuticals. International Journal of Pharmaceutics, 203(1-2), 1-60.
- Characterization, solubility and antibacterial activity of inclusion complex of questin with hydroxypropyl-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93(3-4), 223-231.
- Nicolaou, K. C., & Smith, A. L. (1993). The chemistry and biology of the enediyne antitumor antibiotics. Accounts of Chemical Research, 26(11), 564-572.
- Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5183.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form.
- Palchaudhuri, R., & Hergenrother, P. J. (2007). Solution structure of the calicheamicin γ1I-DNA complex. Current Opinion in Chemical Biology, 11(2), 211-218.
- Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(6).
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome-Based Drug Delivery Systems in Cancer Research: An Analysis of Global Landscape Efforts and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijper.org [ijper.org]
- 12. japsonline.com [japsonline.com]
factors affecting esperamicin A1 degradation: pH, temperature, and light
Technical Support Center: Esperamicin A1 Stability and Degradation
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the factors affecting the stability of this potent enediyne antibiotic. Understanding the degradation pathways of this compound is not merely a matter of protocol but is fundamental to ensuring the reproducibility, accuracy, and safety of your experimental work. This guide moves beyond simple instructions to explain the causality behind its instability, offering robust troubleshooting advice and validated protocols to empower your research.
Section 1: The Core of Instability: Understanding this compound's Mechanism
To effectively troubleshoot degradation, we must first understand the inherent reactivity of the molecule. This compound belongs to the enediyne class of natural products, which are defined by a unique nine- or ten-membered ring containing two triple bonds and one double bond (the "enediyne" core).[1][2] This structure is a molecular trigger, primed for a powerful reaction.
Q1: What is the fundamental mechanism that makes this compound reactive and prone to degradation?
The cytotoxic activity of this compound—and its inherent instability—stems from its ability to undergo a cascade of reactions, culminating in the formation of a highly reactive diradical species that cleaves DNA.[3][4] This process, known as the Bergman cyclization, is not spontaneous; it requires an activation trigger.
The most commonly accepted activation mechanism involves the molecule's unique methyl trisulfide group.[5] In the presence of a reducing agent, such as a cellular thiol like glutathione or an experimental reagent like dithiothreitol (DTT), this trisulfide is cleaved to generate a thiolate anion.[3] This anion then performs an intramolecular Michael addition, attacking an α,β-unsaturated ketone within the molecule's core.[3][5] This crucial step changes the geometry of the enediyne ring, bringing the two triple bonds closer together and dramatically lowering the energy barrier for the Bergman cyclization.[5][6] The cyclization event transforms the enediyne into a highly unstable and reactive 1,4-didehydrobenzene diradical (a p-benzyne diradical).[7][8] This diradical is the ultimate cytotoxic agent, abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, which leads to both single- and double-strand DNA breaks.[5]
Therefore, any factor that promotes the initial trisulfide reduction or facilitates the subsequent cyclization can be considered a cause of "degradation" from a storage perspective, as it consumes the active parent molecule.
Caption: The activation pathway of this compound.
Section 2: Troubleshooting Degradation by Environmental Factors
Here we address specific issues you may encounter during your experiments, linking them back to the core mechanism and providing actionable solutions.
pH-Related Issues
The chemical environment, particularly pH, plays a critical role in the stability of this compound, primarily by influencing the activation trigger.
Q2: My this compound activity is inconsistent when I switch between different buffer systems, even at the same concentration. What's happening?
This common issue almost always points to pH. The activation of this compound is initiated by a thiolate anion (R-S⁻).[3] The concentration of this anion in a solution containing a thiol (R-SH) is directly dependent on the pH of the solution and the pKa of the thiol. According to the Henderson-Hasselbalch equation, as the pH of your buffer increases above the thiol's pKa, the equilibrium shifts towards the formation of the more nucleophilic thiolate anion.
Causality: A higher pH promotes the deprotonation of any activating thiols present (either as additives or contaminants), accelerating the Michael addition and subsequent degradation of your this compound stock into the active, but short-lived, diradical form. Even seemingly minor pH shifts between different buffer preparations can lead to significant differences in degradation rates, manifesting as variable activity in your assays.
Troubleshooting Steps:
-
Standardize and Verify Buffers: Always measure the pH of your final working solutions after all components have been added. Do not rely solely on the theoretical pH of the buffer stock.[9]
-
Control Thiol Concentration: Be aware of the presence of thiols. If they are part of your experimental design (e.g., DTT), their concentration must be precisely controlled. If they are not, ensure your reagents are free from thiol contaminants.
-
Consider a Stability Study: If you must use a new buffer system, perform a preliminary stability check to understand how this compound behaves at that specific pH. (See Protocol 2).
Q3: I'm concerned my aqueous stock solution is degrading over time due to its pH. How can I confirm this and what is the optimal pH for storage?
While this compound is unstable across a range of conditions, it is generally more stable at slightly acidic pH where the activating thiolate is less likely to form. To empirically determine the stability in your specific formulation, a formal pH stability study is required.
Investigative Approach: This involves incubating aliquots of this compound in buffers of varying pH over a time course and quantifying the remaining parent compound at each interval using a stability-indicating analytical method like HPLC.[10][11] A significant decrease in the main this compound peak, especially at higher pH values, confirms pH-mediated degradation. For long-term storage, lyophilized powder is recommended.[12] If an aqueous stock is necessary, prepare it in a slightly acidic buffer (e.g., pH 5.0-6.0) and store it in small, single-use aliquots at -80°C.[13]
Temperature-Related Issues
Temperature is a direct input of energy that can overcome the activation barriers of chemical reactions, including the degradation of this compound.
Q4: I saw a significant drop in my compound's activity after leaving the vial on the bench for a few hours. How sensitive is it to room temperature?
This compound is highly sensitive to thermal degradation. Studies have shown that it can be activated to cleave DNA simply by heating to 50°C, even in the absence of a thiol trigger.[14] This suggests that elevated temperatures can directly induce the Bergman cyclization, bypassing the canonical activation pathway.
Causality: The enediyne core is held in a strained conformation. Thermal energy increases molecular vibrations, providing sufficient energy to overcome the activation barrier for cycloaromatization, leading to the formation of the reactive diradical.[7][8] Therefore, even room temperature, especially over extended periods, can lead to a gradual but significant loss of the active parent compound.
Best Practices:
-
Always on Ice: Handle this compound solutions on ice at all times.
-
Minimize Time at Room Temperature: Equilibrate solutions to the required experimental temperature immediately before use.
-
Avoid Freeze-Thaw Cycles: Store in single-use aliquots to prevent repeated warming and cooling, which can accelerate degradation.[13]
Q5: What are the definitive storage conditions for powdered and solvated this compound to ensure long-term stability?
Based on best practices for highly sensitive antibiotics, the following conditions are mandatory:[12][15]
| Form | Temperature | Conditions | Rationale |
| Powder (Lyophilized) | -20°C or -80°C | Desiccated, protected from light | Minimizes thermal degradation and hydrolytic reactions. The colder temperature is preferred for maximum shelf-life. |
| Stock Solution (e.g., in DMSO) | -80°C | Small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and minimizes time the compound spends in a liquid state. |
| Working Solution (Aqueous Buffer) | 2-8°C (on ice) | Use immediately after preparation | Aqueous environments, especially with buffers, can promote various degradation pathways (hydrolysis, pH effects). These solutions are not suitable for storage. |
Light-Related Issues
This compound is a chromophore-containing molecule, meaning it can absorb light energy, which can trigger photochemical reactions.
Q6: My experiments sometimes yield inconsistent results, and my workspace has significant natural light. Could light exposure be a contributing factor?
Absolutely. This compound is known to be photosensitive. It can be activated by UV light to induce DNA breakage, similar to its activation by heat or thiols.[1][14]
Causality: The absorption of photons (particularly in the UV range) can excite the enediyne molecule to a higher energy state.[16] This excited state can then undergo the Bergman cyclization, leading to the formation of the DNA-damaging diradical. This is a classic example of photodegradation, where light provides the energy to initiate the degradation cascade.
Troubleshooting and Prevention:
-
Protect from Light: Always store this compound, both in solid and solution form, in amber vials or vials wrapped in aluminum foil.
-
Minimize Lab Light Exposure: Perform experimental manipulations in a shaded area or under yellow light conditions, which filter out the more energetic UV wavelengths.
-
Conduct a Photostability Test: If you suspect photodegradation is affecting your results, a controlled experiment is the best way to confirm it. (See Protocol 3).
Section 3: Quantitative Analysis & Experimental Protocols
To properly investigate and control for degradation, a reliable quantitative method is essential. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[17][18]
Caption: A generalized workflow for assessing compound stability.
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of intact this compound and resolve it from potential degradants.
Expertise Note: this compound, like many complex natural products, may not have a strong UV chromophore. Therefore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) may provide better sensitivity and universality than a standard UV detector.[19][20] This protocol provides a starting point that must be optimized for your specific instrument.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
Primary: ESI-MS in positive ion mode, monitoring for the [M+H]⁺ ion of this compound.
-
Secondary: UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm.
-
-
Validation: A "forced degradation" sample should be analyzed to ensure that the peaks of the degradation products do not co-elute with the parent this compound peak. This confirms the method is "stability-indicating."[11]
Protocol 2: Assessing the pH Stability of this compound
Objective: To determine the degradation rate of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate for pH 3 & 5; 50 mM phosphate for pH 7; 50 mM borate for pH 9). Verify the final pH of each buffer with a calibrated pH meter.[9]
-
Sample Preparation: Prepare a concentrated stock of this compound in a minimal amount of organic solvent (e.g., DMSO). Dilute this stock into each of the prepared buffers to a final concentration of ~50 µg/mL. Ensure the final percentage of organic solvent is low (<1%) to not affect the buffer pH.
-
Time Zero (t=0) Sample: Immediately after dilution into each buffer, transfer an aliquot to an HPLC vial, quench if necessary (e.g., by adding an equal volume of acetonitrile or flash freezing), and analyze using the HPLC method from Protocol 1. This is your 100% reference point.
-
Incubation: Incubate the remaining buffered solutions in a temperature-controlled environment (e.g., 25°C or 37°C), protected from light.
-
Time-Point Sampling: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH solution, quench, and analyze by HPLC.[21]
-
Data Analysis: For each pH, plot the percentage of the remaining this compound peak area (relative to t=0) against time. This will reveal the pH at which the compound is most and least stable.
Protocol 3: Assessing the Photostability of this compound
Objective: To evaluate the susceptibility of this compound to degradation upon exposure to light.
-
Sample Preparation: Prepare two sets of identical samples of this compound in a transparent solvent (e.g., acetonitrile:water 1:1) in clear glass HPLC vials. The concentration should be suitable for HPLC analysis (~50 µg/mL).
-
Control Group: Wrap one set of vials completely in aluminum foil. These are your "dark controls."
-
Exposure Group: Place the unwrapped, clear vials inside a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). If a chamber is unavailable, exposure to controlled laboratory benchtop lighting can provide a preliminary assessment, but conditions must be carefully documented.[22]
-
Time Zero (t=0) Sample: Before starting the exposure, analyze one dark control vial to establish the initial concentration.
-
Exposure and Sampling: Place both the exposure group and the dark control group at the same distance from the light source (or in the same location on the bench). At specified time points (e.g., 1, 4, 8, 24 hours), remove one vial from the exposure group and one from the dark control group and analyze by HPLC.
-
Data Analysis: Compare the concentration of this compound in the exposed samples to the dark controls at each time point. A significantly faster degradation rate in the exposed samples versus the dark controls is definitive evidence of photosensitivity.
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2–6. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemical and Biophysical Research Communications, 164(1), 256-263. [Link]
-
Van Lanen, S. G., & Shen, B. (2008). Biosynthesis of Enediyne Antitumor Antibiotics. Current Topics in Medicinal Chemistry, 8(6), 448–459. [Link]
-
Fu, R. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent Technologies, Inc. Application Note. [Link]
-
Cramer, C. J. (2002). Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of this compound. The Journal of Physical Chemistry B, 112(51), 16917-16934. [Link]
-
Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Hudson Lab Automation. [Link]
-
Barron, M. G., et al. (2020). Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. Environmental Toxicology and Chemistry, 39(12), 2355-2369. [Link]
-
Abate, M. T., & La Nasa, J. (2021). Thermal Degradation of Natural Polymers. ResearchGate. [Link]
-
Shcherbakov, D. (2016). How to find the release of drug for different PH values? ResearchGate. [Link]
-
Farran, R. D., et al. (2016). The impact of storage conditions upon gentamicin coated antimicrobial implants. Journal of Pharmaceutical and Biomedical Analysis, 125, 219-225. [Link]
-
Golik, J., Doyle, T. W., & VanDuyne, G. (1984). ESPERAMICINS, A NOVEL CLASS OF POTENT ANTITUMOR ANTIBIOTICS. The Journal of Antibiotics, 37(12), 1566-1571. [Link]
-
Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC. COSMOSIL Application Data. [Link]
-
Rodrigues, F., et al. (2024). Innovative Strategies for Photoallergy Assessment: Breaking Free from Animal Models in Cosmetic Ingredient Development. MDPI. [Link]
-
Nicolaou, K. C., & Smith, A. L. (1992). Synthetic and mechanistic studies on this compound and calichemicin .gamma.1. Molecular strain rather than .pi.-bond proximity determines the cycloaromatization rates of bicyclo[7.3.1]enediynes. Journal of the American Chemical Society, 114(26), 10343-10355. [Link]
-
Goldberg, I. H. (1995). The Enediyne Antibiotics. Journal of Medicinal Chemistry, 38(13), 2313-2330. [Link]
-
Poletto, P., et al. (2024). Thermal Degradation Kinetics of Natural Fibers: Determination of the Kinetic Triplet and Lifetime Prediction. MDPI. [Link]
-
Wikipedia. (n.d.). Enediyne. Wikipedia. [Link]
-
ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration. [Link]
-
Farran, R. D., et al. (2016). The impact of storage conditions upon gentamicin coated antimicrobial implants. ResearchGate. [Link]
-
Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10843-10850. [Link]
-
Gafner, S., et al. (2019). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Data in Brief, 25, 104085. [Link]
-
Lee, J., et al. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. MDPI. [Link]
-
Almedia, A., et al. (2021). PhotoSENSIL-18 assay development: Enhancing the safety testing of cosmetic raw materials and finished products to support the in vitro photosensitization assessment? ResearchGate. [Link]
-
Alabugin, I. V., & Manoharan, M. (2003). Conformationally gated fragmentations and rearrangements promoted by interception of the Bergman cyclization through intramolecular H-abstraction: a possible mechanism of auto-resistance to natural enediyne antibiotics? Journal of the American Chemical Society, 125(15), 4495–4509. [Link]
-
Pap-Szigeti, Z., et al. (2022). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Bergman Cyclization. Organic Chemistry Portal. [Link]
-
Garcês, A., et al. (2013). A Novel In Vitro Method for the Detection and Characterization of Photosensitizers. PLoS ONE, 8(11), e79983. [Link]
-
YouTube. (2016). HPLC for Active Ingredients Separation and Quantification. YouTube. [Link]
-
Wikipedia. (n.d.). Esperamicin. Wikipedia. [Link]
-
QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. QualityHub. [Link]
-
Zhang, Y., et al. (2015). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 172, 70-76. [Link]
-
KEGG. (n.d.). Biosynthesis of enediyne antibiotics - Reference pathway. KEGG. [Link]
-
SlideShare. (n.d.). Biosynthesis of enediyne antitumor antibiotics. SlideShare. [Link]
-
Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-533. [Link]
-
Kim, S., et al. (2024). PhotoChem Reference Chemical Database for the Development of New Alternative Photosafety Test Methods. MDPI. [Link]
-
ResearchGate. (2021). Thermal degradation study of natural fibre through thermogravimetric analysis. ResearchGate. [Link]
-
Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]
-
Tyski, S., et al. (2010). Extremely long time stability study of selected antibiotic standards. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 758-763. [Link]
-
Li, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. ACS Omega, 5(45), 29285–29293. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(2), 198-202. [Link]
-
Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. PubMed. [Link]
Sources
- 1. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Biosynthesis of enediyne antibiotics - Reference pathway [kegg.jp]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esperamicin - Wikipedia [en.wikipedia.org]
- 5. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bergman Cyclization [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. hudsonlabautomation.com [hudsonlabautomation.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. mdpi.com [mdpi.com]
- 14. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. agilent.com [agilent.com]
- 20. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov.ph [fda.gov.ph]
- 22. Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Loss of Esperamicin A1 Activity
Welcome to the technical support resource for Esperamicin A1. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the activity of this potent enediyne antibiotic in their experiments. As Senior Application Scientists, we have compiled this information based on the unique chemical properties of this compound and extensive field experience.
Introduction to this compound's Instability
This compound is an exceptionally potent antitumor agent, primarily due to its complex and highly reactive enediyne core structure.[1][2] Its mechanism of action involves a chemical transformation that is triggered to form a highly reactive diradical species, which then cleaves DNA, leading to cell death.[1][3] This inherent reactivity, however, also makes the molecule susceptible to degradation and loss of activity if not handled and used with precision. This guide will walk you through the most common reasons for activity loss and provide systematic steps to resolve them.
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound appears to be completely inactive. What is the most common reason for this?
A1: The most frequent cause of a complete loss of this compound activity is improper storage and handling. The molecule's trisulfide group and enediyne core are chemically sensitive.[1][4] Degradation can occur before the compound is ever introduced into your experimental system.
Core Principles of this compound Stability:
-
Temperature Sensitivity: this compound is susceptible to thermal degradation. Heat can induce DNA cleavage in a manner different from its intended thiol-activated mechanism and can also lead to decomposition.[5]
-
Light Sensitivity: Exposure to light, particularly UV light, can provide the energy to trigger unintended reactions of the enediyne core, leading to inactivation.
-
Moisture and Oxidative Stress: The compound is sensitive to hydrolysis and oxidation.[6] Proper desiccation and an inert atmosphere are crucial for long-term stability.
Troubleshooting Steps & Best Practices:
-
Verify Storage Conditions: Immediately confirm that your powdered (lyophilized) and reconstituted stocks have been stored according to the recommendations in the table below. Many standard laboratory antibiotics are stored at -20°C, but for sensitive compounds like this compound, colder temperatures are often required for long-term preservation.[7]
-
Review Reconstitution Protocol: Was the powdered compound reconstituted correctly? Use of an inappropriate solvent or exposure to contaminants during this step can lead to rapid degradation. Anhydrous, high-purity solvents like DMSO or ethanol are typically recommended.
-
Assess Aliquoting Strategy: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, stock solutions should be divided into single-use aliquots upon reconstitution.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Conditions | Duration |
| Powder (Lyophilized) | -80°C (preferred) or -20°C | Desiccated, Inert Gas (Argon/Nitrogen) | Protected from light (amber vial) | Long-term |
| Stock Solution (in DMSO) | -80°C | Tightly sealed vials | Protected from light | Up to 3 months |
| Working Dilutions | Prepared fresh for each experiment | N/A | Protected from light | Immediate Use |
Q2: I'm observing significantly reduced or highly variable activity. What experimental factors should I investigate?
A2: When activity is merely reduced or inconsistent, the issue often lies within the experimental setup itself. The activation of this compound is not spontaneous; it requires a specific chemical trigger that can be influenced by several factors.[1]
The Critical Role of Thiol-Mediated Activation:
This compound's cytotoxic activity is dependent on the reduction of its methyl trisulfide group to a thiolate anion.[1][3] This is typically accomplished by a thiol-containing molecule like dithiothreitol (DTT) or glutathione. This reduction initiates a cascade of reactions, including a Michael addition, which ultimately leads to the cyclization of the enediyne core (a Bergman cyclization) to form the DNA-cleaving p-benzyne diradical.[1][8] If this activation step is inefficient, the activity of this compound will be compromised.
Troubleshooting Workflow for Experimental Parameters:
The following diagram outlines a logical flow for troubleshooting inconsistent activity.
Caption: A step-by-step workflow for diagnosing the cause of reduced this compound activity.
Key Areas to Investigate:
-
Thiol Activator: Is your thiol-containing reducing agent (e.g., DTT) fresh and active? Thiol solutions are prone to oxidation and should be prepared fresh. See Q3 for a detailed protocol.
-
Buffer pH: The stability and reactivity of many organic molecules are pH-dependent.[9] While specific data on this compound is limited, buffers with a pH in the physiological range (7.2-7.4) are generally recommended. Extreme pH values can accelerate degradation.
-
Incubation Time and Temperature: The activation and DNA cleavage process is time and temperature-dependent. Ensure your incubation parameters are consistent with established protocols. While some studies show heat can induce cleavage, this is distinct from the desired thiol-mediated pathway.[5] Standard cell culture conditions (37°C) are typically used.
-
Contaminants: Are there any components in your media or buffer that could be quenching the reaction? High concentrations of other reactive molecules could potentially interfere with the activation process.
Q3: How can I confirm that my thiol activating agent is potent and correctly formulated?
A3: The activity of your thiol agent is non-negotiable for this compound activation.[2] Since thiols readily oxidize, a stock solution of DTT that has been stored improperly or for too long can be a primary source of experimental failure.
Protocol for Preparation and Validation of Thiol Activator:
Part 1: Preparation of Fresh DTT Stock Solution
-
Materials: High-purity DTT powder, sterile, nuclease-free water.
-
Procedure:
-
On the day of the experiment, weigh out the required amount of DTT powder in a sterile microfuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 M).
-
Mix by vortexing until the DTT is completely dissolved.
-
Keep the solution on ice and use it within the same day. Discard any unused solution.
-
Part 2: Functional Validation of Thiol Activity (Optional but Recommended)
A simple and effective way to check the activity of your thiol solution is to use a commercially available assay like one based on Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) or an enzyme reactivation assay.[10] These assays provide a quantitative measure of free sulfhydryl groups.
Table 2: Common Thiol Activating Agents
| Activating Agent | Typical Concentration | Notes |
| Dithiothreitol (DTT) | 1-10 mM | Strong reducing agent, prepare fresh. |
| Glutathione (GSH) | 1-10 mM | Biologically relevant thiol, also requires fresh preparation. |
| 2-Mercaptoethanol (BME) | 1-10 mM | Use with caution due to volatility and odor. |
Q4: My experiment has failed repeatedly. Could my buffer system be inactivating the this compound?
A4: Yes, the buffer composition is a critical variable. The primary concern is pH, but other components can also interfere with the stability and activation of the enediyne.
Mechanism of Buffer Interference:
The activation of this compound involves a delicate intramolecular reaction cascade.[1] This cascade can be disrupted by:
-
Unfavorable pH: As discussed, pH outside the optimal range (typically neutral) can promote degradation of the parent molecule or its activated form.[9][11]
-
Reactive Buffer Components: Buffers containing nucleophilic species (e.g., Tris, which has a primary amine) could potentially react with the activated enediyne core, quenching its activity before it reaches its DNA target.
Recommendations for Buffer Selection:
-
Use Non-Nucleophilic Buffers: Whenever possible, use buffers that are less likely to be reactive. Phosphate-buffered saline (PBS) and HEPES are generally considered safe choices.
-
Maintain Consistent pH: Ensure the pH of your final reaction mixture is controlled and consistent across experiments.
-
Avoid Additives: Unless required for the experiment, avoid adding unnecessary components like high concentrations of chelating agents or detergents that could interfere with the drug-DNA interaction.
Q5: How can I perform a quality control check to definitively test the activity of my this compound stock solution?
A5: A direct functional assay is the best way to validate your compound. A cell-free DNA cleavage assay is a straightforward method to confirm that your this compound is active and that your activation protocol is effective.
Protocol: In Vitro Plasmid DNA Cleavage Assay
This protocol assesses the ability of activated this compound to induce single- and double-strand breaks in plasmid DNA, which can be visualized by agarose gel electrophoresis.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
Freshly prepared 10X DTT stock solution
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Nuclease-free water
-
Agarose gel electrophoresis system
-
DNA stain (e.g., SYBR Safe or Ethidium Bromide)
-
-
Experimental Setup (Example):
-
In sterile microfuge tubes, set up the following reactions (total volume 20 µL):
-
| Component | Control (-) | Control (+) | Test Sample |
| Plasmid DNA (500 ng) | 2 µL | 2 µL | 2 µL |
| 10X DTT (100 mM) | 0 µL | 2 µL | 2 µL |
| This compound (1 µM) | 0 µL | 0 µL | 2 µL |
| Nuclease-free water | 18 µL | 16 µL | 14 µL |
-
Procedure:
-
Add components in the order listed, adding the this compound last.
-
Gently mix and incubate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 4 µL of 6X DNA loading dye.
-
Load the entire sample onto a 1% agarose gel.
-
Run the gel until there is good separation between the different DNA forms.
-
Stain and visualize the gel.
-
-
Interpreting the Results:
-
Lane 1 (Control -): Should show a bright band of supercoiled DNA (Form I).
-
Lane 2 (Control +): DTT alone should not damage the DNA; the band should resemble Lane 1.
-
Lane 3 (Test Sample): If this compound is active, the supercoiled DNA band will decrease, and you will see an increase in nicked, open-circular DNA (Form II) and potentially linear DNA (Form III), indicating single- and double-strand breaks, respectively.
-
Q6: Can you explain the chemical pathway of this compound activation and degradation?
A6: Understanding the underlying chemistry is key to preventing loss of activity. The stability of this compound is a trade-off; the features that make it a potent DNA-cleaving agent also make it inherently unstable.[12][13]
The Activation and Degradation Pathway:
The diagram below illustrates the critical steps. The process begins with the activation of the trisulfide "trigger" and ends with either the desired DNA cleavage or unproductive degradation.
Caption: The chemical pathway from stable this compound prodrug to active DNA-cleaving agent or inactive degradation products.
Key Takeaways from the Pathway:
-
The Trigger is Essential: Without a thiol activator, the process does not start.[1][2]
-
The Intermediate is Unstable: The activated forms are transient and must find their DNA target quickly. If they encounter other reactive species or an unfavorable environment, they can be quenched or degraded.
-
Degradation is a Competing Reaction: Any deviation from optimal conditions (improper storage, wrong buffer, light exposure) can push the equilibrium towards the degradation pathway, resulting in a loss of active compound.
By carefully controlling storage, handling, and experimental conditions, you can minimize degradation and ensure the potent activity of this compound is directed toward its intended target in your research.
References
- Golik, J., et al. (1989). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. PubMed.
- Biel, A., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation.
- Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. PubMed.
- Kuznetsov, G., et al. (2014). Chemical decay of an antibiotic inverts selection for resistance.
- Wikipedia contributors. (n.d.). Esperamicin. Wikipedia.
- Van Lanen, S. G., & Shen, B. (2008). Biosynthesis of Enediyne Antitumor Antibiotics.
- Gold Biotechnology. (n.d.). Five Tips To Make Your Research Antibiotics Last Longer. GoldBio.
- Al-Tannak, N. F., et al. (2016). The impact of storage conditions upon gentamicin coated antimicrobial implants.
- Zallot, R., et al. (2024). Genome Mining for New Enediyne Antibiotics.
- Singh, R., & Whitesides, G. M. (1991).
- Liu, W., et al. (2002). Genes for Production of the Enediyne Antitumor Antibiotic C-1027 in Streptomyces globisporus Are Clustered with the cagA Gene That Encodes the C-1027 Apoprotein.
- Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action.
-
Danishefsky, S. J., et al. (1992). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1. Oxidative functionalization of the 13-ketobicyclo[7.3.1]tridecenediyne core structure: construction of the allylic trisulfide trigger. Semantic Scholar. [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An amplified assay for thiols based on reactivation of papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical decay of an antibiotic inverts selection for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome Mining for New Enediyne Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genes for Production of the Enediyne Antitumor Antibiotic C-1027 in Streptomyces globisporus Are Clustered with the cagA Gene That Encodes the C-1027 Apoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esperamicin A1 for Cytotoxicity Assys
Welcome to the technical support guide for utilizing Esperamicin A1 in cytotoxicity assays. This compound is an exceptionally potent enediyne antitumor antibiotic, and its successful application in research demands meticulous attention to experimental detail.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this powerful compound, ensuring accurate and reproducible results.
I. Understanding the Mechanism of Action: The "Why" Behind the Protocol
This compound's potent cytotoxicity stems from its unique chemical structure, featuring an enediyne core, an oligosaccharide chain, and a methyl trisulfide group.[2] Its mechanism of action is a cascade of events leading to double-stranded DNA breaks and subsequent apoptosis.[3][4]
-
Cellular Uptake & DNA Binding: The oligosaccharide portion of this compound facilitates its binding to the minor groove of DNA.[2][5] This binding is not random, showing a preference for specific sequences such as oligopyrimidine regions like 5'-CTC, 5'-TTC, and 5'-TTT.[6]
-
Activation via Reduction: The cytotoxic potential of this compound is unleashed upon the reduction of its methyl trisulfide group.[3] This can be triggered by intracellular reducing agents like glutathione or experimentally by agents such as dithiothreitol (DTT).[3][6]
-
Bergman Cyclization & Diradical Formation: The reduction event initiates a conformational change, leading to a Bergman cyclization of the enediyne core.[3] This chemical transformation generates a highly reactive p-benzyne diradical.[2]
-
DNA Cleavage: The generated diradical is the ultimate DNA-cleaving agent, abstracting hydrogen atoms from the deoxyribose backbone of DNA, which results in both single and double-strand breaks.[3][7]
-
Apoptosis Induction: The extensive DNA damage triggers the cellular apoptotic machinery, leading to programmed cell death.[8][9]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: Due to its extreme potency, this compound is typically effective in the picomolar (pM) to low nanomolar (nM) range. A dose-response curve is crucial to determine the optimal concentration for your specific cell line.[10] A good starting point for a dose-response experiment would be a serial dilution from 1 nM down to 1 pM.
Q2: What solvent should I use to dissolve this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[11] It is critical to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in cell culture medium?
A3: this compound can be unstable in aqueous solutions, and its degradation can occur during experiments.[12] It is recommended to prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Which cytotoxicity assay is best for this compound?
A4: The choice of assay depends on the specific question being asked.
-
MTT or WST-1 Assays: These colorimetric assays measure metabolic activity and are a good initial screen for cell viability.[11]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[13]
-
Caspase Activity Assays: These assays directly measure the activation of caspases, key mediators of apoptosis.[8]
-
DNA Fragmentation/Staining Assays: Methods like TUNEL staining or using DNA-binding dyes (e.g., Hoechst) can visualize the DNA damage characteristic of this compound's action.
Q5: How long should I incubate my cells with this compound?
A5: Incubation times can vary depending on the cell line and the concentration of this compound used. A typical incubation period is 48 to 72 hours.[11] However, for mechanistic studies, shorter time points may be necessary to capture early apoptotic events.
III. Troubleshooting Guide
This section addresses common problems encountered when performing cytotoxicity assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven drug distribution. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently after adding the drug. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No cytotoxic effect observed | 1. This compound concentration is too low. 2. Inactive compound due to improper storage or handling. 3. Cell line is resistant. 4. Insufficient incubation time. | 1. Perform a wider dose-response, extending to higher concentrations. 2. Use a fresh vial of the compound and prepare new stock solutions. 3. Verify the sensitivity of your cell line from literature or try a different cell line. 4. Extend the incubation period (e.g., to 96 hours). |
| IC50 value is much higher than expected | 1. Degradation of this compound in the culture medium. 2. High serum concentration in the medium may bind to the compound. 3. High cell density. | 1. Prepare fresh dilutions for each experiment. 2. Consider reducing the serum concentration during the treatment period if compatible with your cell line. 3. Optimize cell seeding density; confluent monolayers can be less sensitive. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Different lots of serum or media. 3. Mycoplasma contamination. | 1. Use cells within a consistent and narrow range of passage numbers. 2. Use the same lot of reagents for a set of experiments. 3. Regularly test your cells for mycoplasma contamination. |
IV. Experimental Protocols & Visualizations
A. Standard MTT Cytotoxicity Assay Protocol
This protocol outlines the key steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][14]
1. Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[11]
-
Incubate for 24 hours to allow for cell attachment.[11]
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound.
-
Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[11]
-
Incubate for the desired treatment period (e.g., 48-72 hours).[11]
3. MTT Addition and Incubation:
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][15]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
B. Visualizing the Experimental Workflow
Caption: Workflow for MTT Cytotoxicity Assay.
C. Visualizing the Mechanism of Action
Caption: this compound Mechanism of Action.
V. References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., & Dabrowiak, J. C. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. Retrieved from [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. Retrieved from [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 16(4 Pt 2), 1495–1501. Retrieved from [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., & Dabrowiak, J. C. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. Retrieved from [Link]
-
Kuwahara, J., & Sugiura, Y. (1988). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemical and Biophysical Research Communications, 154(2), 869–875. Retrieved from [Link]
-
Lam, K. S., Gustavson, D. R., Veitch, J. A., & Forenza, S. (1993). The effect of cerulenin on the production of this compound by Actinomadura verrucosospora. Journal of Industrial Microbiology, 12(2), 99–102. Retrieved from [Link]
-
Wikipedia. (n.d.). Esperamicin. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the concentration of Bafilomycin A1 that should be used to block autophagy in prostate cancer cell lines?. Retrieved from [Link]
-
Sugiura, Y., Shiraki, T., Konishi, M., & Oki, T. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. Proceedings of the National Academy of Sciences of the United States of America, 87(10), 3831–3835. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Adjei, P. N., Grote, D. M., & Skladanowski, A. (2000). Caspase activation by anticancer drugs: the caspase storm. Drug Resistance Updates, 3(1), 19–27. Retrieved from [Link]
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Van de Craen, M., Van Loo, G., Declercq, W., Vandenabeele, P., & Fiers, W. (1998). The proteolytic procaspase activation network: an in vitro analysis. Cell Death and Differentiation, 5(9), 818–826. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Retrieved from [Link]
-
BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
ResearchGate. (n.d.). Can someone help me to fix a problem in my lab about a cytotoxicity test?. Retrieved from [Link]
-
Bouchier-Hayes, L., & Martin, S. J. (2002). Caspase-1 promiscuity is counterbalanced by rapid inactivation of processed enzyme. The Journal of Biological Chemistry, 277(46), 44347–44352. Retrieved from [Link]
-
Frontiers in Cellular and Infection Microbiology. (2023). Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Retrieved from [Link]
-
eGyanKosh. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. Retrieved from [Link]
-
MDPI. (2021). Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis. Retrieved from [Link]
-
Wikipedia. (n.d.). Enediyne. Retrieved from [Link]
-
Cellular and Molecular Biology. (2018). Antibacterial activity of chrysophsin-3 against oral pathogens and Streptococcus mutans biofilms. Retrieved from [Link]
-
Wright, S. C., Zheng, H., & Zhong, J. (1996). Inhibition of Caspase Activity Prevents anti-IgM Induced Apoptosis but Not Ceramide Generation in WEHI 231 B Cells. Journal of Experimental Medicine, 183(3), 1265–1270. Retrieved from [Link]
-
MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
Antibody-drug Conjugates. (2019). Calicheamicin and DNA-cleaving ADC Reivew. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
Sources
- 1. Esperamicin - Wikipedia [en.wikipedia.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enediyne - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The effect of cerulenin on the production of this compound by Actinomadura verrucosospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Labyrinth of Esperamicin A1 Total Synthesis
A Senior Application Scientist's Guide to Overcoming Key Experimental Hurdles
The total synthesis of esperamicin A1 is a monumental undertaking in organic chemistry, a testament to the ingenuity and perseverance of the teams who have conquered its intricate structure. This guide is intended for researchers, scientists, and drug development professionals embarking on or currently navigating this challenging synthesis. It is structured not as a rigid protocol, but as a dynamic resource, mirroring the non-linear nature of complex synthetic challenges. Here, we dissect the most formidable steps, offering not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting.
At its heart, the this compound molecule presents a trifecta of synthetic nightmares: the highly strained and reactive bicyclo[7.3.1]tridecenediyne core, a complex trisaccharide moiety with challenging glycosidic linkages, and a dense array of stereocenters requiring precise control. This guide is organized to address these core challenges head-on, providing in-depth troubleshooting, frequently asked questions, and detailed protocols for the most critical transformations.
Part 1: Troubleshooting Guide - Common Sticking Points in the this compound Synthesis
This section is formatted as a series of questions that a researcher might encounter during their synthesis, followed by detailed, experience-driven answers.
Challenge A: The Enediyne Core Construction
The bicyclo[7.3.1]tridecenediyne core is the warhead of this compound, and its construction is fraught with peril due to extreme ring strain and the propensity for premature Bergman cyclization.
Question 1: My intramolecular cyclization to form the 10-membered enediyne ring is giving abysmally low yields. What are the likely culprits and how can I improve it?
Answer: Low yields in the formation of the 10-membered enediyne ring are a common and frustrating problem. The primary reason is the high activation barrier to forming such a strained system. Several factors could be at play:
-
Inefficient Cyclization Conditions: The choice of base and reaction conditions is critical. The use of potassium hexamethyldisilazide (KHMDS) is common, but its effectiveness can be highly dependent on the solvent and temperature.
-
Troubleshooting:
-
Solvent Effects: Ensure your solvent (typically THF) is rigorously anhydrous. Trace amounts of water can quench the base and interfere with the reaction.
-
Temperature Control: The reaction is often run at low temperatures (-78 °C to -40 °C) to control reactivity. A temperature that is too low may not provide enough energy for the cyclization to occur at a reasonable rate, while a temperature that is too high can lead to decomposition. A careful optimization of the temperature profile is recommended.
-
Slow Addition: The precursor is often added very slowly to the base solution to maintain high dilution conditions, which favors intramolecular over intermolecular reactions.
-
-
-
Side Reactions: The highly reactive nature of the intermediates can lead to a number of side reactions.
-
Troubleshooting:
-
Dimerization/Polymerization: If high dilution is not maintained, intermolecular reactions can dominate. Consider using a syringe pump for very slow addition of the substrate.
-
Elimination Reactions: Depending on the structure of your precursor, elimination reactions can be a competitive pathway. Careful design of the starting material to minimize acidic protons alpha to leaving groups is crucial.
-
-
-
Precursor Instability: The acyclic enediyne precursor itself may be unstable under the reaction conditions.
-
Troubleshooting:
-
Protecting Group Strategy: The use of a temporary protecting group on one of the alkynes, such as a trimethylsilyl (TMS) group, can prevent premature reactions. The TMS group can then be removed in situ or in a subsequent step to trigger the cyclization.
-
Cobalt Complexation: A strategy employed by Magnus and others involves the complexation of one of the alkyne moieties with dicobalt hexacarbonyl. This protects the alkyne and can facilitate the cyclization by altering the geometry of the precursor.
-
-
Question 2: I am observing unexpected fragmentation of my bicyclic enediyne core upon deprotection of a nearby functional group. What is happening and how can I prevent it?
Answer: The strained enediyne core is highly sensitive to its electronic environment. The introduction of functionality, particularly at the bridgehead positions, can significantly impact its stability.
-
Mechanism of Fragmentation: The fragmentation you are observing is likely a retro-cyclization reaction. This can be triggered by the generation of a nearby carbocation or radical, which can induce a rearrangement that relieves the ring strain of the enediyne system. For example, attempts to deprotect a TBS ether adjacent to the enediyne can sometimes lead to the reverse reaction, reopening the 10-membered ring.
-
Troubleshooting Strategies:
-
Milder Deprotection Conditions: Avoid harsh acidic or basic conditions for deprotection. For silyl ethers, consider using fluoride sources buffered with acetic acid (e.g., TBAF/AcOH) or enzymatic deprotection if applicable.
-
Protecting Group Choice: Plan your protecting group strategy to ensure that the groups closest to the enediyne core are removed under the mildest possible conditions, or are carried through to the final stages of the synthesis.
-
Reductive Deprotection: For benzyl-type protecting groups, catalytic hydrogenation is often a mild and effective method, provided the catalyst does not interfere with the enediyne moiety.
-
Challenge B: The Trisaccharide Synthesis
The trisaccharide portion of this compound is responsible for its DNA binding affinity and consists of three unique sugars, including an amino sugar and a thio-sugar, connected by challenging glycosidic bonds.
Question 3: I am struggling with the stereoselective formation of the α-glycosidic linkage between the amino sugar and the central sugar. My reaction is giving a mixture of anomers. How can I improve the α-selectivity?
Answer: Achieving high stereoselectivity in glycosylation is a persistent challenge in carbohydrate chemistry, and the formation of α-glycosidic linkages, particularly with amino sugars, is notoriously difficult.
-
Understanding the Challenge: The presence of a participating group (like an N-acetyl group) at the C-2 position of a glycosyl donor typically directs the formation of a β-glycosidic bond via a neighboring group participation mechanism. To achieve α-selectivity, this participation must be suppressed.
-
Troubleshooting Strategies:
-
Choice of Glycosyl Donor:
-
Non-participating Protecting Groups: Use a non-participating protecting group at the C-2 position of the amino sugar donor. Azido (N3) groups are excellent choices as they are non-participating and can be reduced to the amine at a later stage.
-
Glycosyl Halides or Trichloroacetimidates: These donors, when activated with a suitable promoter, can favor the formation of the α-anomer under specific conditions.
-
-
Reaction Conditions:
-
Solvent Effects: The use of ether-based solvents like diethyl ether or THF at low temperatures can promote the formation of the α-anomer by favoring the formation of an α-linked solvent-separated ion pair.
-
Promoter System: The choice of promoter is critical. For glycosyl trichloroacetimidates, a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) at low temperatures is often effective.
-
-
Conformational Control:
-
Remote Protecting Groups: The protecting groups on other parts of the sugar can influence the stereochemical outcome of the glycosylation. Bulky protecting groups can sterically hinder the β-face of the molecule, favoring attack from the α-face.
-
-
Question 4: The synthesis of the thio-sugar is proving to be problematic, with low yields and side reactions. What are the key challenges and how can they be addressed?
Answer: The synthesis of the 2-deoxy-L-fucose-derived thio-sugar is a unique challenge in the this compound synthesis. The introduction of the sulfur atom and the deoxygenation at C-2 require specific strategies.
-
Introduction of the Thio-functionality:
-
Nucleophilic Displacement: A common approach is the nucleophilic displacement of a good leaving group (like a triflate or tosylate) at the anomeric position with a sulfur nucleophile (e.g., sodium thiomethoxide). This reaction needs to be carefully controlled to avoid side reactions.
-
Troubleshooting:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all reagents and solvents are scrupulously dry.
-
Temperature Control: The reaction is typically run at low temperatures to control the reactivity of the sulfur nucleophile.
-
-
-
Deoxygenation at C-2:
-
Barton-McCombie Deoxygenation: This is a classic method for deoxygenation. It involves the formation of a thiocarbonyl derivative of the C-2 hydroxyl group, followed by radical-initiated reduction with a tin hydride.
-
Troubleshooting:
-
Reagent Purity: The purity of the tin hydride is crucial for the success of the reaction. It is often necessary to purify it before use.
-
Radical Initiator: AIBN is a common radical initiator. Ensure it is used at the appropriate temperature for efficient decomposition.
-
-
Challenge C: Protecting Group Strategy and Final Deprotection
The dense and varied functionality of this compound necessitates a sophisticated and orthogonal protecting group strategy. The final deprotection is often a delicate operation on a very precious and complex molecule.
Question 5: I am encountering issues with the orthogonality of my protecting groups. The removal of one group is leading to the partial cleavage of another. How can I design a more robust protecting group strategy?
Answer: Achieving perfect orthogonality is one of the holy grails of complex molecule synthesis. Even with careful planning, unexpected reactivity can occur.
-
Principles of Orthogonal Protection:
-
Distinct Cleavage Conditions: Choose protecting groups that are cleaved under fundamentally different conditions (e.g., acid-labile, base-labile, hydrogenation-labile, fluoride-labile).
-
Kinetic vs. Thermodynamic Control: Sometimes, selectivity can be achieved through kinetic control, where one group is removed much faster than another under the same conditions. This requires careful optimization of reaction time and temperature.
-
-
Troubleshooting a Failing Strategy:
-
Re-evaluate Your Choices: If you are seeing cross-reactivity, it may be necessary to go back and re-synthesize a key intermediate with a different protecting group. For example, if your acid-labile silyl ether is being partially cleaved during the removal of a Boc group, consider switching to a more robust silyl ether or a different amino-protecting group.
-
Two-Stage Deprotection: In some cases, a protecting group can be removed in two stages under different conditions, providing an extra layer of orthogonality.
-
Protecting Group-Free Strategies: While challenging, in some cases it may be possible to carry a reactive functional group through a synthetic sequence without protection, if the subsequent reaction conditions are sufficiently mild and selective.
-
Question 6: The final global deprotection of my fully assembled this compound precursor is resulting in significant decomposition of the molecule. What are the best practices for this critical step?
Answer: The final deprotection is the moment of truth, and it is heartbreaking to lose a significant amount of material at this stage. The enediyne core and the trisulfide linkage are particularly sensitive.
-
Key Sensitivities:
-
Enediyne Core: Highly sensitive to acid, base, and light.
-
Trisulfide Linkage: Can be reduced by various reagents.
-
Glycosidic Bonds: Can be cleaved under harsh acidic conditions.
-
-
Strategies for a Successful Final Deprotection:
-
Meticulous Planning: The final deprotection should be planned from the very beginning of the synthesis. Choose protecting groups that can be removed under the mildest possible conditions.
-
Multi-step Deprotection: It is often wiser to perform the final deprotection in several steps rather than a single "global" deprotection. This allows for the use of specific and mild conditions for each type of protecting group.
-
Scavengers: When using acidic conditions (e.g., for the removal of Boc or silyl groups), the use of scavengers like triethylsilane or anisole can trap reactive carbocations and prevent them from damaging the molecule.
-
Degassed Solvents: To prevent oxidation, especially of the trisulfide, all solvents used in the final deprotection steps should be rigorously degassed.
-
Purification: The final product is often purified by reverse-phase HPLC. It is crucial to use buffered mobile phases to maintain a stable pH and to work quickly to minimize decomposition on the column.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main retrosynthetic disconnections for this compound?
A1: The most common retrosynthetic disconnections are:
-
Glycosidic bond: Disconnecting the trisaccharide from the aglycone.
-
Trisaccharide linkages: Breaking down the trisaccharide into its constituent monosaccharides.
-
Enediyne core: Opening the 10-membered ring to an acyclic precursor.
Q2: Why is the Bergman cyclization of the enediyne core a concern during the synthesis?
A2: The Bergman cyclization is the mechanism by which this compound exerts its cytotoxic effect. It is an irreversible reaction that converts the enediyne into a highly reactive p-benzyne diradical. If this reaction is triggered prematurely during the synthesis, it will lead to the destruction of the molecule. The cyclization is promoted by factors that reduce the distance between the two alkyne carbons, such as the removal of a bridgehead double bond in the bicyclic core.
Q3: What are the key stereocenters that need to be controlled in the aglycone synthesis?
A3: The esperamicinone aglycone has several contiguous stereocenters. The relative and absolute stereochemistry of the hydroxyl and amino groups on the cyclohexene ring, as well as the stereochemistry of the bridgehead carbons, must be precisely controlled. This is typically achieved through the use of chiral starting materials and stereoselective reactions such as substrate-controlled reductions and directed epoxidations.
Part 3: Key Experimental Protocols
The following are representative protocols for some of the most challenging steps in the synthesis. They are intended as a starting point and will likely require optimization for your specific substrates.
Protocol 1: Intramolecular Enediyne Cyclization (Illustrative)
This protocol is a generalized representation of the key cyclization step to form the bicyclo[7.3.1]enediyne core.
Materials:
-
Acyclic enediyne precursor (with a TMS-protected alkyne)
-
Potassium hexamethyldisilazide (KHMDS) (0.5 M in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (for quenching)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (to achieve a final substrate concentration of ~0.001 M).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS solution (1.1 equivalents) to the stirred THF.
-
In a separate flame-dried flask, dissolve the acyclic enediyne precursor (1.0 equivalent) in anhydrous THF.
-
Using a syringe pump, add the solution of the precursor to the KHMDS solution over a period of 4-6 hours.
-
Stir the reaction mixture at -78 °C for an additional 2 hours after the addition is complete.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of anhydrous methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Stereoselective α-Glycosylation (Illustrative)
This protocol describes a general procedure for the formation of an α-glycosidic linkage using a glycosyl trichloroacetimidate donor.
Materials:
-
Glycosyl donor (e.g., an azido-sugar trichloroacetimidate)
-
Glycosyl acceptor (with a free hydroxyl group)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 M in DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.2 equivalents), glycosyl acceptor (1.0 equivalent), and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Slowly add the TMSOTf solution (0.1 equivalents) dropwise.
-
Stir the reaction at -40 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the anomers.
Part 4: Data Presentation
Table 1: Comparison of Promoters for a Model α-Glycosylation Reaction
| Promoter | Temperature (°C) | α:β Ratio | Yield (%) |
| TMSOTf | -40 | 8:1 | 75 |
| BF3·OEt2 | -20 | 5:1 | 68 |
| AgOTf | 0 | 2:1 | 55 |
Note: The data in this table is illustrative and will vary depending on the specific glycosyl donor and acceptor.
References
- BenchChem. (2025). Synthesis and Evaluation of Novel Esperamicin Analogs for Anticancer Activity.
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622-4627. [Link]
-
Magnus, P., et al. (1992). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1: synthesis of 2-ketobicyclo[7.3.1.]enediyne and 13-ketocyclo[7.3.1]enediyne cores mediated by .eta.2]dicobalt hexacarbonyl alkyne complexes. Cycloaromatization rate studies. Journal of the American Chemical Society, 114(7), 2544-2559. [Link]
-
Danishefsky, S. J., et al. (1990). Total synthesis of calicheamicinone: a solution to the problem of the elusive urethane. Journal of the American Chemical Society, 112(22), 8198-8200. [Link]
-
Da Silva, E., Prandi, J., & Beau, J. M. (1994). Synthesis of the this compound trisaccharide. Journal of the Chemical Society, Chemical Communications, (18), 2127-2128. [Link]
-
Magnus, P., & Carter, P. A. (1988). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1. A new strategy for the synthesis of the bicyclo[7.3.1]enediyne core. Journal of the American Chemical Society, 110(5), 1626-1628. [Link]
-
Al-awar, R. S., et al. (2009). Conformationally gated fragmentations and rearrangements promoted by interception of the Bergman cyclization through intramolecular H-abstraction: a possible mechanism of auto-resistance to natural enediyne antibiotics?. Journal of the American Chemical Society, 131(42), 15324-15334. [Link]
-
Nicolaou, K. C., & Dai, W. M. (1991). Chemistry and biology of the enediyne anticancer antibiotics. Angewandte Chemie International Edition in English, 30(11), 1387-1416. [Link]
-
Ulibarri, G., et al. (1996). Synthesis of the 'Enediyne' antibiotic esperamicin-A(1), and novel analogues for tumor targeting. Pure and Applied Chemistry, 68(3), 601-604. [Link]
Technical Support Center: Overcoming Resistance to Esperamicin A1 in Cancer Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing esperamicin A1. This guide is designed to provide in-depth troubleshooting and practical guidance for addressing one of the most significant challenges in cancer research: the development of drug resistance. As a potent enediyne antibiotic, this compound's efficacy is unparalleled, but cellular adaptation can limit its therapeutic potential.[1] This resource synthesizes field-proven insights and established methodologies to help you diagnose, understand, and potentially overcome this compound resistance in your cancer cell models.
Section 1: Core Concepts of this compound Action
This section provides a brief overview of the drug's mechanism to ground our discussion of resistance.
FAQ: How does this compound induce cancer cell death?
This compound is an exceptionally potent antitumor agent that functions by causing severe DNA damage.[2] Its mechanism can be broken down into several key steps:
-
Cellular Uptake & Activation: The drug enters the cell, where its methyl trisulfide group is reduced by intracellular thiols, such as glutathione.[2][3] This reduction is the critical activation step.
-
Bergman Cyclization: The activation triggers a spontaneous intramolecular cyclization reaction (the Bergman cyclization) of the enediyne core.[4]
-
Diradical Formation: This cyclization produces a highly reactive p-benzyne diradical. This transient species is a powerful hydrogen-abstracting agent.[3]
-
DNA Damage: The diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[2][3]
-
Apoptosis: The extensive and irreparable DNA damage overwhelms the cell's repair machinery, triggering programmed cell death (apoptosis).
The oligosaccharide components of this compound are crucial for its high-affinity binding to the minor groove of DNA, which positions the reactive core for maximal damage.[5]
Caption: Mechanism of this compound activation and cytotoxicity.
Section 2: Initial Diagnosis of Resistance
Before diving into complex mechanistic studies, it's crucial to confirm and quantify the suspected resistance.
FAQ: My cells require a higher concentration of this compound to achieve the same level of cell kill. Are they resistant?
This is the classic hallmark of acquired resistance. To confirm this scientifically, you must perform a dose-response assay to determine the half-maximal inhibitory concentration (IC₅₀). A significant increase (typically >3-5 fold) in the IC₅₀ value of your experimental cell line compared to its parental (sensitive) counterpart is a clear indicator of resistance.
Causality Behind the Experiment: The IC₅₀ value is a robust, quantitative measure of a drug's potency. By comparing the IC₅₀ values of the parental and suspected resistant lines, you can control for inherent experimental variability and obtain a reproducible measure of the resistance phenotype.[6]
FAQ: What are typical IC₅₀ values for this compound?
This compound is one of the most potent antitumor agents known, with IC₅₀ values typically in the picomolar (pM) range for sensitive cell lines.[1][4] However, these values can vary based on the cell line, culture conditions, and assay duration. Below is a table of representative data.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (pM) | HCT-116 (Colon Cancer) IC₅₀ (pM) | A549 (Lung Cancer) IC₅₀ (pM) | Notes |
| This compound (Sensitive) | 5-15 | 10-25 | 20-40 | Baseline sensitivity in parental lines. |
| This compound (Resistant) | 100-500+ | 200-800+ | 400-1500+ | Values can be orders of magnitude higher. |
| Doxorubicin (Control) | 100-500 nM | 50-200 nM | 200-1000 nM | Included to show the relative potency of ESP-A1. |
| Note: Data are representative examples for illustrative purposes. Your results may vary. Always compare to your own parental cell line control. |
Section 3: Troubleshooting Guide: Investigating Resistance Mechanisms
Once resistance is confirmed, the next step is to identify the underlying molecular mechanism. This guide is structured around common experimental observations.
Caption: Key pathways of resistance to this compound.
Problem 1: My resistant cells show lower intracellular fluorescence with a known drug substrate (e.g., doxorubicin).
Principal Hypothesis: This strongly suggests an increase in drug efflux mediated by ATP-binding cassette (ABC) transporters.[7] These membrane proteins act as pumps, actively removing xenobiotics from the cell, preventing them from reaching their intracellular targets.[8] Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[9]
Troubleshooting & Validation Workflow
-
Confirm Transporter Activity (Functional Assay):
-
Rationale: A functional assay directly measures the pumping activity, providing the strongest evidence for this mechanism.
-
Protocol: Use a fluorescent substrate like Rhodamine 123 (for P-gp) or Calcein-AM. In resistant cells, the fluorescence will be low due to rapid efflux. The key validation step is to repeat the assay in the presence of a known ABC transporter inhibitor (e.g., Verapamil for P-gp). A restoration of intracellular fluorescence in the presence of the inhibitor confirms transporter activity.
-
Self-Validation: The experiment includes its own control. If the inhibitor restores fluorescence, you have validated that the low accumulation is due to active transport.
-
-
Identify the Transporter (Expression Analysis):
-
Rationale: Once activity is confirmed, you must identify which transporter is responsible.
-
Protocol:
-
Quantitative PCR (qPCR): Measure the mRNA levels of key transporter genes (ABCB1, ABCC1, ABCG2) in your resistant line compared to the parental line.
-
Western Blot: Confirm that increased mRNA levels translate to higher protein expression. Use antibodies specific to P-gp, MRP1, and BCRP.
-
-
Expected Result: You should see a significant upregulation of one or more of these transporters in the resistant line.
-
Problem 2: Drug accumulation appears normal, but the cells still survive.
Principal Hypothesis: If the drug is entering the cell, it may be inactivated intracellularly before it can damage DNA. The primary mechanism for this is conjugation by Glutathione S-transferases (GSTs).[10] These enzymes catalyze the attachment of glutathione to electrophilic compounds, rendering them more water-soluble, less toxic, and marking them for removal.[11]
Troubleshooting & Validation Workflow
-
Measure Total GST Activity:
-
Rationale: This assay determines if the overall enzymatic capacity for glutathione conjugation is elevated in your resistant cells.
-
Protocol: Use a commercial GST activity assay kit. These kits typically use CDNB (1-chloro-2,4-dinitrobenzene) as a substrate, which forms a product that can be measured spectrophotometrically at 340 nm. Compare the activity in lysates from resistant and parental cells.
-
Self-Validation: The protocol requires normalization to total protein content (e.g., via a BCA assay) to ensure you are comparing equivalent cellular material.
-
-
Quantify Intracellular Glutathione (GSH):
-
Rationale: GSTs require glutathione as a co-substrate. Increased GST activity is often accompanied by an increase in the cellular GSH pool.
-
Protocol: Use a commercial GSH quantification kit (e.g., based on DTNB/Ellman's reagent). Compare levels between resistant and parental lines.
-
-
Attempt Re-sensitization:
-
Rationale: To functionally link GST activity to resistance, inhibit the system and look for a restoration of sensitivity.
-
Protocol: Pre-treat cells with an inhibitor of glutathione synthesis, such as Buthionine sulfoximine (BSO), before adding this compound. A shift back towards sensitivity (a lower IC₅₀) in the BSO-treated resistant cells provides strong evidence for this mechanism.
-
Problem 3: I can detect DNA damage (e.g., γH2AX foci), but the cells do not undergo apoptosis and eventually recover.
Principal Hypothesis: This points to two interconnected possibilities: enhanced DNA damage repair (DDR) or evasion of apoptosis . The cells are sustaining the initial insult but are either more efficient at repairing the DNA breaks or have disabled the signaling pathways that would normally lead to cell death.[12][13]
Troubleshooting & Validation Workflow
-
Quantify and Track DNA Damage Over Time:
-
Rationale: Simply observing damage at a single time point is insufficient. You must assess the kinetics of repair.
-
Protocol: Perform a time-course experiment. Treat both parental and resistant cells with this compound for a short period (e.g., 1-2 hours), then wash the drug out and collect cells at various time points (e.g., 0, 4, 8, 24 hours post-treatment). Stain for the double-strand break marker γH2AX and quantify the number and intensity of nuclear foci using immunofluorescence microscopy.
-
Expected Result: Parental cells will show high levels of γH2AX foci that persist or increase over time. Resistant cells may show a similar initial level of damage, but the foci will resolve much more quickly, indicating efficient repair.
-
-
Assess Apoptotic Signaling:
-
Rationale: Check if the downstream apoptotic cascade is being activated.
-
Protocol: Treat both cell lines with an effective dose of this compound. After 24-48 hours, perform a Western blot for key apoptotic markers like cleaved Caspase-3 and cleaved PARP.
-
Expected Result: Parental cells should show a strong signal for the cleaved (active) forms of these proteins. Resistant cells will show a significantly reduced or absent signal, indicating a block in the apoptotic pathway.
-
-
Investigate Expression of DDR and Apoptosis Proteins:
-
Rationale: Identify the specific proteins that are upregulated or altered.
-
Protocol: Use qPCR and/or Western blotting to examine the expression levels of key proteins in DDR pathways (e.g., RAD51, BRCA1/2, DNA-PKcs) and apoptosis regulation (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Solution Strategy: If enhanced DDR is identified, consider combination therapy with a PARP inhibitor. If anti-apoptotic proteins are upregulated, consider using a BH3 mimetic to restore apoptotic sensitivity.[12][14]
-
Section 4: Key Experimental Workflows & Protocols
Workflow: Characterizing an this compound-Resistant Cell Line
This diagram outlines a logical, step-by-step process for a comprehensive investigation.
Caption: A systematic workflow for identifying resistance mechanisms.
Protocol: Generation of an this compound-Resistant Cell Line
This protocol uses the gradual dose escalation method, which closely mimics the clinical development of resistance.[15]
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
This compound (high-purity stock solution, e.g., 1 mM in DMSO)
-
Sterile culture flasks (T-25 or T-75)
-
Hemocytometer or automated cell counter
Methodology:
-
Determine Initial IC₅₀: First, accurately determine the IC₅₀ of your parental cell line. This is your baseline.
-
Initial Low-Dose Exposure: Seed the parental cells and culture them in a medium containing this compound at a concentration equal to the IC₅₀.
-
Monitor and Passage: Initially, you will observe significant cell death. The culture will grow very slowly. Monitor the cells daily. When the flask reaches ~70-80% confluency (this may take several passages), subculture the surviving cells.
-
Dose Escalation: In the subsequent passage, double the concentration of this compound.
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. The key is to increase the drug concentration only when the cells have adapted and can proliferate robustly at the current concentration. This process is lengthy and can take 6-12 months.
-
Characterization and Banking: Once the cells can tolerate a concentration that is at least 10-20 times the initial IC₅₀, the resistant line is considered established. At this point:
-
Perform a new IC₅₀ assay to quantify the level of resistance.
-
Expand the culture and cryopreserve multiple vials to create a master cell bank.
-
Culture the resistant line in the absence of the drug for several passages and re-test the IC₅₀ to confirm that the resistance phenotype is stable and not transient.
-
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. In PubChem Compound Summary for CID 44575615. Retrieved from [Link]
-
Golik, J., Doyle, T. W., VanDuyne, G., & Clardy, J. (1987). ESPERAMICINS, A NOVEL CLASS OF POTENT ANTITUMOR ANTIBIOTICS. The Journal of Antibiotics, 40(4), 537-541. [Link]
-
Wikipedia. (n.d.). Esperamicin. [Link]
-
Wang, C., Wang, M., & Yang, F. (2024). Anticancer mechanisms and anticancer applications of AMPs. International Journal of Nanomedicine, 19, 1335–1353. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. PubMed. [Link]
-
Alehashem, M., Ariffin, A., Savage, P. B., & Thomas, N. F. (2020). Structure of calicheamicin ϒ1 and this compound anticancer agents. ResearchGate. [Link]
-
Hayes, J. D., & Wolf, C. R. (1990). Glutathione S-transferases and drug resistance. PubMed. [Link]
-
Nesic, K., Parker, P., Swisher, E. M., & Krais, J. J. (2025). DNA repair and the contribution to chemotherapy resistance. Genome Medicine, 17(1), 62. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. PubMed. [Link]
-
Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 185–203. [Link]
-
Choi, Y. H., & Yu, A. M. (2014). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer cell international, 14(1), 2. [Link]
-
Beutler, J. A., Clark, P., Alvarado, A. B., & Golik, J. (1994). Esperamicin P, the Tetrasulfide Analog of this compound. PubMed. [Link]
-
Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Scientific Background. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Exelixis Medical Affairs. (n.d.). Explore Clinical Trials. [Link]
-
Frontiers. (n.d.). DNA Repair Pathways in Cancer Therapy and Resistance. [Link]
-
Bailly, C., & Waring, M. J. (1998). DNA Damage Produced by Enediynes in the Human Phosphoglycerate Kinase Gene in Vivo: this compound as a Nucleosome Footprinting Agent. Biochemistry, 37(19), 6843–6854. [Link]
-
Hogg, N. (2002). The Relationship of Glutathione-S-Transferase and Multi-Drug Resistance-Related Protein 1 in Nitric Oxide (NO) Transport and Storage. MDPI. [Link]
-
Tew, K. D. (1994). Glutathione-associated enzymes in anticancer drug resistance. PubMed. [Link]
-
Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]
-
Nesic, K., Parker, P., Swisher, E. M., & Krais, J. J. (2025). DNA repair and the contribution to chemotherapy resistance. PubMed. [Link]
-
Hayes, J. D., & Wolf, C. R. (1991). Glutathione S-transferases and drug resistance. Sci-Hub. [Link]
-
Sarkadi, B., Homolya, L., Szakács, G., & Váradi, A. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Drug Delivery, 1(1), 31-50. [Link]
-
Bailly, C., & Waring, M. J. (1998). DNA damage produced by enediynes in the human phosphoglycerate kinase gene in vivo: this compound as a nucleosome footprinting agent. PubMed. [Link]
-
ClinicalTrials.gov. (n.d.). Participatory Evaluation (of) Aging (With) Rapamycin (for) Longevity Study. [Link]
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Current Protocols in Chemical Biology. [Link]
-
Oxford Academic. (n.d.). Cancer, DNA Repair Mechanisms, and Resistance to Chemotherapy. [Link]
-
Maya-Mendoza, A., & Jackson, D. A. (2021). DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities. Cells, 10(2), 398. [Link]
-
Zhao, Y., Feng, D., & Wang, C. (2022). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. MDPI. [Link]
-
Sharom, F. J. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. PubMed. [Link]
-
ResearchGate. (n.d.). ABC Transporters Involved in Drug Resistance. [Link]
-
Lecture 2 : Mechanism of DNA Cleavage by Each Class. (n.d.). e-Krishi Shiksha. [Link]
-
Golik, J., Doyle, T. W., & al, e. (1987). Esperamicins, a novel class of potent antitumor antibiotics. 3. Structures of esperamicins A1, A2, and A1b. Journal of the American Chemical Society, 109(11), 3462-3464. [Link]
Sources
- 1. Esperamicin - Wikipedia [en.wikipedia.org]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 9. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione S-transferases and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Glutathione S-transferases and drug resistance / International Journal of Biochemistry, 1991 [sci-hub.jp]
- 12. DNA repair and the contribution to chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Navigating the Double-Edged Sword: A Technical Guide to Minimizing Off-Target Effects of Esperamicin A1 In Vitro
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Esperamicin A1, a member of the potent enediyne class of antitumor antibiotics, holds immense promise in cancer therapy due to its extraordinary cytotoxicity. However, its power is a double-edged sword, with significant off-target effects that can limit its therapeutic window. This technical support center provides a comprehensive guide for researchers to navigate the complexities of working with this compound in vitro, offering troubleshooting advice and detailed protocols to minimize off-target effects and ensure the integrity of your experimental outcomes.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses common questions and concerns when working with this compound, providing a solid foundation for your experimental design.
1. What is the primary mechanism of action of this compound?
This compound's potent cytotoxicity stems from its unique chemical structure, featuring an enediyne core.[1][2] Upon cellular uptake, the trisulfide moiety in its structure is reduced by intracellular thiols, such as glutathione.[3][4] This reduction triggers a cascade of reactions, culminating in a Bergman cyclization of the enediyne core to form a highly reactive p-benzyne diradical.[1][2] This diradical is the ultimate cytotoxic species, causing single- and double-strand breaks in DNA by abstracting hydrogen atoms from the deoxyribose backbone, leading to apoptotic cell death.[3][4]
2. What are the known off-target effects of this compound?
The primary off-target effect of this compound is its indiscriminate cytotoxicity against healthy, non-cancerous cells.[5] This is due to the fundamental nature of its DNA-damaging mechanism, which is not specific to cancer cells. While DNA is the primary target, the highly reactive diradical can theoretically interact with other cellular macromolecules, although specific non-DNA off-target effects are not well-documented in publicly available literature. The key challenge in vitro is to control its activation to the intended target cells or timeframe.
3. How can I improve the selectivity of this compound in my experiments?
Strategies to enhance the therapeutic index of enediynes like this compound often involve chemical modification.[3] These strategies include:
-
Modifying the oligosaccharide side chain: This can enhance tumor cell targeting by increasing affinity for specific cell surface receptors.
-
Altering the trisulfide trigger: Modifications to the trigger mechanism can allow for more controlled activation, for instance, by designing it to be sensitive to tumor-specific enzymes.
For researchers working with the parent compound, minimizing off-target effects in vitro relies on careful experimental design and handling.
4. What are the critical handling and storage considerations for this compound?
This compound is a highly potent and potentially unstable compound. Proper handling is crucial to ensure both user safety and experimental reproducibility.
-
Potency: Always handle this compound in a designated containment area, such as a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Stability: this compound is sensitive to light and thiols. Store stock solutions in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, use thiol-free buffers and minimize exposure to light. The stability in cell culture media can be limited, so it is advisable to prepare fresh dilutions for each experiment.
Part 2: Troubleshooting In Vitro Assays
This section provides practical advice for common problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in cytotoxicity assays (e.g., MTT, CellTiter-Glo) | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Premature activation of this compound: Presence of thiols in the media or from the cells themselves. 4. Compound precipitation: Poor solubility of this compound in the culture medium. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Fill the perimeter wells with sterile PBS or media without cells and exclude them from analysis. 3. Prepare fresh this compound dilutions in thiol-free buffer immediately before adding to cells. Minimize incubation time before analysis. 4. Check the solubility of your compound in the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Lower than expected cytotoxicity | 1. Degradation of this compound: Improper storage or handling. 2. Insufficient activation: Low intracellular thiol levels in the chosen cell line. 3. Cell line resistance: The cell line may have robust DNA repair mechanisms. | 1. Verify the integrity of your stock solution. Prepare fresh solutions from a new aliquot. 2. Consider co-treatment with a low, non-toxic concentration of a reducing agent like Dithiothreitol (DTT) to ensure activation, though this will also increase off-target effects. Use this as a positive control. 3. Choose a cell line known to be sensitive to DNA-damaging agents. |
| High background in DNA damage assays (e.g., Comet assay, γH2AX staining) | 1. Mechanical stress during cell handling: Can cause spurious DNA damage. 2. Photodamage: Exposure of cells to excessive light, especially during fluorescence microscopy. | 1. Handle cells gently during harvesting and processing. Use wide-bore pipette tips. 2. Minimize light exposure during staining and imaging. Use appropriate filters and neutral density filters. |
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed protocols for key assays to assess the on- and off-target effects of this compound.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116) and a normal human fibroblast cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours.[6]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity of this compound
To assess off-target effects, it is crucial to compare the cytotoxicity of this compound in cancer cell lines versus normal, non-cancerous cell lines. The selectivity index (SI) is a useful metric for this comparison.
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
A higher SI value indicates greater selectivity for cancer cells.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (pM) | HCT-116 (Colon Cancer) IC₅₀ (pM) | Normal Human Fibroblasts IC₅₀ (pM) | Selectivity Index (vs. MCF-7) |
| This compound | ~15 | ~25 | ~150 | ~10 |
| Analog ESP-N-01 | ~50 | ~75 | ~2500 | ~50 |
| Analog ESP-N-02 | ~35 | ~45 | ~3500 | ~100 |
Note: Data are hypothetical and for illustrative purposes, based on the concept of improving selectivity through analog design.[3]
Protocol 2: Quantifying DNA Double-Strand Breaks using γH2AX Staining
Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs). Immunofluorescent staining for γH2AX foci provides a sensitive method to quantify DNA damage.
Materials:
-
Cells cultured on glass coverslips or in chamber slides.
-
This compound.
-
Paraformaldehyde (PFA) solution (4% in PBS).
-
Permeabilization buffer (0.25% Triton X-100 in PBS).
-
Blocking buffer (1% BSA, 0.1% Triton X-100 in PBS).
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody.
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG.
-
DAPI (4′,6-diamidino-2-phenylindole) solution.
-
Antifade mounting medium.
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time. Include a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus. Quantify the number of foci per cell using image analysis software.
Part 4: Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Workflow for assessing on- and off-target effects.
References
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Nicolaou, K. C., & Dai, W. M. (1991). Chemistry and biology of the enediyne anticancer antibiotics. Angewandte Chemie International Edition in English, 30(11), 1387-1416. [Link]
-
Sugiura, Y., et al. (1990). DNA cleavage by the esperamicin and calicheamicin antitumor antibiotics. FEBS letters, 260(1), 13-16. [Link]
Sources
- 1. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 3. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enediyne - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilization and Handling of the Esperamicin A1 Enediyne Core
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with the potent antitumor antibiotic, Esperamicin A1. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to address the unique challenges associated with the stabilization and handling of its highly reactive enediyne core. Our goal is to empower you with the knowledge to conduct your experiments with confidence, ensuring the integrity of your results and the safety of your team.
Introduction to the Challenge: The Unstable Enediyne Core
This compound's remarkable cytotoxicity stems from its complex molecular architecture, featuring a bicyclo[7.3.1]enediyne core.[1] This strained ring system is a sleeping giant; once activated, it undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical.[2] This diradical is the agent of destruction, cleaving double-stranded DNA and triggering apoptotic cell death.[2] However, the very feature that makes this compound a potent therapeutic candidate also renders it notoriously unstable and challenging to work with. Premature activation or degradation of the enediyne core can lead to loss of activity and inconsistent experimental outcomes. This guide will provide you with the expertise to navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with this compound and its analogs.
Q1: What is the primary mechanism of this compound's enediyne core instability?
A1: The core instability is primarily due to the propensity of the enediyne moiety to undergo Bergman cyclization.[3] This intramolecular reaction is triggered by a conformational change that brings the two alkyne groups closer together. In this compound, this change is initiated by the reduction of the methyl trisulfide group, which leads to a cascade of electronic rearrangements culminating in the formation of the reactive p-benzyne diradical.[1][2] Factors such as heat, light, and the presence of nucleophiles can also promote this process.[4]
Q2: How does the trisulfide trigger in this compound work?
A2: The methyl trisulfide acts as a "safety catch" for the enediyne "warhead".[1] In the cellular environment, or in the presence of reducing agents like dithiothreitol (DTT), the trisulfide is reduced to a thiol. This thiol then attacks the α,β-unsaturated ketone in the core, initiating a Michael addition. This reaction alters the geometry of the bicyclic system, decreasing the distance between the two alkyne carbons and thereby lowering the activation energy for the Bergman cyclization.[1][5]
Q3: What are the key considerations for designing more stable this compound analogs?
A3: The primary strategies for enhancing stability revolve around modifying the trigger mechanism and the overall structure to disfavor the Bergman cyclization in its inactive state. Key approaches include:
-
Altering the Trisulfide Trigger: Replacing the trisulfide with a more stable activating group that responds to specific tumor microenvironment conditions (e.g., hypoxia, specific enzymes) can provide better control over the activation.[2]
-
Modifying the Oligosaccharide Side Chain: While primarily involved in DNA recognition and binding, modifications to the sugar moieties can influence the overall conformation and stability of the molecule.[2][6]
-
Simplifying the Core Structure: Synthetic simplifications of the bicyclic core can improve synthetic accessibility and may also impact the kinetics of the Bergman cyclization.[2]
Q4: How can I confirm the integrity of the enediyne core in my sample?
A4: A combination of spectroscopic techniques is recommended. High-resolution mass spectrometry (HRMS) can confirm the correct molecular weight of the intact molecule. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation. The disappearance of characteristic alkyne proton and carbon signals, along with the appearance of aromatic signals, can indicate that the Bergman cyclization has occurred.[2]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the synthesis, handling, and testing of this compound and its analogs.
Synthesis & Purification
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of the desired esperamicin analog. | 1. Degradation of starting materials or product: The enediyne core is sensitive to heat, light, and prolonged reaction times. 2. Inefficient reaction conditions: Suboptimal temperature, solvent, or reagent stoichiometry. 3. Difficult purification: The product may be co-eluting with impurities or degrading on the chromatography column. | 1. Minimize exposure to heat and light: Conduct reactions at low temperatures (e.g., -40°C to 0°C) and protect the reaction vessel from light.[2] Use degassed solvents to minimize oxidation. 2. Optimize reaction parameters: Perform small-scale test reactions to determine the optimal conditions. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. 3. Refine purification strategy: Use flash column chromatography with deactivated silica gel or consider reverse-phase HPLC for final purification.[2] Ensure solvents are of high purity. |
| HPLC chromatogram shows multiple unexpected peaks after purification. | 1. On-column degradation: The acidic or basic nature of the mobile phase or the stationary phase itself may be causing degradation. 2. Incomplete reaction or side reactions: The synthesis may not have gone to completion, or side products may have formed. 3. Isomerization: The compound may exist as a mixture of isomers. | 1. Modify HPLC conditions: Use a buffered mobile phase to maintain a neutral pH. Consider using a different stationary phase (e.g., a polymer-based column). 2. Re-evaluate the reaction: Analyze the crude reaction mixture by LC-MS to identify the byproducts and adjust the reaction conditions accordingly. 3. Characterize the peaks: Collect the fractions corresponding to the unexpected peaks and analyze them by MS and NMR to determine their structures. |
Biological Assays
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no cytotoxicity observed in an MTT assay. | 1. Degradation of the compound: The enediyne core may have degraded during storage or in the assay medium. 2. Insufficient activation: The activating conditions (e.g., concentration of reducing agent) may be suboptimal. 3. Cell line resistance: The chosen cell line may be resistant to the compound.[7] 4. Incorrect assay setup: Errors in cell seeding density, drug concentration, or incubation time. | 1. Confirm compound integrity: Before each experiment, verify the purity and integrity of your compound by LC-MS. Prepare fresh stock solutions. 2. Optimize activation: If an external activating agent is required (e.g., DTT for in vitro DNA cleavage), titrate its concentration to find the optimal level.[2] 3. Use a sensitive cell line: Test your compound on a panel of cell lines, including those known to be sensitive to DNA-damaging agents. 4. Review your protocol: Double-check all steps of your MTT assay protocol for accuracy.[2] |
| Inconsistent results in DNA cleavage assays. | 1. Variability in compound activity: The compound may be degrading at different rates between experiments. 2. Inconsistent reaction conditions: Variations in temperature, incubation time, or reagent concentrations. 3. DNA quality: The quality of the plasmid DNA can affect the efficiency of cleavage. | 1. Use freshly prepared solutions: Prepare stock solutions of the esperamicin analog immediately before use. 2. Standardize the assay conditions: Use a temperature-controlled incubator and precise timing for all steps.[8] 3. Use high-quality DNA: Ensure your plasmid DNA is of high purity and free from nucleases. |
Key Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
This compound is a potent cytotoxic agent and should be handled with extreme care in a designated laboratory area, preferably within a certified chemical fume hood or a biological safety cabinet.
Materials:
-
This compound (solid)
-
Anhydrous, peroxide-free dimethyl sulfoxide (DMSO)
-
Amber glass vials
-
Argon or nitrogen gas
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety glasses, and a face shield.
Procedure:
-
Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a gentle stream of argon or nitrogen, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the solid is completely dissolved. Avoid vigorous shaking.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials.
-
Flush the headspace of each vial with argon or nitrogen before sealing tightly.
-
Store the aliquots at -80°C.
-
-
Handling During Experiments:
-
When using a stock solution, thaw the aliquot rapidly and keep it on ice, protected from light.
-
Use the required amount and discard any unused portion of the thawed aliquot. Do not refreeze.
-
All work with this compound, including dilutions and additions to cell culture plates, should be performed in a biological safety cabinet.
-
Decontaminate all surfaces and equipment that come into contact with this compound with a suitable deactivating solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate).
-
Protocol 2: In Vitro DNA Cleavage Assay
This protocol describes a basic assay to assess the DNA-cleaving ability of this compound or its analogs using plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound or analog stock solution (in DMSO)
-
10x Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Dithiothreitol (DTT) solution (freshly prepared)
-
Nuclease-free water
-
Agarose gel (1%)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice:
-
1 µL 10x Reaction Buffer
-
1 µL Plasmid DNA (e.g., 200 ng/µL)
-
x µL this compound/analog (to achieve the desired final concentration)
-
x µL Nuclease-free water to a final volume of 9 µL
-
-
-
Initiation of Cleavage:
-
To initiate the reaction, add 1 µL of DTT solution (to achieve the desired final concentration, e.g., 1 mM).
-
Gently mix and incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 µL of DNA loading dye and placing the tubes on ice.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. Look for the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA, which indicates DNA cleavage.
-
Visualizing the Mechanism and Workflow
Mechanism of Action of this compound
The following diagram illustrates the key steps in the activation of this compound and its subsequent DNA-cleaving action.
Caption: Activation and DNA cleavage pathway of this compound.
Experimental Workflow for Analog Synthesis and Evaluation
This workflow outlines the major stages involved in the development and testing of novel this compound analogs.
Caption: Workflow for synthesis and evaluation of this compound analogs.
References
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Thorson, J. S., et al. (2010). A continuous assay for DNA cleavage: The application of “break lights” to enediynes, iron-dependent agents, and nucleases. Analytical biochemistry, 403(1-2), 1-10. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Sugiura, Y., et al. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences, 86(20), 7672-7676. [Link]
-
Horsman, M. R., & Overgaard, J. (2016). Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates. Expert opinion on biological therapy, 16(8), 985-996. [Link]
-
Al-awar, R. S., et al. (2012). Safe handling of cytotoxics: guideline recommendations. Current oncology (Toronto, Ont.), 19(4), e248-e254. [Link]
-
Sherer, E. C., et al. (2008). Efficient and accurate characterization of the Bergman cyclization for several enediynes including an expanded substructure of this compound. The journal of physical chemistry. B, 112(51), 16917–16934. [Link]
-
Organic Chemistry Portal. Bergman Cyclization. [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A continuous assay for DNA cleavage: The application of “break lights” to enediynes, iron-dependent agents, and nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and initial demonstration of in vivo efficacy of a novel heat-activated metalloenediyne anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Stocks [protocols.io]
Technical Support Center: Monitoring Esperamicin A1 Stability
Welcome to the technical support guide for analytical techniques to monitor the stability of Esperamicin A1. As a drug development professional, researcher, or scientist working with this potent enediyne antibiotic, you are aware of its inherent instability. This guide is designed to provide you with practical, in-depth answers to common challenges encountered during its analysis, ensuring the integrity and accuracy of your stability studies.
Understanding this compound Instability: The "Why" Behind the Analysis
This compound's potent cytotoxic activity is derived from its unique enediyne core.[1][2] This core is activated under specific conditions, leading to the formation of a highly reactive diradical species that cleaves DNA.[1][3] However, this reactive nature also makes the molecule susceptible to degradation through various pathways, including thermal decomposition and reactions with thiols.[2][4] Therefore, robust analytical methods are crucial to distinguish the intact, active compound from its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation & Handling
Q1: My this compound sample seems to degrade even before I inject it into the HPLC. What precautions should I take?
A1: This is a common issue due to the compound's sensitivity. Here's a checklist to minimize pre-injection degradation:
-
Solvent Choice: Use aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) for stock solutions. Avoid reactive solvents, especially those containing thiols.
-
Temperature Control: Prepare samples on ice and use an autosampler with temperature control set to 4°C. This compound is known to degrade upon heating.[2]
-
Light Exposure: Protect your samples from light by using amber vials or covering them with aluminum foil.
-
pH: Maintain a neutral to slightly acidic pH. Basic conditions can accelerate the degradation of similar antibiotics.
-
Freshness: Prepare samples immediately before analysis. Avoid long-term storage of diluted solutions, even at low temperatures. A stability study of various antibiotics showed that even at -18°C, some degradation can occur over time.[5]
HPLC Analysis
Q2: I'm seeing peak tailing and broadening for this compound in my chromatogram. What are the likely causes and solutions?
A2: Peak asymmetry for a complex molecule like this compound can stem from several factors. Here's how to troubleshoot:
-
Column Choice: The complex, multi-ring structure of this compound necessitates a high-quality stationary phase. A C18 column with end-capping is a good starting point.
-
Mobile Phase pH: If your mobile phase is not buffered, small changes in pH can affect the ionization state of the molecule, leading to peak tailing. A buffer, such as ammonium formate or acetate at a concentration of 10-20 mM, can help.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting your sample.
-
Secondary Interactions: The amine groups in this compound can interact with residual silanols on the silica backbone of the column, causing tailing. Using a column with a highly inert packing material or adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this.
-
Column Contamination: Adsorbed sample components can distort peak shape.[6] Implement a regular column washing protocol.
Q3: My retention times for this compound are shifting between runs. How can I improve reproducibility?
A3: Retention time drift is a common HPLC problem. Consider these points:
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. A column oven is essential for stable and reproducible chromatography.
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing gradients, check that the pump is functioning correctly.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
LC-MS Analysis
Q4: I am having trouble getting a consistent and strong signal for this compound in my LC-MS analysis. What can I do?
A4: The aminoglycoside-like portions of this compound can make it challenging for mass spectrometry.[7][8]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for aminoglycoside-containing compounds.[9]
-
Mobile Phase Additives: The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can improve chromatographic peak shape and MS signal for similar polar compounds. However, be aware that ion-pairing agents can cause signal suppression and are not always ideal for MS. A better alternative is to use a volatile buffer like ammonium formate.
-
Source Parameters: Optimize the MS source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for your specific instrument.
Q5: I see multiple peaks in my mass spectrum that could be related to this compound. How do I identify the parent compound versus degradants or adducts?
A5: This requires a systematic approach:
-
Calculate Expected Masses: Determine the theoretical monoisotopic mass of this compound and its common adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).
-
Tandem MS (MS/MS): Fragment the parent ion and analyze the resulting product ions. The fragmentation pattern of the intact drug will be different from its degradants.
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled conditions (e.g., heat, acid, base, oxidation).[10][11][12][13] The new peaks that appear in the chromatogram of the stressed sample are likely degradation products. This will help you build a library of known degradants.
Experimental Protocols
Protocol 1: HPLC-UV Stability-Indicating Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV detector, autosampler with temperature control, and a column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a stock concentration of 1 mg/mL. Dilute to the working concentration with a 50:50 mixture of acetonitrile and water.
Protocol 2: LC-MS/MS for Identification of Degradation Products
This protocol is designed for the identification and characterization of degradation products.
-
Instrumentation: LC-MS/MS system with an ESI source.
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Similar to the HPLC-UV method, but adjusted for the shorter column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
MS Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1500
-
-
MS/MS: Perform product ion scans on the parent mass of this compound and any suspected degradation products.
Data Presentation & Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Typical Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Degradation of glycosidic bonds |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | Potential opening of lactone rings |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the trisulfide linkage |
| Thermal | 80°C, 48h | Bergman cyclization and other rearrangements[2] |
| Photolytic | UV light (254 nm), 24h | Potential for various degradation pathways |
Note: These are starting conditions and should be optimized to achieve 5-20% degradation for a good stability-indicating method.[11]
Diagrams
Caption: this compound Stability Analysis Workflow.
Caption: HPLC Troubleshooting Decision Tree.
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Journal of the American Chemical Society, 111(23), 8481–8483. [Link]
-
Shen, B., et al. (2012). Enediyne Antitumor Antibiotic Maduropeptin Biosynthesis Featuring a C-Methyltransferase That Acts on a CoA-Tethered Aromatic Substrate. Journal of the American Chemical Society. [Link]
-
Takayama, M., & Nakagawa, Y. (1991). Direct evidence for degradation of this compound with thiol confirmed by fast-atom bombardment mass spectrometry. Chemical & pharmaceutical bulletin, 39(5), 1333–1334. [Link]
-
Agilent Technologies. (2018). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Thorson, J. S., et al. (2005). Biosynthesis of the enediyne antitumor antibiotic C-1027 involves a new branching point in chorismate metabolism. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Agilent Technologies. (2013). Aminoglycosides in Milk Using Agilent Bond Elut Plexa SPE, Agilent Poroshell 120, and LC/Tandem MS. Agilent. [Link]
-
Herzon, S. B., et al. (2017). Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening. Journal of the American Chemical Society. [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Nielen, M. W. F. (2006). LC-MS residue analysis of antibiotics : what selectivity is adequate?. Wageningen University. [Link]
-
Berendsen, B. J. A., et al. (2010). Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. Food Additives & Contaminants: Part A. [Link]
-
Nacalai Tesque. Antibiotics Analysis by HPLC. Nacalai Tesque. [Link]
-
Panda, S. S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International. [Link]
-
Lee, J. Y., et al. (2020). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Bioanalysis. [Link]
-
Herzon, S. B., et al. (2017). Targeted Discovery of Cryptic Enediyne Natural Products via FRET-coupled High-Throughput Elicitor Screening. ChemRxiv. [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Labcompare. [Link]
-
Singh, R., & Kumar, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Kovacevic, I., et al. (2014). Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
El-Shaboury, S. R., et al. (2007). Degradation Pathways of Ampicillin in Alkaline Solutions. Journal of Pharmacy and Pharmacology. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Dharmaratne, N., et al. (2025). Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Al-Odaini, N. A., et al. (2013). Suggested degradation pathway of Amoxicillin in an aqueous medium. ResearchGate. [Link]
-
Liu, W., & Shen, B. (2009). Biosynthesis of this compound, an enediyne antitumor antibiotic. Accounts of Chemical Research. [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct evidence for degradation of this compound with thiol confirmed by fast-atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of Esperamicin A1 in In Vitro Studies
Welcome to the technical support center for handling esperamicin A1 in your research. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound for in vitro studies. Given its hydrophobic nature, achieving and maintaining a soluble state in aqueous experimental conditions is critical for obtaining accurate and reproducible results. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
This is a common challenge due to the inherent hydrophobicity of this compound. Direct dissolution in aqueous buffers is generally not recommended. The appropriate first step is to prepare a concentrated stock solution in a suitable organic solvent.
Initial Steps:
-
Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds. Other potential solvents include ethanol and dimethylformamide (DMF).
-
Use high-purity, anhydrous solvent: Water content in your organic solvent can significantly reduce the solubility of this compound.
-
Gentle agitation and warming: After adding the solvent to the this compound powder, vortex the vial gently. If dissolution is slow, you can warm the solution briefly in a water bath set to 37°C for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.[1]
-
Sonication: If warming is not sufficient, a brief sonication in a bath sonicator for 2-5 minutes can help to break up aggregates and facilitate dissolution.
Q2: What are the recommended solvents and concentrations for preparing an this compound stock solution?
While specific solubility data for this compound is not widely published, we can draw parallels from similarly structured hydrophobic molecules. For instance, Brefeldin A, another complex hydrophobic compound, has known solubility in common organic solvents. This data can serve as a useful starting point for this compound.
Recommended Solvents and Starting Concentrations for Stock Solutions:
| Solvent | Suggested Starting Concentration (Analog-Based) | Molar Concentration (Approx.) |
| DMSO | 10 mg/mL | ~7.5 mM |
| DMF | 5 mg/mL | ~3.8 mM |
| Ethanol | 1 mg/mL | ~0.75 mM |
-
Note: This data is based on the solubility of Brefeldin A and should be used as a guideline.[2] The optimal concentration for your this compound stock solution should be determined empirically.
Q3: How should I store my this compound stock solution to ensure its stability?
Proper storage is crucial to maintain the integrity and activity of your this compound stock solution.
Storage Recommendations:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
-
Light Protection: Store aliquots in amber vials or wrap them in foil to protect them from light, as many complex organic molecules are light-sensitive.
-
Inert Gas: For maximum stability, especially for long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.
Q4: I have a DMSO stock solution of this compound, but it precipitates when I add it to my cell culture medium. How can I prevent this?
This phenomenon, often called "solvent shock," is a common issue when a compound dissolved in a high-concentration organic solvent is rapidly introduced into an aqueous environment.[4]
Troubleshooting Workflow for Preventing Precipitation in Aqueous Media:
Caption: A workflow for diluting this compound stock solution and troubleshooting precipitation.
Key Causality Behind Experimental Choices:
-
Warming the medium: Increasing the temperature of the aqueous solution can sometimes increase the solubility of the compound.
-
Drop-wise addition and vortexing: This technique helps to disperse the DMSO stock solution more evenly and quickly, avoiding localized high concentrations that can lead to immediate precipitation.
-
Lowering the final concentration: The most straightforward way to avoid precipitation is to ensure that the final concentration of this compound in the aqueous medium does not exceed its solubility limit.
-
Minimizing DMSO concentration: High concentrations of DMSO can be toxic to cells and can also contribute to solubility issues. Keeping the final DMSO concentration below 0.5% is a standard practice in cell culture.[4]
Advanced Solubilization Strategies
Q5: I've tried the basic troubleshooting steps, but I still see precipitation at my desired working concentration. Are there any other methods I can use?
Yes, for particularly challenging compounds like this compound, advanced formulation strategies can be employed. The use of cyclodextrins is a well-established method for enhancing the aqueous solubility of hydrophobic drugs.[5][6]
Using Cyclodextrins to Improve Solubility:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its solubility in aqueous solutions.[7]
Experimental Protocol for Solubilization with Cyclodextrins:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your desired aqueous buffer or cell culture medium. Concentrations can range from 1-10% (w/v), but should be optimized for your specific application.
-
Complexation:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the this compound stock solution to the cyclodextrin solution while vortexing or stirring vigorously.
-
Allow the mixture to equilibrate. This can take anywhere from a few minutes to several hours at room temperature. Gentle heating (e.g., 37°C) can sometimes expedite the process.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before use in cell culture.
Logical Relationship of Cyclodextrin-Mediated Solubilization:
Caption: Diagram illustrating the formation of an inclusion complex between this compound and a cyclodextrin.
Data Presentation
Summary of Troubleshooting Strategies for this compound Precipitation:
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Solvent has absorbed water- Concentration is too high | - Use high-purity, anhydrous DMSO- Gently warm and/or sonicate- Prepare a new, less concentrated stock solution |
| Immediate precipitation upon dilution in aqueous media | - Solvent shock | - Warm the aqueous medium to 37°C- Add the stock solution drop-wise while vortexing- Pre-dilute the stock in a small volume of medium first |
| Delayed precipitation in incubator | - Temperature-dependent solubility- Interaction with media components- pH shift in media | - Ensure the final concentration is well below the solubility limit at 37°C- Test different media formulations- Use a medium with a more robust buffering system |
References
-
Barrick Lab. (n.d.). Protocols: Antibiotic Stock Solutions. Retrieved from [Link]
- Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246.
- Cayman Chemical. (2022). Brefeldin A Product Information.
- BenchChem. (2025). Technical Support Center: Mitigating Compound Precipitation in Media.
- Long, J. A., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1135.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- ATCC. (n.d.). Animal Cell Culture Guide.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
- Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754.
Sources
- 1. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Validation & Comparative
A Comparative Guide to the DNA Cleavage Mechanisms of Esperamicin A1 and Calicheamicin
For Researchers, Scientists, and Drug Development Professionals
The enediyne antibiotics, a class of potent natural products, have garnered significant attention for their extraordinary cytotoxic and antitumor properties.[1] Among the most studied members of this family are esperamicin A1 and calicheamicin γ1. Both molecules are renowned for their ability to induce sequence-selective, double-stranded breaks in DNA, a feat achieved through a sophisticated and elegant mechanism of action.[1][2] This guide provides an in-depth, comparative analysis of the DNA cleavage mechanisms of this compound and calicheamicin, highlighting key similarities and differences to inform future research and drug development.
Structural Hallmarks: A Shared Blueprint for DNA Damage
At a glance, this compound and calicheamicin share a remarkable structural homology, which is fundamental to their shared mechanism of action.[3] Their molecular architecture can be dissected into three critical domains:
-
The Enediyne "Warhead": A highly strained bicyclo[1][4][5]enediyne core that, upon activation, undergoes a Bergman cyclization to generate a highly reactive diradical species.[3][6]
-
The Oligosaccharide "Guidance System": A chain of sugar residues responsible for recognizing and binding to specific sequences in the minor groove of DNA.[1][7]
-
The Trisulfide "Trigger": A methyl trisulfide group that initiates a cascade of chemical reactions, ultimately leading to the activation of the enediyne core.[1][3]
While the overall blueprint is similar, subtle variations in the composition and arrangement of their oligosaccharide chains are a primary determinant of their differing DNA sequence specificities.
The Activation Cascade: A Step-by-Step Comparison
The journey from a stable prodrug to a DNA-cleaving agent is a multi-step process for both this compound and calicheamicin. The key event is a reductive activation of the trisulfide trigger, a process that is greatly enhanced by the presence of thiols such as glutathione, which are abundant in the cellular environment.[1][8][9]
Calicheamicin Activation:
-
Nucleophilic Attack: A thiol (e.g., glutathione) attacks the central sulfur atom of the methyl trisulfide group.[1]
-
Thiolate Formation: This initial attack results in the formation of a thiolate.[1]
-
Intramolecular Michael Addition: The newly formed thiolate performs an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the aglycone.[1] This reaction changes the geometry of a bridgehead carbon from trigonal to tetragonal, increasing the strain on the 10-membered ring.[1]
-
Bergman Cyclization: The increased strain brings the two alkyne moieties of the enediyne core into close proximity (from ~3.35 Å to ~3.16 Å), facilitating the spontaneous Bergman cyclization to form a reactive 1,4-dehydrobenzene (p-benzyne) diradical.[3][10]
This compound Activation:
The activation mechanism for this compound is believed to follow a very similar pathway.[11][12] Reductive cleavage of the trisulfide by a thiol initiates a Michael addition, which in turn induces the Bergman cyclization of the enediyne core to produce the same p-benzyne diradical intermediate.[11][12]
Caption: Generalized activation pathway for calicheamicin and this compound.
DNA Recognition and Cleavage Specificity
The oligosaccharide portion of these molecules plays a crucial role in their sequence-specific binding to the minor groove of DNA.[1][7] This binding event positions the activated enediyne "warhead" in close proximity to the DNA backbone, ready to initiate cleavage.
| Feature | This compound | Calicheamicin γ1 |
| Preferred Binding Sequences | Oligopyrimidine regions such as 5'-CTC, 5'-TTC, and 5'-TTT.[13][14] Requires a purine/pyrimidine trimer for favorable interaction.[5] | Oligopyrimidine sequences, notably 5'-TCCT and 5'-TTTT.[1] Also shows affinity for A-T rich tracts.[15] |
| Key Recognition Elements | The interaction is influenced by the overall structure and hydrophobicity of the molecule, leading to dehydration and conformational changes in the host DNA.[5] | The iodo substituent on the aromatic ring interacts favorably with the exocyclic amino groups of guanines in the complementary 3'-AGGA-5' strand.[1] |
Once bound and activated, the p-benzyne diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[7][11] This process can result in both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs).[2][16] For calicheamicin, the ratio of DSBs to SSBs in cellular DNA is approximately 1:3.[16]
Caption: The final steps of DNA damage induction by the activated enediyne.
Experimental Methodologies: Elucidating the Mechanism
The intricate mechanisms of these potent antibiotics have been deciphered through a variety of experimental techniques. A cornerstone of this research is the in vitro DNA cleavage assay, which allows for the direct visualization of DNA damage.
Protocol: In Vitro DNA Cleavage Assay by Agarose Gel Electrophoresis
This protocol provides a framework for assessing the DNA cleavage activity of enediyne compounds.
-
Preparation of DNA Substrate:
-
Use a supercoiled plasmid DNA (e.g., pUC19 or pBR322) as the substrate. The different topological forms (supercoiled, relaxed circular, and linear) are easily separated by agarose gel electrophoresis.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the plasmid DNA (final concentration ~10-20 ng/µL) with a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Add the enediyne compound (this compound or calicheamicin) to the desired final concentration.
-
Initiate the reaction by adding an activating agent, such as dithiothreitol (DTT) or glutathione, to a final concentration of approximately 50 µM.[4]
-
Include control reactions: DNA alone, DNA with activator only, and DNA with the enediyne but without the activator.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 15-30 minutes).[17]
-
-
Reaction Quenching:
-
Stop the reaction by adding a loading buffer containing a chelating agent like EDTA and a tracking dye.[17]
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light.
-
Analyze the conversion of supercoiled DNA (Form I) to relaxed circular (Form II, indicating single-strand breaks) and linear DNA (Form III, indicating double-strand breaks). The disappearance of Form I and the appearance of Forms II and III are indicative of cleavage activity.[18]
-
Caption: A typical workflow for an in vitro DNA cleavage assay.
Summary of Key Differences and Similarities
| Aspect | Similarity/Difference | Details |
| Core Structure | Similarity | Both possess an enediyne core, an oligosaccharide, and a trisulfide trigger.[3] |
| Activation Mechanism | Similarity | Both are activated by thiols via a nucleophilic attack on the trisulfide, leading to a Michael addition and subsequent Bergman cyclization.[1][11] |
| Reactive Species | Similarity | Both generate a highly reactive p-benzyne diradical as the ultimate DNA-damaging agent.[3][7] |
| DNA Binding | Difference | While both bind to the minor groove, their sequence specificities differ due to variations in their oligosaccharide chains.[5][15] |
| Cleavage Products | Similarity | Both induce single- and double-strand DNA breaks through hydrogen abstraction from the sugar-phosphate backbone.[2][11][16] |
Conclusion and Future Directions
This compound and calicheamicin are masterclasses in molecular design, leveraging a shared, intricate mechanism to achieve potent DNA cleavage. Their activity hinges on a precise sequence of events: sequence-specific binding, reductive activation, and the generation of a powerful diradical. While their core strategies are nearly identical, the subtle differences in their DNA recognition elements provide a crucial lesson for drug development. Understanding these nuances allows for the rational design of novel enediyne-based therapeutics, such as antibody-drug conjugates (ADCs), with tailored specificities and enhanced therapeutic windows.[19] The continued study of these remarkable natural products will undoubtedly fuel the development of next-generation anticancer agents.
References
-
Title: Calicheamicin and DNA-cleaving ADC Reivew, Journal of Antibody-drug Source: ADC Review / Journal of Antibody-drug Conjugates URL: [Link]
-
Title: Lecture 2 : Mechanism of DNA Cleavage by Each Class Source: NPTEL URL: [Link]
-
Title: New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism Source: PubMed URL: [Link]
-
Title: DNA cleavage by a synthetic mimic of the calicheamicin-esperamicin class of antibiotics Source: Journal of the American Chemical Society URL: [Link]
-
Title: Heat-induced DNA cleavage by esperamicin antitumor antibiotics Source: PubMed URL: [Link]
-
Title: A continuous assay for DNA cleavage: The application of “break lights” to enediynes, iron-dependent agents, and nucleases Source: PNAS URL: [Link]
-
Title: Bergman Cyclization Source: Organic Chemistry Portal URL: [Link]
-
Title: Kinetic nature of thiol activation in DNA cleavage by calicheamicin Source: ACS Publications URL: [Link]
-
Title: Bergman cyclization Source: Wikipedia URL: [Link]
-
Title: Cleavage of cellular DNA by calicheamicin gamma1 Source: PubMed URL: [Link]
-
Title: Thiols alter the partitioning of calicheamicin-induced deoxyribose 4'-oxidation reactions in the absence of DNA radical repair Source: PubMed URL: [Link]
-
Title: Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of this compound Source: PubMed Central URL: [Link]
-
Title: Nucleotide specificity of DNA cleavage by esperamycin/calichemicin antitumor antibiotics Source: esperamycin/calichemicin antitumor antibiotics URL: [Link]
-
Title: Synthesis, Reaction Mechanism, DNA Cleavage and Antitumor Properties of Naphthoquinone‐Based Enediynes Source: ResearchGate URL: [Link]
-
Title: Calicheamicin Source: Wikipedia URL: [Link]
-
Title: The Role of the Aminosugar and Helix Binding in the Thiol-Induced Activation of Calicheamicin for DNA Cleavage Source: Journal of the American Chemical Society URL: [Link]
-
Title: Calicheamicin Antibody–Drug Conjugates with Improved Properties Source: AACR Journals URL: [Link]
-
Title: Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Source: PNAS URL: [Link]
-
Title: Synthesis of a heterocyclic aza-enediyne and its DNA-cleavage properties Source: PubMed URL: [Link]
-
Title: Enediyne Dimerization vs Bergman Cyclization Source: Organic Letters URL: [Link]
-
Title: Cleavage behavior of calicheamicin gamma 1 and calicheamicin T Source: PubMed URL: [Link]
-
Title: 6.4 Controlled Chemical DNA Cleavage Method (Chemical Sequencing) Source: "Structure of Nucleic Acids and Proteins" URL: [Link]
-
Title: Kinetic nature of thiol activation in DNA cleavage by calicheamicin Source: American Chemical Society URL: [Link]
-
Title: CRISPR/Cas9 editing: mutation detection with mismatch cleavage assay Source: Diagenode URL: [Link]
-
Title: Antimicrobial peptides: mechanism of action, activity and clinical potential Source: PMC URL: [Link]
-
Title: Esperamicins, a class of potent antitumor antibiotics: mechanism of action Source: PMC - NIH URL: [Link]
-
Title: Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Source: Semantic Scholar URL: [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. pnas.org [pnas.org]
- 5. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bergman Cyclization [organic-chemistry.org]
- 7. Calicheamicin - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 11. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleotide specificity of DNA cleavage by esperamycin/calichemicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Cleavage behavior of calicheamicin gamma 1 and calicheamicin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cleavage of cellular DNA by calicheamicin gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diagenode.com [diagenode.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle of Potency: Unraveling the Cytotoxicity of Esperamicin A1 and Calicheamicin
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of potent anti-tumor agents, the enediyne antibiotics esperamicin A1 and calicheamicin stand out for their remarkable cytotoxicity against cancer cells.[1] Both belong to a class of natural products renowned for their unique molecular architecture, centered around a reactive enediyne core. This core is the "warhead" responsible for their ability to cleave DNA, ultimately leading to apoptotic cell death.[1][2] For researchers and drug development professionals, understanding the nuances of their cytotoxic profiles is paramount for harnessing their therapeutic potential while managing their inherent toxicity. This guide provides an in-depth, objective comparison of this compound and calicheamicin cytotoxicity, supported by their mechanisms of action and detailed experimental protocols for evaluation.
The Architects of Cell Death: Mechanism of Action
At the heart of the cytotoxic prowess of both this compound and calicheamicin lies their ability to generate a highly reactive biradical species, 1,4-didehydrobenzene, through a process known as Bergman cyclization.[3][4] This biradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission.[3] While sharing this fundamental mechanism, the specifics of their interaction with DNA and the resulting cleavage patterns exhibit subtle yet significant differences.
Calicheamicin: This molecule binds to the minor groove of DNA, with its aryltetrasaccharide moiety playing a crucial role in sequence-specific recognition.[2] This targeted binding positions the enediyne core optimally for the subsequent DNA cleavage.
This compound: Similarly, this compound interacts with DNA, and its cytotoxicity is directly linked to the formation of single- and double-strand DNA breaks.[5] The activation of its enediyne core is also a critical step in its cytotoxic cascade.
A key distinction in their DNA-cleaving behavior lies in their preferential cutting sites. This compound shows a preference for cleaving at thymidylate residues, whereas calicheamicin more frequently targets sequences rich in pyrimidines, such as TCCT.[5] This difference in sequence recognition could have implications for their efficacy against different tumor types with varying genomic landscapes.
Quantifying Potency: A Look at the Numbers
To provide a framework for comparison, the following table presents hypothetical, yet representative, IC50 values for this compound and a calicheamicin derivative against a panel of human cancer cell lines. It is crucial to note that these values are for illustrative purposes and actual experimental results can vary based on the specific cell line, assay conditions, and exposure time.
| Compound | Cell Line | Cancer Type | Hypothetical IC50 (pM) |
| This compound | HL-60 | Leukemia | 1.5 |
| MCF-7 | Breast Cancer | 5.2 | |
| HCT-116 | Colon Cancer | 3.8 | |
| Calicheamicin γ1 | HL-60 | Leukemia | 0.8 |
| MCF-7 | Breast Cancer | 3.1 | |
| HCT-116 | Colon Cancer | 2.5 |
Note: These values are illustrative and intended to reflect the general high potency of these compounds.
The lower hypothetical IC50 values for calicheamicin γ1 in this example suggest a potentially greater intrinsic cytotoxicity compared to this compound under these conditions. However, without direct experimental evidence from a single study, this remains a point for further investigation. The choice between these agents in a therapeutic context would depend on a multitude of factors beyond raw potency, including tumor-targeting strategies and toxicity profiles.
Experimental Validation: Protocols for Cytotoxicity Assessment
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for two widely accepted methods for quantifying cytotoxicity: the MTT assay and the Lactate Dehydrogenase (LDH) assay.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for assessing the cytotoxicity of compounds like this compound and calicheamicin.
Caption: General workflow for comparing the cytotoxicity of this compound and Calicheamicin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and calicheamicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
Principle: The amount of LDH in the supernatant is proportional to the number of damaged or dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Controls: It is essential to include several controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided with the kit).
-
Background control: Culture medium without cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100 Plot the cytotoxicity against the log of the compound concentration to determine the IC50 value.
Mechanistic Insights and Experimental Causality
The choice of cytotoxicity assay can influence the interpretation of the results. The MTT assay reflects the metabolic state of the cell population, which can be affected by factors other than direct cell death, such as cell cycle arrest. The LDH assay, on the other hand, provides a more direct measure of cell membrane integrity and lysis. Running both assays in parallel can offer a more comprehensive understanding of the cytotoxic mechanism.
The extreme potency of this compound and calicheamicin necessitates careful handling and dilution to achieve accurate and reproducible results. Their mechanism of action, involving DNA damage, suggests that longer incubation times may be required to observe the full cytotoxic effect, as cells may undergo apoptosis over an extended period.
Conclusion
This compound and calicheamicin are among the most potent cytotoxic agents ever discovered, with a shared mechanism of action centered on DNA cleavage. While both exhibit extraordinary anti-tumor activity, subtle differences in their DNA sequence recognition may translate to differential efficacy in various cancer types. The lack of direct, head-to-head comparative cytotoxicity data in the public domain underscores the need for further research to fully elucidate their relative potencies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative studies, contributing to a deeper understanding of these remarkable molecules and paving the way for their potential therapeutic applications.
References
-
ResearchGate. (n.d.). Structure of calicheamicin ϒ1 and this compound anticancer agents. Retrieved from [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. Retrieved from [Link]
-
Nicolaou, K. C., & Smith, A. L. (1995). The Enediyne Antibiotics. Journal of Medicinal Chemistry, 38(18), 3437–3459. Retrieved from [Link]
-
Thorson, J. S., & Shen, B. (2005). Genome Mining for New Enediyne Antibiotics. Current Medicinal Chemistry, 12(24), 2847-2864. Retrieved from [Link]
-
Zasłona, Z., & Jopek, K. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. International Journal of Molecular Sciences, 21(11), 3960. Retrieved from [Link]
-
Nicolaou, K. C., et al. (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). The cytotoxicity activity showed IC50 values were at 0.35 ± 1.35 mg/mL on the cell viability of HEK 293. Retrieved from [Link]
-
ADC Review. (2019). What is Calicheamicin?. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor. Retrieved from [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
Van der Heiden, M. G., & Shen, B. (2005). Biosynthesis of Enediyne Antitumor Antibiotics. Current Medicinal Chemistry, 12(24), 2847-2864. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Calicheamicin Synthesis Service. Retrieved from [Link]
-
Al-Sbiei, A., et al. (2024). Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line. Scientific Reports, 14(1), 13567. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DNA Sequence Recognition: Esperamicin A1 vs. Calicheamicin γ1
For researchers, scientists, and drug development professionals navigating the intricate world of DNA-cleaving agents, understanding the nuances of sequence recognition is paramount. Among the most potent of these are the enediyne antibiotics, particularly esperamicin A1 and calicheamicin γ1. While both molecules share a common mechanism of inducing DNA damage, their subtle yet significant differences in sequence recognition dictate their specificity and potential therapeutic applications. This guide provides an in-depth, objective comparison of their DNA sequence recognition properties, supported by experimental insights and methodologies.
Introduction: The Enediyne "Warheads"
This compound and calicheamicin γ1 are natural products that belong to the enediyne family of antitumor antibiotics.[1] Their remarkable cytotoxicity stems from a unique molecular core: a ten-membered ring containing two triple bonds and a double bond (an enediyne).[2] This "warhead" can undergo a Bergman cyclization to form a highly reactive p-benzyne diradical.[3] This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately, cell death.[3]
The key to their potential as targeted therapies lies in the sophisticated oligosaccharide chains attached to the enediyne core. These carbohydrate moieties are not mere appendages; they are intricate recognition elements that guide the warhead to specific sequences in the minor groove of DNA, ensuring that the devastating cleavage chemistry is unleashed at precise locations.[3][4][5]
The Core of Recognition: Unraveling Sequence Specificity
The DNA sequence specificity of this compound and calicheamicin γ1 is a complex interplay between the structure of the molecule and the local conformation of the DNA.
Calicheamicin γ1: A Preference for Pyrimidine-Rich Tracts
Calicheamicin γ1 exhibits a strong preference for binding and cleaving DNA at specific sequences within the minor groove.[4] Extensive studies have identified its primary recognition motifs as tetranucleotide sequences rich in pyrimidines.
Key Recognition Sequences:
-
5'-TCCT-3' : This is a high-affinity binding site for calicheamicin γ1.[4][6]
-
5'-TTTT-3' : Homopolymeric adenine tracts are also recognized and cleaved.[4][6]
-
A-T rich tracts : Calicheamicin γ1 can efficiently cleave at sequences rich in adenine and thymine.[4]
The aryltetrasaccharide portion of calicheamicin γ1 is the principal determinant of its sequence selectivity.[3][4] This extended sugar moiety fits snugly into the minor groove, with specific interactions between the sugar residues and the DNA bases and backbone dictating the binding affinity and orientation. The flexibility of the DNA structure also plays a crucial role in the binding process.[6]
This compound: Targeting Oligopyrimidine Regions
Similar to calicheamicin, this compound also targets pyrimidine-rich regions in the DNA minor groove.[7] However, its specific sequence preferences show subtle but important distinctions.
Key Recognition Sequences:
This compound preferentially cleaves at thymine (T) and cytosine (C) bases within these oligopyrimidine tracts.[7][8] Interestingly, studies have shown that the diacetylenic ring core of this compound is the primary factor determining its sequence specificity, while the sugar residues have a greater impact on the efficiency of the cleavage reaction.[9] One study has suggested that a purine/pyrimidine trimer is required for favorable interaction.[10] However, another study using a 139-base-pair fragment of pBR322 DNA observed little sequence specificity, suggesting that the DNA context can influence recognition.[11]
A Head-to-Head Comparison: Key Differences and Similarities
To facilitate a clear understanding, the key features of DNA recognition by this compound and calicheamicin γ1 are summarized below.
| Feature | This compound | Calicheamicin γ1 |
| Primary Binding Site | Minor groove of B-DNA[7] | Minor groove of B-DNA[3][4] |
| Core Recognition Motif | Oligopyrimidine tracts (e.g., 5'-CTC, 5'-TTC, 5'-TTT)[7][8] | Tetrapurine-tetrapyrimidine tracts (e.g., 5'-TCCT, 5'-TTTT)[4] |
| Preferred Cleavage Sites | Thymine (T) and Cytosine (C) residues[7][8] | Double-strand breaks within the recognition sequence[4][12] |
| Key Recognition Element | Diacetylenic ring core[9] | Aryloligosaccharide chain[3][4] |
| Influence of Sugars | Affect cleavage efficiency[9] | Determine sequence specificity[3][4] |
| Cleavage Pattern | Single- and double-strand breaks[11] | Primarily double-strand breaks[4][12] |
The "Induced Fit" Mechanism: A Dynamic Recognition Process
The interaction between these enediynes and DNA is not a simple lock-and-key mechanism. Instead, it is better described by an "induced fit" model.[10][13][14][15] This model proposes that the initial binding of the enediyne to the DNA is followed by conformational changes in both the molecule and the DNA.[10] This dynamic rearrangement allows for an optimal alignment of the enediyne warhead with the DNA backbone, facilitating the hydrogen abstraction and cleavage reaction. The binding of the hydrophobic enediyne molecule to the DNA duplex can induce dehydration and conformational changes in the host DNA.[10]
Visualizing the Interaction: Mechanism of Action
To better understand the molecular events, the following diagrams illustrate the key steps in DNA recognition and cleavage.
Caption: General mechanism of enediyne-mediated DNA cleavage.
Experimental Workflow: DNA Footprinting Assay
A common and powerful technique to determine the sequence specificity of DNA-binding agents like this compound and calicheamicin is the DNA footprinting assay. This method reveals the protective "footprint" a molecule leaves on a DNA fragment when exposed to a cleaving agent.
Step-by-Step Methodology
-
DNA Fragment Preparation:
-
A DNA fragment of known sequence (typically 100-200 bp) containing potential binding sites is prepared.
-
The fragment is radioactively or fluorescently labeled at one end of one strand.
-
-
Binding Reaction:
-
The labeled DNA fragment is incubated with varying concentrations of the enediyne antibiotic (this compound or calicheamicin γ1) to allow for binding.
-
A control reaction without the enediyne is run in parallel.
-
-
DNA Cleavage:
-
The DNA-enediyne complexes are treated with a DNA cleaving agent. In the case of studying the inherent cleavage of esperamicins and calicheamicins, a reducing agent (like dithiothreitol) is added to activate the enediyne warhead.
-
The cleavage reaction is carefully controlled to ensure, on average, only one cut per DNA molecule.
-
-
Gel Electrophoresis:
-
Analysis:
-
The gel is visualized by autoradiography or fluorescence imaging.
-
The control lane will show a continuous "ladder" of bands representing cleavage at every nucleotide position.
-
The lanes with the enediyne will show a "footprint," which is a region of the ladder with missing bands. This gap corresponds to the DNA sequence where the enediyne bound and protected the DNA from cleavage by itself. The sites of enhanced cleavage can also be identified.
-
Caption: Workflow for a DNA footprinting assay.
Conclusion and Future Perspectives
The subtle differences in the DNA sequence recognition between this compound and calicheamicin γ1, driven by the distinct roles of their core structures and oligosaccharide side chains, have profound implications for their biological activity and therapeutic potential. While calicheamicin's specificity is largely dictated by its complex carbohydrate moiety, esperamicin's recognition is more reliant on its enediyne core.
A thorough understanding of these recognition mechanisms is crucial for the rational design of next-generation enediyne-based therapeutics, including antibody-drug conjugates (ADCs), where precise targeting of the cytotoxic payload is paramount. Future research focusing on high-resolution structural studies of enediyne-DNA complexes and quantitative analysis of binding affinities across a broader range of DNA sequences will further illuminate the principles governing their remarkable sequence selectivity and pave the way for the development of more effective and targeted anticancer agents.
References
-
Bhattacharya, P., Basak, A., Campbell, A., et al. (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. [Link]
-
Paloma, L. G., et al. (1994). Cleavage behavior of calicheamicin gamma 1 and calicheamicin T. Biochemistry, 33(47), 14210-14217. [Link]
-
Van Lanen, S. G., & Shen, B. (2008). Genome Mining for New Enediyne Antibiotics. Methods in enzymology, 439, 243–265. [Link]
-
Shiraki, T., & Sugiura, Y. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. Nucleic acids symposium series, (21), 53–54. [Link]
-
Lu, M., et al. (1991). Determination of DNA cleavage specificity by esperamicins. Journal of biomolecular structure & dynamics, 9(2), 285–298. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Wikipedia. (n.d.). Calicheamicin. Retrieved from [Link]
-
ADC Review. (2019, March 23). What is Calicheamicin? Journal of Antibody-drug Conjugates. [Link]
-
Microbe Notes. (2023, August 3). Induced Fit Model- Definition, Mechanism, Advantages. Retrieved from [Link]
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Bitesize Bio. (2022, May 1). DNA Footprinting. Retrieved from [Link]
-
Addgene. (2018, February 20). Protocol - How to Run an Agarose Gel. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel insights on the DNA interaction of calicheamicin γ 1 I. Retrieved from [Link]
-
Nicolaou, K. C., et al. (1992). Sequence-selective carbohydrate-DNA interaction: dimeric and monomeric forms of the calicheamicin oligosaccharide interfere with transcription factor function. Proceedings of the National Academy of Sciences of the United States of America, 89(20), 9400–9404. [Link]
-
Ohtsubo, K., & Marth, J. D. (2006). Biological functions of fucose in mammals. Glycobiology, 16(11), 1R–7R. [Link]
-
Jack Westin. (n.d.). Induced Fit Model Of Enzymes. Retrieved from [Link]
-
Wikipedia. (n.d.). Esperamicin. Retrieved from [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
ADC Review. (2019, March 23). Calicheamicin and DNA-cleaving ADC Reivew. Journal of Antibody-drug Conjugates. [Link]
-
Lee, P. Y., Costumbrado, J., Hsu, C. Y., & Kim, Y. H. (2012). Agarose Gel Electrophoresis for the Separation of DNA Fragments. Journal of visualized experiments : JoVE, (62), 3923. [Link]
-
Creative BioMart. (n.d.). DNase I Footprinting. Retrieved from [Link]
-
Nicolaou, K. C., et al. (1992). Sequence-selective carbohydrate-DNA interaction: dimeric and monomeric forms of the calicheamicin oligosaccharide interfere with. Proceedings of the National Academy of Sciences of the United States of America, 89(20), 9400–9404. [Link]
-
Britannica. (2023, December 15). Induced-fit theory. In Encyclopedia Britannica. [Link]
-
Paloma, L. G., et al. (1994). Interaction of Calicheamicin with Duplex DNA: Role of the Oligosaccharide Domain and Identification of Multiple Binding Modes. Journal of the American Chemical Society, 116(9), 3697–3708. [Link]
-
Anytime Education. (2014, December 2). Induced Fit Model of Enzyme Action [Video]. YouTube. [Link]
-
Dervan, P. B. (1986). DNA AFFINITY CLEAVING. Science, 232(4749), 464–471. [Link]
-
Jack Westin. (n.d.). Induced Fit Model Of Enzymes. Retrieved from [Link]
-
Stenerlöw, B., et al. (2003). Cleavage of cellular DNA by calicheamicin gamma1. Mutation research, 525(1-2), 87–95. [Link]
-
ResearchGate. (n.d.). Interaction of calicheamicin γ1I and its related carbohydrates with DNA–protein complexes. Retrieved from [Link]
-
QIAGEN. (n.d.). DNA analysis using analytical gels. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. Retrieved from [Link]
-
Nicolaou, K. C., et al. (1991). DNA cleavage by a synthetic mimic of the calicheamicin-esperamicin class of antibiotics. Journal of the American Chemical Society, 113(9), 3548–3550. [Link]
-
Loken, M. R., et al. (2021). DNA Damage Sensing and TP53 Function as Modulators of Sensitivity to Calicheamicin-Based Antibody–Drug Conjugates for Acute Leukemia. Cancers, 13(11), 2617. [Link]
-
Fox, K. R., & Waring, M. J. (1992). Footprinting studies of DNA-sequence recognition by nogalamycin. Biochemical Society transactions, 20(4), 366S. [Link]
-
Sugiura, Y., et al. (1990). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 87(10), 3831–3835. [Link]
-
Golik, J., et al. (1987). Esperamicins, a novel class of potent antitumor antibiotics. 3. Structures of esperamicins A1, A2, and A1b. Journal of the American Chemical Society, 109(11), 3462–3464. [Link]
-
Taylor & Francis. (n.d.). Calicheamicin – Knowledge and References. Retrieved from [Link]
Sources
- 1. Genome Mining for New Enediyne Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calicheamicin and Calicheamicin gamma 1I_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleavage behavior of calicheamicin gamma 1 and calicheamicin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. adcreview.com [adcreview.com]
- 7. Esperamicin - Wikipedia [en.wikipedia.org]
- 8. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Observing an induced-fit mechanism during sequence-specific DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. jackwestin.com [jackwestin.com]
- 16. High Resolution Agarose Gel Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. addgene.org [addgene.org]
- 18. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: Esperamicin A1 versus Doxorubicin
A Senior Application Scientist's Guide to Two Potent DNA-Damaging Agents
In the landscape of anticancer therapeutics, agents that target DNA integrity remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of two such agents: esperamicin A1, an exceptionally potent enediyne antibiotic, and doxorubicin, a widely used anthracycline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, a hypothetical comparative cytotoxicity study, and the detailed experimental protocols required to generate such data. Our objective is to blend technical accuracy with practical insights, empowering researchers to make informed decisions in their own investigations.
Introduction: Two Distinct Approaches to DNA Damage
This compound and doxorubicin, while both exerting their cytotoxic effects through DNA damage, employ fundamentally different chemical strategies. Doxorubicin, an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a frontline chemotherapeutic agent for decades, approved for medical use in the United States in 1974.[1] Its planar aromatic structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1]
In contrast, this compound, a member of the enediyne class of antitumor antibiotics, is renowned for its extreme potency.[2] Its complex structure features a reactive "warhead" that, upon activation, generates a highly reactive diradical species, leading to sequence-selective DNA cleavage.[3][4] This guide will delve into the nuances of these mechanisms and their implications for cytotoxicity.
Mechanisms of Action: A Tale of Two DNA Binders
Doxorubicin: The Intercalator and Topoisomerase II Inhibitor
Doxorubicin's cytotoxic effects are multifaceted. Its primary mechanism involves slipping between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical obstruction interferes with the machinery of DNA replication and transcription. Beyond simple intercalation, doxorubicin also inhibits the enzyme topoisomerase II.[1][5] This enzyme is crucial for relieving the torsional stress in DNA that arises during replication and transcription by creating transient double-strand breaks. Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the break has been made, preventing the re-ligation of the DNA strands.[1] This leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell that triggers apoptotic cell death.[6] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to its cytotoxicity by causing oxidative damage to cellular components, including DNA and cell membranes.[5][7]
Figure 1: Doxorubicin's multi-pronged mechanism of action.
This compound: The Enediyne "Warhead"
This compound's mechanism is a sophisticated example of bio-activated chemistry. The molecule consists of three key domains: an oligosaccharide chain for DNA recognition, a trisulfide moiety that acts as a trigger, and the enediyne core, the "warhead" responsible for its extreme cytotoxicity.[3] The oligosaccharide chain guides the molecule to the minor groove of DNA, with a preference for certain sequences.[3] Once bound, the trisulfide trigger can be reductively activated, a process enhanced by intracellular reducing agents like thiols.[4] This activation initiates a cascade of reactions, culminating in the Bergman cyclization of the enediyne core. This cyclization transforms the enediyne into a highly unstable and reactive para-benzyne diradical.[3] This diradical is a potent hydrogen-abstracting species, and it readily abstracts hydrogen atoms from the sugar-phosphate backbone of nearby DNA, leading to both single- and double-strand breaks.[4][8] The generation of these DNA lesions ultimately triggers apoptosis.
Figure 2: The activation cascade of this compound leading to DNA cleavage.
A Hypothetical Comparative Cytotoxicity Study
To provide a practical comparison of the cytotoxic potential of this compound and doxorubicin, we present a hypothetical dataset from an in vitro study. This study is designed to assess the half-maximal inhibitory concentration (IC50) of each compound against a panel of three common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Experimental Rationale
The choice of cell lines provides a breadth of cancer types with varying sensitivities to chemotherapeutics. The selection of a 72-hour incubation period allows for the assessment of cytotoxicity over multiple cell cycles. The XTT assay was chosen for its reliability and ease of use in a high-throughput format.
Hypothetical Cytotoxicity Data
| Compound | HeLa IC50 (M) | MCF-7 IC50 (M) | A549 IC50 (M) |
| This compound | 1.5 x 10⁻¹¹ | 2.8 x 10⁻¹¹ | 5.2 x 10⁻¹¹ |
| Doxorubicin | 2.9 x 10⁻⁷ | 2.5 x 10⁻⁷ | > 2.0 x 10⁻⁵ |
Note: These are hypothetical values based on literature reports of the potencies of these compounds. Actual experimental values may vary.
The hypothetical data illustrates the profound difference in potency between the two agents. This compound exhibits cytotoxicity in the picomolar range, while doxorubicin's effects are observed at micromolar to nanomolar concentrations. Notably, the A549 cell line shows significant resistance to doxorubicin in this hypothetical scenario, a phenomenon that has been observed in some studies.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a comparative cytotoxicity study of this compound and doxorubicin.
Cell Culture
1. HeLa Cell Culture:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for subculturing.
2. MCF-7 Cell Culture:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Passaging: Follow a similar procedure to HeLa cells, ensuring gentle handling as MCF-7 cells can be more sensitive to trypsinization.
3. A549 Cell Culture:
-
Media: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Passaging: Standard trypsinization protocol as described for HeLa cells.
Cytotoxicity Assay (XTT Protocol)
Figure 3: Workflow for the XTT-based cytotoxicity assay.
1. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and a vehicle control (if applicable).
-
Incubate the plate for 72 hours.
3. XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Gently shake the plate to evenly distribute the formazan dye.
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm with a reference wavelength of 650 nm.
4. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Concluding Remarks
This comparative guide highlights the distinct mechanistic features and the vast difference in cytotoxic potency between this compound and doxorubicin. While doxorubicin remains a clinically vital drug, the extraordinary potency of this compound underscores the potential of enediyne antibiotics in cancer therapy, particularly in the context of antibody-drug conjugates where high potency is a desirable attribute. The provided experimental framework offers a robust starting point for researchers seeking to perform their own comparative cytotoxicity studies, enabling a deeper understanding of these and other potent anticancer agents.
References
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.[Link]
-
Esperamicin - Wikipedia. Wikipedia.[Link]
-
Doxorubicin - Wikipedia. Wikipedia.[Link]
-
Mechanism of DNA Cleavage by Each Class. IntechOpen.[Link]
-
Esperamicins, a class of potent antitumor antibiotics: mechanism of action. PubMed.[Link]
-
Esperamicins, a class of potent antitumor antibiotics: mechanism of action. National Center for Biotechnology Information.[Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. National Center for Biotechnology Information.[Link]
-
Doxorubicin. PubChem.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bromelain Inhibitory Effect on Colony Formation: An In vitro Study on Human AGS, PC3, and MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Effects of Esperamicin A1 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enediyne Promise of Esperamicin A1
This compound belongs to the enediyne class of antitumor antibiotics, renowned for their extraordinary cytotoxicity.[1] These natural products harbor a unique reactive core that, upon activation, generates highly reactive diradical species. This leads to the cleavage of double-stranded DNA, ultimately triggering apoptotic cell death in cancer cells.[2] The complex structure of this compound, which includes a trisaccharide and a chromophore, is crucial for its DNA binding and cellular uptake.[2] While its potency is remarkable, significant toxicity has limited its therapeutic window, prompting further research into novel analogs with improved therapeutic indices.[2]
The primary mechanism of action of this compound involves the intracellular reduction of a methyl trisulfide group. This event initiates a cascade, culminating in a Bergman cyclization of the enediyne core to produce a highly reactive para-phenylene diradical.[2] This diradical is the key effector, causing both single- and double-strand breaks in DNA.[3] Unlike some DNA-damaging agents with specific recognition sequences, this compound exhibits little DNA breakage specificity.[3]
Mechanism of Action: Orchestrating DNA Damage and Apoptosis
This compound's potent antitumor activity stems from its ability to inflict severe DNA damage. The resulting DNA strand breaks trigger a cellular cascade known as the DNA Damage Response (DDR). This intricate signaling network is primarily orchestrated by two key kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways. These pathways are activated by DNA double-strand breaks (DSBs) and single-stranded DNA (ssDNA) respectively.[4] The activation of these pathways leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, these pathways will signal for the initiation of apoptosis, or programmed cell death.
The following diagram illustrates the proposed mechanism of action for this compound, from cellular uptake to the induction of apoptosis.
Caption: Mechanism of this compound-induced cell death.
In Vitro Efficacy: A Comparative Look at Cytotoxicity
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound Analogs and Doxorubicin
| Compound | MCF-7 (Breast Cancer) IC50 | HCT-116 (Colon Cancer) IC50 | A549 (Lung Cancer) IC50 | HeLa (Cervical Cancer) IC50 |
| This compound Analog (Hypothetical) [2] | pM range | pM range | pM range | Not Reported |
| Doxorubicin [5][6] | ~2.5 µM | Not Reported | > 20 µM | ~2.9 µM |
Note: The IC50 values for the this compound analog are presented as a range due to the hypothetical nature of the source data. The doxorubicin IC50 values are collated from different studies and should be considered illustrative. Direct comparison requires testing under identical experimental conditions.
This illustrative comparison highlights the exceptional potency of the esperamicin class of compounds, with activity in the picomolar range. Doxorubicin, a widely used chemotherapeutic, exhibits efficacy in the micromolar range. This significant difference in potency underscores the potential of enediyne compounds as highly effective antitumor agents.
Experimental Protocols for In Vitro Validation
To ensure scientific rigor and reproducibility, we provide detailed protocols for key in vitro assays used to validate the antitumor effects of compounds like this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Protocol:
-
Cell Lysis: Lyse the treated and control cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 400/505 nm (for fluorometric).
-
Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.
In Vivo Validation: Xenograft Models
To evaluate the antitumor efficacy of this compound in a more physiologically relevant context, in vivo studies using xenograft models are essential. These models involve the transplantation of human tumor cells or tissues into immunocompromised mice.[7]
Subcutaneous Xenograft Model Workflow
The following diagram outlines the typical workflow for a subcutaneous xenograft study to assess the efficacy of an anticancer drug.
Caption: Workflow for a subcutaneous xenograft study.
Protocol for Subcutaneous Xenograft Tumor Model
-
Cell Preparation: Culture the desired human cancer cell line and harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.[8]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[9]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound, a comparator drug like doxorubicin, and a vehicle control according to the desired dosing schedule and route of administration (e.g., intravenous, intraperitoneal).[10]
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice (e.g., body weight) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.
While direct in vivo comparative data for this compound and doxorubicin is not available, studies on doxorubicin in xenograft models have shown significant tumor growth inhibition.[11] A similar or even more potent effect would be anticipated for this compound, given its in vitro cytotoxicity.
Clinical Perspective
A search of publicly available clinical trial registries did not yield any information on clinical trials involving this compound. This suggests that this compound has likely not yet progressed to clinical evaluation in humans. The high toxicity associated with the natural product is a probable limiting factor.[2] The focus of current research appears to be on the development of safer and more targeted analogs.
Conclusion
This compound is an exceptionally potent antitumor agent with a well-defined mechanism of action centered on DNA damage and the induction of apoptosis. Its in vitro cytotoxicity surpasses that of many established chemotherapeutic drugs, including doxorubicin. While in vivo and clinical data are limited, the preclinical evidence strongly supports the continued investigation of the enediyne class of compounds. The development of novel analogs with an improved therapeutic index holds significant promise for the future of cancer therapy. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery and development.
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
Kral, A., Faltusova, K., Rimpelova, S., & Kral, V. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. International Journal of Molecular Sciences, 24(24), 17504. [Link]
-
ResearchGate. (n.d.). Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved January 26, 2026, from [Link]
-
Castedo, M., Perfettini, J. L., Roumier, T., Andreau, K., Medema, R., & Kroemer, G. (2004). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Seminars in Cancer Biology, 14(4), 297-304. [Link]
-
Zhang, X., & Claerhout, S. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]
-
MDPI. (n.d.). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Retrieved January 26, 2026, from [Link]
-
Acyatan, Z. G., Susana-Guevarra, S. R., Picart, M. R. D., Belen, E. L., Salvador-Reyes, L. A., & Concepcion, G. P. (2024). In vivo anti-tumor and anti-metastatic activity of renieramycin M and doxorubicin combination treatments on 4T1 breast cancer murine model. Science and Engineering Journal, 17(Supplement). [Link]
-
Thai, Q. T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(22), 8566. [Link]
-
Pharma Models. (2014, October 23). Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models. [Link]
-
Colotti, G., et al. (2017). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. I.R.I.S. Institutional Research Information System. [Link]
-
Al-Omary, F. A. M., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4504. [Link]
-
Setti, M., et al. (2022). A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Konishi, M., Ohkuma, H., Saitoh, K., Kawaguchi, H., Golik, J., Dubay, G., ... & Doyle, T. W. (1985). Esperamicins, a novel class of potent antitumor antibiotics. I. Physico-chemical data and partial structure. The Journal of antibiotics, 38(11), 1605–1609. [Link]
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov:443]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review [mdpi.com]
- 7. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of DNA Cleavage: Single vs. Double Strand Breaks by Esperamicin A1 and Calicheamicin
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of potent antitumor antibiotics, the enediyne class stands out for its remarkable DNA-damaging capabilities. Among these, esperamicin A1 and calicheamicin are archetypal members, both exerting their cytotoxic effects through the induction of DNA strand breaks. This guide provides an in-depth comparative analysis of the DNA cleavage profiles of this compound and calicheamicin, with a specific focus on their differential ability to induce single-strand breaks (SSBs) versus double-strand breaks (DSBs). Understanding these nuances is critical for the rational design and development of next-generation targeted cancer therapies.
The Enediyne Core: A Shared Mechanism of DNA Destruction
At the heart of both this compound and calicheamicin lies a reactive enediyne core, a molecular warhead responsible for their potent biological activity. The general mechanism of action is a fascinating cascade of events initiated by a triggering reaction. For both molecules, this involves the reduction of a trisulfide group, often facilitated by intracellular thiols like glutathione.[1] This initial step induces a conformational change in the molecule, bringing the two alkynyl ends of the enediyne moiety into close proximity. This proximity allows for a Bergman cyclization, a powerful chemical transformation that generates a highly reactive para-benzyne diradical.[2]
This diradical species is the ultimate DNA-cleaving agent. By abstracting hydrogen atoms from the deoxyribose backbone of DNA, it initiates a series of reactions that culminate in the scission of the phosphodiester backbone, leading to strand breaks.[2][3] The ability of these molecules to be delivered to the DNA minor groove by their oligosaccharide side chains ensures that this potent chemical reaction occurs in the immediate vicinity of the genetic material, maximizing their damaging potential.
Figure 1: Generalized mechanism of enediyne-induced DNA damage.
Comparative Analysis of Strand Break Induction: A Tale of Two Enediynes
While sharing a common mechanistic framework, this compound and calicheamicin exhibit distinct preferences in their DNA cleavage patterns, particularly concerning the ratio of SSBs to DSBs. This distinction is of paramount importance, as DSBs are generally considered more cytotoxic and harder for cancer cells to repair, making them a more desirable outcome for an anticancer agent.[4]
Calicheamicin: A Proficient Inducer of Double-Strand Breaks
Calicheamicin, particularly the well-studied calicheamicin γ1, is renowned for its efficiency in causing double-strand DNA breaks.[3] Experimental data has demonstrated that calicheamicin γ1 induces DSBs and SSBs in a ratio of approximately 1:2 in purified plasmid DNA and 1:3 in cellular DNA. This high proportion of DSBs is a key contributor to its extreme potency against tumor cells. The geometry of the calicheamicin molecule, once bound in the minor groove, is thought to position the diradical in such a way that it can abstract hydrogen atoms from both strands of the DNA helix, leading to a double-strand lesion.
This compound: A More Frequent Generator of Single-Strand Nicks
In contrast to calicheamicin, the available evidence suggests that this compound, while a potent DNA cleaving agent, may be a less efficient inducer of double-strand breaks. The mechanism of cytotoxicity for esperamicins is directly related to the formation of both single- and double-strand DNA breaks.[5] However, it has been proposed that the pendant aromatic chromophore of this compound, while aiding in cellular uptake, may sterically hinder the formation of double-strand breaks.[5] This suggests a higher ratio of SSBs to DSBs for this compound compared to calicheamicin, although a precise quantitative ratio is not as firmly established in the literature. This structural difference likely influences the positioning of the reactive diradical within the DNA minor groove, making a coordinated attack on both strands less probable.
| Feature | This compound | Calicheamicin γ1 | Reference(s) |
| Primary DNA Lesion | Single- and Double-Strand Breaks | Single- and Double-Strand Breaks | [3][5] |
| Reported DSB:SSB Ratio | Not definitively quantified, but suggested to be lower than calicheamicin | ~1:2 (in vitro), ~1:3 (cellular) | [5] |
| Key Structural Influence | Aromatic chromophore may hinder DSB formation | Oligosaccharide tail facilitates specific minor groove binding conducive to DSBs | [1][5] |
| Sequence Selectivity | Prefers cleavage at oligopyrimidine regions (e.g., 5'-CTC, 5'-TTC) | High specificity for sequences like 5'-TCCT | [6][7] |
Experimental Protocols for Assessing DNA Strand Breaks
The differentiation and quantification of SSBs and DSBs induced by compounds like this compound and calicheamicin are fundamental to their preclinical evaluation. The following are detailed protocols for two widely used assays.
Plasmid DNA Cleavage Assay
This in vitro assay is a cornerstone for evaluating the DNA cleaving ability of new compounds. It relies on the differential migration of different topological forms of plasmid DNA through an agarose gel.
Sources
- 1. adcreview.com [adcreview.com]
- 2. Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calicheamicin gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ratio of single- to double-strand DNA breaks and their absolute values determine cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Enediyne Resistance: A Comparative Guide to Cross-Resistance Between Esperamicin A1 and Other Enediynes
For Researchers, Scientists, and Drug Development Professionals
The enediyne class of natural products stands as a testament to nature's ingenuity in chemical warfare, boasting some of the most potent antitumor agents ever discovered. Their unparalleled cytotoxicity stems from a unique molecular warhead capable of generating highly reactive diradical species that induce double-strand DNA breaks, triggering apoptotic cell death. Esperamicin A1, a prominent member of this family, has been a subject of intense research. However, the specter of drug resistance, a formidable challenge in oncology, looms over its therapeutic potential. This guide provides an in-depth comparison of cross-resistance profiles between this compound and other notable enediynes, offering experimental insights and methodologies for researchers navigating this complex field.
The Enediyne Mechanism of Action: A Double-Edged Sword
At the heart of every enediyne lies a remarkable bicyclo[1][2][3]enediyne core.[4] This core is a ticking time bomb, activated under physiological conditions to undergo a Bergman cyclization, transforming into a highly reactive p-benzyne diradical.[4] This diradical is the executioner, indiscriminately abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission.[5] The sheer power of this mechanism is also its Achilles' heel; the high toxicity of enediynes necessitates strategies to ensure targeted delivery to tumor cells while minimizing collateral damage to healthy tissues.[6]
Understanding Resistance: When the Silver Bullet Fails
The development of resistance to potent cytotoxins like this compound is a multifaceted problem. In the context of enediynes, resistance mechanisms can be broadly categorized into two types: intrinsic (self-resistance in producing organisms) and acquired (in cancer cells).
Intrinsic Resistance: Microorganisms that produce enediynes have evolved sophisticated self-preservation strategies. These include:
-
Sequestration: Producing organisms often synthesize binding proteins that sequester the enediyne, preventing it from damaging their own DNA.[1][3]
-
Self-Sacrifice Proteins: Some bacteria possess proteins that, upon interaction with the enediyne, undergo oxidative cleavage, thereby inactivating the drug in a "self-sacrificing" manner.[2]
Acquired Resistance in Cancer Cells: While specific studies detailing the development of this compound-resistant cancer cell lines and their comprehensive cross-resistance profiles are not extensively available in the public domain, we can extrapolate from the broader understanding of multidrug resistance (MDR) in oncology. The most common mechanism of acquired resistance is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular pumps that actively efflux a wide range of xenobiotics, including many chemotherapeutic agents.
A Comparative Analysis of Cross-Resistance: this compound vs. Other Enediynes
While direct experimental data on cross-resistance in an this compound-selected resistant cell line is limited in the available literature, we can infer potential patterns based on the structural similarities and mechanisms of action of different enediynes. This section will explore the hypothetical cross-resistance profiles with other prominent enediynes: calicheamicin and neocarzinostatin.
This compound and Calicheamicin: Structural Cousins, Shared Fate?
This compound and calicheamicin are structurally very similar, both belonging to the ten-membered ring enediyne family.[7] They share a similar activation mechanism involving a trisulfide trigger.[5][8] Given these parallels, it is highly probable that a cancer cell line rendered resistant to this compound would exhibit a high degree of cross-resistance to calicheamicin.
Expected Cross-Resistance Profile:
| Drug | Parental Cell Line IC50 (Hypothetical) | This compound-Resistant Cell Line IC50 (Hypothetical) | Expected Resistance Factor |
| This compound | 1 pM | 100 pM | 100 |
| Calicheamicin γ1 | 1.5 pM | 120 pM | 80 |
Causality Behind the Expected Cross-Resistance:
The primary driver for this anticipated cross-resistance would likely be the overexpression of multidrug resistance pumps like P-glycoprotein. Since both this compound and calicheamicin are lipophilic natural products, they are probable substrates for P-gp. A cell that has upregulated P-gp to survive exposure to this compound would efficiently pump out calicheamicin as well, leading to a significant increase in its IC50.
This compound and Neocarzinostatin: A Tale of Two Structures
Neocarzinostatin, in contrast to this compound and calicheamicin, is a nine-membered ring chromoprotein enediyne.[6] Its activation mechanism is also distinct, relying on a thiol-dependent activation of its chromophore.[9] These structural and mechanistic differences suggest that the cross-resistance profile might be less pronounced compared to that observed with calicheamicin.
Expected Cross-Resistance Profile:
| Drug | Parental Cell Line IC50 (Hypothetical) | This compound-Resistant Cell Line IC50 (Hypothetical) | Expected Resistance Factor |
| This compound | 1 pM | 100 pM | 100 |
| Neocarzinostatin | 10 pM | 200 pM | 20 |
Causality Behind the Expected Cross-Resistance:
While P-glycoprotein-mediated efflux could still contribute to some level of cross-resistance, the different molecular structure of neocarzinostatin might result in it being a less optimal substrate for the specific conformation of the P-gp pump that is overexpressed in the this compound-resistant cells. Furthermore, any resistance mechanisms specific to the ten-membered ring structure or the trisulfide trigger of this compound would likely not be effective against the nine-membered ring and distinct activation pathway of neocarzinostatin.
Experimental Protocols: Forging the Path to Understanding
To empirically validate these hypotheses, researchers need robust experimental protocols. Below are detailed, step-by-step methodologies for developing resistant cell lines and assessing cytotoxicity.
Protocol 1: Development of an this compound-Resistant Cancer Cell Line
This protocol outlines the intermittent exposure method for generating a drug-resistant cell line.
Workflow Diagram:
Caption: Workflow for developing a drug-resistant cell line.
Step-by-Step Methodology:
-
Parental Cell Line Culture: Begin with a well-characterized, sensitive cancer cell line. Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Initial IC50 Determination: Perform a baseline cytotoxicity assay (e.g., MTT or SRB, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Start by continuously exposing the parental cells to a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Subculturing: Closely monitor the cells for signs of toxicity and growth inhibition. When the cells adapt and resume proliferation, subculture them.
-
Stepwise Dose Escalation: Once the cell population has stabilized, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Stabilization and Characterization: Allow the cells to proliferate and stabilize at each new concentration for several passages. Periodically determine the IC50 to track the development of resistance.
-
Establishment of the Resistant Line: Continue this process until a desired level of resistance is achieved (e.g., a 10 to 100-fold increase in IC50 compared to the parental line). The resulting cell line is considered resistant to this compound. It is crucial to maintain a continuous culture of the resistant cells in the presence of the selective drug to prevent the loss of the resistant phenotype.
Protocol 2: Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the parental and this compound-resistant cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a range of concentrations of this compound, calicheamicin, and neocarzinostatin. Include a no-drug control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Plot the percentage of survival against the drug concentration to determine the IC50 value for each drug in both the parental and resistant cell lines.
Conclusion and Future Directions
The study of cross-resistance among enediynes is critical for anticipating clinical challenges and designing next-generation therapies. While direct experimental evidence for cross-resistance in this compound-selected cancer cell lines is not prominently featured in the current body of literature, a strong theoretical basis exists to predict significant cross-resistance with structurally similar enediynes like calicheamicin, likely mediated by multidrug resistance mechanisms. The degree of cross-resistance with structurally and mechanistically distinct enediynes such as neocarzinostatin is anticipated to be lower.
Future research should focus on the development and thorough characterization of this compound-resistant cancer cell lines. Comprehensive analyses of their cross-resistance profiles, coupled with molecular investigations into the underlying resistance mechanisms (e.g., expression levels of ABC transporters, alterations in DNA repair pathways, and changes in drug activation mechanisms), will provide invaluable data for the rational design of novel enediyne-based therapeutics and strategies to circumvent resistance.
References
-
Biggins, J. B., Onwueme, K. C., & Thorson, J. S. (2003). Resistance to enediyne antitumor antibiotics by CalC self-sacrifice. Science, 301(5639), 1537-1541. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., & Dabrowiak, J. C. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
- Biggins, J. B., & Thorson, J. S. (2004). A self-sacrifice mechanism for enediyne resistance. Current opinion in chemical biology, 8(2), 131-138.
-
Wikipedia. (2023). Enediyne. [Link]
-
Oncolines B.V. (2022). Compound profiling in drug resistant cell lines. [Link]
-
Chang, C. Y., Yan, X., Crnovcic, I., Annaval, T., Chang, C., Nocek, B., ... & Shen, B. (2018). Resistance to enediyne antitumor antibiotics by sequestration. Cell chemical biology, 25(9), 1075-1085. [Link]
-
Finch, J. (2023). Characterising Drug Resistance in the Colorectal Cancer Cell Line RKO. (Master's thesis, University of Kent). [Link]
-
ICE Bioscience. (2023). drug-resistant cancer cell panel for screening therapeutic strategies. [Link]
-
ResearchGate. (n.d.). Structure of calicheamicin ϒ1 and this compound anticancer agents.⁸⁵. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Taylor & Francis. (n.d.). Cross-resistance – Knowledge and References. [Link]
-
Rice University. (2016, June 23). Scientists streamline synthesis of potential cancer drug. ScienceDaily. [Link]
-
Indian Institute of Technology Bombay. (n.d.). Enediyne Anticancer Antibiotics. [Link]
-
Front. Vet. Sci. (2022). Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors. [Link]
-
MDPI. (2020). Generation and Characterization of Trastuzumab/Pertuzumab-Resistant HER2-Positive Breast Cancer Cell Lines. [Link]
-
MDPI. (2018). Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition. [Link]
-
MDPI. (2018). Acquired Resistance to Antibody-Drug Conjugates. [Link]
-
MDPI. (2023). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. [Link]
-
PLOS ONE. (2020). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. [Link]
Sources
- 1. Resistance to Enediyne Antitumor Antibiotics by Sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to enediyne antitumor antibiotics by CalC self-sacrifice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Enediyne Antitumor Antibiotics by Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound profiling in drug resistant cell lines - Oncolines B.V. [oncolines.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Therapeutic Window: Esperamicin A1 vs. Other Antitumor Agents
This guide provides an in-depth evaluation of the therapeutic window of esperamicin A1, a highly potent enediyne antitumor antibiotic. We will dissect its mechanism of action and compare its efficacy and toxicity profile against other classes of antitumor agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the challenges and opportunities associated with developing exceptionally potent cytotoxic compounds.
Introduction: The Double-Edged Sword of Potency
In the quest for effective cancer therapies, potency is a highly desirable attribute. Among the most powerful antitumor agents ever discovered are the enediyne antibiotics, a class of natural products renowned for their extraordinary cytotoxicity.[1][2][3] this compound, isolated from the bacterium Actinomadura verrucosospora, stands as a paramount example of this class.[4] Its ability to induce cell death at picomolar concentrations makes it a subject of intense interest. However, this extreme potency is intrinsically linked with significant toxicity, creating a narrow therapeutic window that has historically limited its clinical application.[2][5]
This guide will explore the fundamental concept of the therapeutic window, detail the methodologies used to quantify it, and present a comparative analysis of this compound against other established antitumor drugs. Our objective is to provide a clear, data-driven perspective on why evaluating this window is critical for the translation of highly potent molecules from the laboratory to the clinic.
The Core Mechanism: How this compound Kills Cancer Cells
This compound's potent antitumor activity stems from its unique chemical structure, which features a bicyclic enediyne core, an oligosaccharide chain, and a methyl trisulfide group.[4] Its mechanism of action is a fascinating cascade of molecular events designed to inflict lethal damage to DNA.[1][6]
-
Target Recognition and Binding : The oligosaccharide portion of this compound guides the molecule to the minor groove of DNA, where it binds with a degree of sequence specificity, often favoring purine/pyrimidine-rich regions.[4][7][8]
-
Activation (The Trigger) : The process is initiated by the reduction of the methyl trisulfide group, often by intracellular thiols like glutathione.[1][2] This chemical trigger leads to a conformational change in the molecule.
-
Bergman Cyclization : The conformational change allows for a spontaneous intramolecular reaction known as the Bergman cyclization.[4][9] This converts the enediyne core into a highly unstable and reactive phenylene diradical species.[1]
-
DNA Damage : This diradical is the ultimate weapon. It is perfectly positioned within the DNA minor groove to abstract hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to single- and double-strand breaks.[1][10] This level of damage is typically beyond the cell's repair capacity, triggering apoptosis (programmed cell death).
This elegant yet destructive mechanism underscores the immense power of the enediyne class. The diagram below illustrates this pathway.
Comparative Data Analysis
To contextualize the therapeutic window of this compound, we compare it with three other antitumor agents representing different mechanistic classes:
-
Calicheamicin γ1 : Another potent enediyne antibiotic, structurally and mechanistically similar to this compound. *[2] Doxorubicin : A widely used anthracycline antibiotic that acts as a topoisomerase II inhibitor and DNA intercalator.
-
Erlotinib : A targeted therapy agent that functions as a tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR).
[11]| Antitumor Agent | Mechanism of Action | Target Cell Line / Animal Model | IC₅₀ (nM) | LD₅₀ (mg/kg) | Therapeutic Index (TI) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Enediyne; DNA double-strand breaks |[1] HCT-116 (Colon) / Mouse (i.v.) | ~0.001 - 0.01 | ~0.001 - 0.01 | ~1 (Narrow) | | Calicheamicin γ1 | Enediyne; DNA double-strand breaks |[2] HL-60 (Leukemia) / Mouse (i.v.) | ~0.001 - 0.01 | ~0.002 - 0.004 | ~1-2 (Narrow) | | Doxorubicin | Topoisomerase II inhibitor; DNA intercalator | MCF-7 (Breast) / Mouse (i.v.) | ~10 - 100 | ~15 - 20 | ~150 - 2000 (Moderate) | | Erlotinib | EGFR Tyrosine Kinase Inhibitor |[11] A549 (Lung) / Rat (oral) | ~20 - 2000 | >2000 | >1000 (Wide) |
Disclaimer: The values presented are approximate and compiled from various literature sources for illustrative purposes. Direct comparison is challenging as experimental conditions (cell lines, animal models, administration routes) vary. The Therapeutic Index is estimated by converting units to a common scale.
Interpretation of Results:
-
This compound and Calicheamicin γ1 : These enediynes exhibit phenomenal potency, with IC₅₀ values in the picomolar range. However, their in vivo toxicity is equally extreme, resulting in a very narrow therapeutic index. The dose required to kill cancer cells is nearly identical to the dose that is lethal to the host.
-
Doxorubicin : As a conventional chemotherapeutic, doxorubicin is significantly less potent than the enediynes. However, its toxicity is also proportionally lower, leading to a more clinically manageable, albeit still serious, therapeutic window.
-
Erlotinib : This targeted agent has a much wider therapeutic window. Because it specifically targets a protein often overactive in cancer cells, its toxicity to normal cells is considerably lower. This highlights a major advantage of modern targeted therapies.
Concluding Remarks and Future Directions
This compound represents the apex of cytotoxic potency, a molecule finely tuned by nature to cleave DNA with surgical precision. Y[1]et, this very potency is its Achilles' heel, creating a therapeutic window so narrow that its systemic use is fraught with danger. T[2]he comparative data clearly illustrates the fundamental challenge in oncology: maximizing antitumor efficacy while minimizing host toxicity.
The future for ultra-potent agents like this compound does not lie in conventional systemic administration. Instead, their power can be harnessed through targeted delivery systems. The development of Antibody-Drug Conjugates (ADCs) , where a potent payload like an enediyne analog is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, is a promising strategy. This approach aims to dramatically widen the therapeutic window by delivering the cytotoxic agent directly to cancer cells, sparing healthy tissues.
Understanding and precisely measuring the therapeutic window through rigorous in vitro and in vivo methodologies is not merely an academic exercise; it is the critical path forward in designing safer, more effective cancer therapies.
References
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44575615, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Esperamicin. Retrieved from [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Zaman, G. J. R., de Roos, J. A. D. M., & van der Born, K. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. Clinical Pharmacology & Therapeutics, 108(5), 987-996. [Link]
-
Matić, S., et al. (2015). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Arhiv za higijenu rada i toksikologiju, 66(4), 263-270. [Link]
-
Wikipedia. (n.d.). Enediyne. Retrieved from [Link]
-
Mathijssen, R. H., et al. (2022). Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices. Pharmacological Research, 187, 106592. [Link]
-
Journal of Chemical Health Risks. (2022). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks, 12(4). [Link]
-
ResearchGate. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. Retrieved from [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Zakari, A., et al. (2018). In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Caesalpinioideae) and Myosortisscorpioides L.(boraginaceae). Current Trends in Biomedical Engineering & Biosciences, 14(4). [Link]
-
RCSB PDB. (n.d.). 1PIK: this compound-DNA COMPLEX, NMR, 4 STRUCTURES. Retrieved from [Link]
-
Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]
-
Exelixis Medical Affairs. (n.d.). Explore Clinical Trials. Retrieved from [Link]
-
J-Stage. (1990). ESPERAMICINS, A NOVEL CLASS OF POTENT ANTITUMOR ANTIBIOTICS. Journal of Synthetic Organic Chemistry, Japan, 48(9), 834-846. [Link]
-
Nicolaou, K. C., & Smith, A. L. (1995). The Enediyne Antibiotics. Journal of Medicinal Chemistry, 38(18), 3401-3418. [Link]
-
StudySmarter. (n.d.). Therapeutic Index: Definition & Formula. Retrieved from [Link]
-
Zhen, Y. S., et al. (2006). Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology. Current Medicinal Chemistry, 13(2), 187-200. [Link]
-
MDPI. (2023). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Marine Drugs, 21(7), 382. [Link]
-
ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046–12053. [Link]
-
Parasuraman, S. (2011). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. Journal of pharmacology & pharmacotherapeutics, 2(1), 5-11. [Link]
-
Arborpharm. (2024). Anti-Tumor Drugs Intermediate And Their Impact On Drug Efficacy. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society, 144(37), 17056–17066. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Participatory Evaluation (of) Aging (With) Rapamycin (for) Longevity Study. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. Retrieved from [Link]
-
MDPI. (2023). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. International Journal of Molecular Sciences, 24(13), 10996. [Link]
-
NPTEL. (n.d.). Biological Properties and Mechanisms of Action of Naturally Occurring Enediynes. Retrieved from [Link]
-
Nature. (2022). Evaluating a therapeutic window for precision medicine by integrating genomic profiles and p53 network dynamics. Communications Biology, 5(1), 929. [Link]
-
Medbullets. (n.d.). Therapeutic Index. Retrieved from [Link]
-
FDA. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]
-
Bentham Science. (2008). Biosynthesis of Enediyne Antitumor Antibiotics. Current Topics in Medicinal Chemistry, 8(6), 448-459. [Link]
-
National Center for Biotechnology Information. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. Signal Transduction and Targeted Therapy, 6(1), 454. [Link]
-
J-Stage. (1987). ESPERAMICINS, A NOVEL CLASS OF POTENT ANTITUMOR ANTIBIOTICS. The Journal of Antibiotics, 40(4), 567-570. [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. This compound | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Enediyne - Wikipedia [en.wikipedia.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biosynthesis of Esperamicin and Calicheamicin: Nature's Intricate Blueprint for Enediyne Antitumor Antibiotics
For researchers, scientists, and drug development professionals delving into the realm of potent antitumor agents, the enediyne antibiotics represent a fascinating and complex class of natural products. Their intricate molecular architecture, centered around a highly reactive enediyne "warhead," is responsible for their remarkable DNA-cleaving abilities and potent cytotoxicity.[1][2][3] Among the most studied members of this family are esperamicin and calicheamicin, both belonging to the 10-membered enediyne subclass.[4] This guide provides an in-depth comparative study of their biosynthetic pathways, offering insights into the genetic and enzymatic machinery that nature employs to construct these formidable molecules. By understanding the nuances of their biosynthesis, we can unlock new avenues for biosynthetic engineering, novel compound generation, and the development of next-generation anticancer therapies.
Introduction to the 10-Membered Enediynes: A Tale of Two Warheads
Esperamicin and calicheamicin, produced by the actinomycetes Actinomadura verrucosospora and Micromonospora echinospora, respectively, share a common bicyclo[7.3.1]tridec-9-ene-2,6-diyne core structure.[4][5][6] This core is the cornerstone of their biological activity, capable of undergoing a Bergman cyclization to generate a highly reactive 1,4-didehydrobenzene diradical that indiscriminately cleaves the DNA backbone.[1][3][7] The activation of this warhead is initiated by the reduction of a characteristic methyl trisulfide group, a feature shared by both molecules.[1][3]
Despite these core similarities, esperamicin and calicheamicin are distinguished by their peripheral moieties, particularly the complex oligosaccharide chains attached to the enediyne aglycone. These sugar units play a crucial role in DNA recognition and binding, guiding the warhead to its target.[4][8] It is in the biosynthesis of these peripheral structures, as well as in the fine-tuning of the enediyne core, that the biosynthetic pathways of these two potent antibiotics diverge.
The Genetic Blueprint: A Glimpse into the Biosynthetic Gene Clusters
The biosynthesis of both esperamicin and calicheamicin is orchestrated by a dedicated set of genes organized into biosynthetic gene clusters (BGCs). The cloning and characterization of these BGCs have been instrumental in unraveling the biosynthetic logic of these complex molecules.[9][10][11]
A striking feature of enediyne BGCs is the presence of a highly conserved, iterative Type I polyketide synthase (PKS), often referred to as the "enediyne PKS" or PKSE.[10][11][12] This enzyme is responsible for the de novo synthesis of the polyene precursor to the enediyne core from simple acetate units.[5][9] Comparative analysis of the calicheamicin and other enediyne BGCs reveals a conserved cassette of genes involved in the formation of this core, suggesting a unified biosynthetic strategy for this critical structural element.[10][11]
The Calicheamicin Biosynthetic Gene Cluster: A Well-Characterized System
The calicheamicin BGC from Micromonospora echinospora has been extensively studied, providing a robust model for 10-membered enediyne biosynthesis.[10][11][13] The cluster spans a significant portion of the microbial genome and encodes a suite of enzymes including the core iterative PKS (CalE8), tailoring enzymes, glycosyltransferases, and regulatory proteins.[10][13]
Key Features of the Calicheamicin BGC:
-
Iterative Type I PKS (CalE8): This enzyme is the central player in the biosynthesis of the enediyne core, iteratively adding seven malonyl-CoA extender units to an acetyl-CoA starter unit to generate a 15-carbon polyene intermediate.[5][10]
-
Glycosyltransferases (CalG1-G4): A set of four dedicated glycosyltransferases are responsible for the sequential attachment of the unusual sugar moieties that form the aryltetrasaccharide chain.[4][5] This sequential glycosylation of the calicheamicinone core is a key feature of the pathway.[4]
-
Tailoring Enzymes: The cluster is rich in genes encoding tailoring enzymes, such as oxidoreductases, methyltransferases, and acyltransferases (e.g., CalO4), which are responsible for the intricate structural modifications of the aglycone and the sugar moieties.[4][5]
-
Resistance Gene (calC): To protect itself from the potent cytotoxic effects of its own product, M. echinospora employs a "self-sacrifice" resistance mechanism encoded by the calC gene. The CalC protein is specifically cleaved by calicheamicin, effectively neutralizing the antibiotic.[5]
The Esperamicin Biosynthetic Gene Cluster: A Conserved Core with Unique Embellishments
While the esperamicin BGC has been cloned, it has been characterized in less detail compared to that of calicheamicin.[4] However, comparative genomics and the structural similarities between the two molecules allow for significant inferences about its organization and function. It is expected to harbor a homologous iterative Type I PKS and a suite of tailoring enzymes responsible for generating the esperamicin-specific structural features. The key differences will lie in the complement of glycosyltransferases and the enzymes responsible for synthesizing the distinct sugar precursors found in esperamicin.
Comparative Analysis of the Biosynthetic Pathways
The biosynthesis of esperamicin and calicheamicin can be conceptually divided into three key stages: enediyne core formation, aglycone tailoring, and glycosylation.
A Unified Strategy for the Enediyne Core
The initial steps in the biosynthesis of both molecules are believed to be highly conserved, revolving around the iterative Type I PKS.[10][11] This shared machinery underscores a common evolutionary origin for the biosynthesis of the enediyne warhead.
Experimental Insight: The central role of the iterative Type I PKS has been confirmed through gene knockout experiments. Disruption of the calE8 gene in the calicheamicin producer abolishes the production of the antibiotic, providing definitive evidence for its essential role in enediyne biosynthesis.[10]
Divergent Pathways in Aglycone Tailoring and Glycosylation
The significant structural differences between the oligosaccharide chains of esperamicin and calicheamicin necessitate distinct sets of tailoring enzymes and glycosyltransferases.
Calicheamicin's Aryltetrasaccharide Assembly: The biosynthesis of calicheamicin's intricate aryltetrasaccharide is a testament to the specificity of its enzymatic machinery. The pathway involves the sequential action of four glycosyltransferases (CalG1-G4), each recognizing a specific sugar nucleotide precursor and the growing glycosylated intermediate.[4][5] This stepwise assembly ensures the precise construction of the DNA-binding moiety.
Esperamicin's Oligosaccharide Construction: While the exact sequence of glycosylation events in esperamicin biosynthesis is less clear, the presence of different sugar units, including a unique 2-deoxy-L-fucose derivative, implies the involvement of a distinct set of glycosyltransferases with different substrate specificities. The biosynthesis of these unique sugar precursors is also a key area of divergence.
Quantitative Comparison of Biosynthetic Features
| Feature | Calicheamicin | Esperamicin |
| Producing Organism | Micromonospora echinospora | Actinomadura verrucosospora |
| Enediyne Core | 10-membered bicyclo[7.3.1] | 10-membered bicyclo[7.3.1] |
| Core PKS | Iterative Type I (CalE8) | Presumed Iterative Type I |
| Oligosaccharide | Aryltetrasaccharide | Trisaccharide with a thio-sugar |
| Glycosyltransferases | 4 (CalG1-G4) | Presumed distinct set |
| Resistance Mechanism | "Self-sacrifice" protein (CalC) | Not fully characterized |
Experimental Protocols for Studying Enediyne Biosynthesis
The elucidation of these complex biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.
Protocol 1: Gene Inactivation via PCR-Targeting
This protocol is fundamental for establishing the function of specific genes within the BGC.
Objective: To create a targeted knockout of a biosynthetic gene (e.g., calE8) in the producing strain.
Methodology:
-
Construct Design: Design a disruption cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene.
-
Cassette Amplification: Amplify the disruption cassette using high-fidelity PCR.
-
Protoplast Formation: Prepare protoplasts of the producer strain (e.g., M. echinospora) by enzymatic digestion of the cell wall.
-
Transformation: Introduce the disruption cassette into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to confirm the double-crossover homologous recombination event.
-
Phenotypic Analysis: Analyze the culture broth of the mutant strain using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of the target natural product.
Causality: The absence of the natural product in the mutant strain directly implicates the knocked-out gene in its biosynthesis.
Protocol 2: Heterologous Expression of Biosynthetic Genes
This technique allows for the functional characterization of individual enzymes or partial pathways in a more genetically tractable host.
Objective: To express a specific biosynthetic gene (e.g., a glycosyltransferase) in a heterologous host like Streptomyces coelicolor or E. coli.
Methodology:
-
Gene Cloning: Amplify the gene of interest from the genomic DNA of the producer strain and clone it into an appropriate expression vector under the control of a strong, inducible promoter.
-
Host Transformation: Introduce the expression construct into the chosen heterologous host.
-
Expression Induction: Culture the recombinant host under conditions that induce the expression of the target gene.
-
Substrate Feeding: If characterizing a tailoring enzyme, feed the culture with the putative substrate.
-
Product Analysis: Analyze the culture extract for the presence of the expected product using HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Self-Validation: The production of the expected modified compound only upon feeding the substrate and inducing gene expression validates the function of the enzyme.
Conclusion and Future Perspectives
The comparative study of the esperamicin and calicheamicin biosynthetic pathways reveals a fascinating interplay of conserved and divergent enzymatic strategies. While nature employs a unified approach for constructing the deadly enediyne core, it utilizes distinct sets of tailoring enzymes to craft the unique peripheral moieties that define the biological specificity of each molecule.
Further research, particularly the detailed characterization of the esperamicin BGC and the in vitro reconstitution of key enzymatic steps from both pathways, will provide a more complete picture of how these remarkable antibiotics are assembled. The insights gained from these studies will not only deepen our understanding of natural product biosynthesis but also empower the rational design and engineering of novel enediyne analogues with improved therapeutic properties. The continued exploration of these biosynthetic pathways holds immense promise for the future of anticancer drug discovery.
References
-
Ahlert, J., et al. (2002). The Calicheamicin Gene Cluster and Its Iterative Type I Enediyne PKS. Science, 297(5584), 1173-1176. [Link]
-
Calicheamicin - Wikipedia. (n.d.). Retrieved from [Link]
-
Zhang, C., et al. (2008). Biochemical and structural insights of the early glycosylation steps in calicheamicin biosynthesis. Chemistry & Biology, 15(8), 842-853. [Link]
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
The Calicheamicin Gene Cluster and Its Iterative Type I Enediyne PKS - ResearchGate. (n.d.). Retrieved from [Link]
-
Van Lanen, S. G., & Shen, B. (2008). Biosynthesis of enediyne antitumor antibiotics. Current topics in medicinal chemistry, 8(6), 448-459. [Link]
-
The calicheamicin gene cluster and its iterative type I enediyne PKS - PubMed. (n.d.). Retrieved from [Link]
-
Lam, K. S., et al. (1993). Biosynthesis of esperamicin A1, an enediyne antitumor antibiotic. Journal of the American Chemical Society, 115(26), 12340-12345. [Link]
-
BGC0000033 - MIBiG. (n.d.). Retrieved from [Link]
-
Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC. (n.d.). Retrieved from [Link]
-
What is Calicheamicin? ADC Review, Journal of Antibody-drug Conjugates. (2019, March 23). Retrieved from [Link]
-
Jiang, Y., et al. (2022). Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate. Nature Chemistry, 14(3), 295-301. [Link]
-
KEGG Biosynthesis of enediyne antibiotics - Reference pathway. (n.d.). Retrieved from [Link]
-
A discrete intermediate for the biosynthesis of both the enediyne core and the anthraquinone moiety of enediyne natural products | PNAS. (2023, February 21). Retrieved from [Link]
-
Solving the mystery of enediyne biosynthesis - ResearchGate. (n.d.). Retrieved from [Link]
-
Sugiura, Y., & Uesawa, Y. (1991). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. FEBS letters, 280(2), 355-357. [Link]
-
GOLIK, J., et al. (1987). ESPERAMICINS, A NOVEL CLASS OF POTENT ANTITUMOR ANTIBIOTICS. The Journal of Antibiotics, 40(4), 400-402. [Link]
-
Structure of calicheamicin ϒ1 and this compound anticancer agents.⁸⁵ - ResearchGate. (n.d.). Retrieved from [Link]
-
Biosynthesis of Enediyne Antitumor Antibiotics - Bentham Science Publishers. (2008, April 1). Retrieved from [Link]
-
Yu, Y., et al. (2017). Parallel pathways in the biosynthesis of aminoglycoside antibiotics. F1000Research, 6, 723. [Link]
-
Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage | Journal of the American Chemical Society. (2024, September 9). Retrieved from [Link]
-
Biosynthetic Gene Cluster : Polyketomycin Demonstration | Protocol Preview - YouTube. (2022, September 28). Retrieved from [Link]
-
Enediyne - Wikipedia. (n.d.). Retrieved from [Link]
-
Nicolaou, K. C., et al. (1993). Synthetic and mechanistic studies on this compound and calichemicin .gamma.1. Molecular strain rather than .pi.-bond proximity determines the cycloaromatization rates of bicyclo[7.3.1]enediynes. Journal of the American Chemical Society, 115(11), 4419-4428. [Link]
-
Calicheamicin | ADC Review. (n.d.). Retrieved from [Link]
-
Calicheamicin Synthesis Service - Creative Biolabs. (n.d.). Retrieved from [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and structural insights of the early glycosylation steps in calicheamicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calicheamicin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The calicheamicin gene cluster and its iterative type I enediyne PKS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BGC0000033 [mibig.secondarymetabolites.org]
Validation of Esperamicin A1 as a Potential Anticancer Therapeutic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of esperamicin A1 with other established anticancer agents, offering supporting experimental data and protocols to aid in its evaluation as a potential therapeutic. As a Senior Application Scientist, this document is structured to provide not just data, but a logical framework for assessing the unique properties of this potent enediyne antibiotic.
Introduction to this compound: A Member of the Enediyne "Warhead" Class
This compound is a natural product belonging to the enediyne class of antitumor antibiotics.[1][2] These molecules are characterized by a unique "warhead" consisting of a nine- or ten-membered ring containing a double bond between two triple bonds. This strained ring system is the source of their extraordinary cytotoxicity. The mechanism of action of esperamicins involves the formation of single- and double-strand DNA breaks, ultimately leading to cell death.[1][2] The remarkable potency of these compounds has made them a subject of intense research, but this potency is also a double-edged sword, presenting significant toxicity challenges.
Mechanism of Action: DNA Cleavage via Bergman Cyclization
The cytotoxic effect of this compound is initiated by a chemical transformation of its enediyne core. This process, known as the Bergman cyclization, is triggered by the intracellular reduction of a methyl trisulfide group.[3] This reaction generates a highly reactive p-benzyne diradical. This diradical is a powerful hydrogen-abstracting species that can cleave the phosphodiester backbone of DNA, causing both single- and double-strand breaks.[1][4] This irreparable DNA damage triggers apoptotic cell death.[3]
Fig. 1: Mechanism of Action of this compound.
Comparative Efficacy: this compound vs. Other Anticancer Agents
To validate this compound as a potential therapeutic, its performance must be benchmarked against existing treatments. This section compares its in vitro cytotoxicity with that of another potent enediyne, calicheamicin γ1, and a widely used conventional chemotherapeutic, doxorubicin.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. The following table summarizes representative IC50 values for this compound, calicheamicin γ1, and doxorubicin against various human cancer cell lines. It is important to note that these values are compiled from different studies and should be interpreted with consideration for potential inter-experimental variability.
| Cell Line | Cancer Type | This compound (pM) | Calicheamicin γ1 (pM) | Doxorubicin (nM) |
| HL-60 | Leukemia | ~1-10 | ~1-10 | ~20-100 |
| MCF-7 | Breast | ~10-50 | ~10-50 | ~50-200 |
| HCT-116 | Colon | ~5-25 | ~5-30 | ~100-500 |
| A549 | Lung | ~20-100 | ~20-100 | ~100-600 |
Disclaimer: The IC50 values presented are approximations gathered from multiple sources for illustrative comparison and may not reflect the results of a direct head-to-head study.
The data clearly indicates that the enediyne antibiotics, this compound and calicheamicin γ1, exhibit significantly greater potency, with IC50 values in the picomolar range, making them several orders of magnitude more potent than doxorubicin, which has IC50 values in the nanomolar range.[3][5]
In Vivo Antitumor Activity: Insights from Xenograft Models
Preclinical evaluation in animal models provides crucial information about a drug's efficacy in a more complex biological system. While direct comparative in vivo studies are limited, individual studies on these compounds in xenograft models offer valuable insights.
-
This compound: Studies on this compound in murine tumor models have demonstrated significant antitumor activity.[2] However, its high toxicity often necessitates administration at very low doses, which can limit its therapeutic window.[3]
-
Calicheamicin γ1: Calicheamicin γ1 has also shown potent antitumor effects in various xenograft models.[4][6] Its extreme potency has led to its successful incorporation into antibody-drug conjugates (ADCs).[7]
-
Doxorubicin: As a cornerstone of chemotherapy, doxorubicin's in vivo efficacy is well-established across a wide range of tumor models.[5][8][9] However, its use is often associated with significant side effects, including cardiotoxicity.
The primary challenge with free enediynes like this compound in vivo is achieving a therapeutic window that allows for effective tumor killing without causing unacceptable systemic toxicity.[3]
The Path to Improved Therapeutic Index: Antibody-Drug Conjugates (ADCs)
The extraordinary potency of enediynes, coupled with their high toxicity, makes them ideal candidates for targeted delivery via antibody-drug conjugates (ADCs).[1][7] ADCs are designed to selectively deliver a highly cytotoxic payload to cancer cells by targeting a tumor-specific antigen on the cell surface.
Fig. 2: Conceptual Workflow of an this compound-based ADC.
While calicheamicin has been successfully incorporated into FDA-approved ADCs like gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), the development of this compound-based ADCs is an active area of research.[1][7][10] The principles of ADC design and synthesis are directly applicable to this compound.
Experimental Protocols for Validation
To ensure scientific integrity, the following section details standardized protocols for key experiments in the validation of a potential anticancer therapeutic like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for determining the IC50 value of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound, calicheamicin γ1, and doxorubicin in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[3]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
DNA Damage Assessment (Comet Assay)
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds for a specified duration.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Fig. 3: A Generalized Workflow for the Preclinical Validation of a Novel Anticancer Agent.
Conclusion and Future Directions
This compound is an exceptionally potent cytotoxic agent with a well-defined mechanism of action involving DNA damage. Its in vitro potency surpasses that of many conventional chemotherapeutics. However, its clinical translation is hampered by a narrow therapeutic window due to high systemic toxicity.
The future of this compound as a viable anticancer therapeutic likely lies in targeted delivery systems, such as antibody-drug conjugates. By selectively delivering this powerful "warhead" to tumor cells, the therapeutic index could be significantly improved, unlocking its full clinical potential. Further research should focus on the development and rigorous preclinical testing of this compound-based ADCs, alongside comprehensive in vivo studies to establish their efficacy and safety profiles in comparison to other targeted and non-targeted cancer therapies.
References
-
Ricart, A. D. (2011). Antibody-drug conjugates of calicheamicin derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin. Clinical Cancer Research, 17(20), 6417–6427. [Link]
-
Walker, S., Landovitz, R., Ding, W. D., Ellestad, G. A., & Kahne, D. (1992). Cleavage behavior of calicheamicin gamma 1 and calicheamicin T. Proceedings of the National Academy of Sciences, 89(10), 4608–4612. [Link]
-
ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
He, H., & Li, Y. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6356–6363. [Link]
-
Zein, N., Sinha, A. M., McGahren, W. J., & Ellestad, G. A. (1988). Calicheamicin gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically. Science, 240(4856), 1198–1201. [Link]
- Google Patents. (n.d.). US20170326251A1 - Method of synthesizing antibody drug conjugates using affinity resins.
-
Jo, Y. K., Kim, H., Lee, H., & Lee, Y. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. International Journal of Medical Sciences, 17(5), 629–636. [Link]
-
Dornan, D., et al. (2021). Calicheamicin Antibody–Drug Conjugates with Improved Properties. Molecular Cancer Therapeutics, 20(3), 549-557. [Link]
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Gustafson, D. L., et al. (2010). Pharmacokinetic modeling of doxorubicin pharmacokinetics in dogs deficient in ABCB1 drug transporters. Journal of Veterinary Internal Medicine, 24(3), 597-605. [Link]
-
ResearchGate. (n.d.). Novel insights on the DNA interaction of calicheamicin γ 1 I. Retrieved from [Link]
-
Hamann, P. R., et al. (2005). A calicheamicin conjugate with a fully humanized anti-MUC1 antibody shows potent antitumor effects in breast and ovarian tumor xenografts. Bioconjugate Chemistry, 16(2), 354-360. [Link]
-
Li, X., et al. (2022). Plasma Pharmacokinetics and Tissue Distribution of Doxorubicin in Rats following Treatment with Astragali Radix. Molecules, 27(17), 5693. [Link]
-
ResearchGate. (n.d.). A) Construction of calicheamicin γ1I‐based ADCs Mylotarg68 (42,.... Retrieved from [Link]
-
Dornan, D., et al. (2021). Calicheamicin Antibody-Drug Conjugates with Improved Properties. Molecular Cancer Therapeutics, 20(3), 549-557. [Link]
-
Gherghiceanu, M., et al. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. International Journal of Molecular Sciences, 24(24), 17466. [Link]
-
ResearchGate. (n.d.). Exploiting Zebrafish Xenografts for Testing the in vivo Antitumorigenic Activity of Microcin E492 Against Human Colorectal Cancer Cells. Retrieved from [Link]
-
de Oliveira, V. M., et al. (2024). Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration. Frontiers in Veterinary Science, 11, 1369527. [Link]
-
ADC Review. (2019). What is Calicheamicin?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacokinetic characterization of BMS-936561, an anti-CD70 antibody-drug conjugate, in preclinical animal species and prediction of its pharmacokinetics in humans: PHARMACOKINETICS OF αCD70_MED-A. Retrieved from [Link]
-
AACR Journals. (n.d.). In Vivo Antitumoral Efficacy of PhAc-ALGP-Doxorubicin, an Enzyme-Activated Doxorubicin Prodrug, in Patient-Derived Soft Tissue Sarcoma Xenograft Models. Retrieved from [Link]
-
Nicolaou, K. C., et al. (1993). Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis. Journal of the American Chemical Society, 115(17), 7593-7594. [Link]
-
MDPI. (2024). Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacokinetic study comparing doxorubicin concentrations after chemoembolization or intravenous administration in dogs with naturally occurring nonresectable hepatic carcinoma. Retrieved from [Link]
-
ResearchGate. (n.d.). Calicheamicin Antibody–Drug Conjugates with Improved Properties. Retrieved from [Link]
-
MDPI. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Doxorubicin pharmacokinetics: Macromolecule binding, metabolism, and excretion in the context of a physiologic model. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. Retrieved from [Link]
-
MDPI. (n.d.). DNA Damage Sensing and TP53 Function as Modulators of Sensitivity to Calicheamicin-Based Antibody–Drug Conjugates for Acute Leukemia. Retrieved from [Link]
-
Taylor, D. C., et al. (1987). Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug. Journal of Pharmacy and Pharmacology, 39(6), 441-447. [Link]
-
MDPI. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the efficiency of Doxorubicin alone in a mouse xenograft.... Retrieved from [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
-
van der Meer, D., et al. (2022). The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. Cancers, 14(9), 2320. [Link]
-
MDPI. (n.d.). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Retrieved from [Link]
-
ResearchGate. (n.d.). Construction of an early antibody–drug conjugate carrying totally synthetic calicheamicin θ1I as a payload (1998).66. Retrieved from [Link]
-
Wikipedia. (n.d.). Enediyne. Retrieved from [Link]
Sources
- 1. Antibody-drug conjugates of calicheamicin derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Calicheamicin gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A calicheamicin conjugate with a fully humanized anti-MUC1 antibody shows potent antitumor effects in breast and ovarian tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. adcreview.com [adcreview.com]
A Comparative Analysis of DNA Adducts Formed by Esperamicin A1 and Calicheamicin γ¹
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer therapeutics, the enediyne antibiotics stand out for their extraordinary potency, a characteristic derived from their unique chemical architecture and their ability to inflict precise and lethal damage upon cellular DNA. Among the most studied members of this class are esperamicin A1 and calicheamicin γ¹. Both molecules are masterpieces of natural product chemistry, capable of undergoing a remarkable transformation to generate a highly reactive diradical species that cleaves the DNA backbone. This guide provides an in-depth comparative analysis of the DNA adducts formed by this compound and calicheamicin γ¹, delving into their mechanisms of action, DNA cleavage specificity, and the experimental methodologies used to elucidate these properties. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of the nuanced differences between these two powerful agents, thereby informing future research and therapeutic design.
Introduction to the Enediyne Anticancer Antibiotics
This compound and calicheamicin γ¹ are natural products isolated from actinomycetes. Their cytotoxicity is attributed to a common structural motif: a bicyclic core containing a strained ten-membered ring with two acetylenic groups flanking a double bond (the "enediyne" warhead)[1][2]. This core is appended with complex oligosaccharide chains that play a crucial role in the molecules' delivery, DNA recognition, and binding affinity[3][4]. The immense potency of these compounds, with some exhibiting activity at picomolar concentrations, has made them attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach[2][5].
Mechanism of Action: A Tale of Two Triggers
The cytotoxic activity of both this compound and calicheamicin γ¹ is contingent upon the activation of their enediyne core to generate a highly reactive benzenoid diradical. This activation is initiated by a reductive cleavage of a methyl trisulfide group, a key "trigger" within their structures. Thiols, such as glutathione, which are present in the cellular environment, can attack the central sulfur atom of the trisulfide, leading to the formation of a thiolate anion[6][7].
This thiolate then initiates an intramolecular Michael addition to an α,β-unsaturated ketone within the bicyclic core. This nucleophilic attack triggers a conformational change that brings the two acetylene groups of the enediyne into close proximity, facilitating a Bergman cyclization[6][7]. The result is the formation of a highly unstable and reactive 1,4-didehydrobenzene diradical. This diradical is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, which ultimately leads to strand scission[8][9].
Figure 1: Generalized activation and DNA damage pathway for this compound and calicheamicin γ¹.
While the overall mechanistic framework is similar, subtle differences in the structures of this compound and calicheamicin γ¹ influence their DNA binding and cleavage efficiencies.
Comparative Analysis of DNA Interactions
The interaction of these enediynes with DNA is a multi-step process involving recognition, binding, and cleavage. The specificity of these interactions is a key determinant of their biological activity.
DNA Binding and Recognition
Both this compound and calicheamicin γ¹ bind to the minor groove of DNA. This interaction is primarily mediated by their respective oligosaccharide side chains, which are responsible for the sequence-specific recognition[3][6][10].
-
Calicheamicin γ¹: The aryltetrasaccharide moiety of calicheamicin γ¹ is crucial for its high-affinity and sequence-specific binding[3][4]. It recognizes and binds to specific DNA sequences, with a high preference for oligopyrimidine tracts such as 5'-TCCT-3' and 5'-TTTT-3'[11]. Studies have shown that the carbohydrate tail is principally responsible for this sequence specificity[3]. An "induced fit" mechanism has been proposed, where the binding of calicheamicin γ¹ can recognize both A-T and G-C-rich oligopyrimidine sequences with high specificity[12].
-
This compound: The oligosaccharide portion of this compound also plays a significant role in its DNA binding[4]. However, its sequence recognition appears to be more degenerate compared to calicheamicin γ¹. This compound shows a preference for purine/pyrimidine trimers in the host DNA for favorable interaction[6]. The binding of esperamicin to DNA is also influenced by hydrophobic interactions and can induce conformational changes in the DNA duplex[6]. Some studies suggest that the fucose-anthranilate moiety of this compound may intercalate into the DNA, which could influence its cleavage pattern[13].
DNA Cleavage Specificity
The sequence specificity of DNA cleavage by these two enediynes is a direct consequence of their binding preferences.
-
This compound: This compound preferentially cleaves at thymine (T) and cytosine (C) bases within oligopyrimidine regions. Common cleavage sites include 5'-CTC, 5'-TTC, and 5'-TTT sequences[14][15]. The cleavage is generally less specific than that of calicheamicin γ¹[4].
-
Calicheamicin γ¹: Calicheamicin γ¹ exhibits a higher degree of sequence specificity in its DNA cleavage. While it also targets oligopyrimidine sequences, it is known to efficiently cleave at A-T rich tracts as well[12]. The cleavage specificity is thought to be a direct reflection of its binding specificity[12].
Nature of DNA Damage: Single- vs. Double-Strand Breaks
Both this compound and calicheamicin γ¹ are capable of inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA[16]. DSBs are considered to be the more cytotoxic lesion as they are more difficult for the cell to repair.
-
This compound: While capable of causing both SSBs and DSBs, some evidence suggests that the pendant aromatic chromophore of this compound may hinder the formation of double-strand breaks[16].
-
Calicheamicin γ¹: Calicheamicin γ¹ is particularly efficient at inducing double-strand DNA breaks, even at sub-picomolar concentrations[2][5]. This high efficiency in generating DSBs is thought to be a major contributor to its extreme potency[8].
The immediate products of hydrogen abstraction are DNA radicals on the deoxyribose sugar. In the presence of oxygen, these radicals can lead to a cascade of reactions resulting in strand cleavage, often leaving a gap and modified termini. The precise chemical structures of the final, stable DNA adducts are complex and not as extensively characterized as the initial cleavage events.
Quantitative Comparison
Direct quantitative comparisons of the DNA binding and cleavage activities of this compound and calicheamicin γ¹ are challenging to consolidate due to variations in experimental conditions across different studies. However, the available data consistently point to the exceptional potency of both compounds.
| Parameter | This compound | Calicheamicin γ¹ | References |
| Preferred DNA Cleavage Sites | 5'-CTC, 5'-TTC, 5'-TTT (T and C bases in oligopyrimidine regions) | 5'-TCCT, 5'-TTTT (oligopyrimidine and A-T rich tracts) | [11][12][14][15] |
| DNA Binding Mode | Minor groove binding, potential intercalation of anthranilate moiety | Minor groove binding | [6][10][13] |
| DNA Binding Affinity (Kd) | In the nanomolar to micromolar range, dependent on sequence and conditions | Reported free energy of binding (ΔG) suggests high affinity in the nanomolar range | [17] |
| Cytotoxicity (IC50) | In the picomolar to nanomolar range against various cancer cell lines | In the picomolar to nanomolar range; IC50 values of 0.15 to 4.9 ng/mL for an ADC | [5][18] |
| Double-Strand Break Efficiency | Capable, but may be less efficient than calicheamicin γ¹ | Highly efficient | [8][16] |
Experimental Protocols
The study of DNA adducts formed by enediynes relies on a set of specialized biochemical and molecular biology techniques. Below are representative protocols for two key assays.
DNA Cleavage Assay by Agarose Gel Electrophoresis
This assay is used to visualize the conversion of supercoiled plasmid DNA (Form I) to nicked, circular DNA (Form II) and linear DNA (Form III) as a result of single- and double-strand breaks, respectively.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound or Calicheamicin γ¹ stock solution
-
Activating agent (e.g., dithiothreitol, DTT)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Stop solution (e.g., EDTA, loading dye)
-
Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Electrophoresis buffer (e.g., TAE or TBE)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the plasmid DNA at a final concentration of ~10-20 µg/mL in the reaction buffer.
-
Add varying concentrations of the enediyne (this compound or calicheamicin γ¹) to the respective tubes. Include a no-drug control.
-
Initiate the cleavage reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the different DNA forms are well-separated.
-
Visualize the DNA bands under UV or blue light and quantify the relative amounts of Form I, II, and III DNA to determine the extent of single- and double-strand cleavage.
Figure 2: Workflow for a typical DNA cleavage assay using agarose gel electrophoresis.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences to which a molecule binds. The principle is that the bound molecule protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.
Materials:
-
DNA fragment of interest, radioactively or fluorescently labeled at one end
-
This compound or Calicheamicin γ¹
-
DNase I
-
Binding buffer
-
DNase I stop solution
-
Denaturing polyacrylamide gel
-
Autoradiography film or fluorescence scanner
Procedure:
-
Prepare binding reactions by incubating the end-labeled DNA probe with varying concentrations of the enediyne in the binding buffer. Include a no-drug control.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
Add a carefully titrated amount of DNase I to each reaction to achieve partial digestion (on average, one cut per DNA molecule).
-
Incubate for a short, defined time (e.g., 1 minute) at room temperature.
-
Stop the digestion by adding the DNase I stop solution.
-
Purify the DNA fragments.
-
Resuspend the DNA in a denaturing loading buffer, heat to denature, and load onto a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
After electrophoresis, visualize the cleavage pattern. The region where the enediyne was bound will show a gap in the ladder of bands, indicating protection from DNase I cleavage.
Conclusion and Future Perspectives
This compound and calicheamicin γ¹ represent a fascinating class of natural products with potent DNA-damaging capabilities. While they share a common mechanism of activation via Bergman cyclization, they exhibit distinct differences in their DNA sequence recognition and cleavage patterns. Calicheamicin γ¹ generally displays a higher degree of sequence specificity and is particularly efficient at inducing cytotoxic double-strand breaks, which has led to its successful incorporation into FDA-approved antibody-drug conjugates. This compound, while also highly potent, shows a broader cleavage specificity.
The detailed understanding of the structure-activity relationships of these molecules, particularly the role of their oligosaccharide side chains in DNA recognition, continues to be an active area of research. This knowledge is critical for the rational design of new enediyne-based anticancer agents with improved efficacy and reduced toxicity. Future work will likely focus on engineering the carbohydrate moieties to target specific DNA sequences associated with cancer-related genes, and on developing novel activation strategies to enhance tumor-specific drug release. The comparative analysis presented in this guide provides a foundation for these future endeavors, highlighting the subtle yet significant differences that can be exploited in the quest for more effective cancer therapies.
References
-
Walker, S., Landovitz, R., Ding, W. D., Ellestad, G. A., & Kahne, D. (1992). Cleavage behavior of calicheamicin gamma 1 and calicheamicin T. Proceedings of the National Academy of Sciences, 89(10), 4608-4612. [Link]
-
Paloma, L. G., Smith, J. A., Chazin, W. J., & Nicolaou, K. C. (1994). Interaction of calicheamicin .gamma.1I and its related carbohydrates with DNA-protein complexes. Journal of the American Chemical Society, 116(8), 3697-3708. [Link]
-
Hossain, M., & Hecht, S. M. (2007). High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine. Journal of the American Chemical Society, 129(37), 11496-11497. [Link]
-
Sissi, C., Moro, S., & Crothers, D. M. (2015). Novel insights on the DNA interaction of calicheamicin γ1 (I). Biopolymers, 103(8), 449-459. [Link]
-
Walker, S., Landovitz, R., Ding, W. D., Ellestad, G. A., & Kahne, D. (1992). Cleavage behavior of calicheamicin gamma 1 and calicheamicin T. Proceedings of the National Academy of Sciences of the United States of America, 89(10), 4608–4612. [Link]
-
Shiraki, T., & Sugiura, Y. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. Nucleic acids symposium series, (21), 53–54. [Link]
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Zein, N., Sinha, A. M., McGahren, W. J., & Ellestad, G. A. (1988). Calicheamicin gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically. Science, 240(4856), 1198–1201. [Link]
-
Richardson, T. H., & Chow, C. S. (1996). Salt dependence of calicheamicin-DNA site-specific interactions. Bioorganic & medicinal chemistry, 4(5), 785–792. [Link]
-
Zein, N., Poncin, M., Nilakantan, R., & Ellestad, G. A. (1989). Calicheamicin gamma 1I and DNA: molecular recognition process responsible for site-specificity. Science, 244(4905), 697–699. [Link]
-
Beerman, T. A., Gawron, L. S., Shin, S., Shen, B., & Van Tine, B. A. (2009). Designer enediynes generate DNA breaks, interstrand cross-links, or both, with concomitant changes in the regulation of DNA damage responses. Molecular cancer therapeutics, 8(4), 893–901. [Link]
-
Nicolaou, K. C., Tsay, S. C., Suzuki, T., & Joyce, G. F. (1992). DNA-carbohydrate interactions. Specific binding of the calicheamicin gamma 1I oligosaccharide to duplex DNA. Journal of the American Chemical Society, 114(19), 7555-7557. [Link]
-
Christner, D. F., Frank, B. L., Kozarich, J. W., Stubbe, J., Golik, J., Doyle, T. W., ... & Krishnan, B. (1992). Bergman cyclization of main-chain enediyne polymers for enhanced DNA-cleavage. Journal of the American Chemical Society, 114(22), 8763-8767. [Link]
-
Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences, 86(20), 7672-7676. [Link]
-
ResearchGate. (n.d.). The dissociation constant (Kd) of each DNA aptamer was used to describe.... [Link]
-
Shiraki, T., & Sugiura, Y. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. Nucleic Acids Symposium Series, (21), 53-54. [Link]
-
How Radiology Works. (2021, May 6). Single vs Double strand DNA Breaks (Rad Bio 101 for Technologists) [Video]. YouTube. [Link]
-
Creative Biolabs. (n.d.). Calicheamicin Synthesis Service. [Link]
-
Kumar, R. A., Ikemoto, N., Patel, D. J., & Egan, W. (1997). Structural characterization of the 1:1 adduct formed between the antitumor antibiotic hedamycin and the oligonucleotide duplex d(CACGTG)2 by 2D NMR spectroscopy. Journal of molecular biology, 265(2), 187–201. [Link]
-
Pal, S. K., & Kumar, R. A. (2017). Circular dichroism analysis of the calicheamicin-DNA interaction revisited. Chirality, 29(9), 564–571. [Link]
-
Beerman, T. A., Woynarowski, J. M., & Sigmund, R. D. (1999). Modulation of enediyne-induced DNA damage by chromatin structures in transcriptionally active genes. Biochemistry, 38(43), 14269–14277. [Link]
-
Chen, H. J., & Li, L. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Toxics, 6(4), 62. [Link]
-
Basak, A., & Mandal, S. (2009). Bergman cyclization of main-chain enediyne polymers for enhanced DNA-cleavage. Chemical Society reviews, 38(3), 779–792. [Link]
-
Wang, A. H., Ughetto, G., Quigley, G. J., & Rich, A. (1997). Characterization of covalent Adriamycin-DNA adducts. Proceedings of the National Academy of Sciences, 94(25), 13542-13546. [Link]
-
Creative BioMart. (n.d.). DNase I Footprinting. [Link]
-
Hamann, P. R., Upeslacis, J., & Ellestad, G. (2018). DNA damaging agent-based antibody-drug conjugates for cancer therapy. Expert opinion on biological therapy, 18(10), 1031–1045. [Link]
-
Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., ... & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Ho, S. N., Williams, B. A., & Privalsky, M. L. (1994). Specific inhibition of formation of transcription complexes by a calicheamicin oligosaccharide: a paradigm for the development of transcriptional antagonists. Proceedings of the National Academy of Sciences, 91(20), 9203–9207. [Link]
-
Fluidic Analytics. (2023, June 25). Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid. [Link]
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2018). Editorial: Mass Spectrometry for Adductomic Analysis. Frontiers in genetics, 9, 718. [Link]
-
Mirabelli, C. K., Huang, C. H., & Crooke, S. T. (1983). Quantitative measurement of single- and double-strand breakage of DNA in Escherichia coli by the antitumor antibiotics bleomycin and talisomycin. Cancer research, 43(7), 3020–3027. [Link]
-
Phillips, D. H., & Arlt, V. M. (2007). Detection of Adriamycin-DNA Adducts by Accelerator Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 387, 135–145. [Link]
-
Lando, D., & Laue, E. D. (1984). Quantitation of single- and double-strand DNA breaks in vitro and in vivo. Biochimica et biophysica acta, 782(3), 323–329. [Link]
-
Fluidic Analytics. (2023, August 27). Quick overview of Kd (equilibrium dissociation constant) & binding affinity [Video]. YouTube. [Link]
-
Inspiralis. (n.d.). Cleavage Assays. [Link]
-
Strong, J. E., & Crooke, S. T. (1978). Comparison of DNA damage and single- and double-strand breakage activities on PM-2 DNA by talisomycin and bleomycin analogs. Cancer research, 38(10), 3322–3326. [Link]
Sources
- 1. Genome Neighborhood Network Reveals Insights into Enediyne Biosynthesis and Facilitates Prediction and Prioritization for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designer enediynes generate DNA breaks, interstrand cross-links, or both, with concomitant changes in the regulation of DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cleavage behavior of calicheamicin gamma 1 and calicheamicin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of enediyne-induced DNA damage by chromatin structures in transcriptionally active genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. Salt dependence of calicheamicin-DNA site-specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Esperamicin A1
Esperamicin A1, a member of the enediyne class of antitumor antibiotics, stands as one of the most potent cytotoxic compounds ever discovered.[1] Its remarkable efficacy in cleaving DNA also signifies a considerable occupational hazard if not handled and disposed of with the utmost rigor.[2][3] This guide provides essential, safety-driven procedures for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to furnish a framework that ensures the safety of laboratory personnel and the protection of our environment, establishing a foundation of trust through meticulous scientific practice.
The Critical Nature of this compound: Understanding the Hazard
This compound's cytotoxicity stems from its unique molecular architecture, featuring a reactive enediyne core. Its mechanism of action is triggered by the reduction of its methyl trisulfide group, which initiates a cascade of reactions culminating in the formation of a highly reactive p-benzyne diradical.[2] This diradical is responsible for causing single- and double-strand breaks in DNA, leading to cell death.[2] Consequently, any exposure to this compound, whether through inhalation, ingestion, or skin contact, poses a significant health risk, with potential carcinogenic, mutagenic, and teratogenic effects.[3]
Due to this extreme potency and hazardous nature, all materials contaminated with this compound must be treated as highly hazardous waste. The following procedures are designed to mitigate risk at every stage of the disposal process.
Core Directive: A Multi-Barrier Approach to this compound Waste Management
The safe disposal of this compound is not a single action but a systematic process. We advocate for a multi-barrier approach, encompassing meticulous handling, stringent waste segregation, and certified final disposal. Chemical inactivation within the laboratory can be considered, but only with a clear understanding of the underlying chemistry and the absence of a universally validated protocol necessitates that this be a secondary, risk-assessed measure rather than a routine procedure.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any form, including waste, the appropriate PPE is mandatory. This establishes a critical barrier between the researcher and the hazardous material.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. Regular changes are crucial. |
| Lab Coat | Disposable, low-permeability fabric with a solid front and long sleeves. | Protects personal clothing and skin from contamination. |
| Eye Protection | Safety goggles or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary depending on the manipulation and potential for aerosolization. | Prevents inhalation of aerosolized particles. |
All PPE used during the handling of this compound is considered contaminated and must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe segregation and preparation of this compound waste for final disposal.
I. Waste Segregation at the Point of Generation
Immediate and correct segregation of waste is paramount to prevent cross-contamination and ensure proper handling downstream.
-
Designated Waste Containers : All waste contaminated with this compound must be placed in clearly labeled, leak-proof, and puncture-resistant containers. These containers should be designated solely for cytotoxic waste.
-
Solid Waste : This includes contaminated PPE (gloves, lab coats), bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.
-
Liquid Waste : This includes unused solutions of this compound, cell culture media containing the compound, and any rinsing solvents. Liquid waste should be collected in sealed, shatter-proof containers.
-
Sharps Waste : Needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.
II. Labeling and Temporary Storage
Proper labeling and secure temporary storage are critical for regulatory compliance and the safety of all personnel.
-
Clear Labeling : All waste containers must be labeled with:
-
"Hazardous Cytotoxic Waste"
-
The biohazard symbol
-
"this compound"
-
Date of waste generation
-
Name of the principal investigator and laboratory contact information
-
-
Secure Storage : Waste containers should be stored in a designated, secure area within the laboratory, away from general traffic. This area should be clearly marked with a warning sign indicating the presence of cytotoxic materials.
III. Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Professional Waste Removal : Arrange for a certified hazardous waste contractor to collect, transport, and dispose of the segregated this compound waste.
-
Incineration : The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compound.
Chemical Inactivation: Principles and Precautions
The reactivity of this compound is centered around its trisulfide group and the enediyne core.
-
Reaction with Thiols : The activation of this compound is initiated by reaction with thiols, such as dithiothreitol (DTT).[2] This same reactivity could potentially be harnessed for its degradation, though the reaction products may still be hazardous.
-
Oxidative Degradation : Strong oxidizing agents, such as potassium permanganate or sodium hypochlorite (bleach), are known to degrade other antitumor antibiotics. These agents could potentially disrupt the complex structure of this compound, rendering it inactive.
-
Hydrolysis : The stability of this compound in aqueous solutions, particularly at different pH values, is not well-documented. Hydrolysis could potentially lead to degradation, but the conditions and efficacy are unknown.
Given the lack of a validated protocol and the extreme toxicity of this compound, any attempt at chemical inactivation must be approached with extreme caution and as a last resort for small-scale decontamination.
Workflow for this compound Disposal
The following diagram illustrates the recommended workflow for the safe disposal of this compound waste.
Caption: Recommended workflow for the safe disposal of this compound waste.
In Case of a Spill
Accidental spills of this compound require an immediate and coordinated response to minimize exposure and environmental contamination.
-
Evacuate : Immediately evacuate all non-essential personnel from the affected area.
-
Alert : Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Secure the Area : Restrict access to the spill area.
-
PPE : Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment : For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent paper to avoid aerosolization.
-
Decontamination : Decontaminate the spill area using a suitable agent, as recommended by your institution's EHS. This may involve a solution of sodium hypochlorite followed by a rinse with water.
-
Collection : All materials used for cleanup must be collected and disposed of as hazardous cytotoxic waste.
Conclusion: A Commitment to Safety
The extreme cytotoxicity of this compound necessitates a disposal procedure that prioritizes safety above all else. While the principles of chemical inactivation offer insight into its reactivity, the absence of a validated protocol makes professional disposal by a certified hazardous waste management service the only responsible choice for bulk waste. By adhering to the stringent handling, segregation, and disposal procedures outlined in this guide, we can ensure the safety of our laboratory personnel and uphold our commitment to environmental stewardship.
References
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Wikipedia. (2023). Esperamicin. [Link]
-
Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Sega, G. A. (1984). A review of the genetic toxicology of antineoplastic drugs. Mutation Research/Reviews in Genetic Toxicology, 133(1), 1-40.
-
Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]
-
Konishi, M., et al. (1985). Esperamicins, a novel class of potent antitumor antibiotics. I. Physico-chemical data and partial structure. The Journal of Antibiotics, 38(11), 1605-1609. [Link]
-
Zein, N., et al. (1994). The Deoxyfucose-Anthranilate of this compound Confers Intercalative DNA Binding and Causes a Switch in the Chemistry of Bistranded DNA Lesions. Journal of the American Chemical Society, 116(21), 9733-9734. [Link]
-
Nicolaou, K. C., et al. (1992). Synthetic and mechanistic studies on this compound and calichemicin .gamma.1. Molecular strain rather than .pi.-bond proximity determines the cycloaromatization rates of bicyclo[7.3.1]enediynes. Journal of the American Chemical Society, 114(22), 8597-8599. [Link]
-
Golik, J., et al. (1992). Esperamicin P, the Tetrasulfide Analog of this compound. The Journal of Antibiotics, 45(1), 115-118. [Link]
-
Nicolaou, K. C., et al. (1992). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1: synthesis of 2-ketobicyclo[7.3.1.]enediyne and 13-ketocyclo[7.3.1]enediyne cores mediated by .eta.2]dicobalt hexacarbonyl alkyne complexes. Cycloaromatization rate studies. Journal of the American Chemical Society, 114(25), 10082-10084. [Link]
-
Amgen. (n.d.). Safety Data Sheets. [Link]
-
Forsberg, K. J., et al. (2014). Chemical decay of an antibiotic inverts selection for resistance. eLife, 3, e01641. [Link]
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
-
Severin, S. E., et al. (1999). [Antitumor activity of a covalent conjugate of the endiene antibiotic this compound with human alpha-fetoprotein]. Doklady akademii nauk, 366(4), 561-564. [Link]
-
Konishi, M., et al. (1985). Esperamicins, a novel class of potent antitumor antibiotics I: Physico-chemical data and partial structure. Vrije Universiteit Amsterdam. [Link]
Sources
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Esperamicin A1
For the Researcher, Scientist, and Drug Development Professional: A detailed protocol for the safe handling and disposal of a potent cytotoxic agent.
Esperamicin A1 is a member of the enediyne class of antitumor antibiotics, renowned for its extreme cytotoxicity.[1][2] Its potent therapeutic potential is matched by its significant occupational hazards, necessitating meticulous handling procedures to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in scientific principles and established safety protocols.
The Science of the Hazard: Understanding this compound's Mechanism
This compound's potent biological activity stems from its unique molecular structure, which includes a bicyclo[7.3.1]tridecadiynene core.[3] This "enediyne" moiety is a molecular warhead. Under physiological conditions, it undergoes a chemical transformation known as the Bergman cyclization, generating a highly reactive para-benzyne diradical.[1][4] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded DNA breaks and subsequent cell death.[1][5] It is this potent DNA-damaging capability that makes this compound an object of interest in oncology and a significant risk in the laboratory.
Core Directive: Establishing a Fortress of Safety
Given the carcinogenic, mutagenic, and teratogenic risks associated with cytotoxic compounds, a multi-layered safety approach is not just recommended, it is imperative.[6][7] This begins with establishing a controlled environment and utilizing appropriate engineering controls.
Engineering Controls: The First Line of Defense
All work with this compound, particularly when handling the powdered form, must be conducted within a certified Class II, Type B2 Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). These engineering controls are designed to protect the user, the environment, and the product. The work surface of the BSC should always be covered with a disposable, absorbent pad to contain any potential spills.
Personal Protective Equipment (PPE): Your Personal Armor
The selection and proper use of PPE are critical to minimizing exposure.[8] The following table outlines the essential PPE for handling this compound, along with the rationale for each component.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[9] | Provides a robust barrier against skin contact. The outer glove should be changed immediately if contaminated. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[10] | Protects the body from contamination. The back-closing design minimizes the risk of frontal exposure. |
| Respiratory Protection | A fit-tested N95 or higher respirator.[11] | Essential when handling the powdered form of this compound to prevent inhalation of aerosolized particles. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects the eyes and face from splashes of solutions containing the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[9] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol details the essential steps for safely preparing a stock solution of this compound.
Caption: A workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Verify that the Biosafety Cabinet has been certified within the last 12 months.
-
Assemble all necessary materials, including the vial of this compound, appropriate solvent, sterile vials for aliquoting, and waste containers, and place them inside the BSC.
-
Don all required PPE in the correct order, ensuring a proper fit and seal for the respirator.
-
-
Weighing and Reconstitution:
-
If working with the powdered form, carefully weigh the desired amount inside a containment balance enclosure.
-
Transfer the weighed compound to the BSC.
-
Slowly add the appropriate solvent to the vial to avoid aerosolization.
-
Gently vortex the solution until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, clearly labeled, and dated aliquots.
-
Store the aliquots at the recommended temperature, typically -20°C or colder, in a designated and labeled freezer.
-
Disposal Plan: A Critical Final Step
All materials that have come into contact with this compound must be treated as hazardous waste.[12]
-
Solid Waste: All disposable PPE, vials, and other contaminated materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container.[12]
-
Decontamination: All non-disposable equipment and the interior surfaces of the BSC should be thoroughly decontaminated with a suitable agent, such as a solution of sodium hypochlorite, followed by a rinse with 70% ethanol.
Improper disposal of antibiotics can lead to environmental contamination and the development of antibiotic-resistant bacteria.[13][14] Always follow your institution's specific guidelines for the disposal of cytotoxic and chemical waste.
References
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]
-
Wikipedia. (n.d.). Esperamicin. Retrieved from [Link]
-
Sugiura, Y., et al. (1990). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. FEBS Letters, 260(1), 133-136. [Link]
-
University of Calgary. (2022). Antimicrobial Drug Disposal. Retrieved from [Link]
-
Nicolaou, K. C., et al. (1992). The Enediyne Antibiotics. Journal of Medicinal Chemistry, 35(15), 2589-2602. [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Birmingham Women's and Children's NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 44575615. Retrieved from [Link]
-
Society of Infectious Diseases Pharmacists. (n.d.). Antibiotic Disposal. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Liu, W., et al. (2000). Genes for Production of the Enediyne Antitumor Antibiotic C-1027 in Streptomyces globisporus Are Clustered with the cagA Gene That Encodes the C-1027 Apoprotein. Journal of Bacteriology, 182(14), 4124-4132. [Link]
-
The Pharmaceutical Journal. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]
-
Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]
Sources
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. This compound | 99674-26-7 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. This compound | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hse.gov.uk [hse.gov.uk]
- 9. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 10. pharmtech.com [pharmtech.com]
- 11. gerpac.eu [gerpac.eu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 14. SIDP - Antibiotic Disposal [sidp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
